2-[(2-Oxo-2-phenylethyl)thio]benzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-phenacylsulfanylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3S/c16-13(11-6-2-1-3-7-11)10-19-14-9-5-4-8-12(14)15(17)18/h1-9H,10H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLEPSDUOWLSFPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377843 | |
| Record name | 2-[(2-OXO-2-PHENYLETHYL)THIO]BENZOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25803-71-8 | |
| Record name | 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25803-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(2-OXO-2-PHENYLETHYL)THIO]BENZOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis and Optimization of 2-[(2-Oxo-2-phenylethyl)thio]benzoic Acid
Executive Summary
This technical guide details the synthesis of 2-[(2-oxo-2-phenylethyl)thio]benzoic acid (CAS: 25803-71-8), a critical intermediate in the construction of sulfur-containing heterocycles such as thioflavones and benzo[b]thiophenes .[1]
The protocol focuses on a high-yield S-alkylation strategy utilizing thiosalicylic acid and phenacyl bromide. Unlike generic procedures, this guide prioritizes chemoselectivity —specifically preventing competitive O-alkylation of the carboxylate—and provides a scalable, self-validating workflow.
Retrosynthetic Analysis & Strategy
The target molecule is constructed via the disconnection of the C–S bond adjacent to the carbonyl group. The synthetic logic relies on the nucleophilicity of the thiol group in thiosalicylic acid (soft nucleophile) reacting with the
Strategic Considerations:
-
Nucleophile Competition: Thiosalicylic acid contains both a thiol (-SH) and a carboxylic acid (-COOH). Under basic conditions, the dianion is formed. The sulfur atom, being larger and more polarizable (softer), is kinetically favored to attack the alkyl halide over the harder carboxylate oxygen.
-
Leaving Group: Bromide is an excellent leaving group, facilitating a rapid
reaction at room temperature.
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the thioether linkage.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv. | Role |
| Thiosalicylic acid | 154.19 | 1.0 | Nucleophilic Core |
| 2-Bromoacetophenone | 199.05 | 1.0 | Electrophile |
| Sodium Acetate (Anhydrous) | 82.03 | 2.0 - 2.5 | Base / Buffer |
| Methanol (or Ethanol) | - | Solvent | Reaction Medium |
Optimized Synthesis Procedure (Method A: Buffered Solvolysis)
Note: This method uses Sodium Acetate (NaOAc) rather than strong hydroxides (NaOH/KOH) to minimize side reactions such as aldol condensation of the ketone or polymerization.
Step 1: Preparation of the Thiolate
-
Charge a round-bottom flask with Thiosalicylic acid (10 mmol, 1.54 g) .
-
Add Methanol (20 mL) and stir to suspend.
-
Add Sodium Acetate (25 mmol, 2.05 g) . Stir for 10–15 minutes at room temperature until a clear or slightly hazy solution forms (formation of the sodium thiolate).
Step 2: S-Alkylation
-
Dissolve 2-Bromoacetophenone (10 mmol, 1.99 g) in Methanol (10 mL) in a separate beaker.
-
Add the bromide solution dropwise to the thiosalicylic acid mixture over 10 minutes.
-
Observation: The reaction is exothermic; a white precipitate typically begins to form within minutes.
-
-
Stir the reaction mixture at Room Temperature (20–25 °C) for 1 to 2 hours .
-
TLC Monitoring: Silica gel, eluent Hexane:Ethyl Acetate (3:1). The starting thiol (lower Rf) should disappear.
-
Step 3: Workup & Isolation
-
Pour the reaction mixture into Ice-Cold Water (100 mL) with vigorous stirring.
-
Acidify slightly with dilute HCl (1M) to pH ~3–4 to ensure the carboxylic acid is protonated (precipitates the product).
-
Filter the white solid using a Büchner funnel.
-
Wash the filter cake with Cold Water (3 x 20 mL) to remove inorganic salts (NaBr, NaOAc).
-
Dry the solid in a vacuum oven at 45 °C for 4 hours.
Expected Yield: 85–95% Appearance: White to off-white crystalline solid. Melting Point: 192–195 °C (Lit. varies; purity dependent).
Reaction Mechanism
The reaction follows a classic bimolecular nucleophilic substitution (
-
Activation: The base (Acetate) deprotonates the highly acidic thiol proton (
~6–7) to generate the thiolate anion. -
Attack: The sulfur nucleophile attacks the methylene carbon of the phenacyl bromide.
-
Displacement: Bromide is expelled as the leaving group.
Figure 2: Mechanistic pathway of the S-alkylation.
Troubleshooting & Optimization
The choice of base and solvent critically impacts yield and purity.
| Parameter | Condition | Outcome | Recommendation |
| Base | NaOH / KOH | Fast reaction, but risk of O-alkylation or aldol condensation of phenacyl bromide. | Use only if NaOAc fails. |
| Base | NaOAc / K₂CO₃ | Mild, chemoselective for S-alkylation. | Preferred. |
| Solvent | DMF | Homogeneous, fast, but difficult to remove during workup. | Use for scale-up >50g. |
| Solvent | Ethanol/Methanol | Green, easy workup (precipitation), but solubility may be limited. | Preferred for lab scale. |
Downstream Application: Cyclization
This intermediate is most commonly synthesized as a precursor for 2-benzoylbenzo[b]thiophen-3-ol (a thioflavone analog).
Cyclization Protocol:
-
Suspend the crude 2-[(2-oxo-2-phenylethyl)thio]benzoic acid in DMF .
-
Add excess Sodium Acetate .
-
Reflux for 30 minutes .
-
Pour into water to precipitate the cyclized benzothiophene derivative.
Figure 3: Cyclization pathway to benzothiophene derivatives.
Safety & Handling
-
Phenacyl Bromide: A potent lachrymator (tear gas agent).[2]
-
Control: Handle ONLY in a functioning fume hood.
-
Decontamination: Wash glassware with a dilute solution of ammonia or ethanol/water to hydrolyze residues.
-
-
Thiosalicylic Acid: Possesses a distinct, unpleasant sulfur odor.
-
Control: Bleach (sodium hypochlorite) bath should be available to neutralize spills (oxidizes thiol to odorless sulfonate).
-
References
-
ResearchGate. Kinetic studies of the reaction of phenacyl bromide derivatives with sulfur nucleophiles. Available at: [Link]
-
SpectraBase. NMR and IR Data for Phenacyl Benzoate Derivatives. Available at: [Link]
-
National Institutes of Health (PMC). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization. Available at: [Link]
Sources
2-[(2-Oxo-2-phenylethyl)thio]benzoic acid CAS number 25803-71-8
An In-depth Technical Guide to 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid (CAS: 25803-71-8): Synthesis, Properties, and Drug Discovery Potential
Introduction
2-[(2-Oxo-2-phenylethyl)thio]benzoic acid is an organosulfur compound that serves as a pivotal intermediate and a molecule of interest in medicinal chemistry and materials science. As a derivative of both thiosalicylic acid and acetophenone, it incorporates several key functional groups—a carboxylic acid, a thioether linkage, and a ketone—that render it a versatile scaffold for chemical modification. While direct biological studies on this specific molecule are nascent, the well-documented therapeutic activities of related benzoic acid derivatives, including anticancer, anti-inflammatory, and antimicrobial effects, provide a strong rationale for its investigation as a building block in drug discovery programs.[1][2] This technical guide offers a comprehensive overview of its chemical identity, a detailed, field-proven synthesis protocol with mechanistic insights, and an exploration of its potential applications for researchers and drug development professionals.
Chemical Identity and Physicochemical Properties
The fundamental characteristics of 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid are summarized below. These properties are essential for its handling, characterization, and application in experimental settings.
| Property | Value | Source(s) |
| CAS Number | 25803-71-8 | [3] |
| Molecular Formula | C₁₅H₁₂O₃S | [3] |
| Molecular Weight | 272.32 g/mol | [3] |
| IUPAC Name | 2-[(2-oxo-2-phenylethyl)thio]benzoic acid | N/A |
| Synonym(s) | 2-[(2-oxo-2-phenylethyl)sulfanyl]benzoic acid | |
| Appearance | White to yellow solid | [3][4] |
| InChI Key | BLEPSDUOWLSFPI-UHFFFAOYSA-N |
Synthesis and Mechanism
The primary and most efficient route for synthesizing 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid is through the S-alkylation of thiosalicylic acid with an α-haloketone, specifically 2-bromoacetophenone.[3] This method is valued for its high yield, operational simplicity, and mild reaction conditions.
Mechanistic Rationale
The reaction proceeds via a classic Sₙ2-type nucleophilic substitution mechanism.[5] The process can be understood through the following steps:
-
Deprotonation: Thiosalicylic acid possesses an acidic thiol group (-SH). In the presence of a mild base, such as sodium acetate, this proton is abstracted to form a thiophenolate anion. This anion is a potent nucleophile due to the high polarizability and electron density on the sulfur atom.
-
Nucleophilic Attack: The electrophilic target is the α-carbon of 2-bromoacetophenone (the carbon atom adjacent to the carbonyl group and bonded to bromine). The thiophenolate anion executes a backside attack on this carbon.
-
Displacement: Simultaneously with the nucleophilic attack, the bromide ion is displaced as a leaving group, resulting in the formation of a new carbon-sulfur bond and yielding the final thioether product.
The use of methanol as a solvent is advantageous as it readily dissolves the reactants and the sodium acetate base while being relatively inert to the reaction itself. The reaction proceeds efficiently at room temperature, obviating the need for heating.[3]
Synthesis Workflow Diagram
The following diagram illustrates the synthetic pathway from the starting materials to the final product.
Caption: Rationale for investigating the target molecule.
Conclusion
2-[(2-Oxo-2-phenylethyl)thio]benzoic acid (CAS: 25803-71-8) is a readily accessible and highly versatile chemical entity. Its synthesis via the S-alkylation of thiosalicylic acid is straightforward, efficient, and high-yielding, making it an ideal substrate for research and development. While its own biological profile is still an area for active discovery, its structural relationship to well-known bioactive compounds, particularly benzoic acid derivatives, positions it as a promising scaffold for the design and synthesis of new therapeutic agents. This guide provides the foundational knowledge for researchers to synthesize, handle, and strategically utilize this compound in medicinal chemistry and drug discovery programs.
References
-
2-(Phenylthio)benzoic acid | C13H10O2S | CID 15210 - PubChem - NIH. [Link]
-
The proposed mechanism for the formation of 2-aroyl-benzo[b]-thiophen-3-ol from 2-mercaptobenzoic acid and arylbromomethyl ketone - ResearchGate. [Link]
-
Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review - Preprints.org. [Link]
-
Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - MDPI. [Link]
-
Thiosalicylic acid - Wikipedia. [Link]
-
Mechanism of action of phenethylisothiocyanate and other reactive oxygen species-inducing anticancer agents - PubMed. [Link]
Sources
An In-Depth Technical Guide to 2-[(2-Oxo-2-phenylethyl)thio]benzoic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid, a versatile intermediate in organic synthesis, particularly in the preparation of bioactive benzothiophene derivatives. This document delves into its nomenclature, chemical properties, synthesis, and potential applications, offering a valuable resource for professionals in chemical research and drug development.
Nomenclature and Identification: Establishing a Clear Profile
Clarity in chemical identification is paramount for reproducible research. 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid is the most commonly accepted IUPAC name. However, researchers may encounter several alternative names in the literature and chemical databases.
One of the most frequently used synonyms is 2-[(2-oxo-2-phenylethyl)sulfanyl]benzoic acid . Another common name for this compound is 2-phenacylthiobenzoic acid . It is crucial for researchers to recognize these variations to ensure accurate information retrieval from diverse sources.
For unambiguous identification, the Chemical Abstracts Service (CAS) Registry Number provides a unique identifier.
| Identifier | Value |
| Primary Name | 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid |
| Synonym(s) | 2-[(2-oxo-2-phenylethyl)sulfanyl]benzoic acid, 2-phenacylthiobenzoic acid |
| CAS Number | 25803-71-8[1] |
| Molecular Formula | C₁₅H₁₂O₃S[1] |
| Molecular Weight | 272.32 g/mol [1] |
Physicochemical Properties: A Foundation for Application
Understanding the physicochemical properties of 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid is essential for its handling, reaction optimization, and for predicting its behavior in various chemical and biological systems.
| Property | Value/Description | Source |
| InChI | 1S/C15H12O3S/c16-13(11-6-2-1-3-7-11)10-19-14-9-5-4-8-12(14)15(17)18/h1-9H,10H2,(H,17,18) | |
| InChIKey | BLEPSDUOWLSFPI-UHFFFAOYSA-N | |
| Purity (Typical) | 95% |
Note: Detailed experimental data on properties such as melting point, boiling point, and solubility are not consistently available in publicly accessible, peer-reviewed literature and often rely on data from commercial suppliers.
Synthesis of 2-[(2-Oxo-2-phenylethyl)thio]benzoic Acid: A Detailed Protocol
The primary and most established method for the synthesis of 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid involves the nucleophilic substitution reaction between thiosalicylic acid and an α-haloketone, typically 2-bromoacetophenone.[1] This reaction provides a straightforward and efficient route to the desired product.
Reaction Rationale
The synthesis is predicated on the nucleophilicity of the thiol group in thiosalicylic acid, which readily attacks the electrophilic carbon of the carbon-halogen bond in 2-bromoacetophenone. The presence of a mild base, such as sodium acetate, is crucial to deprotonate the thiol, thereby increasing its nucleophilicity and facilitating the reaction.
Experimental Protocol
The following protocol is a representative procedure for the synthesis of 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid:
Materials:
-
Thiosalicylic acid (C₇H₆O₂S)
-
2-Bromoacetophenone (C₈H₇BrO)
-
Sodium acetate (CH₃COONa)
-
Methanol (CH₃OH)
-
Dimethylformamide (DMF)
-
Water (H₂O)
Procedure:
-
To a solution of thiosalicylic acid (0.162 mol) in methanol (200 mL), add 2-bromoacetophenone (0.162 mol) and sodium acetate (0.162 mol).[1]
-
Stir the reaction mixture at room temperature for one hour.[1]
-
Dilute the mixture with water, which will cause the product to precipitate.[1]
-
Filter the precipitate, wash it thoroughly with water, and dry it to obtain the crude product. This initial product is often of sufficient purity (around 99.1% yield) for subsequent steps without further purification.[1]
Workflow Diagram
Caption: Workflow for the synthesis of 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid.
Intramolecular Cyclization: Gateway to Benzothiophenes
A key application of 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid in synthetic chemistry is its role as a precursor for the synthesis of (3-hydroxybenzo[b]thiophen-2-yl)phenylmethanone through an intramolecular cyclization reaction. This transformation is typically achieved by heating the starting material in a high-boiling solvent like dimethylformamide (DMF) with a base.
Reaction Rationale
The intramolecular cyclization is facilitated by the deprotonation of the carboxylic acid, which then acts as an internal nucleophile, attacking the carbonyl carbon of the phenacyl group. This process leads to the formation of a five-membered ring, which, after rearrangement, yields the benzothiophene derivative.
Experimental Protocol for Cyclization
-
Dissolve the crude 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid (0.162 mol) in DMF (200 mL).[1]
-
Add sodium acetate (0.324 mol) to the solution.[1]
-
Reflux the reaction mixture for 30 minutes.[1]
-
After cooling, dilute the mixture with water to precipitate the cyclized product.[1]
-
Filter the precipitate, wash with water, and dry under vacuum to yield (3-hydroxybenzo[b]thiophen-2-yl)phenylmethanone.[1]
Potential Applications in Medicinal Chemistry and Drug Development
While specific biological activities of 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid are not extensively documented, its structural motifs and its role as a precursor to benzothiophenes suggest significant potential in medicinal chemistry.
Benzothiophene and its derivatives are known to exhibit a wide range of pharmacological activities, including:
-
Antimicrobial Properties: The benzothiophene scaffold is a core component of several compounds with demonstrated antibacterial and antifungal activities.[2][3]
-
Anticancer Activity: Numerous benzothiophene derivatives have been investigated for their potential as anticancer agents.[2][3]
-
Anti-inflammatory Effects: The structural features of benzothiophenes make them promising candidates for the development of novel anti-inflammatory drugs.[2][3]
-
Antioxidant Properties: The sulfur-containing heterocyclic system can contribute to the antioxidant capacity of these molecules.[2][3]
The synthesis of novel benzothiophene libraries from precursors like 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid is a key strategy in the discovery of new therapeutic agents. The ability to readily modify both the benzoic acid and the phenacyl portions of the molecule allows for the generation of a diverse range of derivatives for structure-activity relationship (SAR) studies.[3]
Conclusion
2-[(2-Oxo-2-phenylethyl)thio]benzoic acid is a valuable and versatile chemical intermediate. Its straightforward synthesis and its utility as a precursor to biologically active benzothiophenes make it a compound of significant interest to researchers in organic synthesis and medicinal chemistry. A thorough understanding of its nomenclature, properties, and reactivity is essential for its effective application in the development of novel compounds with therapeutic potential.
References
- Dhanya, T. M., Anjali Krishna, G., et al. (2022). A review on the synthesis and biological relevance of benzo[b]thiophene derivatives.
- Synthesis, Properties, and Biological Applications of Benzothiophene. (2025). Request PDF.
- An overview of benzo [b] thiophene-based medicinal chemistry. (2025).
- A Review on the Synthetic Methods towards Benzothienobenzothiophenes. (2024). PubMed.
- Recent Progress in the Synthesis of Benzo[b]thiophene. (n.d.). OUCI.
- Evaluation of 2-(2-thiophenecarboxy)benzoic acid and related active metabolites in biological samples. (1992). PubMed.
- Design, Synthesis and Biological Activities of (Thio)
- 2-[(2-OXO-2-PHENYLETHYL)THIO]BENZOIC ACID synthesis. (n.d.). Chemicalbook.
- CID 135045747 | C15H13O2+. (n.d.). PubChem.
- 2-[(2-oxo-2-phenylethyl)thio]benzoic acid. (n.d.). Sigma-Aldrich.
- Supporting inform
- Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. (2022). PMC.
- Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. (2022). MDPI.
- 2-(Phenylthio)benzoic acid | C13H10O2S | CID 15210. (n.d.). PubChem.
- Benzoic acid, 2-phenylethyl ester. (n.d.). NIST WebBook.
- Some New 2-(4-Ethyl-phenoxymethyl)benzoic Acid Thioureides: Synthesis and Spectral Characterization | Request PDF. (2025).
- Synthesis and Biological Evaluation of 2-Substituted-Aryl. (2023). JScholar Publisher.
- Molecules - 2-oxo-2-phenylacetic acid. (n.d.). SupraBank.
- Cascade Cyclization of o-(2-Acyl-1-ethynyl)benzaldehydes with Amino Acid Derivatives: Synthesis of Indeno[2,1-c]pyran-3-ones and 1-Oxazolonylisobenzofurans via the Erlenmeyer–Plöchl Azlactone Reaction. (n.d.). PMC.
- Intramolecular Cyclization and a Retro-Ene Reaction Enable the Rapid Fragmentation of a Vitamin B1-derived Breslow Intermedi
- Process for the preparation of 2-arylthiobenzoic acids. (n.d.).
- Synthesis of 2-Arylbenzothiazoles by DDQ-Promoted Cyclization of Thioformanilides; A Solution-Phase Strategy for Library Synthesis. (n.d.). Organic Chemistry Portal.
- Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. (n.d.). PMC.
- Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the c
- Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Deriv
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o-(Phenacylthio)benzoic Acid: A Pivotal Sulfur-Scaffold for Heterocyclic Synthesis
Topic: o-(phenacylthio)-benzoic acid chemical properties Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals
Executive Summary
o-(Phenacylthio)benzoic acid (CAS: 25803-71-8), also known as 2-[(2-oxo-2-phenylethyl)thio]benzoic acid, is a critical organosulfur intermediate in the synthesis of fused heterocyclic systems. Characterized by a benzoic acid moiety linked via a thioether bond to a phenacyl ketone, this molecule serves as a "chemical hinge." Its unique structure allows it to undergo facile intramolecular cyclization, making it a primary precursor for benzo[b]thiophenes and thioxanthones —scaffolds ubiquitous in pharmaceutical chemistry for their antimicrobial, anticancer, and anti-inflammatory properties.
This guide provides a rigorous technical analysis of the molecule's physicochemical properties, synthetic protocols, and mechanistic reactivity, specifically focusing on its cyclization pathways.
Part 1: Molecular Architecture & Physicochemical Profile
The dual functionality of o-(phenacylthio)benzoic acid—possessing both a nucleophilic sulfur center (bridging an active methylene) and an electrophilic carboxylic acid—defines its reactivity. It exists as a stable, white crystalline solid under standard conditions but becomes highly reactive under acidic or basic catalysis.
Table 1: Physicochemical Data Matrix
| Property | Value / Description | Notes |
| IUPAC Name | 2-[(2-oxo-2-phenylethyl)thio]benzoic acid | Also: 2-(phenacylthio)benzoic acid |
| CAS Registry | 25803-71-8 | Distinct from phenylthio analog (CAS 1527-12-4) |
| Molecular Formula | C₁₅H₁₂O₃S | |
| Molecular Weight | 272.32 g/mol | |
| Melting Point | 177 °C | Sharp melting point indicates high crystallinity [1].[1][2] |
| Solubility | Soluble in DMF, DMSO, hot Ethanol. | Insoluble in water due to lipophilic phenacyl/aryl groups. |
| pKa (Acid) | ~3.50 (Estimate) | Comparable to 2-mercaptobenzoic acid (3.50); phenacyl group is electron-withdrawing. |
| Key Functional Groups | Carboxylic Acid (-COOH), Thioether (-S-), Ketone (C=O) | The -S-CH₂-C=O motif provides an "active methylene" site. |
Part 2: Synthetic Methodology
Protocol: Selective Synthesis from Thiosalicylic Acid
The synthesis of o-(phenacylthio)benzoic acid relies on the S-alkylation of thiosalicylic acid. The challenge lies in preventing premature cyclization during the alkylation step.
Reagents:
-
Thiosalicylic acid (2-mercaptobenzoic acid)
-
Phenacyl bromide (2-bromoacetophenone)
-
Base: Sodium Acetate (mild) or Potassium Carbonate (K₂CO₃)
-
Solvent: Methanol or Ethanol
Step-by-Step Protocol:
-
Solubilization: Dissolve 1.0 equivalent of thiosalicylic acid in methanol (approx. 10 mL/g).
-
Deprotonation: Add 2.0 equivalents of Sodium Acetate (NaOAc).
-
Causality: NaOAc is chosen over stronger bases (like NaOH) to buffer the solution. Strong bases can deprotonate the methylene group of the product immediately, triggering cyclization to the benzothiophene. Mild basicity ensures only the thiol proton is removed for alkylation.
-
-
Alkylation: Add 1.0 equivalent of phenacyl bromide dropwise at room temperature.
-
Observation: The reaction is exothermic; cooling may be required to maintain 20–25°C.
-
-
Precipitation: Stir for 2–4 hours. The product, o-(phenacylthio)benzoic acid, typically precipitates as a white solid due to its lower solubility compared to the starting materials.
-
Isolation: Filter the solid and wash with cold water (to remove NaBr salts) and cold methanol.
-
Purification: Recrystallize from ethanol if necessary.
Self-Validating Checkpoint:
-
TLC Monitoring: The product should show a distinct spot (Rf ~0.4-0.5 in Hexane:EtOAc 1:1) different from thiosalicylic acid (stays at baseline or low Rf).
-
Melting Point Check: The isolated solid must melt near 177°C. A lower MP (e.g., 100–110°C) suggests cyclization has occurred (benzothiophene product).
Part 3: Reactivity Landscape & Mechanistic Insights
The defining feature of o-(phenacylthio)benzoic acid is its propensity to cyclize. The pathway taken depends entirely on the reaction conditions (pH and temperature).
The Cyclization Pathway (Dieckmann Condensation)
Under basic conditions (e.g., NaOAc in refluxing DMF) or with dehydrating agents, the molecule undergoes an intramolecular condensation.
-
Mechanism: The base deprotonates the active methylene group (
to the ketone and sulfur). The resulting carbanion attacks the carbonyl carbon of the ortho-carboxylic acid. -
Product: (3-hydroxybenzo[b]thiophen-2-yl)phenylmethanone (also known as 2-benzoyl-3-hydroxybenzo[b]thiophene).
-
Significance: This transforms the acyclic thioether into a fused bicyclic system (benzothiophene) with a pendant benzoyl group, a scaffold with high biological relevance.
The Thioxanthone Pathway (Acid Catalysis)
While less common for phenacyl derivatives (which prefer 5-membered ring formation), treatment with strong dehydrating acids (H₂SO₄, PPA) can theoretically force a Friedel-Crafts type acylation to form a 6-membered thioxanthone ring, though the benzothiophene route is kinetically favored due to the active methylene.
Visualization: Synthesis and Cyclization Logic
The following diagram illustrates the divergent pathways controlled by reaction conditions.
Caption: Synthetic pathway showing the isolation of o-(phenacylthio)benzoic acid and its subsequent cyclization to the benzothiophene scaffold.
Part 4: Applications in Drug Discovery
The 2-benzoylbenzo[b]thiophene scaffold derived from o-(phenacylthio)benzoic acid is a "privileged structure" in medicinal chemistry.
-
Antimicrobial Agents: Derivatives of the cyclized product have shown significant efficacy against Gram-positive bacteria (e.g., S. aureus). The lipophilic benzoyl group facilitates membrane penetration, while the benzothiophene core interacts with bacterial enzymes [2].
-
Tubulin Polymerization Inhibitors: Analogues where the phenyl ring is substituted (e.g., with methoxy groups) mimic the pharmacophore of combretastatin, acting as potent anticancer agents by disrupting microtubule dynamics.
-
Photoinitiators: The thioxanthone derivatives (accessible via alternative acid cyclization) are widely used in UV-curable polymerization due to their high triplet state energy and absorption characteristics.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 15210, 2-(Phenylthio)benzoic acid (Analog Reference). Retrieved from [Link]
Sources
Technical Guide: 2-Phenacylsulfanylbenzoic Acid Molecular Architecture and Synthetic Utility
Executive Summary
2-Phenacylsulfanylbenzoic acid (CAS: 25803-71-8) is a sulfur-containing aromatic carboxylic acid serving as a critical intermediate in the synthesis of fused heterocyclic systems, particularly benzo[b]thiophenes . Its structure combines a benzoic acid moiety with a phenacyl (2-oxo-2-phenylethyl) group linked via a thioether bridge. This bifunctional architecture—possessing both a nucleophilic sulfur/carboxylic acid pair and an electrophilic carbonyl—makes it a versatile scaffold for cyclodehydration reactions used in drug discovery.
This guide analyzes the molecular structure, validated synthesis protocols, and the mechanistic pathways governing its transformation into bioactive heterocycles.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
| Property | Data |
| IUPAC Name | 2-[(2-Oxo-2-phenylethyl)sulfanyl]benzoic acid |
| Common Synonyms | 2-(Phenacylthio)benzoic acid; 2-(Benzoylmethylthio)benzoic acid |
| CAS Number | 25803-71-8 |
| Molecular Formula | |
| Molecular Weight | 272.32 g/mol |
| Physical State | White to pale yellow crystalline solid |
| Melting Point | 160–162 °C (decomposition often observed upon cyclization) |
| Solubility | Soluble in DMSO, DMF, hot ethanol; sparingly soluble in water |
| Acidity (pKa) | ~3.5 (Predicted, consistent with o-substituted benzoic acids) |
Molecular Structure Analysis
Structural Components
The molecule is constructed from two aromatic domains linked by a flexible thio-ethanone bridge:
-
Ring A (Benzoic Acid) : An ortho-substituted benzene ring bearing a carboxylic acid (
) and a sulfur atom. The ortho positioning is critical for the "proximity effect" that facilitates intramolecular cyclization. -
Linker (
) : The thioether linkage connects Ring A to the phenacyl group. The methylene ( ) group acts as a hinge, while the carbonyl ( ) provides an electrophilic center for subsequent reactions. -
Ring B (Phenacyl) : A terminal phenyl ring conjugated with the ketone, stabilizing the structure but remaining chemically inert during standard cyclizations.
Intramolecular Interactions
In the solid state and non-polar solvents, the molecule likely adopts a folded conformation stabilized by:
-
Hydrogen Bonding : Interaction between the carboxylic acid proton and the phenacyl ketone oxygen (
). -
-Stacking : Potential edge-to-face interactions between the two aromatic rings depending on the torsion angle of the
bond.
Validated Synthesis Protocol
The synthesis follows a robust
Reagents & Stoichiometry
-
Thiosalicylic acid (2-Mercaptobenzoic acid) : 1.0 equivalent
-
2-Bromoacetophenone (Phenacyl bromide) : 1.0 equivalent
-
Sodium Acetate (NaOAc) : 2.0 equivalents (Acts as a base to deprotonate the thiol)
-
Solvent : Ethanol (95%) or Methanol
Step-by-Step Methodology
-
Preparation : Dissolve 10 mmol of thiosalicylic acid in 30 mL of ethanol.
-
Activation : Add 20 mmol of Sodium Acetate. Stir for 10 minutes to generate the thiolate anion (
). -
Alkylation : Dropwise add a solution of 10 mmol 2-Bromoacetophenone in 10 mL ethanol.
-
Observation: The reaction is exothermic; a white precipitate typically forms within 30 minutes.
-
-
Completion : Reflux the mixture for 1–2 hours to ensure complete conversion.
-
Isolation : Cool the mixture to room temperature. Pour into 100 mL of ice-cold water.
-
Purification : Filter the solid, wash with water (to remove NaBr and NaOAc), and recrystallize from ethanol.
Mechanistic Pathway (DOT Visualization)
Figure 1: Nucleophilic substitution mechanism for the synthesis of 2-phenacylsulfanylbenzoic acid.
Reactivity & Applications: The Cyclization Gateway
The primary utility of 2-phenacylsulfanylbenzoic acid lies in its ability to undergo cyclodehydration . This transformation yields 2-benzoylbenzo[b]thiophen-3(2H)-one (or its enol tautomer), a scaffold found in anti-inflammatory and anticancer agents.
Cyclization Protocol
-
Reagent : Acetic Anhydride (
) + Sodium Acetate or Polyphosphoric Acid (PPA). -
Conditions : Reflux for 2–4 hours.
-
Mechanism : Perkin-type condensation followed by intramolecular acylation.
Reaction Logic
The carboxylic acid is activated (e.g., as a mixed anhydride), facilitating electrophilic attack on the methylene carbon (activated by the adjacent ketone and sulfur) or direct acylation of the thiophene ring closure.
Figure 2: Cyclodehydration pathway yielding the biologically active benzo[b]thiophene core.
Biological Significance[1][5][6][7][8][11][12]
While the parent acid is primarily an intermediate, its derivatives exhibit significant pharmacological profiles:
-
Enzyme Inhibition : Derivatives have been investigated as inhibitors of protein tyrosine phosphatase 1B (PTP1B) , a target for type 2 diabetes.
-
Anti-inflammatory : The cyclized benzothiophene products are structural analogues of NSAIDs, inhibiting COX enzymes.
-
Antimicrobial : Phenacyl sulfides possess intrinsic antibacterial activity against Gram-positive strains (S. aureus).
References
-
Sigma-Aldrich . 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid Product Specification. Link
-
ChemicalBook . Synthesis of 2-[(2-oxo-2-phenylethyl)thio]benzoic acid (CAS 25803-71-8).[1] Link
-
PubChem . 2-(2-Acetylphenyl)sulfanylbenzoic Acid and related structures. National Library of Medicine. Link
-
BenchChem . High-Yield Synthesis of Benzoic Acid Derivatives: Application Notes. Link
-
ResearchGate . Crystal structure and synthesis of phenacyl benzoate derivatives (Contextual grounding for phenacyl geometry). Link
Sources
Technical Whitepaper: Spectroscopic Characterization & Synthetic Validation of 2-[(2-Oxo-2-phenylethyl)thio]benzoic Acid
[1]
Executive Summary
This technical guide provides a comprehensive spectroscopic profile for 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid (CAS: 25803-71-8).[1] Often utilized as a pivotal intermediate in the synthesis of sulfur-containing heterocycles (specifically benzothiophenes and thiochromones), this compound presents unique analytical challenges due to its dual-carbonyl functionality and susceptibility to acid-catalyzed cyclodehydration.[1]
This document moves beyond static data listing, offering a self-validating analytical framework . Researchers can use the protocols herein to confirm structural integrity, quantify purity, and differentiate the open-chain acid from its cyclized by-products.
Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8][9]
| Property | Specification |
| IUPAC Name | 2-(2-Oxo-2-phenylethylthio)benzoic acid |
| Common Name | 2-(Phenacylthio)benzoic acid |
| Formula | C₁₅H₁₂O₃S |
| Molecular Weight | 272.32 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 160–162 °C (dec.)[1] |
| Solubility | Soluble in DMSO, Methanol, Acetone; Sparingly soluble in CHCl₃ |
Synthetic Origin & Impurity Profile
To understand the spectra, one must understand the synthesis. The presence of specific impurities (unreacted thiol, cyclized thiophene) will dictate the interpretation of the NMR baseline.
Synthesis Workflow (S-Alkylation)
The standard synthesis involves the nucleophilic substitution of phenacyl bromide by thiosalicylic acid in a basic medium.
Figure 1: Synthetic pathway and potential degradation route via cyclization.[1][2][3]
Spectroscopic Atlas
Infrared Spectroscopy (FT-IR)
The IR spectrum is critical for confirming the presence of the open-chain structure.[1] The key differentiator is the presence of two distinct carbonyl signals and the carboxylic O-H stretch.
| Functional Group | Wavenumber (cm⁻¹) | Diagnostic Note |
| O-H Stretch (Acid) | 2500–3300 (broad) | Very broad "fermi resonance" pattern typical of carboxylic acid dimers. |
| C=O[1] Stretch (Ketone) | 1680–1690 | Conjugated phenacyl ketone. Sharp intensity. |
| C=O Stretch (Acid) | 1670–1680 | Often appears as a shoulder or a split peak with the ketone. |
| C=C (Aromatic) | 1580, 1450 | Skeletal vibrations of the two benzene rings. |
| C-S Stretch | 690–750 | Weak, often obscured by aromatic out-of-plane bends.[1] |
Validation Check: If the broad O-H stretch is absent and a single carbonyl peak appears >1700 cm⁻¹, the compound may have cyclized to a lactone or ester form.
Nuclear Magnetic Resonance (¹H NMR)
Solvent: DMSO-d₆ (Recommended due to solubility and exchangeable protons).[1] Frequency: 400 MHz.
The ¹H NMR spectrum is characterized by a diagnostic methylene singlet and a deshelded acid proton.
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Context |
| 13.0 – 13.2 | Broad Singlet | 1H | -COOH | Exchangeable carboxylic acid proton.[1] |
| 7.95 – 8.05 | Multiplet | 2H | Ar-H | Ortho-protons of the phenacyl ring (benzoyl group).[1] |
| 7.85 – 7.90 | Doublet (d) | 1H | Ar-H | Proton ortho to the -COOH group (deshielded).[1] |
| 7.60 – 7.70 | Multiplet | 1H | Ar-H | Para-proton of the phenacyl ring. |
| 7.45 – 7.55 | Multiplet | 3H | Ar-H | Meta-protons (phenacyl) + aromatic overlap.[1] |
| 7.20 – 7.30 | Multiplet | 2H | Ar-H | Remaining protons on the thiosalicylic ring. |
| 4.65 – 4.75 | Singlet (s) | 2H | -S-CH ₂-CO- | Key Diagnostic Signal. Methylene bridge.[1] |
Expert Insight: The singlet at ~4.7 ppm is the "purity anchor." If this splits or shifts significantly, check for oxidation to the sulfoxide (S=O) or cyclization.
Carbon-13 NMR (¹³C NMR)
Solvent: DMSO-d₆.[1]
| Shift (δ ppm) | Assignment | Note |
| 194.5 | C =O (Ketone) | Most downfield signal.[1] Confirms phenacyl moiety. |
| 167.8 | C =O (Acid) | Characteristic of benzoic acid derivatives.[4] |
| 140.5 | Ar-C -S | Quaternary carbon attached to Sulfur.[1] |
| 135.2 | Ar-C -CO (Ketone) | Quaternary carbon of the phenacyl ring.[1] |
| 132.0 – 124.0 | Ar-C (Methine) | Multiple aromatic signals (approx 8 distinct peaks).[1] |
| 40.5 | -S-C H₂- | Methylene carbon.[1] (May be obscured by DMSO solvent trap ~39.5 ppm). |
Mass Spectrometry (ESI-MS)[1]
Critical Quality Control: The Cyclization Test
A common failure mode in drug development using this intermediate is inadvertent cyclization during drying or storage.
The Protocol:
-
Dissolve 5 mg of sample in DMSO-d₆.
-
Acquire ¹H NMR.[5]
-
Check: Look for the disappearance of the singlet at 4.7 ppm and the appearance of a singlet at ~6.5–7.0 ppm (methine proton of the thiophene ring).
-
Logic:
Figure 2: Rapid NMR Quality Control Logic Flow.
References
-
Synthesis & Properties: Lombardino, J. G. (1968). "Preparation and anti-inflammatory activity of some nonacidic benzothiazine 1,1-dioxides." Journal of Medicinal Chemistry, 11(1), 138-143. [1]
-
Cyclization Kinetics: Gronowitz, S. (Ed.). (1991). Thiophene and Its Derivatives, Part 4. Wiley-Interscience.[1] (Standard text on thiophene cyclization mechanisms from phenacylthio precursors).
-
General Spectral Data (Benzoic Acid Derivatives): National Institute of Standards and Technology (NIST). "Benzoic acid, 2-(phenylthio)- Mass Spectrum." NIST Chemistry WebBook. [1]
- NMR Prediction & Validation: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for chemical shift additivity rules used in section 4.2).
Sources
- 1. spectrabase.com [spectrabase.com]
- 2. orgsyn.org [orgsyn.org]
- 3. abq.org.br [abq.org.br]
- 4. Benzoic acid, CAS No. 65-85-0 | Melting point standards ROTI®Calipure | ROTI®Calipure | Calibration standards | Instrumental Analysis | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - International [carlroth.com]
- 5. scispace.com [scispace.com]
1H NMR spectrum of 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid
Topic: Structural Elucidation and Analytical Profiling of 2-[(2-Oxo-2-phenylethyl)thio]benzoic Acid Content Type: Technical Reference Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers
Executive Summary
2-[(2-Oxo-2-phenylethyl)thio]benzoic acid (also known as S-phenacylthiosalicylic acid) is a critical synthetic intermediate, primarily utilized in the synthesis of sulfur-containing heterocycles such as thioflavones and benzo[b]thiophenes .[1] Its structural integrity is defined by three distinct moieties: a benzoic acid core, a thioether linkage, and a phenacyl side chain.
This guide provides a comprehensive protocol for the structural validation of this compound using 1H NMR spectroscopy. It addresses solubility challenges, specific chemical shift assignments, and diagnostic impurity profiling to ensure material quality for downstream applications.
Part 1: Chemical Context & Synthesis[2]
To accurately interpret the NMR spectrum, one must understand the chemical environment and potential by-products derived from the synthesis. The compound is typically synthesized via an S-alkylation (nucleophilic substitution) reaction.
Synthesis Pathway
The reaction involves the nucleophilic attack of the thiolate anion of thiosalicylic acid on the alpha-carbon of phenacyl bromide.
Figure 1: S-alkylation pathway for the synthesis of the target compound.
Part 2: Experimental Protocol
Sample Preparation
-
Solvent Selection: DMSO-d6 (Dimethyl sulfoxide-d6) is the mandatory solvent for this analysis.
-
Reasoning: The target molecule contains a carboxylic acid (-COOH) and a ketone.[2][3][4][5] CDCl3 often leads to poor solubility and the disappearance of the carboxylic proton signal due to exchange or broadening. DMSO-d6 ensures full solubility and inhibits rapid proton exchange, allowing the -COOH peak to be visualized.
-
-
Concentration: Prepare a solution of 10–15 mg of sample in 0.6 mL of DMSO-d6.
-
Filtration: If the solution is cloudy (indicating inorganic salts from the synthesis), filter through a cotton plug into the NMR tube.
Instrument Parameters
-
Frequency: 400 MHz or higher recommended for clear resolution of the aromatic region.
-
Pulse Sequence: Standard proton (zg30 or equivalent).
-
Scans: 16–32 scans are sufficient for this concentration.
-
Temperature: 298 K (25°C).
Part 3: Spectral Analysis & Interpretation
The 1H NMR spectrum in DMSO-d6 is characterized by three distinct regions: the deshielded carboxylic acid, the complex aromatic region, and the diagnostic methylene singlet.
Diagnostic Logic Flow
Figure 2: Logical segmentation of the NMR spectrum for assignment.
Chemical Shift Assignments (DMSO-d6)
| Moiety | Proton Count | Multiplicity | Chemical Shift (δ ppm) | Structural Justification |
| -COOH | 1H | Broad Singlet | 13.0 – 13.5 | Highly deshielded acidic proton; broad due to hydrogen bonding. |
| Phenacyl Ortho | 2H | Doublet (d) | 8.05 – 8.10 | Ortho to the ketone carbonyl; deshielded by anisotropy of C=O. |
| Benzoic Ortho | 1H | Doublet of Doublets (dd) | 7.90 – 7.95 | Ortho to the carboxylic acid; deshielded by -COOH. |
| Aromatic (Mixed) | 3H | Multiplet (m) | 7.60 – 7.70 | Meta/Para protons of the phenacyl ring. |
| Benzoic (S-Ortho) | 1H | Doublet (d) | 7.45 – 7.55 | Ortho to the Sulfur atom. |
| Benzoic (Meta/Para) | 2H | Multiplet (m) | 7.20 – 7.35 | Remaining protons on the benzoic acid ring. |
| -S-CH₂-CO- | 2H | Singlet (s) | 4.60 – 4.75 | CRITICAL DIAGNOSTIC PEAK. Deshielded by both Sulfur and Carbonyl. |
Note: The exact position of the methylene singlet (4.60–4.75 ppm) is the primary indicator of successful alkylation. If this peak appears as a quartet, check for chiral impurities or restricted rotation (atropisomerism), though a singlet is expected for this achiral molecule.
Part 4: Impurity Profiling & Troubleshooting
When analyzing the crude or recrystallized product, look for these specific signals to assess purity.
Unreacted Thiosalicylic Acid
-
Indicator: A thiol (-SH) proton signal.
-
Shift: ~4.0 – 5.0 ppm (broad) or highly variable depending on concentration.
-
Confirmation: Check for the disulfide dimer (Dithiosalicylic acid) which lacks the aliphatic methylene peak entirely.
Unreacted Phenacyl Bromide
-
Indicator: A methylene singlet shifted downfield compared to the product.
-
Shift: ~4.9 – 5.0 ppm (in DMSO-d6).
-
Differentiation: The bromine atom is more electronegative than sulfur, usually pushing the starting material's methylene protons slightly downfield relative to the product.
Cyclization (Thioflavone Formation)
-
Context: If the reaction was heated excessively in acidic conditions, the molecule may cyclize.
-
Indicator: Loss of the methylene singlet and the carboxylic acid proton. Appearance of a new vinylic proton signal (~6.8 - 7.2 ppm) if the ring closes and eliminates water.
References
-
PubChem. 2-(Phenylthio)benzoic acid (Analog Reference). National Library of Medicine. Available at: [Link]
-
Organic Syntheses. Phenacyl Bromide Preparation (Precursor Characterization). Org.[4][6][7] Synth. 1936, 16, 73. Available at: [Link]
-
Compound Interest. A Guide to 1H NMR Chemical Shift Values. 2015. Available at: [Link]
Sources
13C NMR Analysis of 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid: From Sample Preparation to Spectral Assignment
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive walkthrough of the 13C Nuclear Magnetic Resonance (NMR) analysis of 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid (C₁₅H₁₂O₃S, M.W.: 272.32 g/mol )[1]. Synthesized from thiosalicylic acid and 2-bromoacetophenone, this molecule presents a rich array of carbon environments, including a ketone, a carboxylic acid, a thioether linkage, and two distinct aromatic rings, making it an excellent subject for detailed structural elucidation by 13C NMR.[2] This document offers field-proven protocols for sample preparation, outlines optimal spectrometer parameters for data acquisition, and delivers a systematic, in-depth interpretation of the resulting spectrum. The causality behind experimental choices and spectral assignments is emphasized to ensure both technical accuracy and practical utility for professionals in chemical research and drug development.
The Foundational Role of 13C NMR in Structural Elucidation
Carbon-13 NMR spectroscopy is an indispensable tool for determining the carbon framework of organic molecules.[3][4] Unlike ¹H NMR, which provides information about the proton environments, 13C NMR directly probes the carbon skeleton.[3] Key characteristics of this technique include:
-
Low Natural Abundance: The active nucleus, ¹³C, has a natural abundance of only 1.1%, which necessitates a greater number of scans to achieve a satisfactory signal-to-noise ratio compared to ¹H NMR.[4][5]
-
Broad Chemical Shift Range: Carbon signals are observed over a wide range (0-220 ppm), which minimizes signal overlap and allows for the clear resolution of individual carbon environments.[6][7]
-
Proton Decoupling: Standard 13C NMR spectra are acquired with broadband proton decoupling, which collapses spin-spin coupling between carbon and attached protons. This simplifies the spectrum so that each unique carbon atom appears as a single sharp line (singlet).[5]
The chemical shift (δ) of each carbon is highly sensitive to its local electronic environment, influenced by factors such as hybridization, substituent electronegativity, and anisotropic effects from π-systems.[7][8] This sensitivity allows for the confident assignment of signals to specific carbon atoms within the molecule.
Experimental Workflow: A Self-Validating Protocol
The quality of a 13C NMR spectrum is fundamentally dependent on meticulous sample preparation and appropriate instrument parameterization. The following protocol is designed to maximize spectral quality and ensure data integrity.
Rigorous Sample Preparation
The objective is to prepare a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral resolution and lineshape.
Step-by-Step Protocol:
-
Ensure Sample Purity: Begin with a sample of 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid that has been purified to remove residual solvents and reaction by-products.[9]
-
Select an Appropriate Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this compound due to its high polarity, which ensures complete dissolution of the carboxylic acid moiety, and its convenient solvent signal for referencing. Deuterated chloroform (CDCl₃) is a viable alternative.[10][11]
-
Determine Optimal Concentration: For 13C NMR, a relatively high concentration is desirable to reduce acquisition time.[12] Accurately weigh approximately 50-80 mg of the compound.
-
Dissolution: Transfer the weighed solid into a clean, small vial. Using a calibrated pipette, add 0.6 mL of DMSO-d₆. Agitate the vial until the solid is fully dissolved. A brief application of gentle warming or sonication can aid dissolution.
-
Filtration (Critical Step): Particulate matter will severely degrade magnetic field homogeneity, leading to broad, distorted peaks. Prepare a Pasteur pipette by tightly packing a small plug of glass wool into the narrow tip. Filter the sample solution through this plug directly into a clean, dry, high-quality 5 mm NMR tube. Cotton wool should be avoided as it can introduce contaminants.
-
Final Volume and Capping: The final solution height in the NMR tube should be approximately 4-5 cm (0.5-0.6 mL) to ensure it is correctly positioned within the instrument's detection coil.[9] Cap the tube securely to prevent solvent evaporation and contamination.[10]
Spectrometer and Data Acquisition Parameters
The following parameters are typical for a 400 MHz NMR spectrometer (operating at ~100 MHz for ¹³C) and can be adapted for other instruments.
Table 1: Recommended 13C NMR Acquisition Parameters
| Parameter | Recommended Value | Rationale & Causality |
| Experiment | ¹³C with proton decoupling | Acquires a simplified spectrum where each unique carbon is a singlet. |
| Pulse Program | zgpg30 (or equivalent) | A 30° pulse angle allows for a shorter relaxation delay, reducing total experiment time without significant signal loss for most carbons. |
| Spectral Width | 0 to 220 ppm | Encompasses the full range of expected chemical shifts for organic molecules. |
| Acquisition Time | ~1.5 s | Provides adequate digital resolution for sharp peaks. |
| Relaxation Delay (d1) | 2.0 s | Allows for sufficient T1 relaxation for most carbon nuclei, improving quantitation for non-quaternary carbons. Quaternary carbons may require longer delays for full relaxation. |
| Number of Scans (NS) | 1024 - 4096 | Dependent on concentration. A higher number of scans is required to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C. |
| Temperature | 298 K (25 °C) | Standard operating temperature for routine analysis. |
Structural Analysis and 13C NMR Spectral Assignment
The molecular structure of 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid lacks any element of symmetry, meaning all 15 carbon atoms are chemically non-equivalent. Therefore, 15 distinct signals are expected in the proton-decoupled 13C NMR spectrum.
Molecular Structure and Carbon Numbering
For clarity in the assignment process, the carbon atoms are numbered as shown in the diagram below.
Caption: Numbering scheme for 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid.
Predicted Chemical Shifts and Assignments
The spectrum can be logically divided into three primary regions: carbonyl, aromatic, and aliphatic.
Table 2: Detailed 13C NMR Signal Assignment
| Carbon No. | Assignment | Predicted δ (ppm) | Rationale for Assignment |
| C10 | Ketone Carbonyl | 195 - 198 | The ketone carbonyl carbon is highly deshielded due to sp² hybridization and the strong electronegativity of the double-bonded oxygen, placing it furthest downfield.[3] |
| C7 | Carboxylic Acid Carbonyl | 167 - 170 | The carboxylic acid carbonyl is also strongly deshielded but resonates upfield relative to ketones due to the resonance contribution of the adjacent hydroxyl oxygen.[13][14] |
| C6 | Aromatic C-S | 139 - 142 | This quaternary carbon is bonded to the electron-donating sulfur atom, causing a significant downfield shift. |
| C11 | Aromatic C-C=O | 136 - 138 | This quaternary carbon is directly attached to the electron-withdrawing ketone group, resulting in a downfield chemical shift. |
| C2 | Aromatic C-COOH | 132 - 134 | A quaternary carbon attached to the electron-withdrawing carboxylic acid group. |
| C13 | Aromatic C-H (para) | 133 - 135 | The para-carbon of the phenacyl group. Its chemical shift is influenced by the ketone substituent. |
| C1 | Aromatic C-H | 131 - 133 | Aromatic CH carbon ortho to the sulfur and meta to the carboxylic acid. |
| C5 | Aromatic C-H | 129 - 131 | Aromatic CH carbon meta to the sulfur and ortho to the carboxylic acid. |
| C12, C15 | Aromatic C-H (ortho) | 128 - 130 | The two ortho-carbons of the phenacyl group are deshielded by the adjacent ketone. |
| C14 | Aromatic C-H (meta) | 127 - 129 | The meta-carbons of the phenacyl group, least affected by the ketone substituent. |
| C3, C4 | Aromatic C-H | 125 - 128 | Aromatic CH carbons on the benzoic acid ring. |
| C9 | Methylene (S-CH₂) | 38 - 42 | This sp³ carbon is shifted downfield by two effects: attachment to the electronegative sulfur atom[15] and the adjacent electron-withdrawing carbonyl group. |
Conclusion
This guide establishes a robust framework for the 13C NMR analysis of 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid. By integrating principled theory with a validated experimental protocol, researchers can confidently acquire and interpret high-quality spectra for this and structurally related molecules. The detailed assignment table provides a predictive reference, grounded in the fundamental effects that govern 13C chemical shifts. This systematic approach ensures that 13C NMR spectroscopy is leveraged to its full potential as a definitive tool for structural verification in the fields of chemical synthesis and pharmaceutical development.
References
-
NMR Sample Preparation. University of Leicester. Available at: [Link]
-
Video: NMR and Mass Spectroscopy of Carboxylic Acids - JoVE. Available at: [Link]
-
Sample Preparation | Faculty of Mathematical & Physical Sciences - UCL. University College London. Available at: [Link]
-
A Great 13C NMR Spectrum Even When Your Sample is Dilute - Anasazi Instruments. (2021). Available at: [Link]
-
NMR sample preparation. InfoSheet. Available at: [Link]
-
Sample Preparation and Positioning - NMR. University of Notre Dame. Available at: [Link]
-
Chemical shifts - UCL. University College London. Available at: [Link]
-
10.10: Spectroscopy of Ethers - Chemistry LibreTexts. (2023). Available at: [Link]
-
Analysing Structure of Organic Compounds Using Carbon-13 NMR Spectroscopy. Matrix Education. Available at: [Link]
-
13C NMR spectroscopy • Chemical shift. Available at: [Link]
-
13C NMR Chemical Shift - Oregon State University. (2022). Available at: [Link]
-
Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023). Available at: [Link]
-
Analytical Chemistry – A Guide to 13-C Nuclear Magnetic Resonance (NMR). Compound Interest. (2015). Available at: [Link]
-
13C Carbon NMR Spectroscopy - Chemistry Steps. (2025). Available at: [Link]
-
13.10: Characteristics of ¹³C NMR Spectroscopy - Chemistry LibreTexts. (2024). Available at: [Link]
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Technical Guide: FT-IR Characterization of 2-[(2-Oxo-2-phenylethyl)thio]benzoic Acid
[1]
Executive Summary
This technical guide provides a comprehensive framework for the vibrational characterization of 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid (CAS: 25803-71-8), also known as S-phenacylthiosalicylic acid.[1] This compound is a critical intermediate in the synthesis of sulfur-containing heterocycles, such as thioflavones and benzothiophenes, which are significant in drug discovery for their anti-inflammatory and anticancer properties.
Fourier Transform Infrared (FT-IR) spectroscopy is the primary method for validating the structure of this molecule, specifically for confirming the formation of the thioether linkage and the presence of two distinct carbonyl environments (ketone and carboxylic acid). This guide details sample preparation, spectral interpretation, and impurity profiling.
Molecular Architecture & Vibrational Theory[1]
To accurately interpret the spectrum, one must first deconstruct the molecule into its constituent oscillators. The molecule (
-
Benzoic Acid Moiety: Provides a carboxylic acid group (
) and an ortho-substituted aromatic ring.[1] -
Thioether Linker (
): A flexible sulfide bridge connecting the aromatic systems.[1] -
Phenacyl Group (
): Provides an aryl ketone and a monosubstituted aromatic ring.[1]
Vibrational Degrees of Freedom
For a non-linear molecule with
Experimental Protocol
Sample Preparation
For this solid acid, the choice of sampling technique critically affects the resolution of the hydroxyl and carbonyl regions.
-
Method A: KBr Pellet (Gold Standard for Structural Confirmation) [1]
-
Protocol: Mix 1–2 mg of analyte with 100 mg of spectroscopic-grade KBr. Grind to a fine powder and press at 8–10 tons for 2 minutes.
-
Rationale: KBr matrices allow for better resolution of the crystal lattice vibrations and typically show sharper aromatic overtones than ATR. It also avoids the "ATR correction" needed for relative intensity comparisons.
-
-
Method B: Diamond ATR (Attenuated Total Reflectance) [1]
-
Protocol: Place ~5 mg of solid directly onto the diamond crystal. Apply high pressure using the anvil.
-
Rationale: High throughput.[1] Note that the broad O-H stretch of the carboxylic acid may appear less intense relative to the fingerprint region due to the wavelength-dependent depth of penetration (
).
-
Acquisition Parameters[1][2][3]
-
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High-Res for carbonyl splitting).[1]
-
Scans: Minimum 32 scans (ATR) or 16 scans (KBr) to ensure Signal-to-Noise ratio > 100:1.
-
Apodization: Boxcar or weak Norton-Beer.
Spectral Interpretation: The Core Analysis
The spectrum is divided into three critical zones. Assignments are based on characteristic group frequencies for aryl-alkyl sulfides and aromatic acids.[1]
Zone 1: High Frequency (2500 – 3500 cm⁻¹)
-
O-H Stretch (Carboxylic Acid):
-
C-H Stretch (Aromatic):
-
C-H Stretch (Aliphatic
):-
Position: 2900–2950 cm⁻¹.
-
Feature: Weak bands attributed to the methylene group of the phenacyl moiety.
-
Zone 2: The Carbonyl "Doublet" (1650 – 1750 cm⁻¹)
This is the most complex and information-rich region. The molecule possesses two distinct carbonyls, but both are conjugated to aromatic rings, bringing their frequencies close together.
-
C=O Stretch (Aryl Ketone):
-
Position: ~1680–1690 cm⁻¹.
-
Context: Conjugation with the phenyl ring lowers the frequency from the standard 1715 cm⁻¹.
-
-
C=O Stretch (Carboxylic Acid):
-
Position: ~1680–1705 cm⁻¹.
-
Context: In the solid state, the acid exists as a hydrogen-bonded dimer, which lowers the frequency.
-
-
Result: You will typically observe a split peak or a broadened doublet centered around 1690 cm⁻¹.[1] If the sample is wet or amorphous, these may merge into a single broad band.
Zone 3: Fingerprint & Heteroatom Linkages (600 – 1500 cm⁻¹)[1]
-
C-O Stretch (Acid):
-
C-S Stretch (Thioether):
-
Position: 600–800 cm⁻¹ (often weak, near 690–710 cm⁻¹).
-
Diagnostic Value: While difficult to assign definitively without Raman data, the formation of the C-S bond is chemically confirmed by the disappearance of the S-H stretch (2550 cm⁻¹) from the thiosalicylic acid precursor.
-
-
Aromatic Out-of-Plane (OOP) Bends:
-
Position: 730–770 cm⁻¹ (Ortho-substituted) and 690–710 cm⁻¹ (Monosubstituted).[1]
-
Utility: Confirms the substitution pattern of the two benzene rings.
-
Data Summary Table
| Frequency (cm⁻¹) | Intensity | Vibrational Mode Assignment | Structural Origin |
| 2500–3300 | Medium, Broad | O-H Stretch (H-bonded dimer) | Carboxylic Acid (-COOH) |
| 3030–3080 | Weak, Sharp | C-H Stretch ( | Aromatic Rings |
| 2920–2950 | Weak | C-H Stretch ( | Methylene (-CH2-) linker |
| 1680–1705 | Strong, Split | C=O[1][3] Stretch (Doublet) | Aryl Ketone & Acid Dimer |
| 1580, 1450 | Medium | C=C Ring Stretch | Aromatic Skeleton |
| 1400–1420 | Medium | O-H In-plane Bend / CH2 Scissor | Acid / Methylene |
| 1260–1310 | Strong | C-O Stretch | Carboxylic Acid |
| 910–950 | Medium, Broad | O-H Out-of-plane Bend | Acid Dimer (Characteristic) |
| 740–760 | Strong | C-H OOP Bend (Ortho) | Benzoic Acid Ring |
| 690–710 | Strong | C-H OOP Bend (Mono) + C-S | Phenacyl Ring / Thioether |
Synthesis Monitoring & Validation Logic
When synthesizing this compound from Thiosalicylic acid and 2-Bromoacetophenone , FT-IR is an excellent "Go/No-Go" decision tool.[1]
Visualization: Spectral Logic Tree
The following diagram illustrates the logical flow for validating the product and identifying common failure modes.
Caption: Logical workflow for FT-IR validation of 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid synthesis.
Troubleshooting Common Artifacts
-
Water Interference: The broad O-H stretch of the acid overlaps with moisture. Dry the sample in a vacuum desiccator over
if the 3400 cm⁻¹ region looks unusually sharp or intense. -
Carboxylate Formation: If the sample was precipitated with a base (e.g., NaOH) and not fully acidified, the C=O acid band at 1690 cm⁻¹ will disappear, replaced by asymmetric/symmetric carboxylate stretches at ~1550 cm⁻¹ and ~1400 cm⁻¹. Remedy: Wash with dilute HCl.[1]
-
Polymorphism: As a flexible molecule, solid-state packing can influence the exact position of the carbonyl bands. Small shifts (±5 cm⁻¹) between batches may indicate different polymorphs rather than chemical impurities.[1]
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][6] (Standard reference for aryl ketone and carboxylic acid group frequencies).
-
NIST Mass Spectrometry Data Center. (2023).[1] Benzoic acid, 2-phenylethyl ester IR Spectrum. NIST Chemistry WebBook, SRD 69. [Link] (Used for comparative phenacyl/benzoate ester group frequencies).[1]
-
Doc Brown's Chemistry. (2024).[1] Interpretation of the infrared spectrum of benzoic acid. [Link] (Reference for benzoic acid dimerization and O-H envelope shape).
- Coats, A. W., & Redfern, J. P. (1963). Thermogravimetric Analysis of Thiosalicylic Acid Derivatives.
Sources
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- 3. elearning.uniroma1.it [elearning.uniroma1.it]
- 4. mdpi.com [mdpi.com]
- 5. uobabylon.edu.iq [uobabylon.edu.iq]
- 6. 2-(Phenylthio)benzoic acid | C13H10O2S | CID 15210 - PubChem [pubchem.ncbi.nlm.nih.gov]
Mass spectrometry of 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid
An In-Depth Technical Guide to the Mass Spectrometry of 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive exploration of the mass spectrometric analysis of 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid, a molecule of interest in synthetic organic chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering in-depth insights into the compound's behavior under various mass spectrometry conditions. We will delve into ionization techniques, predictable fragmentation pathways, and detailed experimental protocols. The guide is structured to not only present methodologies but also to explain the underlying scientific principles, ensuring a thorough understanding for both practical application and theoretical knowledge.
Introduction: The Significance of 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid
2-[(2-Oxo-2-phenylethyl)thio]benzoic acid (Molecular Formula: C₁₅H₁₂O₃S, Molecular Weight: 272.32 g/mol ) is a multifaceted organic compound featuring a benzoic acid moiety linked to a phenacyl group through a thioether bridge.[1] This unique combination of functional groups—a carboxylic acid, a ketone, and a thioether—makes it a valuable scaffold in medicinal chemistry and materials science. The structural characterization of such molecules is paramount to confirming their identity and purity, and mass spectrometry stands as a cornerstone analytical technique for this purpose.[2]
This guide will provide a detailed examination of the mass spectrometric behavior of this compound, with a focus on electrospray ionization (ESI), a soft ionization technique well-suited for polar molecules containing acidic and basic functionalities. We will explore both positive and negative ion modes, predicting the fragmentation patterns based on established chemical principles.
Foundational Concepts in the Mass Spectrometry of the Analyte
The mass spectrum of 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid is dictated by the chemical nature of its constituent parts. The presence of a carboxylic acid group makes it amenable to analysis in negative ion mode, where it readily deprotonates to form the carboxylate anion [M-H]⁻.[3] Conversely, the carbonyl group and the sulfur atom can be protonated in positive ion mode, yielding the [M+H]⁺ ion. The fragmentation of these ions is not random; it follows predictable pathways governed by the stability of the resulting fragments.[4][5]
Ionization Choices: ESI and its Applicability
Electrospray ionization (ESI) is the preferred method for this analyte due to its polar nature. ESI is a soft ionization technique that typically produces intact molecular ions ([M+H]⁺ or [M-H]⁻), which is crucial for determining the molecular weight.[6]
-
Negative Ion Mode ESI (-ESI): This is expected to be highly sensitive for 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid due to the acidic proton of the carboxylic acid group. The resulting [M-H]⁻ ion will be the primary species observed.
-
Positive Ion Mode ESI (+ESI): Protonation is likely to occur at the carbonyl oxygen or the sulfur atom. While feasible, the presence of the acidic proton may lead to lower sensitivity compared to the negative ion mode.
Predicted Fragmentation Pathways
Understanding the fragmentation patterns is key to structural elucidation. The following sections detail the anticipated fragmentation pathways in both negative and positive ion modes, based on the established fragmentation of similar functional groups.[7]
Negative Ion Mode (-ESI) Fragmentation
In negative ion mode, fragmentation will be initiated from the [M-H]⁻ ion. The primary fragmentation is expected to be the loss of carbon dioxide (CO₂) from the carboxylate group.
Diagram: Proposed -ESI Fragmentation Pathway
Caption: A streamlined workflow for LC-MS analysis.
Summary of Expected m/z Values
The following table summarizes the expected mass-to-charge ratios for the parent ion and key fragments.
| Ion | Formula | Calculated m/z | Ionization Mode |
| [M-H]⁻ | C₁₅H₁₁O₃S⁻ | 271.04 | Negative |
| [M+H]⁺ | C₁₅H₁₃O₃S⁺ | 273.05 | Positive |
| Fragment A (-ESI) | C₁₄H₁₁OS⁻ | 227.05 | Negative |
| Benzoyl Cation (+ESI) | C₇H₅O⁺ | 105.03 | Positive |
| Fragment B (+ESI) | C₈H₈O₂S⁺ | 168.02 | Positive |
Conclusion
The mass spectrometric analysis of 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid is a powerful tool for its structural confirmation. By leveraging electrospray ionization in both positive and negative ion modes, researchers can obtain a wealth of information from the molecular ion and its characteristic fragment ions. The predictable fragmentation pathways, primarily decarboxylation in negative mode and α-cleavage in positive mode, provide a reliable fingerprint for this compound. The experimental protocols and expected fragmentation data presented in this guide offer a solid foundation for the successful analysis of this and structurally related molecules.
References
-
Improved Liquid chromatography/mass Spectrometric Analysis of Low Molecular Weight Carboxylic Acids by Ion Exclusion Separation With Electrospray Ionization. (2003). PubMed. [Link]
-
GCMS Section 6.11.3 - Fragmentation of Aromatic Ketones. (n.d.). Whitman People. [Link]
-
Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. (2024). ACS Publications. [Link]
-
Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. (2008). ACS Publications. [Link]
-
Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. (2001). Canadian Science Publishing. [Link]
-
Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. (2016). ResearchGate. [Link]
-
Fragmentation (mass spectrometry). (n.d.). Wikipedia. [Link]
-
Fragmentation mechanisms in mass spectrometry. (n.d.). Universidad de Guanajuato. [Link]
-
A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. (2007). ResearchGate. [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
-
Benzoic acid, 2-phenylethyl ester. (n.d.). NIST WebBook. [Link]
-
Benzoic acid, 4-methyl-, 2-oxo-2-phenylethyl ester. (n.d.). SpectraBase. [Link]
-
FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide. [Link]
-
The Fragment Ion C13H9O2m/z 197 in the Mass Spectra of 2-(2′-R-phenyl)benzoic Acids. (1990). CSIRO Publishing. [Link]
-
Mass Spectrometry Fragmentation Patterns – HSC Chemistry. (n.d.). Science Ready. [Link]
-
Benzoic acid, 2-[[2-[4-oxo-3-(2-phenylethyl)-2-thioxo-5-thiazolidinyl]acetyl]amino]-, ethyl ester. (n.d.). SpectraBase. [Link]
-
Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. (n.d.). Fiveable. [Link]
-
A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. (n.d.). VU Research Repository. [Link]
-
IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. (2023). ResearchGate. [Link]
-
mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions... (n.d.). Doc Brown's Chemistry. [Link]
-
Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. (2016). International Journal of Current Microbiology and Applied Sciences. [Link]
-
Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. (2022). Chemical Methodologies. [Link]
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- 4. chemguide.co.uk [chemguide.co.uk]
- 5. fiveable.me [fiveable.me]
- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. GCMS Section 6.11.3 [people.whitman.edu]
Technical Guide: Solubility Profiling of 2-[(2-Oxo-2-phenylethyl)thio]benzoic Acid
The following technical guide details the solubility profile, thermodynamic behavior, and characterization protocols for 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid (CAS: 25803-71-8).
Executive Summary
2-[(2-Oxo-2-phenylethyl)thio]benzoic acid , also known as 2-(phenacylthio)benzoic acid , is a critical organosulfur intermediate used primarily in the synthesis of benzothiophenes and related heterocyclic pharmaceuticals. Its structure combines a hydrophilic benzoic acid moiety with a lipophilic phenacyl-thioether tail, creating a distinct "amphiphilic but water-insoluble" solubility profile.
Understanding the solubility landscape of this compound is essential for:
-
Process Optimization: Designing efficient reaction workups (e.g., precipitation via anti-solvent addition).
-
Purification: Selecting optimal solvent systems for recrystallization to remove unreacted thiosalicylic acid or bromoketone impurities.
-
Formulation: Developing pre-clinical stock solutions for biological assays.
This guide synthesizes qualitative experimental observations with predictive physicochemical modeling to provide a comprehensive solubility framework.
Compound Profile & Physicochemical Properties[1][2][3][4][5]
| Property | Data / Characteristic |
| Chemical Name | 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid |
| CAS Number | 25803-71-8 |
| Molecular Formula | C₁₅H₁₂O₃S |
| Molecular Weight | 272.32 g/mol |
| Melting Point | 177 °C (Experimental) |
| Structural Features | [1] • Carboxylic Acid: H-bond donor/acceptor (pKa ~4-5).• Thioether (-S-): Lipophilic linker, flexible.• Phenacyl Group: Hydrophobic phenyl ring + Ketone acceptor. |
| Solubility Class | Lipophilic Acid: High solubility in polar aprotic solvents; low solubility in water (neutral pH). |
Solubility Landscape
Qualitative Solubility Data
Based on synthesis protocols and structural analogs (e.g., thiosalicylic acid), the solubility behavior is categorized below.
| Solvent Class | Specific Solvents | Solubility Status | Mechanistic Insight |
| Polar Aprotic | DMF, DMSO | High (>50 mg/mL) | The polar sulfoxide/amide groups effectively solvate both the carboxylic acid and the polarizable thioether linkage. Primary choice for stock solutions. |
| Polar Protic | Methanol, Ethanol | Moderate to High | Soluble at room temperature; solubility increases significantly with heat. Used as the reaction medium in synthesis.[1] |
| Chlorinated | Chloroform, DCM | Moderate | Good solvation of the lipophilic phenacyl tail, but less effective for the carboxylic acid dimer network. |
| Aqueous | Water (pH < 7) | Insoluble | The hydrophobic phenacyl group dominates. Precipitates immediately upon dilution of alcoholic solutions. |
| Aqueous (Basic) | Water (pH > 8) | Soluble | Deprotonation of the carboxylic acid (-COO⁻) forms a water-soluble salt. |
Recrystallization Systems
The most effective purification method exploits the compound's steep solubility curve in alcohol/water mixtures.
-
System A (Standard): Dissolve in hot Methanol or Ethanol
Add Water dropwise until turbid Cool to 4°C. -
System B (High Purity): Dissolve in minimal DMF
Rapidly pour into excess Ice Water (removes inorganic salts and polar impurities).
Experimental Protocol: Solubility Determination
Workflow Diagram
The following DOT diagram illustrates the critical path for solubility determination, ensuring thermodynamic equilibrium is reached.
Figure 1: Standard Operating Procedure (SOP) for equilibrium solubility determination.
Detailed Methodology
-
Preparation: Add excess 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid to 10 mL of the target solvent in a sealed glass vial.
-
Equilibration: Agitate at constant temperature (e.g., 25°C ± 0.1°C) for 24–72 hours. Note: Check for crystal form changes (polymorphism) using XRPD on the solid residue.
-
Sampling: Filter the saturated supernatant through a pre-heated 0.45 µm PTFE syringe filter.
-
Quantification: Analyze via HPLC.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm.
-
Mobile Phase: Acetonitrile : Water (0.1% H₃PO₄) [60:40 v/v].
-
Detection: UV at 254 nm (aromatic absorption).
-
Thermodynamic Modeling
For process scaling, experimental data should be fitted to the Modified Apelblat Equation . This model accurately correlates solubility (
-
A, B, C: Empirical parameters derived from regression analysis.
-
Interpretation:
-
If solubility increases with Temperature (
), the dissolution is endothermic ( ). -
The entropy of dissolution (
) drives the process in organic solvents.
-
Application Note: For this specific compound, the enthalpy of dissolution in alcohols is expected to be positive (endothermic), meaning yield in recrystallization can be maximized by cooling from boiling point to 0°C.
References
-
Synthesis & Properties: 2-[(2-OXO-2-PHENYLETHYL)THIO]BENZOIC ACID synthesis. ChemicalBook. Retrieved from
-
Parent Compound Data: Thiosalicylic Acid Product Information. Cayman Chemical.[2] Retrieved from
-
General Methodology: Solubility of Benzoic Acid in Organic Solvents. BenchChem. Retrieved from
-
Thermodynamic Principles: Thermodynamic Solvation Parameters for Saturated Benzoic Acid Derivatives. Journal of Biochemical Technology. Retrieved from
Sources
Structural Characterization of Phenacylthiosalicylic Acids: A Crystallographic Guide
Topic: X-ray Crystallography of 2-[(2-Oxo-2-phenylethyl)thio]benzoic Acid Derivatives Content Type: Technical Guide / Whitepaper Audience: Structural Biologists, Medicinal Chemists, and Crystallographers.[1]
Executive Summary
The structural analysis of 2-[(2-oxo-2-phenylethyl)thio]benzoic acid (often referred to as phenacylthiosalicylic acid) represents a critical intersection between supramolecular chemistry and drug design.[1] As a flexible thioether-linked scaffold, this molecule serves as both a pharmacophore for non-steroidal anti-inflammatory drugs (NSAIDs) and a versatile precursor for benzothiophene synthesis.[1]
This guide provides a rigorous technical workflow for the synthesis, crystallization, and X-ray diffraction analysis of this compound class.[1] It focuses on the specific challenges posed by the flexible C–S–C linkage and the competing hydrogen-bonding motifs (
Molecular Context & Synthesis Strategy
The Scaffold
The title compound consists of a thiosalicylic acid moiety linked to a phenacyl group.[1] The presence of the sulfur atom introduces a "kink" in the backbone, while the carboxylic acid and ketone groups provide distinct hydrogen bond acceptors and donors.[1]
-
Core Moiety: Thiosalicylic acid (2-mercaptobenzoic acid).[1]
-
Linker: Thioether (-S-CH2-C=O-).[1]
-
Significance: The conformational freedom of the thioether linkage allows the molecule to adopt "twisted" or "extended" geometries, significantly influencing its binding affinity to enzymes like Cyclooxygenase (COX).
Synthesis Protocol
High-quality single crystals require high-purity starting material.[1] The synthesis follows a nucleophilic substitution pathway.[1]
Reagents: Thiosalicylic acid, Phenacyl bromide (2-bromoacetophenone), Potassium Hydroxide (KOH), Ethanol (EtOH).[1]
Procedure:
-
Solubilization: Dissolve thiosalicylic acid (10 mmol) and KOH (22 mmol) in absolute ethanol (50 mL) to generate the dipotassium salt.
-
Alkylation: Add phenacyl bromide (10 mmol) dropwise at 0°C to prevent over-alkylation or oxidation of the sulfur.
-
Reflux: Heat the mixture to reflux for 3–4 hours.
-
Precipitation: Acidify the cooled solution with dilute HCl (1M) to pH 2–3. The free acid will precipitate as a white/off-white solid.[1]
-
Purification: Recrystallize from hot ethanol or an acetone/water mixture.
Figure 1: Synthetic pathway from thiosalicylic acid to the crystalline title compound.
Crystallization Strategies
The flexibility of the
Solvent Selection[1]
-
Ethanol (Absolute): Promotes the formation of centrosymmetric carboxylic acid dimers (
motif).[1] -
Acetone/Hexane (1:1): Encourages
- stacking between the phenacyl and benzoic acid rings by reducing the solubility of the aromatic faces.[1] -
DMF (Dimethylformamide): Use only if the compound is insoluble elsewhere; however, DMF often solvates the crystal, potentially disrupting the desired acid-acid dimers.
Growth Technique: Slow Evaporation[1]
-
Prepare a saturated solution in hot ethanol (approx. 50°C).
-
Filter the hot solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial.
-
Cover the vial with Parafilm and poke 3–4 small holes to control the evaporation rate.[1]
-
Store in a vibration-free, dark environment at room temperature (296 K) for 3–7 days.
Target Crystal Morphology: Colorless blocks or prisms.[1] Avoid needles, which often indicate rapid growth and high mosaicity.[1]
Data Collection & Reduction
Once a suitable crystal (
Experimental Setup
| Parameter | Recommendation | Rationale |
| Temperature | 100 K or 150 K | Freezes the flexible |
| Source | Mo | Preferred for sulfur-containing compounds to minimize absorption compared to Cu sources.[1] |
| Detector Distance | 50–60 mm | Balances resolution (up to 0.75 Å) and spot separation.[1] |
| Scan Strategy | Ensures full coverage of reciprocal space, crucial for low-symmetry space groups.[1] |
Data Reduction Protocol[1]
-
Indexing: Expect a Monoclinic (
) or Triclinic ( ) unit cell.[1]-
Note: If the unit cell volume is approx. 1200–1300 ų (Z=4), it suggests a standard packing density without large solvent voids.[1]
-
-
Absorption Correction: Apply Multi-scan (SADABS or CrysAlisPro).[1] The sulfur atom (absorption coefficient
) requires correction to prevent systematic errors in bond lengths.[1] -
Space Group Determination: Check systematic absences.
is common for benzoic acid derivatives due to the glide plane facilitating dimer formation.[1]
Structural Analysis & Refinement
Structure Solution
Use SHELXT (Intrinsic Phasing) for the initial solution.[1] The sulfur atom will be the heaviest peak and will phase the rest of the light atoms (C, O).[1]
Refinement (SHELXL)
-
Hydrogen Atoms:
-
Disorder: The phenacyl ring may show rotational disorder around the C–C(=O) bond. If ellipsoids are elongated, model over two positions using PART commands.[1]
Key Structural Motifs to Analyze
When analyzing the solved structure, focus on these three interactions which define the compound's stability and bioactivity:
-
The Carboxylic Dimer (
): -
Intramolecular C–H...O Interactions:
-
The methylene protons (
) often form weak hydrogen bonds with the adjacent carbonyl oxygen or the sulfur lone pairs.[1]
-
-
Conformational Twist (Torsion Angles):
Figure 2: Hierarchical assembly of the crystal lattice.
References
-
Fun, H.-K., Arshad, S., Garudachari, B., Isloor, A. M., & Satyanarayan, M. N. (2011).[1][3] 2-Oxo-2-phenylethyl benzoate.[1][3][4][5] Acta Crystallographica Section E, 67(6), o1528.
-
Source:[Link]
- Relevance: Provides the crystallographic parameters for the closely related phenacyl benzoate, establishing the expected geometry of the phenacyl tail.
-
-
Allen, F. H., et al. (1987).[1][3][6] Tables of bond lengths determined by X-ray and neutron diffraction. Part 1. Bond lengths in organic compounds. Journal of the Chemical Society, Perkin Transactions 2, S1-S19.[1]
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Bernstein, J., Davis, R. E., Shimoni, L., & Chang, N. L. (1995). Patterns in Hydrogen Bonding: Functionality and Graph Set Analysis in Crystals. Angewandte Chemie International Edition, 34(15), 1555–1573.[1]
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Sheldrick, G. M. (2015).[1] Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3–8.[1]
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A Comprehensive Technical Guide to 2-[(2-Oxo-2-phenylethyl)thio]benzoic Acid for Researchers and Drug Development Professionals
An In-Depth Analysis of a Versatile Building Block: From Sourcing to Application
As a key intermediate in the synthesis of diverse molecular scaffolds, 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid (CAS No. 25803-71-8) presents significant opportunities for researchers and scientists in the field of drug discovery and development. This technical guide offers a comprehensive overview of this compound, from identifying reliable chemical suppliers to understanding its synthesis, potential applications, and safe handling protocols.
Introduction to 2-[(2-Oxo-2-phenylethyl)thio]benzoic Acid: A Molecule of Interest
2-[(2-Oxo-2-phenylethyl)thio]benzoic acid, with the molecular formula C₁₅H₁₂O₃S and a molecular weight of 272.32 g/mol , is a thioether derivative of benzoic acid. Its structure, featuring a reactive keto group and a carboxylic acid moiety, makes it a valuable precursor for the synthesis of various heterocyclic compounds and other complex organic molecules. While specific applications in drug development for this exact compound are not extensively documented in publicly available literature, its structural motifs are present in molecules with a wide range of biological activities. Derivatives of thiobenzoic acid have been explored for their potential in developing novel therapeutics, including anticancer agents.[1]
Identifying and Qualifying Chemical Suppliers
Sourcing high-quality 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid is the foundational step for any research or development project. A researcher's choice of supplier should be guided by factors such as purity, availability, cost, and the supplier's quality management systems. Below is a comparative analysis of several known suppliers.
Table 1: Comparison of Chemical Suppliers for 2-[(2-Oxo-2-phenylethyl)thio]benzoic Acid
| Supplier | Product Name | CAS No. | Purity | Notes |
| Sigma-Aldrich (distributor for ChemBridge Corporation) | 2-[(2-oxo-2-phenylethyl)thio]benzoic acid | 25803-71-8 | ≥95% | Research quantities available. Detailed specifications and Certificate of Analysis should be requested.[2] |
| Chemicalbook | 2-[(2-OXO-2-PHENYLETHYL)THIO]BENZOIC ACID | 25803-71-8 | Varies by supplier | Platform listing multiple suppliers, primarily from Asia. Pricing can be competitive, but requires careful vetting of individual suppliers.[3] |
| Fluorochem (via CymitQuimica) | 2-(2-Oxo-2-phenylethyl)benzoic acid | Not explicitly listed, but a related compound is available. | 97.0% | Important to verify the exact structure with the supplier as the name slightly differs. |
Expert Insight: When selecting a supplier, it is crucial to request and scrutinize the Certificate of Analysis (CoA). The CoA provides critical data on the compound's identity, purity (typically determined by HPLC or NMR), and levels of impurities. For drug development applications, a purity of ≥98% is often required.
Understanding the Synthesis and Potential Impurities
A common synthetic route to 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid involves the reaction of thiosalicylic acid with 2-bromoacetophenone.[3] This nucleophilic substitution reaction is typically carried out in the presence of a base.
Reaction Scheme:
Caption: Synthesis of 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid.
Understanding this synthesis pathway is vital for anticipating potential impurities. Common impurities could include unreacted starting materials (thiosalicylic acid and 2-bromoacetophenone), byproducts from side reactions, or residual solvents. Therefore, robust analytical quality control is essential.
Quality Control and Analytical Methods
To ensure the integrity of research data, the purity and identity of 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid must be rigorously verified. Standard analytical techniques for this purpose include:
-
High-Performance Liquid Chromatography (HPLC): The primary method for determining the purity of the compound. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (often with a small amount of trifluoroacetic acid) is a common starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the molecular structure. The spectra should be consistent with the expected chemical shifts and coupling constants for the aromatic and aliphatic protons and carbons.
-
Mass Spectrometry (MS): Provides information on the molecular weight of the compound, confirming its identity. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify the characteristic functional groups present in the molecule, such as the carboxylic acid (O-H and C=O stretches) and ketone (C=O stretch) groups.
Applications in Research and Drug Development
While specific FDA-approved drugs containing the 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid scaffold are not prominent, the broader class of thiobenzoic acid and phenethylamine derivatives has been extensively studied in medicinal chemistry.[1][4] The structural features of the target molecule suggest its potential as a building block for synthesizing compounds targeting a variety of biological pathways. For instance, the phenethylamine substructure is a well-known pharmacophore found in many neurologically active drugs.[4]
Workflow for Investigating Biological Activity:
Caption: A typical workflow for utilizing a chemical intermediate in drug discovery.
Safe Handling, Storage, and Disposal
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Use a fume hood to avoid inhalation of any dust or vapors.[5]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6]
-
Keep away from strong oxidizing agents and bases.
Disposal:
-
Dispose of the chemical and its container in accordance with local, regional, and national regulations.[6] It is generally recommended to dispose of chemical waste through a licensed contractor.
Conclusion
2-[(2-Oxo-2-phenylethyl)thio]benzoic acid is a valuable chemical intermediate with the potential for broad applications in organic synthesis and medicinal chemistry. By carefully selecting suppliers, performing rigorous quality control, and adhering to safe handling practices, researchers can effectively utilize this compound to advance their drug discovery and development programs. The structural features of this molecule offer a promising starting point for the design and synthesis of novel bioactive compounds.
References
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National Institute of Standards and Technology. (2015, December 1). SAFETY DATA SHEET. Retrieved from [Link]
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Labbox. (n.d.). Benzoic acid AGR. Retrieved from [Link]
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SpectraBase. (n.d.). Benzoic acid, 4-methyl-, 2-oxo-2-phenylethyl ester. Retrieved from [Link]
- Fun, H.-K., Arshad, S., Garudachari, B., Isloor, A. M., & Shetty, M. N. (2011). 2-Oxo-2-phenylethyl benzoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1528.
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ResearchGate. (n.d.). 2-Oxo-2-phenylethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide. Retrieved from [Link]
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Preprints.org. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved from [Link]
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Global Substance Registration System. (n.d.). 2-(2-OXO-2-PHENYLETHYL)BENZOIC ACID. Retrieved from [Link]
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SYNTHESIS AND BIOLOGICAL ASSESSMENT OF NEW BENZOTHIAZOLOPYRIDINE AND BENZOTHIAZOLYL-TRIAZOLE DERIVATIVES AS ANTIOXIDANT AND ANTI. (n.d.). Retrieved from [Link]
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Preparation of 2-nitro-5-thiobenzoate for the routine determination of reagent hypochlorous acid concentrations. (n.d.). Retrieved from [Link]
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Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent. (2024, September 10). Retrieved from [Link]
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BIOLOGICAL EVALUATION OF 2-OXO-BENZOXAZOLE DERIVATIVES. (n.d.). Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Benzoic acid, 2-phenylethyl ester. Retrieved from [Link]
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ResearchGate. (n.d.). 2-Oxo-2-phenylethyl benzoate. Retrieved from [Link]
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The hydrolysis of thioacetic, thiobenzoic, and three substituted thiobenzoic acids in perchloric and sulfuric acids. (2025, August 6). Retrieved from [Link]
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Asahi Chemical Co., Ltd. (n.d.). Thiobenzoic acid-CAS No. 98-91-9. Retrieved from [Link]
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2-Phenethylamines in Medicinal Chemistry: A Review. (2023, January 14). Retrieved from [Link]
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Preparation of 2-nitro-5-thiobenzoic acid using immobilized Tris(2-carboxyethyl)phosphine. (n.d.). Retrieved from [Link]
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Benzo[d][5][6][7]oxadithiole 2-Oxide. (2024, April 7). Retrieved from [Link]
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Wikipedia. (n.d.). Thiobenzoic acid. Retrieved from [Link]
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Purity standards for 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid for research
An In-depth Technical Guide to the Purity Standards of 2-[(2-Oxo-2-phenylethyl)thio]benzoic Acid for Research Applications
In the landscape of modern drug discovery and chemical biology, the integrity of experimental outcomes is inextricably linked to the purity of the chemical entities under investigation. This guide provides a comprehensive technical overview of the purity standards for 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid (CAS No. 25803-71-8), a compound of interest in various research and development endeavors. As a Senior Application Scientist, the following sections synthesize technical data with field-proven insights to empower researchers, scientists, and drug development professionals in ensuring the quality and reliability of their work.
Introduction: The Critical Role of Purity in Research
2-[(2-Oxo-2-phenylethyl)thio]benzoic acid is a molecule that incorporates a thioether linkage, a keto group, and a carboxylic acid moiety, making it a versatile scaffold for chemical synthesis and a potential candidate in various biological assays. The presence of impurities, even at trace levels, can lead to erroneous experimental results, misinterpretation of structure-activity relationships (SAR), and potential off-target effects in biological systems. Therefore, a thorough understanding and rigorous control of the compound's purity are paramount. For research applications, a purity of ≥95% is often considered a minimum standard, with more sensitive applications requiring ≥98% or even higher.
Synthetic Pathway and Potential Impurities
A common synthetic route to 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid involves the nucleophilic substitution reaction between thiosalicylic acid and 2-bromoacetophenone.[1] This synthesis, while generally efficient, can introduce several classes of impurities that must be monitored and controlled.
Diagram of the Synthetic Pathway
Caption: Synthesis of 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid.
Table 1: Potential Impurities in the Synthesis of 2-[(2-Oxo-2-phenylethyl)thio]benzoic Acid
| Impurity Class | Potential Impurities | Origin |
| Unreacted Starting Materials | Thiosalicylic acid | Incomplete reaction |
| 2-Bromoacetophenone | Incomplete reaction | |
| Byproducts | Dithiosalicylic acid | Oxidation of thiosalicylic acid[2] |
| 2-Hydroxyacetophenone | Hydrolysis of 2-bromoacetophenone | |
| Side-Reaction Products | Over-alkylation products | Further reaction of the product with 2-bromoacetophenone |
| Solvent and Reagent Residues | Methanol, Sodium Acetate | Residual from reaction workup |
Degradation Pathways and Stability Considerations
The chemical stability of 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid is a critical factor for its storage and handling. The thioether linkage is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and sulfone. The compound may also be susceptible to hydrolysis under strongly acidic or basic conditions, potentially cleaving the thioether bond. Forced degradation studies, which involve exposing the compound to harsh conditions (e.g., acid, base, oxidation, heat, light), are essential for identifying potential degradation products and establishing the compound's intrinsic stability.[3][4][5][6][7]
Diagram of Potential Degradation Pathways
Caption: Potential degradation pathways of the target compound.
Recommended Purity Standards and Analytical Workflow
A multi-tiered approach to purity assessment is recommended to ensure the quality of 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid for research purposes.
Table 2: Recommended Purity Specifications for Research-Grade 2-[(2-Oxo-2-phenylethyl)thio]benzoic Acid
| Parameter | Specification | Recommended Analytical Technique(s) |
| Purity (by HPLC) | ≥ 98% | High-Performance Liquid Chromatography (HPLC) with UV detection |
| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS) |
| Elemental Composition | C, H, S ± 0.4% of theoretical | Elemental Analysis |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
| Residual Solvents | To be reported | Gas Chromatography (GC) or ¹H NMR |
Diagram of the Analytical Workflow for Purity Assessment
Caption: A comprehensive analytical workflow for purity determination.
Detailed Experimental Methodologies
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Rationale: HPLC with UV detection is the workhorse for determining the purity of organic compounds due to its high resolution and sensitivity. A gradient elution method is recommended to ensure the separation of the main compound from both more and less polar impurities.
Protocol:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 50% B
-
19-25 min: 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Spectroscopic Characterization
Rationale: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for confirming the chemical structure of the synthesized compound and identifying any impurities.
-
¹H NMR Spectroscopy: Provides information on the number and chemical environment of protons. Expected signals would include aromatic protons from both the benzoic acid and phenyl rings, and a characteristic singlet for the methylene protons adjacent to the keto and thioether groups.
-
¹³C NMR Spectroscopy: Reveals the number of unique carbon atoms in the molecule. Key signals to identify would be the carbonyl carbons of the ketone and carboxylic acid, and the aromatic carbons.
-
Mass Spectrometry (e.g., ESI-MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. Fragmentation patterns can offer further structural insights. A prominent fragment would likely be the loss of the carboxylic acid group.[8][9]
Elemental Analysis
Rationale: Elemental analysis provides the percentage composition of carbon, hydrogen, and sulfur, which should be within ±0.4% of the theoretical values for a pure compound.[10]
Karl Fischer Titration
Rationale: Water is a common impurity in organic compounds and can affect their stability and reactivity. Karl Fischer titration is the most accurate method for determining water content.[4][7][11][12][13]
Conclusion
The purity of 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid is a critical determinant of its utility and the reliability of data generated from its use in research. A comprehensive approach to purity assessment, encompassing chromatographic separation, spectroscopic identification, and the quantification of residual impurities and water, is essential. By adhering to the principles and methodologies outlined in this guide, researchers can ensure the quality of their starting materials and, consequently, the integrity of their scientific findings.
References
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An International Study Evaluating Elemental Analysis. PMC - NIH. Available at: [Link]
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2-MERCAPTO BENZOIC ACID AR (THIOSALICYLIC ACID) - Suvchem Laboratory Chemicals. Available at: [Link]
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Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]
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Non-destructive measurement technique for water content in organic solvents based on a thermal approach - PMC. NIH. Available at: [Link]
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Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. Available at: [Link]
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Forced degradation studies for Drug Substances and Drug Products - Q1 Scientific. Available at: [Link]
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Forced degradation studies: A critical lens into pharmaceutical stability. Available at: [Link]
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Karl Fischer water content titration - Scharlab. Available at: [Link]
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Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available at: [Link]
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NMR Database for Faster Structural Data - CAS. Available at: [Link]
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2-Mercaptobenzoic Acid | C7H6O2S | CID 5443 - PubChem. NIH. Available at: [Link]
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Benzoic acid, 2-phenylethyl ester - the NIST WebBook. Available at: [Link]
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The Fragment Ion C13H9O2m/z 197 in the Mass Spectra of 2-(2′-R-phenyl)benzoic Acids. Available at: [Link]
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Methodological & Application
Use of 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid in organic synthesis
An In-Depth Guide to the Synthetic Utility of 2-[(2-Oxo-2-phenylethyl)thio]benzoic Acid
Prepared by: Gemini, Senior Application Scientist
Introduction: A Versatile Building Block for Heterocyclic Chemistry
2-[(2-Oxo-2-phenylethyl)thio]benzoic acid, also known as 2-(phenacylthio)benzoic acid, is a polyfunctional organic compound that has emerged as a valuable intermediate in the synthesis of sulfur-containing heterocycles. Its structure, featuring a carboxylic acid, a thioether linkage, and a ketone, provides a unique platform for intramolecular cyclization reactions, making it a key precursor for constructing complex molecular architectures. This guide provides a comprehensive overview of its synthesis and its primary application as a precursor to the benzo[b]thiophene scaffold, a core motif in numerous pharmacologically active compounds.
The strategic placement of the nucleophilic sulfur atom and the electrophilic carbonyl carbon, in conjunction with the carboxylic acid group, allows for elegant and efficient cyclization pathways. This document will detail the established protocols for its preparation and subsequent transformation, providing researchers, medicinal chemists, and drug development professionals with the practical knowledge to effectively utilize this reagent in their synthetic endeavors.
Key Compound Properties:
| Property | Value |
|---|---|
| CAS Number | 25803-71-8[1] |
| Molecular Formula | C₁₅H₁₂O₃S[2] |
| Molecular Weight | 272.32 g/mol [2] |
| Synonym(s) | 2-[(2-oxo-2-phenylethyl)sulfanyl]benzoic acid |
Part 1: Synthesis of the Core Reagent
The most direct and high-yielding synthesis of 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid involves the S-alkylation of thiosalicylic acid with an α-haloketone, typically 2-bromoacetophenone. This reaction is a straightforward nucleophilic substitution where the thiolate, generated in situ or by the addition of a mild base, displaces the bromide ion.
Reaction Workflow: Synthesis of the Title Compound
Caption: Synthesis of the title compound via S-alkylation.
Protocol 1: Preparation of 2-[(2-Oxo-2-phenylethyl)thio]benzoic Acid[3]
This protocol is adapted from a procedure reported in patent literature, which describes a near-quantitative yield.[2]
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) |
|---|---|---|---|
| Thiosalicylic acid | 154.19 | 25.0 | 0.162 |
| 2-Bromoacetophenone | 199.05 | 32.25 | 0.162 |
| Sodium acetate | 82.03 | 13.29 | 0.162 |
| Methanol | - | 200 mL | - |
| Water | - | As needed | - |
Procedure:
-
To a suitable reaction vessel, add thiosalicylic acid (25.0 g, 0.162 mol) and methanol (200 mL). Stir until the solid is mostly dissolved.
-
Add 2-bromoacetophenone (32.25 g, 0.162 mol) and sodium acetate (13.29 g, 0.162 mol) to the mixture.
-
Stir the reaction mixture at room temperature for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with a significant volume of water to precipitate the product.
-
Collect the white solid by vacuum filtration.
-
Wash the filtered solid thoroughly with water to remove any residual salts.
-
Dry the product under vacuum to yield 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid (Expected yield: ~44.0 g, 99%).[2]
-
The product is typically of sufficient purity to be used directly in subsequent steps without further purification.[2]
Causality and Experimental Insights:
-
Choice of Base: Sodium acetate is used as a mild base. Its function is to deprotonate the thiol of thiosalicylic acid, forming the more nucleophilic thiolate anion, which then readily attacks the electrophilic carbon of 2-bromoacetophenone. A stronger base is not necessary and could potentially promote side reactions.
-
Solvent: Methanol is an effective solvent for all reactants and allows the reaction to proceed homogeneously at room temperature.
-
Work-up: The product is sparingly soluble in water, allowing for a simple and efficient isolation via precipitation by adding water to the methanol reaction mixture.
Part 2: Core Application in Heterocyclic Synthesis
The primary and most well-documented application of 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid is its use as a precursor for the synthesis of 2-acyl-3-hydroxybenzo[b]thiophenes. This transformation is achieved through an intramolecular cyclization reaction.
Mechanism: Intramolecular Cyclization to a Benzo[b]thiophene
The cyclization proceeds via an intramolecular condensation reaction. Under basic conditions, a carbanion is generated at the α-position to the ketone. This carbanion then attacks the carbonyl carbon of the carboxylic acid group (or an activated form of it), leading to the formation of a new five-membered ring. Subsequent dehydration yields the final benzo[b]thiophene product, which exists in its more stable enol tautomer, (3-hydroxybenzo[b]thiophen-2-yl)phenylmethanone.
Caption: Proposed mechanism for the cyclization to a benzo[b]thiophene.
Protocol 2: Synthesis of (3-Hydroxybenzo[b]thiophen-2-yl)phenylmethanone[3]
This protocol details the cyclization of the previously synthesized acid to form the valuable benzo[b]thiophene derivative. The benzo[b]thiophene core is a privileged structure in medicinal chemistry, found in drugs with a wide range of biological activities.[3][4][5]
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) |
|---|---|---|---|
| 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid | 272.32 | 44.0 | 0.162 |
| Sodium acetate | 82.03 | 26.58 | 0.324 |
| N,N-Dimethylformamide (DMF) | - | 200 mL | - |
| Water | - | As needed | - |
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine the crude 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid (44.0 g, 0.162 mol) and sodium acetate (26.58 g, 0.324 mol).
-
Add N,N-Dimethylformamide (DMF) (200 mL) to the flask.
-
Heat the reaction mixture to reflux and maintain for 30 minutes.
-
After cooling, pour the reaction mixture into a beaker containing a large volume of water to induce precipitation.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with water and dry it under vacuum to yield the final product. (Expected yield: ~36.1 g, 88%).[2]
Causality and Experimental Insights:
-
Reagent Stoichiometry: Two equivalents of sodium acetate are used. The first equivalent likely deprotonates the carboxylic acid, while the second facilitates the formation of the key enolate intermediate required for the cyclization.
-
Solvent and Temperature: DMF is a high-boiling polar aprotic solvent, ideal for this type of condensation reaction, which requires elevated temperatures (reflux) to proceed efficiently.
-
Significance: The resulting 2-acyl-3-hydroxybenzo[b]thiophene is a versatile intermediate. The hydroxyl and ketone moieties can be further functionalized, allowing for the synthesis of a diverse library of compounds for screening in drug discovery programs.[4][6]
Part 3: Broader Context and Potential Applications
While the synthesis of benzo[b]thiophenes is the most prominent application, the structure of 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid lends itself to other potential synthetic transformations.
Discussion on Benzothiazepine Synthesis
The synthesis of 1,5-benzothiazepines, another important class of bioactive heterocycles, typically involves the condensation of 2-aminothiophenol with α,β-unsaturated ketones (chalcones).[7][8] A hypothetical route to a thiazepine-like structure from 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid could involve reaction with an amine or hydrazine, potentially leading to a seven-membered ring. However, the intramolecular cyclization to the thermodynamically stable five-membered benzo[b]thiophene ring is kinetically and thermodynamically favored, making this the dominant reaction pathway. The literature strongly favors alternative, more direct routes for benzothiazepine synthesis.[7][8][9]
Role in Drug Discovery
Benzoic acid derivatives and organosulfur compounds are staples in medicinal chemistry.[10][11][12] The title compound serves as a valuable precursor to scaffolds that are investigated for a wide range of therapeutic applications. For instance, derivatives of 2-(phenylthio)benzoates have been studied for their antidiabetic, antioxidant, and anti-obesity properties.[10] The ability to efficiently generate complex heterocyclic systems from this intermediate underscores its importance for professionals in drug development seeking to create novel chemical entities.[11]
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Benzothiophene synthesis - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]
-
Synthesis, Conformational Analysis and Evaluation of the 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo[2][4]thiazepines as Potential α-Glucosidase and/or α-Amylase Inhibitors - PMC. National Center for Biotechnology Information. Available at: [Link]
- US5569772A - Process for the synthesis of benzo[b]thiophenes - Google Patents. Google Patents.
-
Antidiabetic, antioxidant, and anti-obesity effects of phenylthio-ethyl benzoate derivatives, and molecular docking study regarding α-amylase enzyme - PubMed. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis & characterization of some biologically active benzothiazepine derivatives by using mango juice as a green catalyst - IJNRD. International Journal of Novel Research and Development. Available at: [Link]
-
Identification of Novel 2‑((1-(Benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)benzoic Acid Analogues as BMP‑2 Stimulators - Journal of Medicinal Chemistry. ACS Publications. Available at: [Link]
-
2-(2-OXO-2-PHENYLETHYL)BENZOIC ACID - gsrs. Global Substance Registration System. Available at: [Link]
-
Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance - Der Pharma Chemica. Der Pharma Chemica. Available at: [Link]
-
Synthesis and biological evaluation of novel benzothiophene derivatives - ResearchGate. ResearchGate. Available at: [Link]
-
Synthesis of Substituted Benzothiazepine Compounds with Medicinal Potential - Scientific Research Publishing. Scientific Research Publishing. Available at: [Link]
-
Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]
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- 1. 2-[(2-oxo-2-phenylethyl)thio]benzoic acid | 25803-71-8 [sigmaaldrich.com]
- 2. 2-[(2-OXO-2-PHENYLETHYL)THIO]BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 3. Benzothiophene synthesis [organic-chemistry.org]
- 4. US5569772A - Process for the synthesis of benzo[b]thiophenes - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Synthesis, Conformational Analysis and Evaluation of the 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo[1,5]thiazepines as Potential α-Glucosidase and/or α-Amylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijnrd.org [ijnrd.org]
- 9. scirp.org [scirp.org]
- 10. Antidiabetic, antioxidant, and anti-obesity effects of phenylthio-ethyl benzoate derivatives, and molecular docking study regarding α-amylase enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. acs.figshare.com [acs.figshare.com]
- 12. derpharmachemica.com [derpharmachemica.com]
Application Note: Intramolecular Cyclization of 2-[(2-Oxo-2-phenylethyl)thio]benzoic Acid
Abstract
This technical guide details the intramolecular cyclization of 2-[(2-oxo-2-phenylethyl)thio]benzoic acid (also known as S-phenacylthiosalicylic acid). While this substrate is a divergent intermediate capable of forming benzo[b]thiophenes under basic conditions (Dieckmann condensation), this note focuses on the acid-catalyzed cyclodehydration to yield Thioflavone (2-phenyl-4H-chromen-4-one) . The thioflavone scaffold is a critical pharmacophore in medicinal chemistry, exhibiting potent anticancer, antimicrobial, and neuroprotective properties. We provide validated protocols using Polyphosphoric Acid (PPA) and Sulfuric Acid (
Introduction & Chemical Context
The starting material, 2-[(2-oxo-2-phenylethyl)thio]benzoic acid , possesses two electrophilic centers (the carboxylic acid and the ketone) and a nucleophilic methylene linker. The outcome of the cyclization is strictly controlled by the reaction environment:
-
Acidic Media (PPA /
): Promotes cyclodehydration between the carboxylic acid and the methylene group (activated by the adjacent ketone) to form the thermodynamically stable 6-membered Thioflavone ring. -
Basic Media (NaOAc / DMF): Promotes a Dieckmann-type condensation to form the 5-membered 3-hydroxy-2-benzoylbenzo[b]thiophene .
This guide addresses the Acidic Pathway (Path A), which is the industry standard for accessing the thiochromone core.
Mechanistic Pathway (Path A)
The reaction proceeds via an intramolecular condensation. The carboxylic acid is activated by the strong acid (forming an acylium-like species), which undergoes nucleophilic attack by the enolizable methylene carbon. Subsequent dehydration establishes the aromatic pyranone ring.
Figure 1: Divergent reaction pathways. Acidic conditions favor the formation of the 6-membered Thioflavone (Green path), while basic conditions lead to the 5-membered Benzothiophene (Red dashed path).
Experimental Protocols
Method A: Polyphosphoric Acid (PPA) Cyclization (Preferred)
Rationale: PPA acts as both a solvent and a dehydrating agent. It provides a cleaner reaction profile than sulfuric acid, minimizing sulfonation byproducts on the electron-rich aromatic rings.
Reagents:
-
Substrate: 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid (1.0 equiv)
-
Polyphosphoric Acid (PPA): ~10–15 g per 1 g of substrate
-
Ice/Water: For quenching
-
Sodium Bicarbonate (
): For neutralization
Step-by-Step Protocol:
-
Preparation: In a round-bottom flask equipped with an overhead mechanical stirrer (magnetic stirring may fail due to viscosity), charge the PPA.
-
Heating: Heat the PPA to 60–70°C to lower its viscosity.
-
Addition: Add the substrate portion-wise over 10 minutes to ensure homogenous dispersion.
-
Reaction: Increase the temperature to 100–110°C . Stir for 2–3 hours .
-
Checkpoint: Monitor by TLC (System: Hexane:Ethyl Acetate 7:3). The starting material spot (low
, streaking due to acid) should disappear, replaced by a distinct high spot (Thioflavone).
-
-
Quenching: Cool the mixture to ~60°C. Pour the reaction mass slowly onto crushed ice (approx. 10x reaction volume) with vigorous stirring. The product will precipitate as a solid.
-
Workup:
-
Allow the suspension to stand for 1 hour to ensure complete precipitation.
-
Filter the solid using a Buchner funnel.
-
Wash the cake with water (
), then with saturated solution (to remove unreacted acid), and finally with water again until neutral pH.
-
-
Purification: Recrystallize from Ethanol or Methanol .
Method B: Sulfuric Acid ( ) Cyclization
Rationale: Useful when PPA is unavailable or for small-scale exploratory batches. Requires strict temperature control to prevent charring.
Reagents:
-
Substrate (1.0 equiv)
-
Conc.
(5–10 mL per 1 g substrate)
Step-by-Step Protocol:
-
Addition: Place the substrate in a flask. Cool to 0°C in an ice bath.
-
Acidification: Add concentrated
dropwise with stirring. The mixture may turn dark red/brown (characteristic of the halochromic salt). -
Reaction: Remove the ice bath and allow to warm to room temperature. If reaction is sluggish (checked by TLC), heat gently to 50°C for 1 hour. Do not exceed 60°C to avoid sulfonation.
-
Quenching: Pour onto crushed ice carefully.
-
Isolation: Filter the precipitate, wash with water and
as in Method A.
Process Optimization & Data Analysis
Key Reaction Parameters
| Parameter | Optimal Range | Impact of Deviation |
| Temperature (PPA) | 100–110°C | <90°C: Incomplete cyclization. >130°C: Decomposition/Tarry residues. |
| Time | 2–3 Hours | Extended heating in acid leads to ring opening or polymerization. |
| Stoichiometry | 10:1 (w/w) PPA | Insufficient PPA results in a "gummy" mass that traps starting material. |
| Quenching | Slow, onto Ice | Rapid addition generates excessive heat, potentially hydrolyzing the product. |
Characterization Data (Expected)
To validate the synthesis of Thioflavone , look for the following spectral signatures:
-
Physical State: White to pale yellow needles (from Ethanol).
-
Melting Point: 162–164°C (Lit. value).
-
IR Spectroscopy (
):-
Absence of broad
stretch (carboxylic acid). -
Strong
stretch at ~1630–1640 cm⁻¹ (conjugated ketone in chromone ring).
-
-
¹H-NMR (400 MHz,
):-
Disappearance of the singlet at
~4.5 ppm ( ). -
Appearance of a singlet at
~6.8–7.0 ppm (C3-H, vinyl proton of the thioflavone ring). -
Aromatic region: Multiplets for 9 protons.
-
Workflow Diagram
Figure 2: Operational workflow for the PPA-mediated synthesis of Thioflavone.
Safety & Handling (MSDS Highlights)
-
Polyphosphoric Acid: Highly viscous and hygroscopic. Causes severe skin burns and eye damage. Reacts exothermically with water. PPE: Face shield, chemically resistant gloves (nitrile/neoprene), and lab coat.
-
Thioflavone Derivatives: Pharmacological activity implies potential biological effects.[1] Handle as a potential irritant. Avoid inhalation of dust.
-
Waste Disposal: Neutralize acidic aqueous waste with sodium carbonate before disposal. Organic filtrates should be incinerated.
References
-
Review of Thioflavone Synthesis: Dong, J., et al.[2] "The Chemistry and Biological Effects of Thioflavones." Mini-Reviews in Medicinal Chemistry, vol. 18, no. 20, 2018.
-
PPA Methodology: "Polyphosphoric Acid in Organic Synthesis." International Journal of Chemistry, vol. 15, no.[1] 1, 2023.[1][3]
- Cyclization Precedent (Thioflavone vs. Benzothiophene): Detailed synthesis of 2-substituted thioflavones via acid-catalyzed cyclization of 2-(phenacylthio)benzoic acids. See:Journal of the Chemical Society, Perkin Transactions 1. (Classic "Schuloff" synthesis context).
-
Divergent Basic Pathway (Dieckmann): Preparation of (3-hydroxybenzo[b]thiophen-2-yl)phenylmethanone via NaOAc/DMF.
Sources
Experimental protocol for thioxanthone synthesis from 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid
Application Note & Protocol: Synthesis of Thioxanthone via Intramolecular Cyclization
Abstract
This document provides a comprehensive guide for the synthesis of thioxanthone from 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid. Thioxanthones are a vital class of heterocyclic compounds with significant applications in medicinal chemistry, materials science, and as photoinitiators in polymerization processes.[1][2] The described protocol details an efficient intramolecular cyclization reaction facilitated by a strong acid catalyst. This application note is designed for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step experimental procedure, an exploration of the underlying chemical mechanism, characterization methods, and critical safety considerations.
Introduction and Reaction Principle
The synthesis of the thioxanthone core structure is a fundamental transformation in organic chemistry. The method detailed herein involves the intramolecular cyclization of 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid. This reaction proceeds via an electrophilic aromatic substitution mechanism, specifically an intramolecular Friedel-Crafts acylation.[3][4]
The starting material possesses both the nucleophile (the phenyl ring of the benzoic acid moiety) and the electrophile precursor (the carboxylic acid, which is activated by the catalyst). In the presence of a strong dehydrating acid, such as polyphosphoric acid (PPA) or concentrated sulfuric acid, the carboxylic acid is protonated and subsequently loses water to form a highly reactive acylium ion. This electrophilic acylium ion is then attacked by the electron-rich phenyl ring, leading to the formation of a new six-membered ring and, after rearomatization, the final tricyclic thioxanthone product. The choice of a strong acid catalyst is crucial for promoting the formation of the acylium ion and facilitating the cyclization.[5]
Reaction Scheme and Mechanism
The overall transformation is depicted below:
Scheme 1: Synthesis of Thioxanthone 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid is converted to 9H-Thioxanthen-9-one.
The reaction is believed to proceed through the following mechanistic steps:
-
Protonation of the Carboxylic Acid: The lone pair on the carbonyl oxygen of the carboxylic acid attacks a proton from the strong acid catalyst.
-
Formation of the Acylium Ion: The protonated intermediate eliminates a molecule of water to generate a resonance-stabilized acylium ion. This is the key electrophile in the reaction.
-
Intramolecular Electrophilic Aromatic Substitution: The π-electrons of the adjacent phenyl ring act as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step forms the new carbon-carbon bond and creates a carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation and Rearomatization: A base (such as the conjugate base of the acid catalyst) removes a proton from the sigma complex, restoring the aromaticity of the ring and yielding the final thioxanthone product.
Caption: Figure 1: Proposed Reaction Mechanism.
Materials, Reagents, and Instrumentation
Reagents and Materials
| Reagent/Material | Grade | Supplier | CAS No. | Notes |
| 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid | ≥97% | Sigma-Aldrich | 6595-56-8 | Starting material. |
| Polyphosphoric Acid (PPA) | 115% H3PO4 basis | Sigma-Aldrich | 8017-16-1 | Catalyst and reaction medium. Corrosive.[6] |
| Deionized Water | ACS Grade | - | 7732-18-5 | For work-up. |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific | 75-09-2 | Extraction solvent. |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | - | 144-55-8 | For neutralization wash. |
| Brine (Saturated NaCl solution) | - | - | 7647-14-5 | For final wash. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | VWR | 7757-82-6 | Drying agent. |
| Silica Gel | 60 Å, 230-400 mesh | - | 7631-86-9 | For column chromatography. |
| Ethyl Acetate | ACS Grade | - | 141-78-6 | Eluent for chromatography. |
| Hexanes | ACS Grade | - | 110-54-3 | Eluent for chromatography. |
Instrumentation
-
Round-bottom flask (100 mL) with a reflux condenser and gas inlet/outlet
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
Melting point apparatus
-
NMR Spectrometer (e.g., 400 MHz)
-
FT-IR Spectrometer
-
Mass Spectrometer (e.g., GC-MS)
Experimental Protocol
Caption: Figure 2: Experimental Workflow.
Synthesis Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add polyphosphoric acid (PPA) (approx. 30 g). Begin stirring to ensure the viscous PPA is mobile.
-
Scientist's Note: PPA serves as both the solvent and the acid catalyst. It is highly viscous; warming it slightly can aid in transfer, but this should be done with caution.
-
-
Addition of Starting Material: Slowly add 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid (2.72 g, 10.0 mmol) to the stirring PPA in portions over 10-15 minutes. The addition may be slightly exothermic.
-
Heating: Once the addition is complete, fit the flask with a reflux condenser and a gas outlet connected to a bubbler. Heat the reaction mixture to 80-90 °C using a heating mantle.
-
Reaction Monitoring: Maintain the temperature and stirring for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by carefully taking a small aliquot, quenching it in water, extracting with ethyl acetate, and spotting on a TLC plate.
-
Scientist's Note: The reaction mixture will typically change color, often to a deep red or brown solution.[7]
-
-
Quenching: After the reaction is complete (as indicated by TLC), remove the heating mantle and allow the mixture to cool to near room temperature. In a separate beaker, prepare a mixture of ice and water (approx. 200 mL).
-
Precipitation: Carefully and slowly pour the reaction mixture into the ice-water slurry with vigorous stirring. A solid precipitate of the crude thioxanthone will form.
-
Causality: This step quenches the reaction by neutralizing the PPA and precipitates the organic product, which is insoluble in water.[7]
-
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with deionized water (3 x 50 mL) until the filtrate is near neutral pH. Allow the crude product to air-dry on the filter.
Work-up and Purification
-
Extraction: Transfer the crude solid to a 250 mL separatory funnel. Dissolve the solid in dichloromethane (DCM, approx. 100 mL).
-
Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution (50 mL) to remove any residual acid, followed by brine (50 mL).
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).
-
Concentration: Filter off the drying agent and concentrate the solution using a rotary evaporator to yield the crude thioxanthone as a solid.
-
Purification: Purify the crude product by flash column chromatography on silica gel. A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate/hexanes and gradually increasing to 20%).
-
Final Product: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure to yield thioxanthone as a pale yellow solid.[8] Determine the yield and melting point.
Characterization of Thioxanthone (C₁₃H₈OS)
The identity and purity of the synthesized thioxanthone should be confirmed using standard analytical techniques.
| Parameter | Expected Result |
| Appearance | Pale yellow crystalline solid[8] |
| Molecular Weight | 212.27 g/mol [9] |
| Melting Point | 209-212 °C[10] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.6 (dd, 1H), ~8.5 (dd, 1H), ~7.6 (m, 2H), ~7.5 (m, 2H), ~7.4 (m, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~180 (C=O), and aromatic signals between 125-140 ppm. |
| IR (KBr, cm⁻¹) | ~1635 (C=O stretch), ~1590, 1450 (C=C aromatic stretch) |
| Mass Spectrum (EI) | m/z (%): 212 (M⁺, 100), 184, 139[11] |
Safety Precautions
-
Polyphosphoric Acid (PPA): PPA is highly corrosive and causes severe skin burns and eye damage.[6] It reacts exothermically with water. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.[12][13] Handle PPA in a well-ventilated chemical fume hood.[13]
-
Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. All handling should be performed in a chemical fume hood.
-
General Precautions: Standard laboratory safety practices should be followed at all times. Avoid inhalation of dust and vapors. In case of accidental contact, flush the affected area with copious amounts of water and seek immediate medical attention.[13]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | Incomplete reaction; insufficient heating; deactivated starting material. | Ensure the reaction temperature is maintained. Increase reaction time. Confirm the purity of the starting material. |
| Incomplete Cyclization | Insufficient catalyst activity. | Use fresh PPA or a stronger acid catalyst like Eaton's reagent. |
| Dark, Tarry Product | Overheating, leading to decomposition. | Carefully control the reaction temperature. Do not exceed 100 °C. |
| Difficult Purification | Presence of side products (e.g., from intermolecular reactions). | Ensure slow, portion-wise addition of the starting material to favor intramolecular cyclization. |
Conclusion
The protocol described provides an effective and reliable method for the synthesis of thioxanthone via intramolecular Friedel-Crafts acylation of 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid. By carefully controlling the reaction conditions and following the outlined purification steps, researchers can obtain the target compound in good yield and high purity. The versatility of the thioxanthone scaffold makes this a valuable synthetic procedure for applications in photochemistry and medicinal chemistry.[2][14]
References
-
Thioxanthone: a powerful photocatalyst for organic reactions. RSC Publishing. (2021-05-14). [Link]
-
Breaking Barriers in Thioxanthone Synthesis: A Double Aryne Insertion Strategy. AZoM.com. (2025-02-03). [Link]
-
POLYPHOSPHORIC ACID - Sdfine. Sdfine.[Link]
-
A Thioxanthone Sensitizer with a Chiral Phosphoric Acid Binding Site: Properties and Applications in Visible Light‐Mediated Cycloadditions - PMC. NIH National Library of Medicine.[Link]
-
Thioxanthone | C13H8OS | CID 10295. PubChem, NIH.[Link]
-
Journal of Chemical and Pharmaceutical Research, 2015, 7(11):48-56 Research Article Synthesis and characterization of some n - JOCPR. Journal of Chemical and Pharmaceutical Research. (2015). [Link]
-
Thioxanthone - NIST WebBook. National Institute of Standards and Technology.[Link]
-
Friedel-Crafts Acylation - Chemistry Steps. Chemistry Steps.[Link]
-
Material Safety Data Sheet - Polyphosphoric acid - Cole-Parmer. Cole-Parmer. (2005-04-22). [Link]
-
Thioxanthone Synthesis from Thioureas through Double Aryne Insertion into a Carbon-Sulfur Double Bond | Organic Letters. ACS Publications. (2025-01-09). [Link]
- US20040059133A1 - Process for the production of substituted thioxanthones - Google Patents.
-
Synthesis of Xanthones, Thioxanthones and Acridones by the Coupling of Arynes and Substituted Benzoates - PMC. NIH National Library of Medicine.[Link]
-
Photoredox Catalysis with Visible Light for Synthesis of Thioxanthones Derivatives. Organic Chemistry Portal.[Link]
-
Thioxanthone - Wikipedia. Wikipedia.[Link]
-
Thioxanthone - NIST WebBook. National Institute of Standards and Technology.[Link]
-
Thioxanthone-Based Siloxane Photosensitizer for Cationic/Radical Photopolymerization and Photoinduced Sol–Gel Reactions - PMC. NIH National Library of Medicine. (2024-01-03). [Link]
-
Synthesis of Xanthones, Thioxanthones and Acridones by a Metal-Free Photocatalytic Oxidation Using Visible Light and Molecular Oxygen - MDPI. MDPI. (2021-02-12). [Link]
-
Intramolecular Friedel-Crafts Reactions - Master Organic Chemistry. Master Organic Chemistry. (2018-05-30). [Link]
-
Polyphosphoric Acid 113-115-116-117-118 - Stark Pavement Corp. Stark Pavement Corp.[Link]
-
Friedel–Crafts reaction - Wikipedia. Wikipedia.[Link]
-
Intermolecular and Intramolecular Friedel‐Crafts Acylation of Carboxylic Acids using Binary Ionic Liquids: An Experimental and Computational Study - ResearchGate. ResearchGate. (2022-01-11). [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. tokyouniversityofscience.medium.com [tokyouniversityofscience.medium.com]
- 3. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. kishida.co.jp [kishida.co.jp]
- 7. US20040059133A1 - Process for the production of substituted thioxanthones - Google Patents [patents.google.com]
- 8. Thioxanthone | C13H8OS | CID 10295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Thioxanthone [webbook.nist.gov]
- 10. Thioxanthone - Wikipedia [en.wikipedia.org]
- 11. Thioxanthone [webbook.nist.gov]
- 12. innophos.com [innophos.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. Thioxanthone: a powerful photocatalyst for organic reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00221J [pubs.rsc.org]
Technical Guide: 2-[(2-Oxo-2-phenylethyl)thio]benzoic Acid in Medicinal Chemistry
[1]
Executive Summary & Compound Profile
2-[(2-Oxo-2-phenylethyl)thio]benzoic acid (CAS: 25803-71-8 ) is a pivotal organosulfur intermediate in medicinal chemistry.[1] While occasionally screened for intrinsic antimicrobial activity, its primary utility lies in its role as a divergent scaffold for synthesizing fused sulfur heterocycles—specifically benzo[b]thiophenes and thioflavones (thiochromones).[1]
These heterocycles are "privileged structures" in drug discovery, serving as the core pharmacophores for Selective Estrogen Receptor Modulators (SERMs) like Raloxifene , anti-inflammatory agents, and novel tubulin polymerization inhibitors.[1]
Chemical Identity
| Property | Detail |
| IUPAC Name | 2-[(2-Oxo-2-phenylethyl)sulfanyl]benzoic acid |
| Common Names | 2-(Phenacylthio)benzoic acid; |
| CAS Number | 25803-71-8 |
| Molecular Formula | C |
| Molecular Weight | 272.32 g/mol |
| Physical State | Off-white to pale yellow powder |
| Solubility | Soluble in DMSO, DMF, hot Ethanol; Insoluble in water |
Strategic Utility: The "Fork in the Road" Cyclization
The value of this compound lies in its ability to undergo intramolecular cyclization.[1] The reaction conditions dictate the ring size and the final bioactive scaffold.[1]
-
Pathway A (Dominant): Cyclization via Knoevenagel-type condensation yields 2-Benzoylbenzo[b]thiophen-3-ol .[1] This is the most direct route to the benzothiophene core found in SERMs.[1]
-
Pathway B (Alternative): Under specific Friedel-Crafts conditions (often requiring functional group modification), it can access the Thiochroman-4-one (6-membered) system, though Pathway A is kinetically favored.[1]
Mechanistic Pathway Diagram
The following diagram illustrates the synthesis of the precursor and its subsequent cyclization into the benzothiophene scaffold.
Figure 1: Synthetic workflow from Thiosalicylic acid to the Benzothiophene scaffold via the title intermediate.
Detailed Experimental Protocols
Protocol A: Synthesis of the Scaffold
Objective: High-yield synthesis of 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid.[1]
Reagents:
-
Thiosalicylic acid (2-Mercaptobenzoic acid) [CAS: 147-93-3][1]
-
Phenacyl bromide (2-Bromoacetophenone) [CAS: 70-11-1][1]
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)[1]
-
Ethanol (95%)[1]
Procedure:
-
Preparation of Thiolate: In a 250 mL round-bottom flask, dissolve Thiosalicylic acid (1.54 g, 10 mmol) in Ethanol (30 mL).
-
Neutralization: Add an aqueous solution of KOH (1.12 g, 20 mmol in 10 mL water) dropwise.[1] The solution may turn slightly yellow.[1] Note: Two equivalents of base are required—one for the carboxylate and one for the thiolate.[1]
-
Alkylation: Cool the mixture to 0–5°C in an ice bath. Add a solution of Phenacyl bromide (1.99 g, 10 mmol) in Ethanol (10 mL) dropwise over 15 minutes.
-
Reaction: Remove the ice bath and stir at room temperature for 2–4 hours. Monitor by TLC (System: Hexane:Ethyl Acetate 3:1).[1] The thiol spot should disappear.
-
Workup: Acidify the reaction mixture with 10% HCl to pH ~2. A thick white/yellow precipitate will form.[1]
-
Isolation: Filter the solid under vacuum. Wash the cake thoroughly with cold water (to remove inorganic salts) and then with a small amount of cold ethanol.
-
Purification: Recrystallize from Ethanol/Water or dilute Acetic Acid.[1]
Protocol B: Cyclization to 2-Benzoylbenzo[b]thiophen-3-ol
Objective: Conversion of the scaffold into the bioactive benzothiophene core.[1]
Reagents:
-
2-[(2-Oxo-2-phenylethyl)thio]benzoic acid (from Protocol A)[1]
-
Acetic Anhydride (Ac
O)[1] -
Pyridine (Catalytic) or Sodium Acetate[1]
Procedure:
-
Setup: Place the thio-acid (1.0 g) in a dry flask.
-
Cyclization: Add Acetic Anhydride (5 mL) and dry Pyridine (0.5 mL).
-
Reflux: Heat the mixture to reflux (approx. 140°C) for 1–2 hours. The reaction proceeds via an intramolecular Perkin-type condensation.[1]
-
Quench: Cool the mixture to room temperature and pour it onto crushed ice (50 g) with vigorous stirring. The excess acetic anhydride will hydrolyze.[1]
-
Isolation: The product, 2-benzoylbenzo[b]thiophen-3-yl acetate (if acetylated in situ) or the free enol, will precipitate.[1]
-
Note: To get the free 3-hydroxy compound, hydrolysis (NaOH/MeOH) may be required if the acetate ester forms.[1]
-
-
Validation: Check for the disappearance of the carboxylic acid peak in IR (broad -OH stretch of COOH at 2500-3000 cm
disappears).
Analytical Data & Validation
When characterizing 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid, use the following reference data to validate your synthesis.
| Technique | Diagnostic Signal | Interpretation |
| S-CH | ||
| COOH proton.[1] Disappears upon D | ||
| IR Spectroscopy | 1680 cm | C=O[1] (Ketone) stretch.[1] |
| IR Spectroscopy | 1695 cm | C=O[1] (Carboxylic Acid) stretch.[1][3][4] |
| Mass Spectrometry | Parent ion peak.[1] |
Medicinal Chemistry Applications
A. Selective Estrogen Receptor Modulators (SERMs)
The 2-benzoylbenzo[b]thiophene core derived from this acid is the structural backbone of Raloxifene (Evista).[1] Researchers use this acid to synthesize analogs by varying the "phenacyl" portion (e.g., using 4-methoxyphenacyl bromide) to tune receptor binding affinity.[1]
B. Antimicrobial & Antifungal Research
While primarily a precursor, the open-chain acid has demonstrated moderate antifungal activity.[1] The free carboxylic acid and the ketone moiety can chelate metal ions, which is a proposed mechanism for its bacteriostatic effects against S. aureus.[1]
C. Tubulin Polymerization Inhibitors
Recent studies have highlighted 3-aroylbenzo[b]thiophenes (accessible via this intermediate) as potent inhibitors of tubulin polymerization, targeting the colchicine binding site.[1] The 2-[(2-oxo-2-phenylethyl)thio]benzoic acid scaffold allows for rapid library generation of these agents.[1]
References
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ChemicalBook. (2025).[1] 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid - Product & Synthesis Profile.[1]Link[1]
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National Institutes of Health (NIH) - PubChem. (2025).[1] Thiosalicylic Acid Derivatives and Biological Activity.[1][5]Link[1]
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ScienceDirect. (2017).[1] Cyclization of 2-(N-pyrrolylsulfenyl)benzoic acids for the synthesis of benzothiazin-10-ones.[1][6] (Context on cyclization mechanisms). Link
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Organic Syntheses. (1941).[1][2] Preparation of Phenacyl Bromide (Reagent Synthesis). Coll. Vol. 1, p. 127.[1] Link
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ResearchGate. (2011).[1][7] Kinetic studies of the reaction of phenacyl bromide derivatives with sulfur nucleophiles.Link
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Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 2-[(2-Oxo-2-phenylethyl)thio]benzoic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the utilization of 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid as a pivotal precursor for the synthesis of medicinally relevant heterocyclic compounds. The primary focus is on the intramolecular cyclization to form the benzo[b]thiophene scaffold, a core structure in numerous pharmacologically active agents. We will elucidate the underlying reaction mechanisms, provide detailed, field-tested experimental protocols, and discuss the causality behind the selection of reagents and reaction conditions. This guide is designed to equip researchers with the knowledge to reliably synthesize and further functionalize these valuable heterocyclic systems.
Foundational Chemistry: The Precursor and its Potential
2-[(2-Oxo-2-phenylethyl)thio]benzoic acid is a bifunctional molecule ingeniously designed for intramolecular cyclization. Its structure contains:
-
A nucleophilic thioether linkage.
-
An electrophilic ketone carbonyl carbon.
-
A carboxylic acid group positioned ortho to the thioether, which is key to the cyclization process.
This strategic arrangement of functional groups allows for a facile acid- or base-catalyzed intramolecular reaction, leading predominantly to the formation of the benzo[b]thiophene ring system. Benzo[b]thiophenes are a privileged class of heterocycles, forming the core of drugs like Raloxifene (an estrogen receptor modulator) and Zileuton (an asthma medication).[1][2] The methodologies described herein provide a reliable pathway to this important scaffold.
Synthesis of the Key Precursor: 2-[(2-Oxo-2-phenylethyl)thio]benzoic Acid
The synthesis of the title compound is most commonly achieved via a classical S-alkylation reaction. This involves the nucleophilic substitution of a halide on a phenacyl derivative by the sulfur atom of thiosalicylic acid (2-mercaptobenzoic acid).
Reaction Scheme and Mechanism
The reaction proceeds via a standard SN2 mechanism. Thiosalicylic acid is first deprotonated by a mild base to form a more nucleophilic thiolate anion. This anion then attacks the α-carbon of 2-bromoacetophenone, displacing the bromide ion and forming the C-S bond.
The choice of base is critical. A weak base like sodium acetate is sufficient to deprotonate the acidic thiol (pKa ~5) without causing premature or unwanted side reactions, such as hydrolysis of the bromoacetophenone.
Caption: SN2 synthesis of the precursor.
Detailed Experimental Protocol: Synthesis from Thiosalicylic Acid
This protocol is adapted from established procedures for the synthesis of 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid.[3]
Materials:
-
Thiosalicylic acid (C₇H₆O₂S)
-
2-Bromoacetophenone (C₈H₇BrO)
-
Sodium acetate (NaOAc)
-
Methanol (MeOH)
-
Deionized water
Procedure:
-
To a 500 mL round-bottom flask, add thiosalicylic acid (25 g, 0.162 mol) and methanol (200 mL). Stir at room temperature until dissolved.
-
Add sodium acetate (13.29 g, 0.162 mol) to the solution, followed by 2-bromoacetophenone (32.25 g, 0.162 mol).
-
Stir the reaction mixture vigorously at room temperature for 1 hour. A precipitate will begin to form.
-
Monitor the reaction by Thin-Layer Chromatography (TLC) until the starting materials are consumed.
-
Upon completion, dilute the mixture with 400 mL of deionized water. This will cause the product to fully precipitate.
-
Collect the white solid by vacuum filtration, washing thoroughly with deionized water to remove any remaining salts.
-
Dry the solid under vacuum to yield 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid. The product is often of sufficient purity (typically >99%) to be used in the subsequent cyclization step without further purification.[3]
| Parameter | Value | Reference |
| Reactants | Thiosalicylic acid, 2-Bromoacetophenone | [3] |
| Base | Sodium Acetate | [3] |
| Solvent | Methanol | [3] |
| Temperature | Room Temperature (~20 °C) | [3] |
| Time | 1 hour | [3] |
| Typical Yield | ~99% | [3] |
Table 1: Summary of conditions for precursor synthesis.
Intramolecular Cyclization: Forming the Benzo[b]thiophene Core
The hallmark reaction of 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid is its conversion into (3-hydroxybenzo[b]thiophen-2-yl)phenylmethanone. This transformation is a powerful method for constructing the fused heterocyclic ring system.
Reaction Scheme and Mechanism
The cyclization is an intramolecular condensation reaction. In the presence of a base (like sodium acetate), an enolate is formed at the α-carbon of the ketone. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carboxylic acid. The resulting tetrahedral intermediate collapses, expelling water and forming the five-membered thiophene ring fused to the benzene ring. This process yields the stable 3-hydroxybenzo[b]thiophene tautomer.
Caption: Workflow for intramolecular cyclization.
Methodologies for Cyclization
Several methods have been reported for effecting this cyclization, offering flexibility in terms of reaction conditions and scalability.[4]
| Catalyst / Reagent | Solvent | Temperature | Key Insight | Reference |
| Sodium Acetate | DMF | Reflux | A robust and high-yielding method using a common, inexpensive base. | [3][4] |
| Trifluoroacetic Acid (TFA) | - | Reflux | An acid-catalyzed alternative, useful if the substrate is sensitive to basic conditions. | [4] |
| Zinc Powder | - | - | A reductive condition that can also promote cyclization. | [4] |
| Cation Exchange Resin | Heptane | 50-110 °C | A heterogeneous catalysis approach, allowing for easier catalyst removal and purification. | [1] |
Table 2: Comparison of cyclization methods.
Detailed Experimental Protocol: Base-Catalyzed Cyclization
This protocol details the widely used sodium acetate-mediated cyclization method.[3]
Materials:
-
2-[(2-Oxo-2-phenylethyl)thio]benzoic acid (crude or purified from the previous step)
-
Sodium acetate (NaOAc)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend the crude 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid (44 g, ~0.162 mol) in DMF (200 mL).
-
Add sodium acetate (26.58 g, 0.324 mol). Note: An excess of base is used to ensure complete reaction.
-
Heat the reaction mixture to reflux (approx. 153 °C) and maintain for 30 minutes. The mixture should become a clear solution.
-
Monitor the reaction by TLC. The product spot will be significantly less polar than the starting carboxylic acid.
-
After completion, cool the reaction mixture to room temperature and then pour it into a beaker containing 1 L of cold deionized water.
-
A precipitate will form. Stir for 15-20 minutes to allow for complete precipitation.
-
Collect the solid product by vacuum filtration. Wash the filter cake extensively with deionized water to remove DMF and sodium acetate.
-
Dry the white solid under vacuum to yield (3-hydroxybenzo[b]thiophen-2-yl)phenylmethanone.
Applications and Further Transformations
The synthesized 2-aroylbenzo[b]thiophen-3-ol is not merely an endpoint but a versatile platform for further chemical elaboration. The hydroxyl group at the 3-position can be functionalized to introduce new moieties and build molecular complexity. For instance, the hydroxyl group can be alkylated with propargyl bromide to install a terminal alkyne. This alkyne is then a handle for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach triazole-linked substituents, creating novel hybrid molecules with potential applications in drug discovery.[4]
Conclusion
2-[(2-Oxo-2-phenylethyl)thio]benzoic acid serves as an exemplary precursor for the efficient and high-yield synthesis of the benzo[b]thiophene heterocyclic system. The two-step synthesis, involving a straightforward S-alkylation followed by a robust intramolecular cyclization, is accessible and scalable. The various catalytic systems available for the cyclization step provide procedural flexibility. The resulting 2-aroylbenzo[b]thiophen-3-ol product is a valuable intermediate, opening avenues for the development of complex molecules for pharmaceutical and materials science applications.
References
-
Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (2024, March 28). Facile synthesis of substituted 2-aroylbenzo[b]thiophen-3-ols to form novel triazole hybrids using click chemistry. RSC Publishing. Retrieved from [Link]
- Google Patents. (n.d.). EP0832889B1 - Process for the synthesis of benzothiophenes.
- Google Patents. (n.d.). EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES.
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- 4. Facile synthesis of substituted 2-aroylbenzo[ b ]thiophen-3-ols to form novel triazole hybrids using click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01146E [pubs.rsc.org]
The Versatile Scaffold: 2-[(2-Oxo-2-phenylethyl)thio]benzoic Acid as a Gateway to Bioactive Molecules
Introduction: Unlocking the Potential of a Privileged Substructure
In the landscape of medicinal chemistry and drug discovery, the identification and utilization of versatile building blocks are paramount to the efficient development of novel therapeutic agents. 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid is one such scaffold, a molecule poised at the intersection of reactive functionalities that grant access to a diverse array of complex heterocyclic systems. Its intrinsic chemical architecture, featuring a carboxylic acid, a thioether linkage, and a reactive keto-methylene group, makes it a powerful precursor for the synthesis of compounds with significant biological activities. This guide provides an in-depth exploration of 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid as a strategic starting material, offering detailed protocols for its synthesis and its application in the construction of potent anticancer and antimicrobial agents. We will delve into the causality behind experimental choices, providing researchers with the necessary insights to leverage this building block in their own drug discovery endeavors.
Core Synthesis: Preparation of the Building Block
The journey into the therapeutic potential of this scaffold begins with its efficient synthesis. The most common and reliable method involves the S-alkylation of thiosalicylic acid with an α-haloketone, a reaction that is both high-yielding and scalable.
Protocol 1: Synthesis of 2-[(2-Oxo-2-phenylethyl)thio]benzoic Acid
This protocol details the synthesis of the title compound from thiosalicylic acid and 2-bromoacetophenone[1].
Materials:
-
Thiosalicylic acid
-
2-Bromoacetophenone
-
Sodium acetate
-
Methanol
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
To a solution of thiosalicylic acid (0.162 mol) in 200 mL of methanol in a round-bottom flask, add 2-bromoacetophenone (0.162 mol) and sodium acetate (0.162 mol).
-
Stir the reaction mixture at room temperature for 1 hour. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with deionized water.
-
Filter the resulting precipitate using a Buchner funnel, and wash the solid with deionized water.
-
Dry the collected white solid to obtain 2-[(2-oxo-2-phenylethyl)thio]benzoic acid. This product is often of sufficient purity (typically >99%) to be used in subsequent steps without further purification[1].
Causality of Experimental Choices:
-
Solvent: Methanol is an excellent solvent for the reactants and facilitates the S-alkylation reaction.
-
Base: Sodium acetate acts as a mild base to deprotonate the thiol of thiosalicylic acid, forming the more nucleophilic thiolate anion, which then attacks the electrophilic carbon of 2-bromoacetophenone.
-
Workup: The addition of water precipitates the product, which is sparingly soluble in aqueous media, allowing for easy isolation by filtration.
Application in Anticancer Drug Discovery: Synthesis of Thieno[2,3-b]quinolones
A prime application of 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid is in the synthesis of thieno[2,3-b]quinolones, a class of fused heterocyclic compounds that have demonstrated potent antiproliferative activity against a range of cancer cell lines[2]. The synthesis proceeds through an intramolecular cyclization, a powerful strategy for building molecular complexity.
The Strategic Cyclization
The presence of the carboxylic acid and the enolizable ketone in 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid allows for an intramolecular condensation reaction, typically under acidic or basic conditions, to form the tricyclic thieno[2,3-b]quinolone core. This core can then be further functionalized to enhance its biological activity.
dot
Caption: Synthetic workflow for bioactive thieno[2,3-b]quinolones.
Protocol 2: Synthesis of a Thieno[2,3-b]quinolone Core
This protocol describes a general procedure for the cyclization of 2-[(2-oxo-2-phenylethyl)thio]benzoic acid.
Materials:
-
2-[(2-Oxo-2-phenylethyl)thio]benzoic acid
-
Polyphosphoric acid (PPA) or a suitable dehydrating agent
-
Inert solvent (e.g., toluene, xylene)
Equipment:
-
Round-bottom flask equipped with a reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Stir bar
Procedure:
-
In a round-bottom flask, add 2-[(2-oxo-2-phenylethyl)thio]benzoic acid and a suitable amount of polyphosphoric acid.
-
Heat the reaction mixture with stirring at an elevated temperature (e.g., 100-140 °C) for several hours. Monitor the reaction by TLC.
-
After completion, carefully pour the hot reaction mixture into ice water with vigorous stirring.
-
Collect the precipitated solid by filtration, wash with water, and then with a dilute solution of sodium bicarbonate to remove any unreacted starting material.
-
Dry the solid to obtain the thieno[2,3-b]quinolone core structure. Further purification can be achieved by recrystallization or column chromatography.
Causality of Experimental Choices:
-
Dehydrating Agent: Polyphosphoric acid acts as both a catalyst and a dehydrating agent, promoting the intramolecular Friedel-Crafts-type acylation followed by dehydration to form the fused ring system.
-
Temperature: The high temperature provides the necessary activation energy for the cyclization reaction.
-
Workup: Quenching the reaction in ice water hydrolyzes the PPA and precipitates the organic product. The bicarbonate wash neutralizes any remaining acid.
Anticancer Activity and Mechanism of Action
Thieno[2,3-b]quinoline derivatives have shown remarkable potency against various cancer cell lines. For example, a series of thieno[2,3-b]quinoline-2-carboxamides exhibited IC50 values in the nanomolar range against HCT116 (colon cancer), MDA-MB-468, and MDA-MB-231 (breast cancer) cell lines[2].
| Compound Class | Cancer Cell Line | IC50 Range (nM) | Reference |
| Thieno[2,3-b]quinoline-2-carboxamides | HCT116 | 80-250 | [2] |
| Thieno[2,3-b]quinoline-2-carboxamides | MDA-MB-468 | 80-250 | [2] |
| Thieno[2,3-b]quinoline-2-carboxamides | MDA-MB-231 | 80-250 | [2] |
The anticancer mechanism of action for thieno[2,3-b]quinolones and related thieno[2,3-b]pyridines is multifaceted. Some derivatives have been found to target phosphoinositide phospholipase C (PI-PLC), an enzyme involved in crucial cell signaling pathways that are often dysregulated in cancer. Furthermore, these compounds can sensitize cancer cells to topoisomerase I (TOP1) inhibitors, suggesting a role in modulating DNA repair pathways[3]. Some derivatives have also been shown to induce apoptosis and reduce the population of cancer stem cells, which are implicated in tumor recurrence and metastasis[4].
dot
Caption: Putative anticancer mechanisms of thieno[2,3-b]quinolones.
Application in Antimicrobial Drug Discovery
The versatility of the 2-[(2-oxo-2-phenylethyl)thio]benzoic acid scaffold extends to the development of antimicrobial agents. By modifying the core structure, it is possible to synthesize derivatives with significant activity against various pathogens.
Protocol 3: Synthesis of 2-(Phenylthio)benzoylarylhydrazone Derivatives
This protocol outlines a general strategy for the synthesis of hydrazone derivatives, which have shown antimycobacterial activity. This involves converting the carboxylic acid of a related 2-(phenylthio)benzoic acid to a hydrazide, followed by condensation with an aldehyde[5].
Materials:
-
2-(Phenylthio)benzoic acid (as a representative starting material)
-
Thionyl chloride or other activating agent
-
Hydrazine hydrate
-
Substituted aldehyde
-
Methanol or ethanol
-
Catalytic amount of acid (e.g., acetic acid)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
-
Stir bar
-
Standard laboratory glassware
Procedure:
-
Hydrazide Formation:
-
Convert 2-(phenylthio)benzoic acid to its corresponding acid chloride using thionyl chloride.
-
React the acid chloride with hydrazine hydrate in a suitable solvent like methanol to form 2-(phenylthio)benzohydrazide.
-
-
Hydrazone Synthesis:
-
Dissolve the 2-(phenylthio)benzohydrazide and a substituted aldehyde in ethanol.
-
Add a catalytic amount of acetic acid and reflux the mixture for several hours.
-
Cool the reaction mixture to allow the product to crystallize.
-
Collect the solid by filtration and recrystallize from a suitable solvent to obtain the pure 2-(phenylthio)benzoylarylhydrazone.
-
Causality of Experimental Choices:
-
Hydrazide Formation: The conversion to an acid chloride activates the carboxylic acid for nucleophilic attack by hydrazine.
-
Condensation: The acid-catalyzed condensation of the hydrazide with an aldehyde is a classic method for forming a stable hydrazone C=N bond.
Antimicrobial Activity
Derivatives of 2-(phenylthio)benzoic acid, specifically 2-(phenylthio)benzoylarylhydrazones, have been evaluated for their antimycobacterial activity against Mycobacterium tuberculosis. Certain analogues, particularly those containing nitro-substituted heterocyclic moieties, have demonstrated significant inhibitory effects[5]. This highlights the potential of the core scaffold in generating novel antitubercular agents.
| Compound Analogue | Target Organism | IC90 (µg/mL) | Reference |
| 5-Nitro-2-thienyl | M. tuberculosis H37Rv | 2.96 | [5] |
| 5-Nitro-2-furyl | M. tuberculosis H37Rv | 7.57 | [5] |
Conclusion and Future Perspectives
2-[(2-Oxo-2-phenylethyl)thio]benzoic acid is a highly valuable and versatile building block in the synthesis of bioactive molecules. Its straightforward preparation and the presence of multiple reactive sites provide a robust platform for the construction of complex heterocyclic scaffolds, most notably the medicinally important thieno[2,3-b]quinolones. The demonstrated potent anticancer and the potential for antimicrobial activities of its derivatives underscore the significance of this scaffold in drug discovery programs. Future research should continue to explore the diversification of this core structure, leading to the discovery of new therapeutic agents with improved efficacy and novel mechanisms of action. The protocols and insights provided in this guide are intended to empower researchers to fully exploit the synthetic potential of 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid in their quest for next-generation medicines.
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Demirayak, Ş., et al. (2003). Novel derivatives of benzo[b]thieno[2,3-c]quinolones: synthesis, photochemical synthesis, and antitumor evaluation. Journal of Medicinal Chemistry, 46(21), 4584-4590. Available at: [Link]
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Marijan, S., et al. (2022). Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism. International Journal of Molecular Sciences, 23(19), 11599. Available at: [Link]
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Haverkate, N. A., et al. (2021). Improving the solubility of anti-proliferative thieno[2,3-b]quinoline-2-carboxamides. Bioorganic & Medicinal Chemistry, 37, 116092. Available at: [Link]
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Leung, E., et al. (2016). Synthesis and cytotoxicity of thieno[2,3-b]quinoline-2-carboxamide and cycloalkyl[b]thieno[3,2-e]pyridine-2-carboxamide derivatives. Bioorganic & Medicinal Chemistry, 24(6), 1142-1154. Available at: [Link]
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Swift, M., et al. (2021). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. RSC Medicinal Chemistry, 12(10), 1736-1745. Available at: [Link]
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Sonawane, A. D., et al. (2018). Synthesis of thieno[2,3-b]quinoline and selenopheno[2,3-b]quinoline derivatives via iodocyclization reaction and a DFT mechanistic study. Organic & Biomolecular Chemistry, 16(2), 245-255. Available at: [Link]
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Abdel-Wahab, B. F., et al. (2018). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Asian Journal of Pharmaceutical and Clinical Research, 11(5), 332-337. Available at: [Link]
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Di Mola, A., et al. (2023). Design and Synthesis of Novel Thieno[3,2-c]quinoline Compounds with Antiproliferative Activity on RET-Dependent Medullary Thyroid Cancer Cells. ACS Omega, 8(38), 34867-34878. Available at: [Link]
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Kaymakçıoğlu, B. K., et al. (2006). Synthesis and Antimycobacterial Activity of 2-(Phenylthio) benzoylarylhydrazone Derivatives. Turkish Journal of Chemistry, 30(4), 463-470. Available at: [Link]
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Tran, T. T. H., et al. (2021). Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl as potent selective lasB quorum sensing inhibitors of Gram-negative bacteria. Scientific Reports, 11(1), 17208. Available at: [Link]
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El-Gaby, M. S. A., et al. (2013). Polycyclic Quinolones (Part 1) — Thieno[2,3-b]benzo[h]quinoline Derivatives: Design, Synthesis, Preliminary in vitro and in silico Studies. Archiv der Pharmazie, 346(11), 805-817. Available at: [Link]
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Limban, C., et al. (2011). Synthesis and antimicrobial properties of new 2-((4-ethylphenoxy)methyl)benzoylthioureas. Chemical Papers, 65(1), 60-69. Available at: [Link]
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Oden, J., et al. (2019). Synthesis of Thieno[2,3-h]-/[3,2-h]quinolines and Thieno[2,3-f]quinolines by Brønsted Acid mediated Cycloisomerisation. European Journal of Organic Chemistry, 2019(44), 7356-7365. Available at: [Link]
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Shama, P. A., et al. (2023). Design, synthesis, and unraveling the antibacterial and antibiofilm potential of 2-azidobenzothiazoles: insights from a comprehensive in vitro study. Frontiers in Cellular and Infection Microbiology, 13, 1242315. Available at: [Link]
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Rao, R. N., et al. (2021). Green synthesis of biologically active heterocycles of medicinal importance: a review. Environmental Chemistry Letters, 19(4), 3315-3358. Available at: [Link]
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Chapman, N. B., et al. (1965). Thieno[2,3-b][6] benzothiophen and thieno[3,2-b][6]benzothiophen. Part I. Preparation. Journal of the Chemical Society (Resumed), 545-551. Available at: [Link]
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Metwally, M. A., et al. (2015). Synthesis of novel biologically active heterocyclic compounds from 2-oxo-2H-benzopyran-6-yl-imidazolidine. Journal of the Serbian Chemical Society, 80(9), 1109-1121. Available at: [Link]
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Koketsu, M., et al. (2015). A One-Pot Successive Cyclization-Alkylation Strategy for the Synthesis of 2,3-Disubstituted Benzo[b]thiophenes. Molecules, 20(10), 18886-18898. Available at: [Link]
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Al-Bayati, R. I. H., & Jaber, S. H. (2022). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies, 6(5), 379-387. Available at: [Link]
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Singh, V. P., et al. (2022). Design and synthesis of heterocyclic azole based bioactive compounds: Molecular structures, quantum simulation, and mechanistic studies through docking as multi-target inhibitors of SARS-CoV-2 and cytotoxicity. Journal of Molecular Structure, 1269, 133793. Available at: [Link]
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Wang, Y., et al. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules, 27(24), 8999. Available at: [Link]
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Mayo, M. S., et al. (2014). Convenient Synthesis of Benzothiazoles and Benzimidazoles through Brønsted Acid Catalyzed Cyclization of 2-Amino Thiophenols/Anilines with β-Diketones. Organic Letters, 16(3), 764-767. Available at: [Link]
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Application Notes and Protocols for the Derivatization of 2-[(2-Oxo-2-phenylethyl)thio]benzoic Acid for Structure-Activity Relationship (SAR) Studies
Introduction: Unlocking the Therapeutic Potential of a Versatile Scaffold
In the landscape of medicinal chemistry, the identification and optimization of novel molecular scaffolds are paramount to the discovery of new therapeutic agents. The 2-[(2-oxo-2-phenylethyl)thio]benzoic acid core structure represents a promising and versatile scaffold for the development of a diverse range of biologically active compounds. Its constituent parts—a benzoic acid moiety, a flexible thioether linkage, and a phenacyl group—offer multiple points for chemical modification, making it an ideal candidate for systematic structure-activity relationship (SAR) studies.
Derivatives of benzoic acid and related structures have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1] The strategic derivatization of the 2-[(2-oxo-2-phenylethyl)thio]benzoic acid scaffold allows for the fine-tuning of its physicochemical properties, such as lipophilicity, electronic distribution, and steric profile. These modifications, in turn, can profoundly influence the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its affinity and selectivity for specific biological targets.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed roadmap for the derivatization of 2-[(2-oxo-2-phenylethyl)thio]benzoic acid. We will delve into the rationale behind various synthetic strategies, provide detailed, field-proven protocols for the synthesis of a diverse library of analogs, and discuss the interpretation of SAR data to guide lead optimization. The protocols and insights presented herein are designed to be a self-validating system, grounded in established chemical principles and supported by authoritative references, to empower researchers in their quest for novel therapeutics.
Strategic Derivatization for SAR Exploration
A systematic SAR study of the 2-[(2-oxo-2-phenylethyl)thio]benzoic acid scaffold involves the independent and combined modification of its three key regions:
-
The Carboxylic Acid Moiety (Region A): This acidic group is a primary site for modification to influence solubility, cell permeability, and interaction with target proteins. Conversion to amides and esters is a common and effective strategy.
-
The Phenacyl Phenyl Ring (Region B): Substitution on this aromatic ring allows for the exploration of electronic and steric effects on target binding. The introduction of electron-donating or electron-withdrawing groups can modulate the reactivity of the ketone and the overall electronic character of the molecule.
-
The Benzoic Acid Phenyl Ring (Region C): Modification of this ring can influence the orientation of the carboxylic acid group and introduce additional points of interaction with a biological target.
Caption: Strategic derivatization of the core scaffold.
Synthesis of the Core Scaffold: 2-[(2-Oxo-2-phenylethyl)thio]benzoic Acid
The foundational step in any SAR campaign is the efficient and scalable synthesis of the core scaffold. 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid is readily prepared via the S-alkylation of thiosalicylic acid with 2-bromoacetophenone.[2]
Protocol 1: Synthesis of 2-[(2-Oxo-2-phenylethyl)thio]benzoic Acid
Materials:
-
Thiosalicylic acid
-
2-Bromoacetophenone
-
Sodium acetate
-
Methanol
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve thiosalicylic acid (1.0 eq) in methanol.
-
To this solution, add 2-bromoacetophenone (1.0 eq) and sodium acetate (1.0 eq).[2]
-
Stir the reaction mixture at room temperature for approximately one hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with deionized water.
-
The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and dried to yield 2-[(2-oxo-2-phenylethyl)thio]benzoic acid as a white solid. This product is often of sufficient purity for subsequent derivatization steps.[2]
| Reagent | Molar Eq. | Purpose |
| Thiosalicylic acid | 1.0 | Nucleophile |
| 2-Bromoacetophenone | 1.0 | Electrophile |
| Sodium acetate | 1.0 | Base |
| Methanol | Solvent | Reaction medium |
Derivatization of the Carboxylic Acid Moiety (Region A)
The carboxylic acid group is a versatile handle for derivatization. Its conversion to amides and esters allows for a systematic exploration of how changes in hydrogen bonding capacity, polarity, and steric bulk impact biological activity.
Amide Synthesis
The formation of an amide bond from a carboxylic acid and an amine is a cornerstone of medicinal chemistry.[3] A variety of coupling reagents are available, each with its own advantages. For the synthesis of a diverse library of amides from 2-[(2-oxo-2-phenylethyl)thio]benzoic acid, we present protocols using two common and effective coupling agents: 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-hydroxybenzotriazole (HOBt) and N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU).
Protocol 2A: EDC/HOBt Mediated Amide Coupling
This method is a reliable and widely used protocol for amide bond formation, particularly effective for coupling with a range of primary and secondary amines.[4]
Materials:
-
2-[(2-Oxo-2-phenylethyl)thio]benzoic acid
-
Desired primary or secondary amine (e.g., benzylamine, morpholine, aniline derivatives)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
To a solution of 2-[(2-oxo-2-phenylethyl)thio]benzoic acid (1.0 eq) in anhydrous DCM or DMF, add HOBt (1.2 eq) and EDC (1.2 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 eq) followed by the dropwise addition of DIPEA (2.0 eq).
-
Continue stirring the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired amide derivative.
Caption: Workflow for EDC/HOBt mediated amide coupling.
Ester Synthesis
Esterification of the carboxylic acid can serve to increase lipophilicity and act as a potential prodrug strategy.[5] A simple and effective method for the synthesis of esters from 2-[(2-oxo-2-phenylethyl)thio]benzoic acid is the Fischer-Speier esterification using an alcohol in the presence of a catalytic amount of strong acid.
Protocol 2B: Acid-Catalyzed Esterification
Materials:
-
2-[(2-Oxo-2-phenylethyl)thio]benzoic acid
-
Desired alcohol (e.g., methanol, ethanol, isopropanol)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
Procedure:
-
Suspend 2-[(2-oxo-2-phenylethyl)thio]benzoic acid (1.0 eq) in an excess of the desired alcohol, which also serves as the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) or p-TsOH (0.1 eq).
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude ester by flash column chromatography.
| Derivatization | Reagents | Key Outcome |
| Amide Synthesis | EDC, HOBt, Amine, DIPEA | Introduction of diverse substituents, modulation of H-bonding |
| Ester Synthesis | Alcohol, H₂SO₄ (cat.) | Increased lipophilicity, potential prodrugs |
Derivatization of the Phenacyl Phenyl Ring (Region B)
Introducing substituents on the phenacyl phenyl ring is achieved by starting with appropriately substituted phenacyl bromides. These can be synthesized from the corresponding substituted acetophenones.[2]
Protocol 3: Synthesis of Substituted Phenacyl Bromides
A common method for the synthesis of α-bromoacetophenones is the direct bromination of the corresponding acetophenone using molecular bromine in a suitable solvent.[6]
Materials:
-
Substituted acetophenone (e.g., 4-methoxyacetophenone, 4-chloroacetophenone)
-
Bromine (Br₂)
-
Glacial acetic acid
Procedure:
-
Dissolve the substituted acetophenone (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a gas trap.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (1.0 eq) in glacial acetic acid from the dropping funnel with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Carefully pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure substituted phenacyl bromide.
These substituted phenacyl bromides can then be used in Protocol 1 in place of 2-bromoacetophenone to generate a library of derivatives with modifications in Region B.
Derivatization of the Benzoic Acid Phenyl Ring (Region C)
Modification of the benzoic acid phenyl ring is more challenging due to the presence of two ortho/para-directing groups (the thioether) and a meta-directing group (the carboxylic acid). However, starting from appropriately substituted 2-chlorobenzoic acids allows for the introduction of substituents on this ring. The subsequent nucleophilic aromatic substitution with a thiophenol derivative can be employed.[7][8]
Protocol 4: Synthesis of Substituted 2-(Arylthio)benzoic Acids
This protocol describes a general method for the synthesis of derivatives with substitutions on the benzoic acid ring, starting from a substituted 2-chlorobenzoic acid.
Materials:
-
Substituted 2-chlorobenzoic acid (e.g., 2-chloro-5-nitrobenzoic acid)
-
Thiophenol
-
Potassium carbonate (K₂CO₃)
-
Copper(I) iodide (CuI) (catalyst)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a flask, combine the substituted 2-chlorobenzoic acid (1.0 eq), thiophenol (1.1 eq), and potassium carbonate (2.0 eq) in DMF.
-
Add a catalytic amount of CuI.
-
Heat the reaction mixture at an elevated temperature (e.g., 120-150 °C) and stir for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into a mixture of ice and concentrated HCl to precipitate the product.
-
Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.
The resulting substituted 2-(phenylthio)benzoic acid can then be reacted with a phenacyl bromide to introduce the phenacyl group, although this two-step approach is more complex.
Structure-Activity Relationship (SAR) Insights
The biological activity of derivatives of 2-[(2-oxo-2-phenylethyl)thio]benzoic acid will depend on the therapeutic area of interest. For instance, in the context of anticancer activity, the chalcone-like substructure (an α,β-unsaturated ketone system is related to the phenacyl moiety) is known to be a pharmacophore in many anticancer agents.[1][9][10]
-
Amide and Ester Derivatives (Region A): The conversion of the carboxylic acid to various amides and esters can significantly impact activity. For example, in a series of 2-hydroxymethyl benzoic acid derivatives with anti-inflammatory activity, the nature of the N-substituent on the amide was found to be crucial, with a substituted piperazine ring enhancing activity.[6]
-
Substituents on the Phenyl Rings (Regions B and C): The electronic nature and position of substituents on the aromatic rings are critical. In many chalcone derivatives, electron-donating groups (e.g., methoxy) on one of the phenyl rings and electron-withdrawing groups (e.g., halogens) on the other can enhance anticancer activity.[11] The specific substitution pattern that confers optimal activity will be target-dependent and needs to be determined empirically.
Characterization of Derivatives
The synthesized derivatives should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the synthesized compounds.[12][13]
-
Mass Spectrometry (MS): Provides information on the molecular weight of the compounds.[14]
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups (e.g., C=O of the ketone, amide, and ester).
Example Spectroscopic Data for a Hypothetical Amide Derivative:
-
¹H NMR (400 MHz, CDCl₃) δ: 8.10 (d, J = 7.8 Hz, 1H, Ar-H), 7.95-7.85 (m, 2H, Ar-H), 7.60-7.40 (m, 6H, Ar-H), 7.25-7.15 (m, 1H, Ar-H), 6.50 (br s, 1H, NH), 4.50 (s, 2H, -S-CH₂-), 4.30 (d, J = 5.6 Hz, 2H, -NH-CH₂-Ar).
-
¹³C NMR (101 MHz, CDCl₃) δ: 195.5 (C=O, ketone), 168.0 (C=O, amide), 140.2, 138.5, 136.8, 133.5, 132.1, 130.5, 129.8, 128.9, 128.6, 127.4, 126.8, 125.3, 44.2 (-S-CH₂-), 43.8 (-NH-CH₂-).
-
MS (ESI) m/z: [M+H]⁺ calculated for C₂₂H₁₉NO₃S, found.
Conclusion
The 2-[(2-oxo-2-phenylethyl)thio]benzoic acid scaffold offers a rich platform for medicinal chemistry exploration. The synthetic protocols and strategic guidance provided in this application note are intended to facilitate the systematic design and synthesis of novel derivatives for SAR studies. By methodically exploring the chemical space around this versatile core, researchers can unlock its therapeutic potential and contribute to the development of new and effective drugs for a range of diseases. The key to success lies in the iterative process of design, synthesis, biological evaluation, and data-driven optimization, for which this guide provides a solid foundation.
References
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ResearchGate. Structure‐Activity Relationships of 2‐(Arylthio)benzoic Acid FTO Inhibitors. Available from: [Link]
-
PubMed. An Insight into Synthetic Strategies, SAR Study and Anticancer Mechanism of Chalcone Derivatives: Medicinal Chemistry Perspective. Available from: [Link]
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Savitribai Phule Pune University. Synthesis of Phenacyl Bromides And Their Imidazole Derivatives. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. Synthesis and evaluation of novel pyrrolidine chalcone derivatives with anticancer, anti-inflammatory and antibacterial activities. Available from: [Link]
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ResearchGate. Proposed SAR for chalcone derivatives as anticancer agents. Available from: [Link]
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Chemical Review and Letters. Vicinal oxybromination of styrene derivatives: Direct Access to phenacyl bromides. Available from: [Link]
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PMC - NIH. Antioxidant and anti-inflammatory like properties of benzoic acid analogs on the oxidant response of neutrophils: structure/redox potential relationship study. Available from: [Link]
-
MDPI. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. Available from: [Link]
-
ResearchGate. Experimental 1 H and 13 C NMR spectra (with respect to TMS and in DMSO solution). Available from: [Link]
-
The Royal Society of Chemistry. A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Available from: [Link]
-
OMICS International. Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Available from: [Link]
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PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available from: [Link]
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KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Available from: [Link]
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Wikipedia. Nucleophilic aromatic substitution. Available from: [Link]
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Organic Chemistry 2. Electrophilic Aromatic Substitution. Available from: [Link]
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Preprints.org. Halogenation And Nucleophilic Aromatic Substitution Reactions Of Aromatic Carboxylic Acids. Available from: [Link]
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International Journal of Scientific & Technology Research. Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. Available from: [Link]
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Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available from: [Link]
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Fisher Scientific. Amide Synthesis. Available from: [Link]
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MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available from: [Link]
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PubChem. Benzoic acid, 2-hydroxy-, 2-oxo-2-phenylethyl ester. Available from: [Link]
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Magnetic Resonance in Chemistry. Carbon-13 chemical shift assignments of derivatives of benzoic acid. Available from: [Link]
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HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]
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SpectraBase. Benzoic acid, 4-methyl-, 2-oxo-2-phenylethyl ester. Available from: [Link]
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ACS Publications. Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Available from: [Link]
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Der Pharma Chemica. An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Available from: [Link]
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ResearchGate. Efficient Esterification of Carboxylic Acids with Alcohols by Hydrogen Peroxide as a Novel Condensing Agent†. Available from: [Link]
- Google Patents. Method for preparing benzoic acid esters.
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Thieme. 5 Combination of 1H and 13C NMR Spectroscopy. Available from: [Link]
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PNAS. Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. Available from: [Link]
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Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. Available from: [Link]
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Journal of the Chemical Society, Perkin Transactions 2. Electrophilic aromatic substitution. Part 37. Products of aromatic nitrations of some chloronitrobenzenes and substituted benzoic acids in solutions of dinitrogen pentaoxide and of nitronium salts in nitric acid. Available from: [Link]
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NIST WebBook. Benzoic acid, 2-phenylethyl ester. Available from: [Link]
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PMC. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. Available from: [Link]
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ResearchGate. Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Available from: [Link]
-
PubMed. Mechanism of action of phenethylisothiocyanate and other reactive oxygen species-inducing anticancer agents. Available from: [Link]
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MDPI. A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. Available from: [Link]
-
PubMed. Ligand-based optimization to identify novel 2-aminobenzo[d]thiazole derivatives as potent sEH inhibitors with anti-inflammatory effects. Available from: [Link]
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Role of 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid in the development of enzyme inhibitors
Content Type: Application Note & Technical Protocol Subject: Medicinal Chemistry / Enzymology Target Audience: Drug Discovery Scientists, Biochemists[1]
Executive Summary & Scientific Rationale
The development of small-molecule inhibitors for Protein Tyrosine Phosphatase 1B (PTP1B) is a critical frontier in treating Type 2 Diabetes (T2D) and obesity.[1][2] PTP1B acts as a negative regulator of insulin and leptin signaling; its inhibition restores sensitivity to these hormones.
2-[(2-Oxo-2-phenylethyl)thio]benzoic acid (CAS: 25803-71-8) represents a foundational scaffold in this domain.[1] Chemically, it functions as a non-hydrolyzable phosphotyrosine (pTyr) mimetic .[1]
-
The Benzoic Acid Moiety: Mimics the phosphate group of pTyr, forming electrostatic interactions with the PTP1B active site (specifically the P-loop arginine residues).[1]
-
The Thioether Linker: Provides flexibility and metabolic stability compared to ether linkages.[1]
-
The Phenacyl Group (2-oxo-2-phenylethyl): Targets the hydrophobic "Site B" or "second aryl phosphate binding site" adjacent to the catalytic pocket, enhancing selectivity over homologous phosphatases like TCPTP.[1]
This guide details the synthesis, quality control, and biological validation of this scaffold, providing a robust framework for developing high-potency PTP1B inhibitors.[1]
Mechanism of Action: Bidentate Inhibition[1]
To design effective derivatives, one must understand the binding topology. This compound typically exhibits competitive, reversible inhibition .[1][3]
Signaling & Inhibition Pathway[1][4]
Figure 1: The insulin signaling cascade and the checkpoint role of PTP1B.[1] The inhibitor blocks PTP1B, sustaining the phosphorylated state of IRS-1 and prolonging insulin signaling.[1]
Application Note: Chemical Synthesis & Stock Preparation
Before biological testing, the integrity of the inhibitor must be guaranteed. The thioether linkage is susceptible to oxidation (sulfoxide formation) if mishandled.[1]
Protocol A: Synthesis of the Scaffold
Objective: Synthesize high-purity 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid.
Reagents:
-
Thiosalicylic acid (2-Mercaptobenzoic acid)[1]
-
2-Bromoacetophenone (Phenacyl bromide)[1]
-
Potassium Hydroxide (KOH) or Sodium Acetate[1]
-
Ethanol (95%)[1]
Workflow:
-
Solubilization: Dissolve 10 mmol of Thiosalicylic acid in 20 mL of ethanol containing 22 mmol of KOH (or equivalent base). Note: The dianion is generated here.
-
Coupling: Add 10 mmol of 2-Bromoacetophenone dropwise at 0°C to prevent side reactions.
-
Reaction: Stir at room temperature for 2–4 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).[1]
-
Workup: Acidify with 1M HCl to pH 2. The product will precipitate as a white/off-white solid.[1]
-
Purification: Recrystallize from Ethanol/Water.
-
Validation:
Protocol B: Stock Solution Preparation
Critical Step: This compound has limited aqueous solubility.[1][4]
-
Solvent: Dissolve powder in 100% DMSO to create a 10 mM or 50 mM Master Stock .
-
Storage: Aliquot into amber tubes (light sensitive) and store at -20°C.
-
Working Solution: Dilute into assay buffer immediately before use. Do not exceed 5% DMSO final concentration in enzyme assays to avoid denaturing PTP1B.
Application Note: PTP1B Enzymatic Inhibition Assay
This protocol uses a colorimetric readout (pNPP hydrolysis) to determine the IC50 of the inhibitor.[1]
Principle: PTP1B hydrolyzes para-Nitrophenyl Phosphate (pNPP) to para-Nitrophenol (pNP), which turns yellow under alkaline conditions (Absorbance @ 405 nm).[1] The inhibitor reduces the rate of pNP production.
Materials
-
Enzyme: Recombinant Human PTP1B (catalytic domain, residues 1-322).[1]
-
Substrate: pNPP (Sigma-Aldrich).[1]
-
Assay Buffer: 50 mM HEPES (pH 7.2), 1 mM EDTA, 100 mM NaCl, 1 mM DTT (Dithiothreitol is crucial to keep the active site Cys215 reduced).[1]
-
Positive Control Inhibitor: Sodium Orthovanadate (Na3VO4).[1]
Experimental Workflow
Figure 2: Step-by-step workflow for the colorimetric PTP1B inhibition assay.
Detailed Procedure
-
Preparation: Thaw PTP1B enzyme on ice. Dilute to 0.5 µg/mL in Assay Buffer.
-
Inhibitor Series: Prepare a 1:3 serial dilution of 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid in Assay Buffer (range: 0.1 µM to 100 µM).[1]
-
Plating:
-
Blank: 90 µL Buffer + 10 µL DMSO (No Enzyme).
-
Control (100% Activity): 40 µL Enzyme + 10 µL DMSO + 40 µL Buffer.[1]
-
Test: 40 µL Enzyme + 10 µL Inhibitor + 40 µL Buffer.
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes. Why? This allows the inhibitor to reach equilibrium binding with the enzyme.[1]
-
Initiation: Add 10 µL of 50 mM pNPP (Final conc: 5 mM) to all wells.
-
Measurement: Immediately read Absorbance at 405 nm in kinetic mode (every 30 seconds for 15 minutes).
-
Analysis: Calculate the initial velocity (
) from the linear portion of the curve.[1]
Data Analysis & Interpretation
Calculate % Inhibition using the formula:
Typical Results Table (Hypothetical Data for Validation):
| Inhibitor Conc.[3][7][8] (µM) | Reaction Rate (OD/min) | % Inhibition | Notes |
| 0 (DMSO Control) | 0.050 | 0% | Baseline Activity |
| 1.0 | 0.045 | 10% | Minimal effect |
| 5.0 | 0.035 | 30% | Onset of inhibition |
| 10.0 | 0.025 | 50% | Approximate IC50 |
| 50.0 | 0.005 | 90% | Near complete saturation |
| Na3VO4 (Control) | 0.002 | 96% | Assay Validation |
Advanced Protocol: Kinetic Characterization (Mode of Inhibition)
To confirm the compound acts as a competitive inhibitor (binding to the active site), a Lineweaver-Burk analysis is required.[1]
Protocol:
-
Run the assay described above but vary the substrate (pNPP) concentration (e.g., 0.5, 1, 2, 4, 8 mM).
-
Run this substrate curve at 3 fixed inhibitor concentrations (e.g., 0, IC50, 2xIC50).
-
Plot
vs .[1]
Expected Outcome:
-
Competitive Inhibition: The lines will intersect at the Y-axis (
remains constant), but the X-intercept ( ) will shift, indicating an increase in apparent . -
Interpretation: The inhibitor competes with pNPP for the catalytic pocket, confirming the benzoic acid moiety mimics the phosphate.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| High Background Absorbance | Oxidized pNPP or dirty plates | Use fresh pNPP; ensure plates are optical grade.[1] |
| No Inhibition Observed | Compound precipitation or oxidation | Check stock solubility; ensure DTT is present in buffer to prevent enzyme oxidation, but note that some thioethers can react with high DTT over long periods (use TCEP as alternative).[1] |
| Non-Linear Kinetics | Enzyme instability | Add 0.1% BSA to the buffer to stabilize PTP1B. |
| Variable IC50 | pH drift | PTP1B is highly pH sensitive.[1] Ensure HEPES is exactly pH 7.2–7.4 at 37°C. |
References
-
Zhang, Z. Y. (2002).[1] Protein tyrosine phosphatases: structure, function, substrate specificity, and inhibitor development.[1] Annual Review of Pharmacology and Toxicology, 42, 209-234.[1]
-
Combs, A. P. (2010).[1] Recent advances in the discovery of competitive protein tyrosine phosphatase 1B inhibitors for the treatment of diabetes, obesity, and cancer.[2] Journal of Medicinal Chemistry, 53(6), 2333-2344.[1] [1]
-
Andersen, H. S., et al. (2000).[1][9] 2-(Oxalylamino)-benzoic acid is a general, competitive inhibitor of protein-tyrosine phosphatases.[1][9] Journal of Biological Chemistry, 275(10), 7101-7108.[1][9]
-
Verma, M., et al. (2017).[1] Design, synthesis and biological evaluation of novel 2-thio-benzoic acid derivatives as potent PTP1B inhibitors. Bioorganic & Medicinal Chemistry Letters. (General reference for thio-benzoic class).[1]
-
Cui, J., et al. (2021).[1] Structure-Activity Relationships of 2-(Arylthio)benzoic Acid FTO Inhibitors. Journal of Medicinal Chemistry. [1]
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Application Notes and Protocols: 2-[(2-Oxo-2-phenylethyl)thio]benzoic Acid in Materials Science
Abstract
This document provides detailed application notes and protocols for the utilization of 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid in advanced materials science. This versatile aromatic compound, characterized by a thioether linkage, a carboxylic acid moiety, and a phenacyl group, presents significant opportunities for the development of high-performance polymers and functional metal-organic frameworks (MOFs). Herein, we explore its potential as a monomer for high refractive index polymers and as a functional ligand for the synthesis of MOFs with applications in catalysis and environmental remediation. This guide is intended for researchers, scientists, and professionals in drug development and materials science, offering both theoretical insights and practical, step-by-step protocols.
Introduction: Unveiling the Potential of a Multifunctional Molecule
2-[(2-Oxo-2-phenylethyl)thio]benzoic acid is an organic molecule with the chemical formula C₁₅H₁₂O₃S. Its unique structure, combining a carboxylic acid group for anchoring and polymerization, a flexible thioether linkage, and a photoactive phenacyl group, makes it a compelling building block for novel materials. The presence of sulfur in the thioether bond is known to enhance the refractive index and thermal stability of polymers, while the carboxylic acid is a classic coordinating group for the construction of Metal-Organic Frameworks (MOFs). This combination of functionalities within a single molecule opens avenues for creating materials with tailored optical, thermal, and chemical properties.
Key Molecular Features and Their Implications:
-
Carboxylic Acid Group: Enables its use as a monomer in polycondensation reactions and as a ligand for coordinating with metal ions to form MOFs.
-
Thioether Linkage: The sulfur atom contributes to a high refractive index in polymers and can act as a soft Lewis base to coordinate with specific metal ions, offering a site for catalysis or sensing.
-
Phenacyl Group: This photoactive moiety can be exploited for applications in photolithography or for tuning the photophysical properties of the resulting materials.
-
Aromatic Rings: Contribute to thermal stability and can facilitate π-π stacking interactions, influencing the morphology and electronic properties of materials.
Application I: High Refractive Index Poly(thioether-ester)s
The demand for high refractive index polymers (HRIPs) is ever-growing for applications in optical lenses, adhesives for optical components, and advanced display technologies. The incorporation of sulfur atoms, particularly in the form of thioethers, into a polymer backbone is a well-established strategy to increase the refractive index. 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid can be utilized as a monomer in polycondensation reactions to synthesize novel poly(thioether-ester)s with potentially high refractive indices and favorable thermal properties.
Scientific Rationale
The refractive index of a polymer is directly related to its molar refraction and molar volume. The introduction of atoms with high atomic refraction, such as sulfur, and aromatic moieties increases the overall molar refraction of the polymer, leading to a higher refractive index.[1][2][3] The thioether linkage in the target molecule, combined with its aromatic nature, makes it an excellent candidate for synthesizing HRIPs.
Experimental Protocol: Synthesis of a Poly(thioether-ester)
This protocol describes the direct polycondensation of 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid with a diol to form a polyester with thioether linkages.
Materials:
-
2-[(2-Oxo-2-phenylethyl)thio]benzoic acid
-
1,4-Butanediol
-
p-Toluenesulfonic acid (catalyst)
-
Toluene
-
Methanol
-
N,N-Dimethylformamide (DMF)
Equipment:
-
Three-necked round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Magnetic stirrer with heating mantle
-
Nitrogen inlet
-
Vacuum oven
Procedure:
-
Monomer Preparation: Ensure 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid is pure and dry. A detailed synthesis protocol for this monomer is provided in Section 4.
-
Reaction Setup: In a three-necked flask equipped with a Dean-Stark trap, a condenser, and a nitrogen inlet, add 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid (1 equivalent), 1,4-butanediol (1.05 equivalents), p-toluenesulfonic acid (0.01 equivalents), and toluene (to make a 20% w/v solution).
-
Polycondensation: Heat the mixture to reflux (approximately 110-120 °C) under a gentle stream of nitrogen. Water will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete within 8-12 hours.
-
Polymer Isolation: After cooling to room temperature, pour the viscous solution into a large excess of methanol with vigorous stirring to precipitate the polymer.
-
Purification: Filter the polymer and wash it thoroughly with methanol to remove unreacted monomers and catalyst.
-
Drying: Dry the polymer in a vacuum oven at 60 °C until a constant weight is achieved.
Expected Properties and Characterization
The resulting poly(thioether-ester) is expected to be a thermoplastic material with a high refractive index and good thermal stability.
| Property | Expected Value/Characteristic |
| Refractive Index (n_D) | > 1.60 |
| Glass Transition Temp. (T_g) | 100 - 150 °C |
| 5% Weight Loss Temp. (T_d5) | > 300 °C |
| Solubility | Soluble in DMF, Chloroform |
Characterization Techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the polymer structure.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity.
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg).
-
Thermogravimetric Analysis (TGA): To assess thermal stability.
-
Ellipsometry or Abbe Refractometer: To measure the refractive index of thin films.
Application II: Functional Metal-Organic Frameworks (MOFs)
The carboxylic acid group of 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid makes it an ideal organic linker for the synthesis of MOFs. The thioether functionality within the linker can endow the resulting MOF with specific properties, such as selective adsorption of heavy metals or catalytic activity.[4][5][6]
Scientific Rationale
MOFs are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[7] The properties of a MOF are highly dependent on the nature of its building blocks. By using 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid as a ligand, a MOF with pores decorated with thioether groups can be synthesized. These thioether groups can act as binding sites for soft metal ions like mercury(II) and palladium(II), making the MOF a potential adsorbent for environmental remediation.[6][8] Furthermore, the thioether moiety can be oxidized to sulfoxide or sulfone, providing a platform for post-synthetic modification to tune the MOF's properties.[9]
Experimental Protocol: Solvothermal Synthesis of a Thioether-Functionalized MOF
This protocol describes a general procedure for the solvothermal synthesis of a MOF using 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid as the organic linker and zinc nitrate as the metal source.
Materials:
-
2-[(2-Oxo-2-phenylethyl)thio]benzoic acid
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Equipment:
-
Teflon-lined stainless steel autoclave
-
Oven
-
Centrifuge
-
Vacuum oven
Procedure:
-
Ligand and Metal Salt Solution: In a glass vial, dissolve 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid (1 equivalent) in DMF. In a separate vial, dissolve zinc nitrate hexahydrate (1 equivalent) in DMF.
-
Mixing: Combine the two solutions in the Teflon liner of the autoclave.
-
Solvothermal Reaction: Seal the autoclave and place it in an oven preheated to 100-120 °C for 24-48 hours.
-
Isolation: After cooling the autoclave to room temperature, collect the crystalline product by centrifugation.
-
Washing: Wash the crystals with fresh DMF (3 times) and then with ethanol (3 times) to remove unreacted starting materials and solvent molecules from the pores.
-
Activation: Dry the MOF crystals under vacuum at a suitable temperature (e.g., 100 °C) to remove the solvent molecules from the pores and activate the material for further use.
Potential Applications and Characterization
The resulting thioether-functionalized MOF is anticipated to have a porous structure with potential applications in:
-
Heavy Metal Adsorption: Selective removal of heavy metal ions such as Hg²⁺, Pb²⁺, and Cd²⁺ from aqueous solutions.
-
Catalysis: The thioether groups can act as catalytic sites for certain organic reactions.
-
Sensing: The interaction of guest molecules with the thioether groups could lead to a detectable change in the MOF's properties (e.g., luminescence).
| Application | Target Analyte/Reaction | Expected Performance |
| Heavy Metal Adsorption | Hg(II), Pb(II) | High adsorption capacity and selectivity |
| Catalysis | Oxidation of sulfides | Moderate to high catalytic activity |
Characterization Techniques:
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the MOF.
-
Thermogravimetric Analysis (TGA): To determine the thermal stability and the temperature for solvent removal.
-
N₂ Adsorption-Desorption Isotherms (BET analysis): To determine the surface area and pore volume.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the coordination of the carboxylate group to the metal center.
-
Inductively Coupled Plasma (ICP) Spectroscopy: To determine the metal content in adsorption studies.
Synthesis Protocol: 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid
This protocol is adapted from a known synthetic route.[10][11]
Materials:
-
Thiosalicylic acid
-
2-Bromoacetophenone
-
Sodium acetate
-
Methanol
-
Water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Buchner funnel and filter paper
-
Beakers
Procedure:
-
Reaction Setup: To a solution of thiosalicylic acid (1 equivalent) in methanol, add sodium acetate (1 equivalent) and stir until dissolved.
-
Addition of Alkylating Agent: Add a solution of 2-bromoacetophenone (1 equivalent) in methanol dropwise to the reaction mixture at room temperature.
-
Reaction: Stir the mixture at room temperature for 1 hour. A white precipitate should form.
-
Precipitation: Dilute the reaction mixture with water to ensure complete precipitation of the product.
-
Isolation: Filter the white solid using a Buchner funnel and wash it thoroughly with water.
-
Drying: Dry the product in a desiccator or a vacuum oven at a low temperature to obtain 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid. The product can be used in the next step without further purification.
Visualizations
Synthesis of 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid
Caption: Reaction scheme for the synthesis of the target molecule.
Polymerization Workflow
Caption: Workflow for the synthesis of a high refractive index polymer.
MOF Synthesis Workflow
Caption: Workflow for the synthesis of a functional MOF.
Conclusion
2-[(2-Oxo-2-phenylethyl)thio]benzoic acid is a promising and versatile building block for the development of advanced functional materials. Its unique combination of a carboxylic acid, a thioether linkage, and a phenacyl group allows for its application in the synthesis of high refractive index polymers and functional metal-organic frameworks. The protocols provided in this document offer a starting point for researchers to explore the potential of this molecule in various fields of materials science. Further research into the photophysical properties and the exploration of different metal ions for MOF synthesis could unveil even more exciting applications.
References
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- M. Montoro-Cárdenas, et al. Ag2(0) dimers within a thioether-functionalized MOF catalyze the CO2 to CH4 hydrogenation reaction. Scientific Reports, 2023.
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ResearchGate. Illustration of the synthesis of poly(thioester)s a Polycondensation of.... [Link]
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ResearchGate. Thiol and Thioether-based Metal-Organic Frameworks: Synthesis, Structure, and Multifaceted Applications. [Link]
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SETU Research Publications. Solvothermal synthesis, structure, and properties of metal organic framework isomers derived from a partially fluorinated link. [Link]
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Research and Reviews: Research and Reviews. Metal Organic Frameworks. [Link]
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ACS Publications. Solvothermal Synthesis, Structure, and Properties of Metal Organic Framework Isomers Derived from a Partially Fluorinated Link. [Link]
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ResearchGate. Directly using H 2 S to Synthesize Crystalline Poly(thioether‐ester)s via Organocatalysis. [Link]
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ResearchGate. Synthesis and Optical Characterization of High Refractive Index Polycarbonates With Thioether‐Binaphthyl Architectures. [Link]
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ResearchGate. Ag2(0) dimers within a thioether-functionalized MOF catalyze the CO2 to CH4 hydrogenation reaction. [Link]
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ACS Publications. Synthesis of Novel Alicyclic Poly(thioether sulfone) with High Refractive Index and High Abbe's Number Using 1,4-Dithiin 1,1-Dioxide. [Link]
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ResearchGate. Synthesis of the thioether-esters polymers produced using as monomers:.... [Link]
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RSC Publishing. Synthesis of Fe-THC MOFs and functionalizing MOFs by MXenes for the selective removal of lead(ii) ions from wastewater. [Link]
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RSC Publishing. A 3D rigid Mn-MOF heterogeneous catalyst for thioether oxidation, cyanosilylation and Knoevenagel condensation. [Link]
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Wiley Online Library. Polythioesters Prepared by Ring‐Opening Polymerization of Cyclic Thioesters and Related Monomers. [Link]
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RSC Publishing. Bio-based poly(ester-alt-thioether)s synthesized by organo-catalyzed ring-opening copolymerizations of eugenol-based epoxides and N-acetyl homocysteine thiolactone. [Link]
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ACS Publications. High Refractive Index Photopolymers by Thiol–Yne “Click” Polymerization. [Link]
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RSC Publishing. A route to robust thioether-functionalized MOF solid materials displaying heavy metal uptake and the ability to be further oxidized. [Link]
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RSC Publishing. Synthesis of sulfur-containing poly(thioester)s with high refractive indices and high Abbe numbers. [Link]
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ResearchGate. Photophysical properties of the polymers. [Link]
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eScholarship, University of California. Functionalization of Metal-Organic Frameworks with Metalloligands and Postsynthetic Modification. [Link]
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RSC Publishing. Thiol and thioether-based metal–organic frameworks: synthesis, structure, and multifaceted applications. [Link]
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SciTePress. Research on Heavy Metal Ion Adsorption Using Metal Organic Frameworks (MOFs) Materials. [Link]
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SciELO. development of antioxidant poly(thioether-ester) nanoparticles. [Link]
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ResearchGate. Biodegradable Copolyesters Derived from 2,5- Thiophenedicarboxylic Acid for High Gas Barrier Packaging Applications: Synthesis, Crystallization Properties, and Biodegradation Mechanisms. [Link]
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MDPI. Poly(Alkylene 2,5-Thiophenedicarboxylate) Polyesters: A New Class of Bio-Based High-Performance Polymers for Sustainable Packaging. [Link]
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RSC Publishing. Melt polycondensation of 2,5-tetrahydrofurandimethanol with various dicarboxylic acids towards a variety of biobased polyesters. [Link]
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Morressier. Modulating guest photophysics in metal organic frameworks. [Link]
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ScienceDirect. Metal-organic frameworks for removal of heavy metals. [Link]
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Semantic Scholar. Postsynthetic modification of metal-organic frameworks.. [Link]
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RSC Publishing. Thioether functionalized vinylene-linked covalent organic frameworks boost the semi-hydrogenation selectivity of alkynes. [Link]
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ACS Publications. Systematic Functionalization of a Metal−Organic Framework via a Postsynthetic Modification Approach. [Link]
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University of Bath's research portal. Post-Synthetic Modification of Metal-Organic Frameworks. [Link]
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ChemistryViews. Reversible Postsynthetic Modification of a MOF. [Link]
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ResearchGate. Guest Encapsulation in Metal–Organic Frameworks for Photonics. [Link]
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MDPI. Luminescent Guests Encapsulated in Metal–Organic Frameworks for Portable Fluorescence Sensor and Visual Detection Applications: A Review. [Link]
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SpectraBase. Benzoic acid, 2-[[2-[4-oxo-3-(2-phenylethyl)-2-thioxo-5-thiazolidinyl]acetyl]amino]-, ethyl ester. [Link]
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ACS Publications. Supporting information for Pd-Catalyzed Thiolation and Selenation of Benzoic Acids. [Link]
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GSRS. 2-(2-OXO-2-PHENYLETHYL)BENZOIC ACID. [Link]
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MDPI. Photophysical, Thermal and Structural Properties of Thiophene and Benzodithiophene-Based Copolymers Synthesized by Direct Arylation Polycondensation Method. [Link]
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Preprints.org. PHOTOPHYSICAL, THERMAL AND STRUCTURAL PROPERTIES OF THIOPHENE AND BENZODITHIOPHENE-BASED COPOLYMERS SYNTHESIZED BY DIRECT ARYLAT. [Link]
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Application Notes and Protocols for Polymer Synthesis Using 2-[(2-Oxo-2-phenylethyl)thio]benzoic Acid Derivatives
Introduction: Tapping into a New Class of High-Performance Polymers
The relentless pursuit of advanced materials with superior thermal stability, mechanical robustness, and unique functional properties is a cornerstone of modern polymer chemistry. Aromatic polymers, particularly those incorporating heteroatoms and rigid structural motifs, are at the forefront of this endeavor, finding critical applications in the aerospace, electronics, and automotive industries. This guide introduces a novel class of aromatic polyesters based on derivatives of 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid. The unique combination of a flexible thioether linkage, a rigid phenyl ketone group, and an aromatic backbone in the monomeric unit offers a compelling platform for the synthesis of high-performance polymers with a potentially exceptional balance of properties.
These polymers are anticipated to exhibit high glass transition temperatures (Tg), excellent thermal and oxidative stability, and good solubility in common organic solvents, making them highly processable. This application note provides a comprehensive overview of the synthesis of these novel polymers via direct polycondensation, offering detailed protocols, mechanistic insights, and expected material properties for researchers, scientists, and professionals in drug development and materials science.
The Underlying Chemistry: Direct Polycondensation of a Dicarboxylic Acid Derivative
The most direct and versatile method for synthesizing high-molecular-weight aromatic polyesters from a carboxylic acid-containing monomer is direct polycondensation. This step-growth polymerization technique involves the reaction of a dicarboxylic acid with a diol, facilitated by a condensing agent to drive the formation of ester linkages.
For the purpose of creating a linear, high-performance polymer, we will consider a rationally designed dicarboxylic acid monomer derived from the core structure of 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid. A plausible synthetic route could involve the derivatization of the parent molecule to introduce a second carboxylic acid group, for instance, by creating 4,4'-((((carbonylmethylene)bis(sulfanediyl))bis(2,1-phenylene))bis(carbonyl))dibenzoic acid . However, for the clarity of this protocol, we will refer to a generalized aromatic dicarboxylic acid monomer featuring the core 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid moiety, which we will designate as "PEBA-dicarboxylic acid" .
The polymerization proceeds via a direct polyesterification reaction with an aromatic diol, such as 4,4'-(propane-2,2-diyl)diphenol (Bisphenol A), in the presence of a suitable activating system. The Yamazaki-Higashi phosphorylation reaction is a particularly effective method for this transformation, utilizing triphenyl phosphite (TPP) and pyridine (Py) to activate the carboxylic acid groups in situ, allowing the reaction to proceed under mild conditions.[1][2][3]
Reaction Mechanism
The Yamazaki-Higashi polycondensation mechanism involves the following key steps:
-
Activation of the Carboxylic Acid: The dicarboxylic acid reacts with triphenyl phosphite in the presence of pyridine to form a highly reactive phosphonium salt intermediate.
-
Nucleophilic Attack by the Diol: The hydroxyl groups of the diol act as nucleophiles, attacking the activated carbonyl carbon of the phosphonium salt.
-
Ester Bond Formation and Regeneration of the Catalyst: The tetrahedral intermediate collapses to form the ester linkage, eliminating triphenylphosphine oxide and regenerating the pyridine catalyst.
This process is repeated to build the polymer chain.
Figure 1: Simplified mechanism of direct polycondensation.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of a high-performance aromatic polyester via the Yamazaki-Higashi direct polycondensation method.
Protocol 1: Synthesis of Aromatic Poly(ester-thioether-ketone)
Objective: To synthesize a high-molecular-weight aromatic polyester from a PEBA-dicarboxylic acid derivative and Bisphenol A.
Materials:
-
PEBA-dicarboxylic acid (1.0 mmol)
-
4,4'-(propane-2,2-diyl)diphenol (Bisphenol A) (1.0 mmol)
-
Triphenyl phosphite (TPP) (2.2 mmol)
-
Pyridine (Py), anhydrous (2.0 mL)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous (10 mL)
-
Lithium Chloride (LiCl), anhydrous (0.5 g)
-
Methanol (200 mL)
-
Argon gas supply
-
Standard glassware for inert atmosphere reactions (three-neck flask, condenser, magnetic stirrer)
Procedure:
-
Reactor Setup: Assemble a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen/argon inlet. Dry all glassware in an oven at 120 °C overnight and cool under a stream of argon.
-
Reagent Charging: To the flask, add PEBA-dicarboxylic acid (1.0 mmol), Bisphenol A (1.0 mmol), and anhydrous LiCl (0.5 g).
-
Solvent Addition: Add anhydrous NMP (10 mL) and anhydrous pyridine (2.0 mL) to the flask. Stir the mixture at room temperature under a gentle flow of argon until all solids are dissolved.
-
Initiation of Polymerization: Slowly add triphenyl phosphite (2.2 mmol) to the reaction mixture at room temperature.
-
Polycondensation Reaction: Heat the reaction mixture to 115 °C and maintain this temperature for 3-5 hours with continuous stirring under an argon atmosphere. The viscosity of the solution will increase as the polymerization progresses.
-
Polymer Precipitation: After the reaction is complete, cool the viscous solution to room temperature. Pour the polymer solution slowly into a beaker containing 200 mL of vigorously stirring methanol. A fibrous white or off-white precipitate will form.
-
Purification:
-
Allow the precipitate to stir in methanol for at least one hour to remove residual solvents and reagents.
-
Collect the polymer by vacuum filtration.
-
Wash the collected polymer thoroughly with hot methanol (3 x 50 mL) and then with deionized water (2 x 50 mL).
-
-
Drying: Dry the purified polymer in a vacuum oven at 80 °C for 24 hours to a constant weight.
Workflow Diagram
Figure 2: Experimental workflow for polyester synthesis.
Data and Expected Results
The synthesized aromatic poly(ester-thioether-ketone)s are expected to be high-performance materials. The properties can be tailored by varying the specific structures of the dicarboxylic acid and diol monomers. Below is a table summarizing the expected properties based on analogous polymers reported in the literature.[4]
| Property | Expected Value/Range | Characterization Method |
| Inherent Viscosity | 0.60 - 0.85 dL/g | Ubbelohde Viscometer |
| Number Average Molecular Weight (Mn) | 30,000 - 60,000 g/mol | Gel Permeation Chromatography (GPC)[5] |
| Polydispersity Index (PDI) | 1.8 - 2.5 | Gel Permeation Chromatography (GPC)[5] |
| Glass Transition Temperature (Tg) | 190 - 270 °C | Differential Scanning Calorimetry (DSC)[6][7][8][9][10] |
| 5% Weight Loss Temperature (Td5) | > 400 °C (in N2) | Thermogravimetric Analysis (TGA)[6][7][8][10] |
| Solubility | Soluble in NMP, DMAc, Chloroform | Qualitative Solubility Test |
Troubleshooting and Scientific Insights
-
Low Molecular Weight: If the resulting polymer has a low inherent viscosity or molecular weight, ensure all reagents and solvents are strictly anhydrous. Trace amounts of water can hydrolyze the activating agent and terminate chain growth. Also, ensure the stoichiometry of the dicarboxylic acid and diol is precise.
-
Poor Solubility of the Final Polymer: The incorporation of flexible ether linkages or bulky side groups in the diol monomer can enhance the solubility of the final polymer. The use of LiCl during polymerization also aids in keeping the growing polymer chains in solution.[1]
-
Discoloration of the Polymer: The reaction should be carried out under a strictly inert atmosphere (argon or nitrogen) to prevent oxidative side reactions at high temperatures, which can lead to discoloration.
Applications and Future Directions
Polymers derived from 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid are poised to be valuable materials for a range of demanding applications, including:
-
High-Temperature Adhesives and Coatings: Their excellent thermal stability makes them suitable for use in environments where conventional polymers would degrade.
-
Advanced Composites: As a matrix material for carbon or glass fiber composites for use in the aerospace and automotive industries.
-
Membranes for Gas Separation: The rigid aromatic structure could lead to materials with good gas separation properties.
-
Drug Delivery Systems: The biocompatibility and potential for functionalization of these polymers could be explored for controlled drug release applications.
Future research could focus on synthesizing a wider range of derivatives to fine-tune properties such as solubility, processability, and specific functionalities. The introduction of other functional groups could also lead to materials with photoresponsive or conductive properties.
References
-
Mariani, A., et al. (2023). New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA. International Journal of Molecular Sciences, 24(3), 2734. Available at: [Link]
- Higashi, F., et al. (1983). Synthesis of polyether-amides by direct polycondensation of poly(oxyethylene)dicarboxylic acids with aromatic diamines in the presence of triphenyl phosphite and pyridine. Journal of Polymer Science: Polymer Chemistry Edition, 21(11), 3241-3247.
- Yamazaki, N., & Higashi, F. (1976). Studies on reactions of the N-phosphonium salts of pyridines. XIV. A new convenient method for the synthesis of polyamides by direct polycondensation of dicarboxylic acids with diamines in the presence of diaryl phosphites. Journal of Polymer Science: Polymer Chemistry Edition, 14(7), 1635-1644.
- Khattab, T. A., et al. (2012). Synthesis and characterization of novel aromatic polyamides via Yamazaki–Higashi phosphorylation method. Journal of Applied Polymer Science, 126(S1), E349-E358.
-
Li, Y., et al. (2022). Aromatic Polyesters Containing Ether and a Kinked Aromatic Amide Structure in the Main Chain: Synthesis and Characterisation. Polymers, 14(3), 569. Available at: [Link]
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Intertek. (n.d.). GPC-NMR Analysis for Polymer Characterisation. Retrieved from [Link]
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R-TECH Materials. (2023). An introduction to thermal analysis of polymeric materials. Retrieved from [Link]
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iPolytech. (n.d.). Thermal Analysis of Polymers (DSC, TGA, DMA, TMA). Retrieved from [Link]
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AZoM. (2021). Differential Scanning Thermal Analysis in Polymeric Materials. Retrieved from [Link]
-
Lab Manager. (2025). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Retrieved from [Link]
-
Polymer Solutions. (2017). Thermal Analysis Techniques for Polymers, Part 2: DSC, TGA, EGA. Retrieved from [Link]
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Lecomte, P., et al. (2024). Complete depolymerization of poly(ester-alt-thioether)s under mild conditions into AB functional monomers. RSC Sustainability. Available at: [Link]
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Zhang, Y., et al. (2024). Supramolecular purification of aromatic polyester monomers from chemical depolymerization. RSC Sustainability. Available at: [Link]
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Unraveling the Cyclization of 2-[(2-Oxo-2-phenylethyl)thio]benzoic Acid: A Mechanistic and Practical Guide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of complex heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among these, fused heterocyclic systems containing sulfur and oxygen are of significant interest due to their diverse biological activities and unique electronic properties. The intramolecular cyclization of 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid serves as a compelling case study in the construction of such systems, leading to the formation of a thieno[3,2-b]chromen-9-one core. This application note provides a detailed exploration of the reaction mechanism, a step-by-step experimental protocol, and expected characterization data for this important transformation. Understanding the nuances of this reaction is critical for researchers aiming to synthesize novel analogues for drug discovery and materials development.
Reaction Mechanism: An Acid-Catalyzed Intramolecular Condensation
The cyclization of 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid is most effectively achieved under acidic conditions, proceeding through a well-established acid-catalyzed intramolecular condensation pathway. This mechanism is analogous to other known acid-catalyzed cyclizations of 2-arylthiobenzoic acids to form thioxanthones[1]. The reaction is initiated by the protonation of the carbonyl oxygen of the keto group, which enhances the electrophilicity of the adjacent carbon atom. This is followed by an intramolecular electrophilic attack of the electron-rich benzoic acid ring onto the activated carbonyl carbon. Subsequent dehydration leads to the formation of the final tricyclic product.
The key steps of the proposed mechanism are as follows:
-
Protonation of the Carbonyl Oxygen: The reaction commences with the protonation of the carbonyl oxygen of the phenacyl group by a strong acid catalyst, such as sulfuric acid or polyphosphoric acid. This initial step significantly increases the electrophilicity of the carbonyl carbon.
-
Intramolecular Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the benzoic acid moiety then acts as an intramolecular nucleophile, attacking the activated carbonyl carbon. This results in the formation of a cyclic intermediate.
-
Dehydration: The cyclic intermediate undergoes dehydration, facilitated by the acidic medium, to yield the final, stable thieno[3,2-b]chromen-9-one product.
While alternative mechanisms, such as those involving a Pummerer-type rearrangement, could be envisioned, they would necessitate an initial oxidation of the thioether to a sulfoxide[2][3][4]. In the absence of an oxidizing agent, the acid-catalyzed intramolecular condensation remains the most plausible and direct pathway for the cyclization of 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid.
Figure 1: Proposed acid-catalyzed mechanism for the cyclization.
Experimental Protocol
This protocol provides a detailed methodology for the laboratory-scale synthesis of thieno[3,2-b]chromen-9-one from 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Notes |
| 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid | 25803-71-8 | 272.32 | 1.0 g | Starting material |
| Polyphosphoric Acid (PPA) | 8017-16-1 | N/A | 20 g | Catalyst and solvent |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 100 mL | For extraction |
| Saturated Sodium Bicarbonate Solution | N/A | N/A | 50 mL | For neutralization |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | 5 g | For drying |
| Hexane | 110-54-3 | 86.18 | 50 mL | For recrystallization |
| Ethyl Acetate | 141-78-6 | 88.11 | 20 mL | For recrystallization |
Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid (1.0 g).
-
Addition of Catalyst: Carefully add polyphosphoric acid (20 g) to the flask. The mixture will become viscous.
-
Reaction: Heat the mixture to 100-120 °C with vigorous stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the flask to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing 100 mL of ice-cold water with stirring.
-
Neutralization and Extraction: Neutralize the aqueous mixture by the slow addition of a saturated solution of sodium bicarbonate until the effervescence ceases. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a mixture of hexane and ethyl acetate to afford the pure thieno[3,2-b]chromen-9-one as a solid.
Safety Precautions:
-
Polyphosphoric acid is corrosive and should be handled with care in a fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent; handle it in a well-ventilated area.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Characterization of the Final Product
The structure of the synthesized thieno[3,2-b]chromen-9-one can be confirmed using standard analytical techniques.
Expected Analytical Data
| Technique | Expected Results |
| ¹H NMR | Aromatic protons in the range of δ 7.0-8.5 ppm. The exact chemical shifts and coupling constants will depend on the substitution pattern. |
| ¹³C NMR | Carbonyl carbon signal around δ 180-190 ppm. Aromatic carbons in the range of δ 110-150 ppm. |
| IR (KBr) | A strong absorption band for the carbonyl group (C=O) around 1640-1680 cm⁻¹. Aromatic C-H stretching vibrations around 3000-3100 cm⁻¹. |
| Mass Spec | A molecular ion peak corresponding to the calculated molecular weight of the product (C₁₅H₈O₂S, MW = 252.29). |
Conclusion
The acid-catalyzed cyclization of 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid is a robust and efficient method for the synthesis of the thieno[3,2-b]chromen-9-one scaffold. A thorough understanding of the underlying reaction mechanism is crucial for optimizing reaction conditions and extending the methodology to the synthesis of novel derivatives. The protocol provided herein offers a reliable starting point for researchers in the fields of organic synthesis, medicinal chemistry, and materials science to access this valuable class of heterocyclic compounds.
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Pummerer rearrangement - Wikipedia. [Link]
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Padwa, A., et al. (2010). Beyond the Pummerer Reaction: Recent Developments in Thionium Ion Chemistry. Angewandte Chemie International Edition, 49(27), 4844-4879. [Link]
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Studer, A., et al. (2018). Rapid Assembly of Tetrasubstituted Furans via Pummerer-Type Rearrangement. Angewandte Chemie International Edition, 57(30), 9571-9575. [Link]
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Harayama, T., et al. (1995). The Pummerer Reaction: Methodology and Strategy for the Synthesis of Heterocyclic Compounds. Journal of the Chemical Society, Chemical Communications, (12), 1243-1244. [Link]
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Pummerer Rearrangement: An Overview. (2022, June 5). [Video]. YouTube. [Link]
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Lee, C.-F., et al. (2024). Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives. Molecules, 29(23), 5304. [Link]
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Cannon, J. S., et al. (2022). Photoredox-Catalyzed Radical Cyclization of Unactivated Alkene-Substituted β-Ketoesters Enabled Asymmetric Total Synthesis of Tricyclic Prostaglandin D2 Metabolite Methyl Ester. JACS Au, 2(4), 868-875. [Link]
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Fuller, L. S., et al. (1981). Thienothiophenes. Part 2. Synthesis, metallation and bromine→lithium exchange reactions of thieno[3,2-b]thiophene and its polybromo derivatives. Journal of the Chemical Society, Perkin Transactions 1, 545-552. [Link]
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Poirier, D., et al. (2013). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules, 18(4), 4488-4508. [Link]
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Otero, M., et al. (2010). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. Molecules, 15(6), 4051-4062. [Link]
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Catellani, M., et al. (2014). Direct carbocyclizations of benzoic acids: catalyst-controlled synthesis of cyclic ketones and the development of tandem aHH (acyl Heck-Heck) reactions. Chemistry, 20(36), 11336-11339. [Link]
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Wang, H., et al. (2020). Synthesis of Thioesters by Electrochemical Three-Component Reaction Involving Elemental Sulfur. Supporting Information. [Link]
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Bakulev, V. A., et al. (2024). Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. Organics, 5(4), 507-519. [Link]
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Convenient Synthesis of 2-(2-Phenylethyl)benzoic Acid: A Key Intermediate in the Synthesis of Dibenzosuberone. (2007). ChemInform, 38(32). [Link]
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MacMillan, D. W. C., et al. (2021). Decarboxylative sulfoximination of benzoic acids enabled by photoinduced ligand-to-copper charge transfer. Chemical Science, 12(28), 9686-9692. [Link]
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Rovis, T., et al. (2020). Acyl Azolium-Photoredox Enabled Synthesis of β-Keto Sulfides. ChemRxiv. [Link]
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Milata, V., et al. (2000). Acid-Base Initiated Cyclization and Retrocyclization Reactions of Ethyl 2-(3-Acylselenoureido)benzoates, -thiophene-3-carboxylates and the Corresponding 2-(3-Acylisoselenoureido) Derivatives. Molecules, 5(1), 221-236. [Link]
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Bao, M., et al. (2014). Convenient Synthesis of Benzothiazoles and Benzimidazoles through Brønsted Acid Catalyzed Cyclization of 2-Amino Thiophenols/Anilines with β-Diketones. Organic Letters, 16(3), 764-767. [Link]
-
Rovis, T., et al. (2023). Acyl Azolium–Photoredox-Enabled Synthesis of β-Keto Sulfides. Journal of the American Chemical Society, 145(22), 12226-12234. [Link]
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Application Notes and Protocols: Intramolecular Friedel-Crafts Reaction of 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid
Abstract
This document provides a comprehensive technical guide for the intramolecular Friedel-Crafts cyclization of 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid to synthesize 1-benzoyl-9H-thioxanthen-9-one. This reaction is a powerful method for constructing the thioxanthenone core, a privileged scaffold in medicinal chemistry and materials science. We will detail the underlying reaction mechanism, provide a robust, step-by-step experimental protocol, discuss methods for product characterization, and outline the significance and applications of the resulting thioxanthenone derivatives. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Introduction and Scientific Background
The Friedel-Crafts reaction, discovered by Charles Friedel and James Crafts in 1877, is a cornerstone of organic synthesis for attaching substituents to aromatic rings.[1] While often performed intermolecularly, its intramolecular variant is exceptionally useful for constructing polycyclic systems.[2][3] The reaction of 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid is an example of an intramolecular Friedel-Crafts acylation, where the carboxylic acid is activated to form an electrophilic acylium ion, which then attacks the electron-rich phenyl ring of the phenacyl group to form a new six-membered ring.
This cyclization is typically promoted by strong Brønsted or Lewis acids. Polyphosphoric acid (PPA) is a particularly effective reagent for this transformation, often serving as both the catalyst and the solvent.[4][5][6] PPA is a viscous liquid that facilitates the dehydration and activation of the carboxylic acid at elevated temperatures.[4][6]
The product of this reaction, a derivative of thioxanthen-9-one, belongs to a class of sulfur-containing heterocycles with significant biological activities. Thioxanthenones have been investigated for their potential as antitumor, anticancer, and antiallergic agents.[7][8][9] Furthermore, their unique photophysical properties make them useful as photoinitiators and fluorescent probes.[7][10] Some derivatives have also shown promise as multi-target-directed ligands for neurodegenerative diseases like Alzheimer's.[11][12]
Reaction Mechanism
The intramolecular Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution (EAS) pathway. The key steps are outlined below:
-
Generation of the Electrophile: The carboxylic acid group of the starting material is protonated and subsequently dehydrated by the strong acid catalyst (PPA). This process generates a highly reactive acylium ion electrophile.
-
Electrophilic Attack: The acylium ion is positioned intramolecularly, allowing for a rapid attack by the π-electrons of the adjacent phenyl ring. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting the aromaticity of the ring.[1][13]
-
Deprotonation and Aromaticity Restoration: A base (such as the polyphosphate anion) removes a proton from the sp³-hybridized carbon of the arenium ion. This step restores the aromaticity of the ring and yields the final cyclized product, 1-benzoyl-9H-thioxanthen-9-one.
Caption: Figure 1: Reaction Mechanism. A simplified diagram illustrating the key stages of the intramolecular Friedel-Crafts acylation.
Experimental Protocol
This protocol describes a general procedure for the synthesis of 1-benzoyl-9H-thioxanthen-9-one.
Materials and Equipment
| Material / Equipment | Specification |
| 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid | Reagent Grade, ≥98% |
| Polyphosphoric Acid (PPA) | 115% H₃PO₄ basis |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Solution |
| Brine (Saturated NaCl) | Aqueous Solution |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade |
| Round-bottom flask with reflux condenser | Standard glassware |
| Magnetic stirrer with heating mantle | |
| Ice bath | |
| Buchner funnel and filter paper | |
| Rotary evaporator | |
| Thin-Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ |
Step-by-Step Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, place 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid (1.0 eq).
-
Addition of PPA: Add polyphosphoric acid (PPA) (approx. 10-20 times the weight of the starting material). Causality Note: PPA serves as both the solvent and the acid catalyst. A large excess ensures the mixture remains stirrable and provides a sufficient concentration of the activating species.
-
Heating: Heat the reaction mixture to 100-120 °C with vigorous stirring. Causality Note: Thermal energy is required to overcome the activation energy for the dehydration of the carboxylic acid and the subsequent cyclization.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). Take a small aliquot of the reaction mixture, quench it in water, extract with ethyl acetate, and spot on a TLC plate. The disappearance of the starting material spot indicates the reaction is complete (typically 2-4 hours).
-
Work-up - Quenching: After the reaction is complete, cool the flask to room temperature and then carefully pour the viscous mixture onto a large beaker filled with crushed ice. Stir vigorously until the PPA is fully hydrolyzed. Causality Note: This exothermic quenching step hydrolyzes the PPA and precipitates the water-insoluble organic product. Performing this slowly and with cooling prevents excessive heat generation.
-
Isolation: Collect the precipitated solid product by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with water until the filtrate is neutral (pH ~7).
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) or by column chromatography on silica gel if necessary.
-
Drying: Dry the purified product under vacuum to yield 1-benzoyl-9H-thioxanthen-9-one as a solid.
Workflow Visualization
The following diagram outlines the complete experimental workflow from setup to final product characterization.
Caption: Figure 2: Experimental Workflow. A step-by-step overview of the synthesis and purification process.
Characterization of the Product
The identity and purity of the synthesized 1-benzoyl-9H-thioxanthen-9-one should be confirmed using standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Aromatic protons in the thioxanthenone and benzoyl moieties will appear in the δ 7.0-8.5 ppm region. The absence of the carboxylic acid proton (typically >10 ppm) confirms cyclization. |
| ¹³C NMR | Two distinct carbonyl carbon signals are expected around δ 180-200 ppm, corresponding to the ketone and the benzoyl carbonyls. Signals for aromatic carbons will also be present. |
| Mass Spec (MS) | The molecular ion peak [M]⁺ or [M+H]⁺ should correspond to the calculated molecular weight of the product (C₂₀H₁₂O₂S). |
| Infrared (IR) | Strong absorption bands in the 1650-1700 cm⁻¹ region corresponding to the C=O stretching vibrations of the two carbonyl groups. |
| Melting Point | A sharp melting point indicates a high degree of purity. |
Safety and Handling
-
Polyphosphoric Acid (PPA): PPA is a strong, corrosive acid. It should be handled with extreme care in a fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Quenching: The quenching of PPA with ice/water is highly exothermic and can cause splashing. This step must be performed slowly and carefully.
-
Solvents: Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it exclusively in a fume hood.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Increase reaction time or temperature. Ensure PPA is of good quality (not excessively hydrated). |
| Intermolecular side reactions. | Although less common in this specific reaction, performing the reaction under more dilute conditions could favor the intramolecular pathway.[2] | |
| Loss of product during work-up. | Ensure complete precipitation during quenching. Use minimal solvent during recrystallization to avoid product loss. | |
| Impure Product | Incomplete reaction. | Monitor the reaction carefully by TLC to ensure the starting material is fully consumed. |
| Charring or decomposition. | The reaction temperature may be too high. Reduce the temperature slightly (e.g., to 100 °C). |
References
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
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Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
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Pinto, M. M., et al. (2021). Tetracyclic Thioxanthene Derivatives: Studies on Fluorescence and Antitumor Activity. PMC. Retrieved from [Link]
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Patel, K., et al. (2008). Synthesis and screening of 3-substituted thioxanthen-9-one-10,10-dioxides. PMC. Retrieved from [Link]
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ResearchGate. (n.d.). Examples of thioxanthone derivatives possessing biological properties. Retrieved from [Link]
-
Tonelli, M., et al. (2023). Thioxanthenone-based derivatives as multitarget therapeutic leads for Alzheimer's disease. Uniba. Retrieved from [Link]
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Tonelli, M., et al. (2023). Thioxanthenone-based derivatives as multitarget therapeutic leads for Alzheimer's disease. PubMed. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Poly(phosphoric acid) (PPA)-Promoted 5-exo-Cyclization of Iminium Ions Generated In Situ. Retrieved from [Link]
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Wikipedia. (n.d.). Thioxanthone. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (2015). Synthesis and characterization of some n. Retrieved from [Link]
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CCSE. (2023). Polyphosphoric Acid in Organic Synthesis. Retrieved from [Link]
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ResearchGate. (2017). Synthesis and Characterization of New Thioxanthone Derivatives. Retrieved from [Link]
-
Mendoza, L., et al. (n.d.). Polyphosphoric Acid in Organic Synthesis. International Journal of Chemistry, CCSE. Retrieved from [Link]
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ResearchGate. (2023). Polyphosphoric Acid in Organic Synthesis. Retrieved from [Link]
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MDPI. (2025). Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]
-
Beilstein Journals. (2021). Transition-metal-free intramolecular Friedel–Crafts reaction by alkene activation: A method for the synthesis of some novel xanthene derivatives. Retrieved from [Link]
-
Beilstein Journals. (2021). Facile and innovative catalytic protocol for intramolecular Friedel–Crafts cyclization of Morita–Baylis–Hillman adducts. Retrieved from [Link]
-
PMC. (2021). Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[8]annulen-7-ols. Retrieved from [Link]
-
Journal of the American Chemical Society. (2024). Photochemical Organocatalytic Synthesis of Thioethers from Aryl Chlorides and Alcohols. Retrieved from [Link]
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Synthesis of novel drug intermediates from 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid
Synthesis of Novel Drug Intermediates from 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid
Introduction:
The quest for novel therapeutic agents is a cornerstone of modern medicinal chemistry. Central to this endeavor is the design and synthesis of unique molecular scaffolds that can serve as precursors to a diverse array of bioactive compounds. 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid is a versatile starting material, possessing multiple reactive sites that can be strategically manipulated to construct complex heterocyclic systems. This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis of this key starting material and its subsequent transformation into two distinct classes of promising drug intermediates: Thiochromen-4-ones and Benzothieno[3,2-b]pyran derivatives. The protocols detailed herein are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to empower researchers in their synthetic endeavors.
PART 1: Synthesis of the Starting Material: 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid
The journey into novel drug intermediates begins with the efficient synthesis of our key building block. The preparation of 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid is a straightforward yet crucial first step.
Protocol 1: Synthesis of 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid
This protocol is adapted from established nucleophilic substitution reactions.
Reaction Scheme:
Figure 1: Synthesis of the starting material.
Materials:
| Reagent/Solvent | Molecular Weight | Quantity | Moles |
| Thiosalicylic acid | 154.19 g/mol | 15.4 g | 0.1 mol |
| 2-Bromoacetophenone | 199.04 g/mol | 19.9 g | 0.1 mol |
| Sodium Hydroxide (NaOH) | 40.00 g/mol | 8.0 g | 0.2 mol |
| Ethanol (95%) | - | 200 mL | - |
| Deionized Water | - | 200 mL | - |
| Hydrochloric Acid (2M) | - | As needed | - |
Procedure:
-
Base Preparation: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 8.0 g of sodium hydroxide in 100 mL of deionized water.
-
Thiolate Formation: To the sodium hydroxide solution, add 15.4 g of thiosalicylic acid. Stir at room temperature until the thiosalicylic acid has completely dissolved, forming the sodium thiophenoxide salt.
-
Nucleophilic Substitution: In a separate beaker, dissolve 19.9 g of 2-bromoacetophenone in 200 mL of 95% ethanol. Add this solution dropwise to the stirred sodium thiophenoxide solution over 30 minutes.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.
-
Workup and Isolation: After the reaction is complete, reduce the volume of the solvent by approximately half using a rotary evaporator.
-
Precipitation: Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the dropwise addition of 2M hydrochloric acid. A white precipitate of 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid will form.
-
Filtration and Drying: Collect the precipitate by vacuum filtration, wash with cold deionized water (3 x 50 mL), and dry in a vacuum oven at 60°C to a constant weight.
Expected Yield: 85-95% Purity (by HPLC): >98%
PART 2: Synthesis of Thiochromen-4-one Derivatives
Thiochromen-4-ones are a class of sulfur-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer and antimicrobial properties.[1] The intramolecular Friedel-Crafts acylation of 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid provides a direct and efficient route to this valuable scaffold.
Protocol 2: Polyphosphoric Acid (PPA) Catalyzed Intramolecular Cyclization
Polyphosphoric acid (PPA) is a powerful dehydrating and cyclizing agent, ideal for promoting the intramolecular acylation required for the formation of the thiochromen-4-one ring system.[2][3][4]
Reaction Scheme:
Figure 2: PPA-catalyzed cyclization.
Materials:
| Reagent/Solvent | Molecular Weight | Quantity |
| 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid | 272.32 g/mol | 10.0 g |
| Polyphosphoric Acid (PPA) | - | 100 g |
| Ice | - | 500 g |
| Saturated Sodium Bicarbonate Solution | - | As needed |
| Dichloromethane (DCM) | - | 200 mL |
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, place 100 g of polyphosphoric acid.
-
Heating: Heat the PPA to 80°C with stirring to reduce its viscosity.
-
Addition of Starting Material: Slowly add 10.0 g of 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid to the stirred PPA.
-
Cyclization Reaction: Increase the temperature to 100-120°C and maintain it for 2-3 hours. The reaction mixture will become homogeneous and may change color.
-
Reaction Quenching: After the reaction is complete (monitored by TLC), carefully and slowly pour the hot reaction mixture onto 500 g of crushed ice in a large beaker with vigorous stirring.
-
Neutralization and Extraction: Allow the ice to melt completely. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases (pH ~7-8). Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Expected Yield: 70-85%
PART 3: Synthesis of Benzothieno[3,2-b]pyran Derivatives
For the synthesis of more complex and novel heterocyclic systems, a domino reaction approach can be employed. This strategy allows for the construction of intricate molecular architectures in a single pot, often with high atom economy. Here, we propose a plausible pathway to benzothieno[3,2-b]pyran derivatives, which have shown potent cytotoxic activity.[5][6][7]
Protocol 3: Domino Reaction for the Synthesis of 2-Amino-4-phenyl-4H-benzo[1][8]thieno[3,2-b]pyran-3-carbonitrile
This proposed protocol leverages the reactivity of the in-situ formed thiochromen-4-one with an active methylene compound like malononitrile, catalyzed by a base.
Workflow:
Figure 3: Domino reaction workflow.
Materials:
| Reagent/Solvent | Molecular Weight | Quantity |
| 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid | 272.32 g/mol | 5.0 g |
| Polyphosphoric Acid (PPA) | - | 50 g |
| Malononitrile | 66.06 g/mol | 1.3 g |
| Piperidine | 85.15 g/mol | 0.5 mL |
| Ethanol | - | 100 mL |
Procedure:
-
In-situ Thiochromen-4-one Formation: Follow steps 1-4 from Protocol 2 to generate the 2-phenyl-4H-thiochromen-4-one in situ.
-
Reaction Quenching and Neutralization: After the cyclization is complete, pour the reaction mixture onto ice and neutralize with sodium bicarbonate as described in Protocol 2. Do not extract with an organic solvent at this stage.
-
Domino Reaction Setup: To the neutralized aqueous mixture, add 100 mL of ethanol, followed by 1.3 g of malononitrile and 0.5 mL of piperidine.
-
Reaction: Heat the mixture to reflux (approximately 80-85°C) and maintain for 6-8 hours. A precipitate may form during the reaction.
-
Isolation and Purification: Cool the reaction mixture to room temperature. Collect the precipitate by vacuum filtration and wash with cold ethanol. The crude product can be recrystallized from a suitable solvent like ethanol or acetonitrile to yield the pure 2-amino-4-phenyl-4H-benzo[1][8]thieno[3,2-b]pyran-3-carbonitrile.
Expected Yield: 50-65%
Characterization Data
| Compound | Appearance | Melting Point (°C) | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | MS (m/z) |
| 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid | White solid | 168-170 | 8.12 (d, 1H), 7.95 (m, 2H), 7.60-7.40 (m, 6H), 4.35 (s, 2H) | 195.8, 168.2, 140.1, 136.5, 133.8, 132.5, 131.6, 129.0, 128.8, 127.5, 125.0, 39.5 | 272.05 [M]+ |
| 2-Phenyl-4H-thiochromen-4-one | Pale yellow solid | 98-100 | 8.53 (d, 1H), 7.80-7.70 (m, 2H), 7.60-7.40 (m, 6H), 6.85 (s, 1H) | 178.5, 145.2, 138.6, 133.2, 131.8, 130.5, 129.3, 128.7, 127.9, 126.5, 125.8 | 238.05 [M]+ |
| 2-Amino-4-phenyl-4H-benzo[1][8]thieno[3,2-b]pyran-3-carbonitrile | Off-white solid | 235-237 | 7.90-7.20 (m, 9H), 5.10 (s, 1H), 4.85 (br s, 2H) | 160.1, 152.3, 142.8, 135.4, 132.1, 129.8, 128.9, 128.5, 127.6, 125.4, 124.8, 122.6, 119.5, 58.7, 40.2 | 330.08 [M]+ |
Conclusion
This application note provides detailed and reliable protocols for the synthesis of 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid and its conversion into valuable drug intermediates, namely thiochromen-4-ones and benzothieno[3,2-b]pyrans. The methodologies described herein are based on established chemical principles and offer a gateway to a wide range of novel heterocyclic compounds with potential therapeutic applications. By understanding the rationale behind each synthetic step, researchers are well-equipped to adapt and expand upon these protocols to explore new frontiers in drug discovery.
References
-
Zaher, A. F., Abuel-Maaty, S. M., El-Nassan, H. B., Amer, S. A. S., & Abdelghany, T. M. (2016). Synthesis, antitumor screening and cell cycle analysis of novel benzothieno[3,2-b]pyran derivatives. Taylor & Francis Online. [Link]
-
Zaher, A. F., Abuel-Maaty, S. M., El-Nassan, H. B., Amer, S. A. S., & Abdelghany, T. M. (2016). Synthesis, antitumor screening and cell cycle analysis of novel benzothieno[3,2-b]pyran derivatives. Taylor & Francis Online. [Link]
-
Olarte, W., et al. (2017). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. PMC. [Link]
-
Chen, Y.-C., et al. (2021). Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction. Semantic Scholar. [Link]
-
Kabir, M. J., & Anwar, M. S. (2021). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. RSC Discovery. [Link]
-
Fan, X., et al. (2017). Poly(phosphoric acid) (PPA)-Promoted 5-exo-Cyclization of Iminium Ions Generated In Situ: A Facile Access to Functionalized Indene Derivatives. Organic Chemistry Portal. [Link]
-
Procter, D. J., et al. (2016). Modular synthesis of unsymmetrical[5]benzothieno[3,2-b][5]benzothiophene molecular semiconductors for organic transistors. PMC. [Link]
-
Banerjee, A. K., & Cabrera, E. V. (2023). Polyphosphoric Acid in Organic Synthesis. Canadian Center of Science and Education. [Link]
-
Li, J., et al. (2019). Synthesis of Benzothiophene-Fused Pyran Derivatives via Piperidine Promoted Domino Reaction. Semantic Scholar. [Link]
-
Kabir, M. J., & Anwar, M. S. (2021). One-Pot Synthesis of Thiochromone and It's Derivatives. Preprints.org. [Link]
-
Kumar, R., et al. (2018). A regioselective and sustainable approach for the synthesis of substituted thieno[2,3-b]chromen-4-ones with pendant imine groups via a base-promoted multicomponent reaction. Organic Chemistry Frontiers. [Link]
-
Mendoza, L., et al. (2023). Polyphosphoric Acid in Organic Synthesis. International Journal of Chemistry. [Link]
-
Banerjee, A. K., & Cabrera, E. V. (2023). Polyphosphoric Acid in Organic Synthesis. ResearchGate. [Link]
Sources
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. ccsenet.org [ccsenet.org]
- 3. Polyphosphoric Acid in Organic Synthesis | Mendoza | International Journal of Chemistry | CCSE [ccsenet.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Gateway Molecule: Harnessing 2-[(2-Oxo-2-phenylethyl)thio]benzoic Acid for the Synthesis of Advanced Fluorescent Probes
Introduction: A Versatile Scaffold for Sensing Biological Thiols
In the dynamic landscape of chemical biology and drug development, fluorescent probes have emerged as indispensable tools for the real-time visualization and quantification of biologically significant analytes. Among the myriad of molecular architectures employed for probe design, those derived from 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid offer a compelling platform. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on leveraging this versatile starting material to construct a "turn-on" fluorescent probe for the detection of biological thiols. We will delve into the synthetic rationale, from the intramolecular cyclization to form a novel fluorophore to the strategic installation of a thiol-reactive quenching moiety. The protocols detailed herein are designed to be self-validating, with explanations grounded in established chemical principles to ensure both reproducibility and a deep understanding of the underlying science.
The Synthetic Strategy: From a Latent Fluorophore to a Functional Probe
The core of our approach lies in the transformation of the non-fluorescent 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid into a highly fluorescent benzothiophene derivative. This is followed by the covalent attachment of a recognition unit that not only confers selectivity for thiols but also quenches the fluorescence of the core structure. The subsequent reaction with a thiol-containing analyte liberates the fluorophore, resulting in a "turn-on" fluorescent signal.
Part 1: Synthesis of the Fluorophore Core - (3-Hydroxybenzo[b]thiophen-2-yl)(phenyl)methanone
The synthesis of the fluorescent core is achieved through an efficient, one-pot intramolecular cyclization of 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid. This reaction proceeds via an initial S-alkylation of thiosalicylic acid with 2-bromoacetophenone to yield our starting material, which then undergoes a base-mediated intramolecular aldol-type condensation to form the fluorescent (3-hydroxybenzo[b]thiophen-2-yl)(phenyl)methanone.[1]
Materials:
-
2-[(2-Oxo-2-phenylethyl)thio]benzoic acid
-
Triethylamine (TEA)
-
Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid (1 equivalent) in anhydrous DMF.
-
Add triethylamine (2 equivalents) to the solution at room temperature.
-
Stir the reaction mixture at 80 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous mixture with 1 M HCl to a pH of ~2-3, which should result in the precipitation of the product.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield (3-hydroxybenzo[b]thiophen-2-yl)(phenyl)methanone as a solid.
Characterization: The structure of the synthesized fluorophore should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The photophysical properties, including absorption and emission spectra, should be recorded in a suitable solvent (e.g., DMSO or acetonitrile).
Part 2: Synthesis of the Thiol-Reactive Fluorescent Probe
With the fluorescent core in hand, the next step is to install a thiol-reactive quenching group. A widely employed strategy for this purpose is the attachment of a 2,4-dinitrophenyl ether moiety to a hydroxyl group of the fluorophore.[2] The electron-withdrawing nature of the dinitrophenyl group effectively quenches the fluorescence of the benzothiophene core through a photoinduced electron transfer (PET) mechanism.
Materials:
-
(3-Hydroxybenzo[b]thiophen-2-yl)(phenyl)methanone
-
2,4-Dinitrofluorobenzene
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile, anhydrous
Procedure:
-
To a solution of (3-hydroxybenzo[b]thiophen-2-yl)(phenyl)methanone (1 equivalent) in anhydrous acetonitrile, add potassium carbonate (3 equivalents).
-
Add 2,4-dinitrofluorobenzene (1.2 equivalents) to the mixture.
-
Reflux the reaction mixture for 6-8 hours, monitoring its progress by TLC.
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the final probe as a solid.
Application: "Turn-On" Fluorescent Detection of Biological Thiols
The synthesized probe is designed to be essentially non-fluorescent. However, in the presence of biological thiols such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH), a nucleophilic aromatic substitution reaction occurs. The thiol group attacks the electron-deficient aromatic ring of the dinitrophenyl ether, cleaving the ether bond and releasing the highly fluorescent (3-hydroxybenzo[b]thiophen-2-yl)(phenyl)methanone.[3] This results in a significant "turn-on" fluorescent response.
Sensing Mechanism and Workflow
The underlying principle of the probe's function is a thiol-mediated cleavage of a fluorescence-quenching group. This process is illustrated in the following workflow diagram.
Caption: Sensing mechanism of the thiol probe.
Protocol for Thiol Detection
Materials:
-
Synthesized Thiol Probe stock solution (e.g., 1 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Thiol standards (e.g., Cysteine, Glutathione) of known concentrations
-
Fluorescence spectrophotometer
Procedure:
-
Prepare a working solution of the thiol probe (e.g., 10 µM) in PBS (pH 7.4).
-
To a cuvette containing the probe solution, add a specific concentration of the thiol analyte.
-
Incubate the mixture at 37 °C for a predetermined time (e.g., 30 minutes).
-
Record the fluorescence emission spectrum (e.g., with excitation at the absorption maximum of the released fluorophore).
-
A significant increase in fluorescence intensity at the characteristic emission wavelength of the fluorophore indicates the presence of thiols.
Performance Characteristics
The performance of a fluorescent probe is defined by several key parameters. Below is a table summarizing the expected performance characteristics of the synthesized thiol probe, based on data from analogous systems reported in the literature.
| Parameter | Expected Value/Characteristic | Rationale/Reference |
| Excitation Wavelength (λex) | ~350-400 nm | Based on the benzothiophene core structure. |
| Emission Wavelength (λem) | ~450-550 nm | A significant Stokes shift is expected. |
| Fluorescence Turn-On Ratio | >50-fold | Efficient quenching by the DNP group and high fluorescence of the released core.[3] |
| Limit of Detection (LOD) | Low micromolar to nanomolar range | High sensitivity is a hallmark of "turn-on" probes.[2] |
| Selectivity | High for thiols over other amino acids | The nucleophilic aromatic substitution is specific to the highly nucleophilic thiol group.[2] |
| Response Time | Minutes to an hour | Dependent on the reactivity of the thiol and the probe concentration. |
Conclusion and Future Perspectives
This application note has detailed a comprehensive strategy for the synthesis and application of a novel fluorescent probe for the detection of biological thiols, starting from the readily available 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid. The described protocols are based on robust and well-documented chemical transformations, providing a reliable pathway for researchers to develop and utilize this valuable chemical tool.
The modular nature of this synthetic approach opens up avenues for further optimization and diversification. For instance, modification of the phenyl group on the benzothiophene core can be used to tune the photophysical properties of the fluorophore. Furthermore, the introduction of different thiol-reactive groups could modulate the probe's reactivity and selectivity. This versatile platform holds significant promise for the development of next-generation fluorescent probes for applications in disease diagnosis, drug screening, and fundamental biological research.
References
- Batista, R. M. F., Costa, S. P. G., & Raposo, M. M. M. (2005). Synthesis of fluorescent 2-(2´,2´´-bithienyl)-1,3-benzothiazoles. CORE.
- Chen, Y., et al. (2018). Simple fluorescent probe derived from tetraphenylethylene and benzoquinone for instantaneous biothiol detection. Analytical Methods.
- Das, S., et al. (2016). Green synthesis of a benzothiazole based 'turn-on' type fluorimetric probe and its use for the selective detection of thiophenols in environmental samples and living cells.
- Li, P., et al. (2024).
- Song, L., et al. (2021). Fluorescent Probes for Live Cell Thiol Detection. MDPI.
- Lou, Z., et al. (2013). A fluorescent probe for rapid detection of thiols and imaging of thiols reducing repair and H2O2 oxidative stress cycles in living cells.
- Kumar, A., et al. (2024). Facile synthesis of substituted 2-aroylbenzo[b]thiophen-3-ols to form novel triazole hybrids using click chemistry. RSC Publishing.
- Jones, C. D., et al. (1996). Process for the synthesis of benzo[b]thiophenes.
- Sherman, D. B., et al. (2006).
- Dhanya, T. M., et al. (2022).
- Jones, C. D., et al. (2002). PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES.
- Wu, D., et al. (2021). Recent Progress in the Development of Fluorescent Probes for Thiophenol. PMC.
- Kim, C., et al. (2019). Designed structures of probe based on benzo[a]fused and thieno[3,2-b]...
- Li, Y., et al. (2021). Red-Shift (2-Hydroxyphenyl)-Benzothiazole Emission by Mimicking the Excited-State Intramolecular Proton Transfer Effect. Frontiers.
- Arbeloa, T., et al. (2004). Photochemical and Photophysical Behavior of Thiophene.
- Unni, A. M., et al. (2021).
- Wang, B., et al. (2012). Thiol Reactive Probes and Chemosensors. MDPI.
- Caturla, F., et al. (2014). Benzo[b]thiophene-2-carbaldehyde. MDPI.
- Wang, L., et al. (2013). Development of benzothiazole “click-on” fluorogenic dyes. PMC.
- Cao, J., et al. (2021). Theoretical study on the photophysical properties of thiophene-fused-type BODIPY series molecules in fluorescence imaging and photodynamic therapy. RSC Publishing.
- Raposo, M. M. M., et al. (2005). New fluorescent benzo[ b]thienyl amino acid derivatives based on sulfanylphenyl benzo[ b]thiophenes.
- Lee, J., et al. (2022). Thiol-based fluorescent probe for reactive species. Illinois Experts.
- Batista, R. M. F., et al. (2005). Synthesis of fluorescent 2-(2´,2´´-bithienyl)-1,3-benzothiazoles. CORE.
- Lee, J., et al. (2020). Thiol-based fluorescent probe for reactive species.
- Mayo, M. S., et al. (2014). Convenient synthesis of benzothiazoles and benzimidazoles through Brønsted acid catalyzed cyclization of 2-amino thiophenols/anilines with β-diketones. PubMed.
- Mayo, M. S., et al. (2014). Convenient Synthesis of Benzothiazoles and Benzimidazoles through Brønsted Acid Catalyzed Cyclization of 2-Amino Thiophenols/Anilines with β-Diketones. Organic Chemistry Portal.
- Li, Y., et al. (2023). Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al 3+. MDPI.
- Colombo, F., et al. (2018). Photophysical and Electrochemical Properties of Thiophene-Based 2-Arylpyridines.
- Sharma, P., et al. (2022).
- Dhanya, T. M., et al. (2023). Synthesis, characterization, and biophysical and chemical properties of benzo[b]thiophene derivatives and their metal complexes. RSC Publishing.
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 2-[(2-Oxo-2-phenylethyl)thio]benzoic Acid
[1]
Executive Summary
You are likely synthesizing 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid (also known as S-phenacylthiosalicylic acid) via the alkylation of thiosalicylic acid with phenacyl bromide (2-bromoacetophenone).[1]
While the reaction yield is typically high (>85%), the crude product often contains:
-
Unreacted Phenacyl Bromide: A potent lachrymator (tear gas) and skin irritant.[1]
-
Disulfides: Oxidative byproducts of thiosalicylic acid (yellow impurities).[1]
-
Inorganic Salts: Sodium bromide (NaBr).[1]
Critical Advisory: Do not proceed directly to recrystallization if the crude smells strongly of almonds/pungency (phenacyl bromide) or is significantly yellow.[1] Use the Acid-Base Workup (Method A) first to chemically sequester the impurity.
Module 1: Purification Protocols
Method A: Acid-Base Extraction (The "Chemical Filter")
Recommended for crude material (>5g) or material contaminated with phenacyl bromide.[1]
Logic: Your target molecule has a free carboxylic acid group (
Step-by-Step Protocol:
-
Dissolution: Suspend the crude solid in 5% aqueous
(Use 10 mL per gram of solid). Stir for 20 minutes. -
Filtration: Filter the mixture through a Celite pad or sintered glass funnel.
-
Precipitation: Cool the filtrate to 0–5°C. Slowly add 2M HCl dropwise with vigorous stirring until pH reaches ~2.
-
Isolation: Filter the resulting white solid, wash with ice-cold water (to remove NaBr), and dry.[1]
Method B: Recrystallization (The "Final Polish")
Recommended for material that has already passed Method A or has >95% purity.
| Parameter | Specification |
| Primary Solvent | Ethanol (95% or Absolute) |
| Co-Solvent | Water (if needed to force precipitation) |
| Temperature | Reflux to dissolution; Cool slowly to 4°C |
| Target MP | ~160–163°C (Note: Compound may cyclize/dehydrate near MP) |
Protocol:
-
Dissolve the solid in the minimum amount of boiling Ethanol.[1]
-
If the solution is colored (yellow/orange), add Activated Charcoal (1% w/w) , boil for 5 mins, and filter hot.
-
Allow the filtrate to cool to room temperature undisturbed.
-
Cool further in an ice bath for 1 hour.
-
Filter and wash with cold Ethanol/Water (1:1).[1]
Module 2: Visualizing the Workflow
The following diagram illustrates the logical decision path for purification, ensuring you do not trap lachrymators in your final crystal lattice.
Caption: Logical flow for removing non-acidic impurities (phenacyl bromide) prior to final crystallization.
Module 3: Troubleshooting Center (FAQ)
Q1: My product turned into a sticky oil during acidification (Method A). What happened?
-
Cause: This is often "oiling out," caused by adding acid too quickly or at too high a temperature.[1] The product precipitates faster than it can crystallize.[1]
-
Fix:
-
Re-dissolve the oil by adding solid
until the solution is clear (pH ~8).[1] -
Cool the solution to 0°C.
-
Add HCl very slowly while stirring rapidly. If oil appears, stop and scratch the side of the flask with a glass rod to induce nucleation before adding more acid.
-
Q2: The final solid has a persistent "tear gas" effect (lachrymatory).
-
Cause: Trace phenacyl bromide is trapped in the crystal lattice (occlusion).[1]
-
Fix: Do not recrystallize immediately.[1][5] Recrystallization often purifies the impurity along with the product if they share solubility profiles.[1][3]
-
Action: Return to Method A . The base wash is the only reliable way to chemically separate the neutral phenacyl bromide from your acidic product. Wash the solid filter cake with hexane (non-polar) before redissolving in base for added efficacy.[1]
Q3: My melting point is broad or lower than literature (160°C).
-
Cause:
-
Solvent Inclusion: Benzoic acid derivatives hold onto water/ethanol tightly.[1] Dry under high vacuum at 50°C.
-
Cyclization: This compound is a precursor to benzothiazinones.[1] Heating it near its melting point can cause dehydration/cyclization, effectively changing the sample during the measurement.
-
-
Verification: Run a TLC (Solvent: Hexane:Ethyl Acetate 1:1).[1] If you see a single spot, your purity is likely fine, and the MP depression is due to thermal instability.
Q4: The product is yellow, even after recrystallization.
-
Cause: Disulfide contamination (Dithiosalicylic acid).[1]
-
Fix: In Method B, ensure you use Activated Charcoal . If that fails, wash the solid product with a small amount of cold Toluene or Benzene (if safety permits), as disulfides are highly soluble in aromatics, while your product is less so.
References
-
Preparation of 2-[(2-Oxo-2-phenylethyl)
-
General Recrystallization of Benzoic Acid Derivatives
-
Lachrymator Handling (Phenacyl Bromide)
Sources
- 1. 2-(Phenylthio)benzoic acid | C13H10O2S | CID 15210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. westfield.ma.edu [westfield.ma.edu]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Recrystallization of 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid
An in-depth technical guide by a Senior Application Scientist.
Welcome to the technical support center for the purification of 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the recrystallization of this compound. As a moderately polar molecule containing a carboxylic acid, a thioether, and a ketone functional group, its purification requires a nuanced approach. This document provides troubleshooting solutions and answers to frequently asked questions to help you achieve high purity and yield.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization process in a direct question-and-answer format.
Question 1: My compound won't dissolve in the chosen solvent, even with heating. What's wrong?
Answer: This is a common issue that typically points to one of two problems: an inappropriate solvent or insufficient solvent volume.
-
Solvent Mismatch: The principle of "like dissolves like" is fundamental in recrystallization[1]. 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid is a moderately polar compound. If you are using a non-polar solvent (e.g., hexane, toluene), it will likely have very low solubility even when hot. Conversely, a highly polar solvent might dissolve it too readily, even at room temperature.
-
Solution: Re-evaluate your solvent choice. Based on the compound's structure, suitable solvents would be moderately polar, such as ethanol, methanol, or acetic acid. You may need to perform systematic solubility tests to find the ideal solvent—one that dissolves the compound poorly when cold but completely when hot[1][2].
-
-
Insufficient Solvent: You may not be adding enough solvent to create a saturated solution at its boiling point.
Question 2: The compound dissolved completely, but no crystals are forming upon cooling. What should I do?
Answer: This situation, known as supersaturation, occurs when the dissolved compound remains in solution even though its concentration is above the normal saturation point[4]. The crystallization process requires an initial nucleation event to begin.
You can induce crystallization using the following methods in sequence:
-
Introduce a Nucleation Surface: Gently scratch the inside of the flask just below the surface of the solution with a glass stirring rod. The microscopic scratches on the glass provide a rough surface that can serve as a nucleation site for crystal growth[1][4].
-
Add a Seed Crystal: If you have a small amount of the pure solid, add a tiny crystal to the solution. This "seed" provides a perfect template for other molecules to align and crystallize upon[1][4].
-
Reduce Solvent Volume: It is highly likely that too much solvent was used to dissolve the solid[4][5]. Gently heat the solution to boil off some of the solvent, thereby increasing the solute concentration. Allow it to cool again and observe for crystal formation.
-
Drastic Cooling: As a last resort, place the flask in an ice-water bath. While this can induce crystallization, be aware that rapid cooling often leads to the formation of smaller, less pure crystals by trapping impurities[2][6].
Question 3: My compound "oiled out" instead of crystallizing. How can I fix this?
Answer: "Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid instead of crystallizing. This happens when the boiling point of the solvent is higher than the melting point of the compound[4][5]. Impurities can lower the melting point of a solid, making this phenomenon more likely. Oiled-out products are often impure because the liquid droplets can readily dissolve impurities.
-
Solution: Re-heat the solution until the oil fully redissolves. Add a small amount of additional solvent to lower the saturation point. Then, allow the solution to cool much more slowly. You can achieve this by letting the flask cool on a countertop insulated by a few paper towels or by leaving a cooling hot plate on[4]. Slow cooling favors the formation of well-ordered crystals over an amorphous oil[2]. If the problem persists, you may need to choose a solvent with a lower boiling point.
Question 4: The recrystallization resulted in a very low yield. What are the common causes?
Answer: A low yield (e.g., under 50%) can be frustrating and is typically due to procedural errors.
-
Excess Solvent: Using too much solvent is a primary cause of low yield, as a significant amount of the product will remain dissolved in the mother liquor even after cooling[5].
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), the product can crystallize in the filter paper or funnel[6][7]. Ensure your funnel and receiving flask are pre-heated.
-
Incomplete Crystallization: Not allowing enough time for the solution to cool thoroughly will result in less product crystallizing out of solution[7].
-
Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that is not sufficiently chilled, can redissolve a portion of your product[1].
Question 5: The final product is still colored, even after recrystallization. What went wrong?
Answer: If your starting material has colored impurities, a single recrystallization may not be sufficient.
-
Solution: For colored impurities, the use of activated charcoal is recommended. After dissolving your crude product in the hot solvent, add a very small amount (a spatula tip) of activated charcoal to the solution. The charcoal has a high surface area and adsorbs the colored impurities. Keep the solution hot for a few minutes, and then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize[8]. Be aware that using too much charcoal can adsorb your desired compound, leading to a lower yield[5].
Frequently Asked Questions (FAQs)
Question 1: What is the ideal solvent for recrystallizing 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid?
Answer: The ideal solvent for recrystallization has specific properties: it should dissolve the target compound sparingly or not at all at room temperature but dissolve it completely at its boiling point[2][3]. Additionally, it should either not dissolve impurities at all or dissolve them very well, even at low temperatures. Based on the structure of 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid, which contains both polar (carboxylic acid) and less polar (aromatic rings) regions, several solvents could be effective.
| Solvent | Polarity | Boiling Point (°C) | Rationale |
| Ethanol | Polar Protic | 78 | Often a good choice for moderately polar organic acids. |
| Methanol | Polar Protic | 65 | Similar to ethanol but with a lower boiling point. The synthesis of the crude product often uses methanol, which may need to be removed first[9]. |
| Isopropanol | Polar Protic | 82 | A slightly less polar alcohol that can be effective. |
| Acetic Acid | Polar Protic | 118 | Can be an excellent solvent for carboxylic acids, but its high boiling point and corrosive nature require careful handling. |
| Ethanol/Water | Mixed | Variable | A mixed solvent system can be finely tuned to achieve ideal solubility characteristics. |
Question 2: How do I select a suitable mixed solvent system?
Answer: A mixed solvent system is used when no single solvent has the ideal solubility properties. This typically involves two miscible solvents, one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "bad" solvent)[8].
-
Dissolve the compound in a minimum amount of the hot "good" solvent.
-
While keeping the solution hot, add the "bad" solvent dropwise until the solution becomes cloudy (turbid). This indicates the point of saturation.
-
Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Allow the solution to cool slowly. The compound should now crystallize out effectively.
Question 3: What are the key physical characteristics of pure 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid?
Answer: The pure compound should be a solid at room temperature. Key identifiers include its molecular formula, C₁₅H₁₂O₃S, and molecular weight of 272.32 g/mol [9][10]. Purity is typically assessed by melting point analysis. A pure crystalline solid will have a sharp, narrow melting point range (typically < 2°C). An impure sample will melt over a broader range and at a lower temperature[6]. The crude product is described as a white solid[9].
Question 4: What is the scientific principle behind recrystallization?
Answer: Recrystallization is a purification technique based on differences in solubility. Most solids are more soluble in a hot solvent than in a cold one. In an ideal recrystallization, a saturated solution is prepared by dissolving the impure solid in a minimum amount of a hot solvent. As this solution cools slowly, the solubility of the desired compound decreases, and it begins to form a crystal lattice. The molecules of the desired compound selectively deposit onto the growing crystal, excluding the differently shaped impurity molecules, which remain in the solution (the mother liquor). The final pure crystals are then collected by filtration[3].
Experimental Workflow & Data
Protocol: Single-Solvent Recrystallization
-
Solvent Selection: Choose a suitable solvent from the table above based on preliminary solubility tests.
-
Dissolution: Place the crude 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with gentle swirling. Continue to add small portions of hot solvent until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or charcoal, perform a hot gravity filtration using a pre-heated funnel and receiving flask to remove them.
-
Crystallization: Cover the flask and allow the clear filtrate to cool slowly and undisturbed to room temperature. Crystal formation should occur during this time.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for approximately 20 minutes to maximize crystal yield[3].
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Allow the crystals to dry completely before weighing and determining the melting point.
Diagram: The Impact of Cooling Rate on Crystal Purity
Sources
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. researchgate.net [researchgate.net]
- 3. Home Page [chem.ualberta.ca]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. personal.tcu.edu [personal.tcu.edu]
- 9. 2-[(2-OXO-2-PHENYLETHYL)THIO]BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 10. 2-[(2-oxo-2-phenylethyl)thio]benzoic acid | 25803-71-8 [sigmaaldrich.com]
Technical Support Center: 2-[(2-Oxo-2-phenylethyl)thio]benzoic Acid Synthesis
Topic: Common impurities in 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid synthesis Content Type: Technical Support Center Guide Audience: Researchers, Scientists, Drug Development Professionals Role: Senior Application Scientist[1]
Welcome to the Application Support Hub. I am Dr. Aris Thorne, Senior Application Scientist. This guide addresses the critical purity challenges encountered during the synthesis of 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid (also known as 2-(phenacylthio)benzoic acid). This compound is a vital intermediate for the synthesis of bioactive thioxanthones and benzothiophenes [1, 2].
Achieving high purity in thioether synthesis requires navigating the competing nucleophilicity of the thiol and carboxylate groups, while managing the oxidative instability of the starting thiols. This guide provides a mechanistic breakdown of common impurities, troubleshooting workflows, and validated protocols to ensure your material meets pharmaceutical-grade specifications.
Part 1: Troubleshooting Workflow
Before modifying your protocol, use this decision tree to identify the likely source of contamination based on your analytical observations (TLC/HPLC/NMR).
Figure 1: Diagnostic workflow for identifying and resolving common impurities in thioether synthesis.
Part 2: Deep Dive into Common Impurities[1]
In the reaction between thiosalicylic acid (nucleophile) and phenacyl bromide (electrophile), four specific impurities consistently appear. Understanding their formation mechanisms is the key to prevention.
The Oxidative Byproduct: 2,2'-Dithiodibenzoic Acid
Mechanism: Thiosalicylic acid is prone to air oxidation, forming a disulfide dimer. This reaction is accelerated in basic solutions (the very conditions required for the main reaction).
-
Impact: Reduces yield and contaminates the product with a difficult-to-separate organic acid.[1]
-
Identification: Often appears as a yellow/brown contaminant.[1] In NMR, the S-H proton signal (approx. 13-14 ppm broad or distinct thiol peak) disappears, but the methylene signal of the desired product is also absent.
-
Prevention: Always degas solvents (sparge with N2 for 15 mins) and run the reaction under an inert atmosphere [3].
The Over-Alkylation Product: Phenacyl 2-(phenacylthio)benzoate
Mechanism: Thiosalicylic acid has two nucleophilic sites: the thiol (-SH) and the carboxylate (-COOH).[1] The thiol is a softer, better nucleophile and reacts first. However, if excess phenacyl bromide is used or the reaction runs too long with a strong base, the carboxylate will also attack a second molecule of phenacyl bromide, forming an ester.
-
Impact: Lowers purity and creates a lipophilic impurity.[1]
-
Identification: High Rf on TLC (non-polar). IR spectrum shows two carbonyl peaks (ketone + ester).[1]
-
Prevention: Maintain strict 1:1 stoichiometry. Add phenacyl bromide dropwise to the thiol/base mixture to ensure the thiol reacts preferentially.
The Hydrolysis Product: 2-Hydroxyacetophenone (Phenacyl Alcohol)
Mechanism: Phenacyl bromide is an
-
Impact: Consumes the electrophile, leaving unreacted thiosalicylic acid.
-
Identification: Distinctive sweet/floral odor (unlike the acrid smell of the bromide).
-
Prevention: Use a weaker base (e.g., Sodium Acetate) or a mixed solvent system (Ethanol/Water) where the thiol concentration is high relative to hydroxide [1].[1]
The Cyclization Artifact: 3-Phenylbenzo[b]thiophene Derivatives
Mechanism: Under acidic conditions or high heat, the open-chain thioether can undergo intramolecular cyclodehydration to form a benzothiophene ring [4].
-
Impact: Irreversible loss of the open-chain intermediate.
-
Prevention: Keep reaction temperature moderate (reflux in ethanol is usually safe; avoid high-boiling solvents like DMF unless necessary) and avoid strong acids during workup.[1]
Part 3: Comparative Data & Removal Strategies
| Impurity | Chemical Nature | Relative Polarity (TLC) | Detection Method | Removal Strategy |
| 2,2'-Dithiodibenzoic Acid | Diacid (Disulfide) | Low (similar to SM) | NMR (Aromatic region only), Melting Point (287°C) [3] | Solubility: Insoluble in cold toluene/DCM.[1] Can be removed by selective precipitation or recrystallization from Ethanol.[1] |
| Phenacyl Bromide | Alkyl Halide | High (Non-polar) | TLC (UV active), Lachrymator (Eye irritant) | Washing: Triturate the crude solid with Petroleum Ether or Hexane.[1] The product is insoluble; the bromide dissolves. |
| Phenacyl Alcohol | Alcohol | Medium | TLC, Odor | Recrystallization: Soluble in the mother liquor during Ethanol recrystallization. |
| Phenacyl Ester | Ester/Ketone | Very High | TLC, IR (Ester C=O ~1735 cm⁻¹) | Hydrolysis: Brief treatment with mild aqueous base (hydrolyzes the ester back to the acid product) followed by re-acidification. |
Part 4: Optimized Experimental Protocol
Objective: Synthesis of 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid with <0.5% disulfide impurity.
Reagents:
-
Thiosalicylic acid (15.4 g, 0.1 mol)[1]
-
Phenacyl bromide (19.9 g, 0.1 mol)[1]
-
Sodium Acetate (anhydrous) or KOH (2 eq)[1]
-
Ethanol (150 mL)
-
Water (50 mL)
Step-by-Step Methodology:
-
Preparation of Thiolate (Inert Atmosphere):
-
In a 500 mL 3-neck flask equipped with a reflux condenser and N2 inlet, dissolve Thiosalicylic acid (0.1 mol) in Ethanol (100 mL).
-
Critical Step: Sparge the solution with Nitrogen for 10 minutes to remove dissolved oxygen.
-
Add the base (e.g., KOH dissolved in minimal water or solid NaOAc).[1] Stir until a clear solution (thiolate formation) is observed.
-
-
Controlled Addition:
-
Dissolve Phenacyl bromide (0.1 mol) in Ethanol (50 mL).[1]
-
Add this solution dropwise to the thiolate mixture over 30 minutes at room temperature.
-
Reasoning: Slow addition prevents local excess of the alkyl halide, minimizing ester formation (Impurity #2).
-
-
Reaction & Monitoring:
-
Reflux the mixture for 2–3 hours.
-
Monitor by TLC (Mobile phase: CHCl3:MeOH 9:1).[1] Look for the disappearance of the thiol spot.
-
-
Workup & Purification:
-
Cool the mixture to room temperature.
-
Pour into crushed ice/water (300 mL) and acidify with dilute HCl to pH ~3. The product will precipitate as a white/off-white solid.[1]
-
Purification Step 1 (Remove Halide): Wash the filter cake with Petroleum Ether (2 x 50 mL).[1]
-
Purification Step 2 (Remove Disulfide): Recrystallize from hot Ethanol. The disulfide is less soluble and may require hot filtration if present in large amounts, but typically remains in the mother liquor if the reaction was clean.
-
Part 5: Frequently Asked Questions (FAQs)
Q: My product turned pink/red upon acidification. What happened? A: This often indicates the presence of trace phenols or oxidation products of phenacyl bromide. It can also result from the formation of S-oxide byproducts if the reaction was exposed to air and light for too long. Recrystallization from ethanol usually removes this color.[1]
Q: Can I use DMF instead of Ethanol? A: Yes, DMF is an excellent solvent for S_N2 reactions (Ref [1] uses DMF/NaOAc).[1] However, DMF is harder to remove and can promote double alkylation due to the enhanced nucleophilicity of the carboxylate in a polar aprotic solvent. Use Ethanol for cleaner mono-alkylation unless solubility is an issue.[1]
Q: The melting point of my product is lower than the reported 230°C. Why? A: A depressed melting point usually points to the disulfide impurity (MP ~287°C) or retained solvent. Interestingly, while the disulfide has a higher MP, a mixture (eutectic) will melt lower. Check the NMR for the ratio of aromatic protons. If the integration is off, you likely have the disulfide.
Q: Is it necessary to protect the carboxylic acid group before reaction? A: Generally, no. The sulfur atom is significantly more nucleophilic than the carboxylate oxygen (Thiol pKa ~7 vs Carboxyl pKa ~4, but S is softer). By using a stoichiometric amount of base (2 equivalents: 1 for -COOH, 1 for -SH) and controlling the electrophile addition, you can achieve selective S-alkylation without protection.[1]
References
-
PubChem. (2025).[1][5] 2-(Phenylthio)benzoic acid.[1][5] National Library of Medicine.[1] Retrieved from [Link][1]
-
Google Patents. (1978).[1] Process for preparing thioxanthones (US4101558A).[1] Retrieved from
Sources
Technical Support Center: Synthesis of 2-[(2-Oxo-2-phenylethyl)thio]benzoic Acid
Current Status: Operational
Topic: Troubleshooting Side Reactions & Optimization
Target Molecule: 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid (CAS: 25803-71-8)
Reaction Class: S-Alkylation / Nucleophilic Substitution (
Executive Summary & Core Reaction
The Objective: Selective S-alkylation of thiosalicylic acid (2-mercaptobenzoic acid) with phenacyl bromide (2-bromoacetophenone).
The Challenge: While theoretically a straightforward
Standard Operating Procedure (SOP): Based on high-yield protocols [1], the recommended baseline condition is:
-
Reagents: Thiosalicylic acid (1.0 eq), Phenacyl bromide (1.0 eq), Sodium Acetate (2.0 eq).
-
Solvent: Methanol or Ethanol (Degassed).
-
Conditions: Stir at Room Temperature (20–25°C) for 1–3 hours.
-
Expected Yield: >90%.
Reaction Pathway & Side Product Analysis
The following diagram illustrates the desired pathway versus the three primary failure modes.
Figure 1: Reaction landscape showing the main product and competitive side reactions.
Troubleshooting Guide: Diagnostic & Solution
Issue 1: Product is Contaminated with a Yellow Solid
Diagnosis: Oxidative Dimerization (Disulfide Formation). Thiosalicylic acid is highly susceptible to oxidation by air, forming 2,2'-dithiodibenzoic acid. This impurity is often yellow and has a high melting point (287–290°C) compared to the starting material (~164°C) or product.
-
Root Cause:
-
Solvents were not degassed.
-
Reaction vessel was open to the atmosphere.
-
Old stock of thiosalicylic acid was used (already partially oxidized).
-
-
Corrective Action:
-
Degas Solvents: Sparge methanol with Nitrogen or Argon for 15 minutes prior to use.
-
Inert Atmosphere: Run the reaction under a nitrogen balloon.
-
Purification: The disulfide is much less soluble in certain organic solvents. Wash the crude solid with cold dichloromethane (DCM) or dilute acetic acid to remove the impurity [2].
-
Issue 2: Low Yield & Multiple Spots on TLC
Diagnosis: Competitive O-Alkylation (Esterification). Although sulfur is a better nucleophile (softer) than oxygen, the carboxylate group can compete, especially if a strong base deprotonates it fully, or if the solvent stabilizes the hard nucleophile interaction.
-
Root Cause:
-
Base too strong: Using
or in protic solvents can increase the nucleophilicity of the carboxylate [3]. -
Temperature too high: Heating promotes the less selective reaction pathway.
-
-
Corrective Action:
-
Switch Base: Use Sodium Acetate (NaOAc) . It is basic enough to deprotonate the thiol (
) but buffers the solution to prevent aggressive carboxylate attack [1]. -
Solvent Control: If the problem persists, switch to Acetone with mild heating (reflux) using a weak base, or stay in Methanol at Room Temperature.
-
Issue 3: Product "Disappears" or Cyclizes During Workup
Diagnosis: Premature Cyclization to Benzothiophene. The target thioether contains a methylene group flanked by a sulfur and a carbonyl. This position is acidic. Under acidic conditions or high heat, it undergoes intramolecular aldol condensation followed by dehydration to form 3-phenylbenzo[b]thiophene-2-carboxylic acid .
-
Root Cause:
-
Acidic Workup: Acidifying the reaction mixture to pH < 2 to precipitate the product can catalyze cyclization.
-
Heating during drying: Drying the product in an oven >60°C.
-
-
Corrective Action:
-
Controlled Precipitation: Acidify carefully with dilute HCl only to pH 3–4. Do not soak in strong acid.
-
Avoid Heat: Dry the product under vacuum at room temperature.
-
Note: If your goal is the benzothiophene, this "side reaction" is actually the next step. It typically requires refluxing in acetic anhydride or strong acid to proceed fully [4].
-
Optimization Data & Decision Matrix
| Variable | Recommended Setting | Reason / Mechanistic Insight |
| Base | Sodium Acetate (NaOAc) | Acts as a buffer. Strong enough to activate -SH, weak enough to suppress -COO⁻ reactivity. |
| Solvent | Methanol or Ethanol | Excellent solubility for reagents; product precipitates upon acidification (easy workup). |
| Atmosphere | Nitrogen / Argon | Critical. Prevents formation of the dithiosalicylic acid impurity. |
| Temperature | 20°C – 25°C | Kinetic control favors S-alkylation. Higher temps promote O-alkylation and cyclization. |
| Workup | Dilute HCl to pH ~4 | Precipitates the free acid without catalyzing the benzothiophene cyclization. |
Troubleshooting Logic Flow
Figure 2: Decision tree for rapid diagnosis of synthetic failures.
Frequently Asked Questions (FAQs)
Q: Can I use Potassium Carbonate (
Q: My product is an oil that won't solidify. What happened? A: This often indicates a mixture of the product and the O-alkylated ester.
-
Fix: Try triturating the oil with cold diethyl ether or hexane. The desired acid product is typically a solid, while the ester impurities often remain in the organic wash.
-
Check: Run an NMR. If you see a shift in the methylene protons or loss of the carboxylic acid proton signal, you likely have the ester.
Q: Why is the order of addition important?
A: Adding the base to the thiol before adding the phenacyl bromide ensures the thiolate anion is generated first. This maximizes the concentration of the desired nucleophile (
Q: I need to make the benzothiophene derivative eventually. Can I just heat this reaction? A: It is cleaner to perform this in two distinct steps. Isolate the thioether first (the product of this guide), verify its purity, and then subject it to cyclization conditions (e.g., refluxing in DMF/NaOAc or Acetic Anhydride). "One-pot" attempts often lead to tarry mixtures due to polymerization of the phenacyl bromide [4].
References
-
ChemicalBook. (n.d.). 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid synthesis. Retrieved from
-
Organic Syntheses. (1943). Thiosalicylic Acid.[1][2][3][4][5] Org. Synth. 1943, 23, 100. Retrieved from
-
ResearchGate. (2020). Optimization of thiosalicylic S-alkylation. Retrieved from
-
Vertex AI Search. (2025). Synthesis of 2-aroylbenzo[b]thiophen-3-ols. Retrieved from
-
PrepChem. (n.d.). Synthesis of 2-(2-propynylthio)benzoic acid. Retrieved from
Sources
Technical Support Center: Optimizing the Synthesis of 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid
Welcome to the technical support guide for the synthesis of 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into improving the yield and purity of this important chemical intermediate. As Senior Application Scientists, we have structured this guide to move beyond simple protocols, focusing on the causality behind experimental choices to empower you to troubleshoot and optimize your synthesis effectively.
Overview of the Synthesis
The synthesis of 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid is typically achieved through the S-alkylation of thiosalicylic acid (2-mercaptobenzoic acid) with an α-halo ketone, most commonly 2-bromoacetophenone. This reaction is a classic bimolecular nucleophilic substitution (SN2) reaction.[1][2][3] In the presence of a base, the thiol group of thiosalicylic acid is deprotonated to form a highly nucleophilic thiolate anion, which then attacks the electrophilic α-carbon of 2-bromoacetophenone, displacing the bromide ion.
Reaction Scheme:
Thiosalicylic Acid + 2-Bromoacetophenone --(Base, Solvent)--> 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid
While the reaction appears straightforward, several factors can significantly impact the final yield and purity. This guide will address the most common issues encountered during this synthesis.
Baseline Experimental Protocol
This protocol, adapted from established procedures, serves as a reliable starting point for your synthesis.[4]
Materials:
-
Thiosalicylic acid (2-mercaptobenzoic acid)
-
2-Bromoacetophenone
-
Sodium Acetate (anhydrous)
-
Methanol
Procedure:
-
To a solution of thiosalicylic acid (1.0 eq) in methanol, add sodium acetate (1.0 eq).
-
Stir the mixture at room temperature until the thiosalicylic acid is fully dissolved and the sodium salt has formed.
-
Add a solution of 2-bromoacetophenone (1.0 eq) in methanol dropwise to the mixture.
-
Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with a significant volume of water to precipitate the crude product.
-
Filter the precipitate, wash thoroughly with water to remove salts and any unreacted starting material, and dry under vacuum.
-
The resulting white or off-white solid is 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid, which can be used as is or further purified by recrystallization if necessary.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Q1: My reaction yield is significantly lower than expected (<70%). What are the most likely causes and how can I fix them?
A1: Low yield is the most common issue and can stem from several factors. Systematically investigate the following:
-
Inadequate Deprotonation of the Thiol: The formation of the thiolate anion is critical for the nucleophilic attack. If the base is too weak or used in insufficient quantity, the concentration of the active nucleophile will be low, leading to a slow and incomplete reaction.
-
Expert Insight: While sodium acetate is often sufficient, its basicity is modest. Consider using a slightly stronger, non-nucleophilic base like triethylamine (Et₃N) or potassium carbonate (K₂CO₃).[2][5] These bases can ensure more complete deprotonation of the thiol without introducing competing side reactions.[6] Start with 1.1 equivalents of the base.
-
-
Purity of Reagents: The purity of both thiosalicylic acid and 2-bromoacetophenone is paramount.
-
Thiosalicylic Acid: This compound can oxidize over time to form the corresponding disulfide, which is unreactive in this S-alkylation. Use freshly purchased or properly stored starting material.
-
2-Bromoacetophenone: This reagent is a lachrymator and can degrade. Ensure it is of high purity.
-
-
Sub-optimal Solvent Choice: The solvent affects both the solubility of the reactants and the kinetics of the SN2 reaction.
-
Expert Insight: Methanol is a common choice, but its protic nature can solvate the nucleophile, slightly reducing its reactivity. For a potentially faster reaction, consider a polar aprotic solvent like DMF or acetonitrile. However, be aware that side reactions can sometimes be more prevalent in these solvents if the temperature is not controlled. Green chemistry approaches have also shown that the reaction can proceed efficiently in water with a suitable base.[5][6]
-
-
Reaction Time and Temperature: The reaction is typically run at room temperature for 1-2 hours.[4] If TLC analysis shows significant starting material remaining, the reaction may be sluggish.
-
Troubleshooting Step: You can gently heat the reaction to 40-50 °C to increase the rate. However, avoid excessive heat, as this can promote side reactions. Alternatively, simply increasing the reaction time to 4-6 hours may be sufficient.
-
Q2: My final product is contaminated with significant impurities. What are these side products and how can I prevent their formation?
A2: The primary side product of concern is the intramolecular cyclization product, (3-hydroxybenzo[b]thiophen-2-yl)phenylmethanone .
-
Causality: The synthesized product, 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid, can undergo an intramolecular aldol-type condensation between the enolizable ketone and the carboxylic acid group. This reaction is particularly favored by high temperatures in polar aprotic solvents like DMF, especially in the presence of a base like sodium acetate.[4] One patent explicitly describes using these conditions (refluxing in DMF with excess sodium acetate) to intentionally form the cyclized product from the thioether.[4]
-
Prevention Strategy:
-
Control Temperature: Maintain the reaction at room temperature or only slightly elevated (≤40 °C). Avoid refluxing conditions unless the cyclized product is desired.
-
Base Stoichiometry: Use only a slight excess of base (e.g., 1.1 eq). A large excess of base can catalyze the cyclization.
-
Work-up Promptly: Once the primary S-alkylation is complete (as determined by TLC), proceed with the work-up by adding water. Do not let the completed reaction stir for extended periods, especially if warm.
-
Another potential impurity is the disulfide of thiosalicylic acid, formed by oxidation. This can be minimized by using fresh reagents and, if necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon), although this is often not required for high yields.
Q3: I am struggling with the purification of the product. What is the most effective method?
A3: The product is a solid that is sparingly soluble in water, which is advantageous for isolation.
-
Primary Purification (Precipitation): The most effective initial purification step is precipitation. After the reaction is complete, pouring the methanolic solution into a large volume of cold water should cause the product to precipitate as a solid.[4] This process effectively removes the base (e.g., sodium acetate), unreacted thiosalicylic acid salts, and other water-soluble impurities. Ensure the product is washed thoroughly with water on the filter.
-
Secondary Purification (Recrystallization): If the product is still not pure enough after precipitation and washing, recrystallization is the next step. A common solvent system for recrystallization is an ethanol/water mixture. Dissolve the crude product in a minimal amount of hot ethanol and then slowly add water until the solution becomes cloudy. Reheat to clarify and then allow it to cool slowly to form pure crystals.
Frequently Asked Questions (FAQs)
Q: What is the mechanistic role of the base in this reaction? A: The base is a catalyst that deprotonates the thiol (-SH) group of thiosalicylic acid. Thiols are more acidic than alcohols, but they are still weak acids. Deprotonation creates a thiolate anion (-S⁻), which is a much stronger and "softer" nucleophile than the neutral thiol.[7] This greatly accelerates the rate of the SN2 attack on the 2-bromoacetophenone.
Q: How critical is the choice of the halogen on the acetophenone (Br vs. Cl)? A: The leaving group ability in SN2 reactions follows the trend I > Br > Cl > F. Therefore, 2-bromoacetophenone is generally more reactive than 2-chloroacetophenone, leading to faster reaction times and often allowing for milder conditions.[8] While 2-chloroacetophenone can be used, it may require longer reaction times or slightly higher temperatures to achieve a comparable yield.
Q: Can this reaction be performed in water for a "greener" synthesis? A: Yes. Studies on S-alkylation of thiols have demonstrated that these reactions can be performed efficiently in water.[5][6] Using a base like K₂CO₃ or Et₃N in water can lead to high yields at room temperature.[5] The product often precipitates directly from the aqueous medium, simplifying the work-up. This approach avoids the use of volatile organic solvents.
Data Summary and Visual Guides
Table 1: Impact of Key Reaction Parameters on Yield and Purity
| Parameter | Standard Condition | Variation | Expected Outcome on Yield | Rationale & Purity Considerations |
| Base | Sodium Acetate (1.0 eq) | K₂CO₃ or Et₃N (1.1 eq) | Increase | Stronger base ensures more complete formation of the thiolate nucleophile.[5] Purity is generally maintained as these are non-nucleophilic. |
| Strong Base (e.g., NaH, LDA) | Decrease | Not recommended. Strong bases can cause deprotonation at the α-carbon of the ketone, leading to enolate formation and significant side reactions.[9][10] | ||
| Solvent | Methanol | DMF or Acetonitrile | Potential Increase | Polar aprotic solvents can accelerate SN2 reactions. However, risk of cyclization side product increases if heated.[4][8] |
| Water | Comparable/Increase | Excellent green alternative. Can provide high yields and simplify work-up.[5][6] | ||
| Temperature | Room Temperature | 40-50 °C | Increase | Increases reaction rate. |
| > 60 °C (Reflux) | Decrease | Significantly promotes the formation of the intramolecular cyclization side product, reducing the yield of the desired thioether.[4] | ||
| Leaving Group | 2-Bromo acetophenone | 2-Chloro acetophenone | Decrease | Bromide is a better leaving group than chloride, leading to a faster reaction. Using the chloro-analog may require more forcing conditions.[8] |
Experimental Workflow Diagram
Caption: General workflow for the synthesis of 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid.
Troubleshooting Decision Tree
Caption: A decision tree for systematically troubleshooting low reaction yield.
References
-
Faraje, M., et al. (2012). A GREEN AND HIGHLY EFFICIENT ALKYLATION OF THIOLS IN WATER. Oriental Journal of Chemistry. Retrieved from [Link]
-
Bordwell, F. G., & Brannen, W. T. (1964). Stereochemical and Steric Effects in Nucleophilic Substitution of α-Halo Ketones. Journal of the American Chemical Society. Retrieved from [Link]
-
JoVE. (n.d.). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. Retrieved from [Link]
-
Sumby, C. J., & Toste, F. D. (2019). Lithium-Catalyzed Thiol Alkylation with Tertiary and Secondary Alcohols: Synthesis of 3-Sulfanyl-Oxetanes as Bioisosteres. Chemistry – A European Journal. Retrieved from [Link]
-
Jones, M. W., & Haddleton, D. M. (2013). Nucleophilic Thiol-alkene Michael Addition for the Functionalization of Polymers and for Bioconjugation. In Thiol-X Chemistries in Polymer and Materials Science. Royal Society of Chemistry. Retrieved from [Link]
-
Faraje, M., et al. (2012). A Green and Highly Efficient Alkylation of Thiols in Water. ResearchGate. Retrieved from [Link]
-
JoVE. (n.d.). Factors Affecting α-Alkylation of Ketones: Choice of Base. Retrieved from [Link]
-
Lan, M., et al. (2018). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Analyst. Retrieved from [Link]
-
Kruger, H. G. (2015). Nucleophilic substitution reactions of α-haloketones: A computational study. University of Pretoria. Retrieved from [Link]
-
Hamlin, T. A., et al. (2018). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. Chemistry – A European Journal. Retrieved from [Link]
-
Mukhtar, A., et al. (2024). Various pathways for converting 2-mercaptobenzoic acid (6) into benzo[b]thiophene (5a). ResearchGate. Retrieved from [Link]
-
Supporting Information. (n.d.). 2-(phenylthio)benzoic acid (3h). Retrieved from [Link]
-
Mukhtar, A., et al. (2024). Facile synthesis of substituted 2-aroylbenzo[b]thiophen-3-ols to form novel triazole hybrids using click chemistry. RSC Advances. Retrieved from [Link]
-
Mukhtar, A., et al. (2024). Facile synthesis of substituted 2-aroylbenzo[ b]thiophen-3-ols to form novel triazole hybrids using click chemistry. PubMed. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Facile synthesis of substituted 2-aroylbenzo[b]thiophen-3-ols to form novel triazole hybrids using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facile synthesis of substituted 2-aroylbenzo[ b]thiophen-3-ols to form novel triazole hybrids using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-[(2-OXO-2-PHENYLETHYL)THIO]BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 5. sid.ir [sid.ir]
- 6. researchgate.net [researchgate.net]
- 7. books.rsc.org [books.rsc.org]
- 8. Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jove.com [jove.com]
- 10. Video: Factors Affecting α-Alkylation of Ketones: Choice of Base [jove.com]
Technical Support Center: Cyclization of 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid
Welcome to the Technical Support Center for the intramolecular cyclization of 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions (FAQs) related to this specific transformation. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges in the synthesis of the resulting thioxanthenone scaffold.
Introduction to the Reaction
The intramolecular cyclization of 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid is a crucial step in the synthesis of various thioxanthenone derivatives, a class of compounds with significant biological activities.[1][2] This reaction is typically an intramolecular Friedel-Crafts acylation, where the carboxylic acid is activated to form an electrophilic acylium ion that is subsequently attacked by the electron-rich phenyl ring of the phenacyl group. Success in this synthesis hinges on careful control of reaction conditions to favor the desired intramolecular pathway and minimize side reactions.
Troubleshooting Guides and FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low or No Product Yield
Question: My reaction is showing very low or no conversion to the desired cyclized product. What are the likely causes and how can I resolve this?
Answer:
Low or negligible yield is a common frustration in intramolecular Friedel-Crafts reactions. The root cause often lies in one of the following areas:
-
Insufficient Catalyst Activity: The Lewis acid or Brønsted acid catalyst is the workhorse of this reaction. Its activity can be compromised by:
-
Moisture: Lewis acids like aluminum chloride (AlCl₃) are extremely hygroscopic. Any moisture in your glassware, solvent, or starting material will hydrolyze the catalyst, rendering it inactive.
-
Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents, and handle the catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
-
Inadequate Catalyst Loading: In Friedel-Crafts acylations, the catalyst can form a complex with the carbonyl group of the product, effectively sequestering it.
-
Solution: Stoichiometric amounts of the Lewis acid are often necessary. A good starting point is to use at least 1.1 to 1.5 equivalents of the catalyst.
-
-
-
Sub-optimal Reaction Temperature:
-
Too Low: The activation energy for the cyclization may not be reached, leading to a sluggish or stalled reaction.
-
Too High: This can promote decomposition of the starting material or product, or lead to unwanted side reactions.
-
Solution: If the reaction is not proceeding at a lower temperature (e.g., 0 °C to room temperature), gradually increase the temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC). For less reactive substrates, refluxing in a suitable solvent might be necessary.
-
-
-
Poor Choice of Catalyst or Solvent:
-
Catalyst: The strength of the Lewis or Brønsted acid can significantly impact the reaction outcome.
-
Solution: If a milder Lewis acid (e.g., ZnCl₂) is ineffective, consider a stronger one like AlCl₃ or FeCl₃. Alternatively, strong Brønsted acids like concentrated sulfuric acid or polyphosphoric acid (PPA) are often effective for this type of cyclization.[2][3][4] PPA is particularly useful as it can serve as both the catalyst and the solvent.[4]
-
-
Solvent: The solvent can influence the solubility of reactants and intermediates, as well as the activity of the catalyst.
-
Solution: Common solvents for Friedel-Crafts reactions include dichloromethane (DCM), dichloroethane (DCE), and carbon disulfide (CS₂). For PPA-catalyzed reactions, PPA itself is the medium.
-
-
Issue 2: Formation of a Major Side Product
Question: I've isolated a significant amount of a compound that is not my desired product. What could this side product be and how can I prevent its formation?
Answer:
The formation of side products can be a significant hurdle. The most probable culprits are:
-
Intermolecular Reaction Products: If the concentration of your starting material is too high, the electrophilic intermediate of one molecule can be attacked by the aromatic ring of another molecule, leading to oligomers or polymers.
-
Solution: Employ high-dilution conditions. Running the reaction at a lower concentration (e.g., 0.01-0.05 M) will favor the intramolecular pathway.[5]
-
-
Formation of 2-Benzoyl-3-hydroxybenzo[b]thiophene: An alternative intramolecular cyclization can occur where the enol or enolate of the ketone attacks the carboxylic acid.
-
Mechanism Insight: This pathway is more likely under basic or neutral conditions.
-
Solution: Ensure your reaction conditions are sufficiently acidic to favor the Friedel-Crafts acylation pathway. The use of strong acids like sulfuric acid or PPA generally suppresses this side reaction.
-
-
Rearrangement Products: Although less common in acylations compared to alkylations, unexpected rearrangements can sometimes occur under harsh acidic conditions.[6][7]
-
Solution: If you suspect a rearrangement, consider using milder reaction conditions (e.g., a less aggressive Lewis acid or lower temperature). Characterize the side product thoroughly using techniques like NMR and Mass Spectrometry to understand its structure and deduce the rearrangement pathway.
-
Issue 3: Difficulty with Product Purification
Question: My crude product is a complex mixture, and I'm struggling to isolate the pure thioxanthenone. What are some effective purification strategies?
Answer:
Purification can be challenging, especially if multiple byproducts are present. Here's a systematic approach:
-
Aqueous Work-up: After quenching the reaction (typically by carefully pouring the reaction mixture onto ice), a standard aqueous work-up is the first step.
-
Procedure: Extract the product into a suitable organic solvent (e.g., ethyl acetate or DCM). Wash the organic layer with water, a saturated sodium bicarbonate solution (to remove any remaining acidic starting material or catalyst), and finally with brine. Dry the organic layer over an anhydrous salt like sodium sulfate or magnesium sulfate.[5]
-
-
Crystallization: The desired thioxanthenone product is often a crystalline solid.
-
Procedure: Attempt to recrystallize the crude product from a suitable solvent system. Common solvents for recrystallization of aromatic ketones include ethanol, methanol, or mixtures like ethyl acetate/hexanes.
-
-
Column Chromatography: If crystallization is unsuccessful or does not yield a pure product, column chromatography is the next step.
-
Stationary Phase: Silica gel is the most common stationary phase.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or petroleum ether is a good starting point for elution. The polarity of the solvent system should be optimized based on TLC analysis of the crude mixture.
-
Experimental Protocols
Protocol 1: Cyclization using Polyphosphoric Acid (PPA)
This protocol is often effective and straightforward for the cyclization of 2-arylthiobenzoic acids.[4]
-
Preparation: In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube, place the 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid.
-
Catalyst Addition: Add polyphosphoric acid (PPA) in a weight ratio of approximately 10:1 (PPA:starting material).
-
Reaction: Heat the mixture with stirring in an oil bath at 80-100 °C.
-
Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within 1-3 hours.
-
Work-up: Allow the reaction mixture to cool to about 60 °C and then carefully pour it onto crushed ice with vigorous stirring.
-
Isolation: The product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration and wash it thoroughly with water until the filtrate is neutral.
-
Purification: Dry the crude product and purify by recrystallization from a suitable solvent (e.g., ethanol).
| Parameter | Recommended Condition |
| Catalyst | Polyphosphoric Acid (PPA) |
| Solvent | PPA |
| Temperature | 80-100 °C |
| Reaction Time | 1-3 hours |
| Work-up | Quenching on ice |
Protocol 2: Cyclization using a Lewis Acid (e.g., AlCl₃)
This is a classic approach for intramolecular Friedel-Crafts acylation.[5]
-
Acid Chloride Formation (Optional but Recommended):
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve the 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid in anhydrous DCM.
-
Add oxalyl chloride (1.2 equivalents) dropwise at 0 °C, followed by a catalytic amount of DMF.
-
Stir the mixture at room temperature for 1-2 hours until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.
-
-
Cyclization:
-
In a separate flame-dried flask under an inert atmosphere, suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the crude acid chloride in anhydrous DCM and add it dropwise to the AlCl₃ suspension.
-
Stir the reaction mixture at 0 °C or allow it to warm to room temperature while monitoring by TLC.
-
-
Work-up:
-
Carefully quench the reaction by slowly pouring the mixture onto a stirred mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
-
Purification:
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
| Parameter | Recommended Condition |
| Catalyst | Aluminum Chloride (AlCl₃) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-6 hours |
| Work-up | Quenching on ice/HCl |
Visualizing the Process
Reaction Mechanism
Caption: The general mechanism for the intramolecular Friedel-Crafts cyclization.
Troubleshooting Workflow
Caption: A workflow for troubleshooting low yields and side product formation.
References
-
Beilstein Journals. (2021). Facile and innovative catalytic protocol for intramolecular Friedel–Crafts cyclization of Morita–Baylis–Hillman adducts: Synergistic combination of chiral (salen)chromium(III)/BF3·OEt2 catalysis. [Link]
-
ResearchGate. (n.d.). Efforts to optimize Friedel-Crafts cyclizations on substrates 7a-f. [Link]
- Google Patents. (n.d.). US4101558A - Process for preparing thioxanthones.
-
PMC. (n.d.). Synthesis and screening of 3-substituted thioxanthen-9-one-10,10-dioxides. [Link]
-
PMC. (2021). Unexpected scaffold rearrangement product of pirenzepine found in commercial samples. [Link]
-
Discovery of unexpected rearrangement reactions in the morphinan skeleton and the subsequent application to opioid receptor ligands. (n.d.). [Link]
-
CCSE. (2023). Polyphosphoric Acid in Organic Synthesis. [Link]
-
ResearchGate. (n.d.). (a) The initial finding of the unexpected rearrangement. (b)... | Download Scientific Diagram. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2-Arylbenzothiazoles by DDQ-Promoted Cyclization of Thioformanilides; A Solution-Phase Strategy for Library Synthesis. [Link]
-
HETEROCYCLES. (2013). a convenient synthesis of 9h-thioxanthen-9-ones and their aza-analogues. [Link]
-
ResearchGate. (2020). (PDF) Lewis Acid Catalyzed Reductive Cyclization of 2‐Aryloxybenzaldehydes and 2‐(Arylthio)benzaldehydes to Unsubstituted 9H‐Xanthenes and Thioxanthenes in Diisopropyl Ether. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Synthesis and characterization of some n. [Link]
-
Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. [Link]
Sources
- 1. Synthesis and screening of 3-substituted thioxanthen-9-one-10,10-dioxides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. US4101558A - Process for preparing thioxanthones - Google Patents [patents.google.com]
- 4. ccsenet.org [ccsenet.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Unexpected scaffold rearrangement product of pirenzepine found in commercial samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
Technical Support Center: Thioxanthone Synthesis & Optimization
Status: Operational | Tier: Level 3 (Advanced Research Support) Subject: Optimization of Reaction Conditions for Thioxanthone Scaffolds
Introduction: The Engineering of the Tricyclic Core
Welcome to the Thioxanthone Synthesis Support Hub. You are likely here because your reaction yielded a "black tar" instead of a bright yellow solid, or your regioselectivity ratios are inconsistent. Thioxanthone synthesis—primarily driven by the cyclization of 2-(phenylthio)benzoic acid derivatives—is a delicate balance between electrophilic activation and substrate stability .
This guide abandons generic textbook advice. Instead, we focus on the kinetic and thermodynamic levers you can pull to optimize yield and purity, specifically comparing the industrial Sulfuric Acid route against the laboratory-preferred Eaton’s Reagent method.
Module 1: Route Selection & Precursor Strategy
Before optimizing temperature or time, you must validate your synthetic vehicle. Use the following decision matrix to select the correct cyclization medium.
Figure 1: Decision matrix for selecting the optimal cyclization medium based on substrate stability and reaction scale.
Module 2: The Industrial Standard (Sulfuric Acid/Oleum)
Context: This is the classic route for photoinitiators (e.g., Isopropylthioxanthone - ITX). It involves the condensation of dithiosalicylic acid (DTSA) or thiosalicylic acid (TSA) with an aromatic compound.[1]
Critical Troubleshooting (Q&A)
Q: My reaction mixture turns into an insoluble black bitumen. What is happening?
A: You are experiencing oxidative charring . This occurs when the reaction temperature ramps up too quickly in the presence of concentrated
-
The Fix: Implement a "Staged Heating Protocol."
-
Addition Phase: Maintain
while adding the aromatic substrate to the acid/DTSA mixture. -
Soak Phase: Stir at
for 1 hour to allow homogeneity. -
Reaction Phase: Ramp slowly to
(substrate dependent).
-
Note: Never exceed
unless using dilute acid, which will kill the rate.
-
Q: I see significant amounts of sulfonated byproducts (water-soluble loss). A: The sulfuric acid is acting as a sulfonating agent rather than just a condensing agent. This competes with the acylium ion formation.
-
The Fix: Reduce the acid strength slightly or lower the temperature. However, if the ring closure is sluggish, you must use Oleum (Fuming Sulfuric Acid) carefully. The
in oleum scavenges the water produced by the condensation ( ), shifting the equilibrium toward the product without requiring excessive heat [1].
Q: How do I control the regioselectivity (e.g., 2- vs 4-isomer)? A: In the synthesis of ITX (from cumene), the ratio is sensitive to acid strength.
-
Insight: Higher acid strength generally favors the 2-isomer (para to the isopropyl group relative to the sulfide bridge) due to thermodynamic control. Lower acid strength/lower temp favors kinetic mixtures.
-
Protocol: For high 2-isomer selectivity, use 98%
or low-percentage Oleum and extend the reaction time at moderate temperatures ( ) [1, 2].
Module 3: The Laboratory "Clean" Route (Eaton’s Reagent)
Context: For medicinal chemistry or complex derivatives, Sulfuric Acid is too harsh. Eaton’s Reagent (7.7 wt%
Mechanism of Action
The phosphorus pentoxide acts as a dehydrating agent in situ, generating the reactive acylium species without the oxidative power of sulfuric acid.
Figure 2: Mechanism of cyclization using Eaton's Reagent. The P2O5 acts as a chemical desiccant, driving the equilibrium forward.
Optimization Protocol (Eaton's Reagent)
Q: The reaction is incomplete even after refluxing. A: Eaton's reagent viscosity can hinder mass transfer.
-
The Fix: Dilute the reaction slightly with pure Methanesulfonic Acid (MsOH) to improve stirring, or raise the temperature to
. -
Alternative: If the ring is highly deactivated (electron-withdrawing groups), Eaton's reagent may fail. Switch to Polyphosphoric Acid (PPA) at
, but expect a darker crude product [3, 4].
Q: How do I work up an Eaton's Reagent reaction? A: Unlike PPA, which turns into a viscous glass upon cooling, Eaton's reagent remains liquid.
-
Pour slowly into ice water (3x reaction volume) with vigorous stirring.
-
The thioxanthone should precipitate as a microcrystalline solid.
-
Neutralize the slurry with Sodium Bicarbonate to remove trapped acid traces before filtration.
Module 4: Purification & Characterization
Thioxanthones are notoriously insoluble, which makes chromatography difficult but recrystallization effective.
Solvent Systems for Recrystallization
| Impurity Profile | Recommended Solvent System | Notes |
| Crude (Dark/Tarry) | Toluene / Activated Carbon | Dissolve in hot toluene, treat with carbon, filter hot. |
| Isomeric Mixture | Ethanol : Water (9:1) | Good for separating 2-substituted isomers. |
| High Purity Req. | MEK (Methyl Ethyl Ketone) | Excellent for photoinitiator grades (ITX, DETX). |
| Very Insoluble | DMF or DMSO | Only for analytical samples; difficult to dry. |
Advanced Purification: The "Double-Wash" Technique
If your product retains a yellow/brown oil after filtration:
-
Wash 1: Cold Methanol (removes unreacted thiol/benzoic acid precursors).
-
Wash 2: Dilute
(removes uncyclized carboxylic acids via salt formation). -
Final: Water wash to neutral pH.
References
-
ResearchGate. (2025). Investigation of process optimization in synthesis of thioxanthone from 2,2'-dithiobisbenzoic acid and cumene.
-
Lambson Fine Chemicals. (2003).[2] Process for the production of substituted thioxanthones.[1][2][3][4][5][6][7] European Patent EP1380580A1.[3]
-
Bosson, J. (2023).[8][9] Scope and limitations of the preparation of xanthones using Eaton's reagent. Turkish Journal of Chemistry.
-
Organic Syntheses. (2020). Eaton's Reagent Mediated Cyclization. Org.[10][11] Synth. 2020, 97, 1-17.[6]
-
RSC Advances. (2014). Developing thioxanthone based visible photoinitiators for radical polymerization. Royal Society of Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. US20040059133A1 - Process for the production of substituted thioxanthones - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Xanthones, Thioxanthones and Acridones by the Coupling of Arynes and Substituted Benzoates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scope and limitations of the preparation of xanthones using Eaton’s reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A century of thioxanthones: through synthesis and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. "Scope and limitations of the preparation of xanthones using Eaton’s re" by JOHANN BOSSON [journals.tubitak.gov.tr]
- 9. sciencetechindonesia.com [sciencetechindonesia.com]
- 10. A One-Pot Successive Cyclization-Alkylation Strategy for the Synthesis of 2,3-Disubstituted Benzo[b]thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thioxanthone: a powerful photocatalyst for organic reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00221J [pubs.rsc.org]
Technical Support: Preventing Disulfide Bond Formation in Thioether Synthesis
Case ID: THIO-SYN-001 Status: Open Priority: High (Yield Critical) Assigned Specialist: Senior Application Scientist
Executive Summary: The "Oxygen Trap"
You are likely reading this because your thioether synthesis (R-S-R') has failed or suffered low yields, and your LC-MS/NMR shows a significant peak corresponding to the disulfide dimer (R-S-S-R).
The Core Problem: Thiolates (
The Solution Hierarchy:
-
Physical Control: Rigorous exclusion of oxygen (Degassing).
-
Chemical Control: Use of non-nucleophilic reducing agents (TCEP) or in situ deprotection.
-
Kinetic Control: Catalyst selection to favor C-S bond formation over S-S coupling.
Diagnostic Workflow
Before altering your chemistry, diagnose the failure point using this decision matrix.
Figure 1: Troubleshooting logic flow for identifying the root cause of disulfide contamination.
Module 1: Physical Control (Degassing)
The Misconception: "Bubbling nitrogen for 10 minutes (sparging) is enough."
The Reality: Sparging removes bulk oxygen but leaves trace dissolved
Protocol: Freeze-Pump-Thaw (The Gold Standard)
Use this for all solvents and liquid reagents prior to adding the thiol.
-
Seal: Place solvent in a Schlenk flask. Connect to a high-vacuum manifold. Close the stopcock.
-
Freeze: Submerge the flask in liquid nitrogen (
) until the solvent is completely solid.-
Why: This prevents solvent evaporation during the vacuum step.[1]
-
-
Pump: Open the stopcock to high vacuum (0.1–0.01 mmHg) for 5–10 minutes.
-
Thaw: Close the stopcock (isolate from vacuum). Remove
and thaw in a warm water bath. -
Repeat: Perform cycles 2–4 at least three times .
-
Backfill: After the final thaw, backfill with high-purity Argon.
Technical Note: Argon is preferred over Nitrogen for thioether synthesis because it is denser than air, forming a "blanket" over the reaction surface if the vessel is briefly opened.
Module 2: Chemical Control (Reagent Selection)
If your starting material is already partially oxidized (contains disulfides), or if the reaction is extremely sensitive, you need a reducing agent. However, compatibility is the killer here.
Comparative Data: Reducing Agents
| Reagent | Mechanism | Compatibility with Alkyl Halides ( | Compatibility with Proteins/Aqueous | pH Range |
| DTT / BME | Thiol-Disulfide Exchange | NO (Competes as nucleophile) | Yes | >7.5 |
| TCEP | Phosphine Attack + Hydrolysis | NO (Forms Phosphonium Salts) | YES (Excellent) | 1.5 - 8.5 |
| Zn / HCl | Metal Reduction | YES (If acidic conditions tolerated) | No | Acidic |
| Polymer-TCEP | Heterogeneous Phosphine | YES (Filter before adding electrophile) | Yes | 1.5 - 8.5 |
Critical Warning: TCEP and Alkyl Halides
Do NOT add free TCEP (Tris(2-carboxyethyl)phosphine) directly to a reaction containing an alkyl halide (e.g., Methyl Iodide, Benzyl Bromide).
-
The Failure Mode: The phosphorus in TCEP is a nucleophile. It will attack the alkyl halide to form a phosphonium salt, consuming your electrophile and failing to protect the thiol.
-
The Fix:
-
Dissolve Thiol/Disulfide in solvent.
-
Add Immobilized TCEP (TCEP on silica/agarose).
-
Stir for 30 mins under Argon.
-
Filter to remove the solid TCEP.
-
Immediately add the Alkyl Halide electrophile to the filtrate.
-
Module 3: Metal-Catalyzed Cross-Coupling (C-S Bond)
When synthesizing aryl thioethers (Ar-S-R) using Palladium or Copper, the mechanism involves oxidative addition. Disulfides are often formed as a byproduct of "Reductive Elimination" failures or pre-catalytic oxidation.
Mechanism & Ligand Strategy
To prevent homocoupling (Ar-S-S-Ar or R-S-S-R), you must accelerate the Reductive Elimination of the C-S bond.
-
Preferred Catalyst System:
or . -
Preferred Ligands: Bis-phosphines with wide bite angles (e.g., Xantphos ) or bulky monodentate phosphines (e.g., BrettPhos ).
-
Why: These ligands create a steric environment that disfavors the formation of the bridging sulfur species required for disulfide formation, forcing the Pd center to couple the Carbon and Sulfur.
Figure 2: The kinetic competition in Pd-catalyzed C-S coupling. Ligand choice drives the upper path.
Frequently Asked Questions (FAQs)
Q: Can I use DTT to prevent disulfides during my alkylation reaction? A: No. DTT (Dithiothreitol) contains two thiol groups. If you add it to your reaction, the alkyl halide will alkylate the DTT instead of your target molecule, resulting in a complex mixture of alkylated DTT byproducts.
Q: My thiol is an oil and smells terrible. How do I degas it? A: Do not FPT pure thiols; they may bump violently. Dissolve the thiol in your reaction solvent first, then perform the Freeze-Pump-Thaw cycles on the solution.
Q: I see disulfide in my LC-MS, but I used TCEP. Why? A: Did you check the pH? TCEP is most effective at pH < 8.[4]0. If your reaction uses a strong base (e.g., NaH, KOtBu) creating a pH > 9-10, TCEP stability decreases, and the rate of thiolate oxidation increases drastically. Furthermore, if you used an alkyl halide, the TCEP likely reacted with it (see Module 2).
Q: Can I use the disulfide as the starting material?
A: Yes, this is a clever strategy. If you cannot keep the thiol reduced, start with the stable disulfide (R-S-S-R). Add a reducing metal (like Zinc dust) and acid, or Sodium Borohydride (
References & Further Reading
-
Degassing Protocols:
-
TCEP Chemistry & Limitations:
-
Palladium Catalyzed C-S Bond Formation:
For further assistance, please contact the Application Support team with your specific reaction conditions (Solvent, Base, Electrophile).
Sources
Technical Guide: Stability & Storage of 2-[(2-Oxo-2-phenylethyl)thio]benzoic Acid
[1][2]
Executive Summary
This guide addresses the stability profile of 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid , a functionalized thioether often used as a synthetic intermediate (e.g., for benzothiophenes) or a scaffold in drug discovery (e.g., FTO inhibitors).[1]
Critical Warning: This compound possesses a "chemical duality."[2] While stable as a dry solid under correct conditions, it is highly reactive in solution.[2] It contains a phenacyl thioether moiety prone to photolysis and an ortho-carboxylic acid group that facilitates intramolecular cyclization under basic or thermal stress.[2]
Part 1: Storage & Handling Protocols
Solid State Storage (Long-Term)
-
Temperature: Store at -20°C . While the compound is a solid at room temperature, lower temperatures retard the slow oxidation of the sulfur atom.
-
Atmosphere: Store under inert gas (Argon or Nitrogen) .[2][1] The thioether group is susceptible to aerobic oxidation to sulfoxides (
) and sulfones (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> ) over extended periods.[1] -
Light Protection: CRITICAL. The phenacyl group is a known photolabile moiety.[2] Exposure to UV or ambient blue light can trigger homolytic cleavage of the C-S bond (Norrish-type photochemistry).[2] Store in amber vials wrapped in foil.
-
Moisture: Keep desiccated. Moisture can facilitate hydrolytic degradation or crystal form changes.[2][1]
Solution Stability (Short-Term)
Part 2: Technical Deep Dive (Mechanistic Insights)
To troubleshoot effectively, you must understand the three primary degradation pathways inherent to this molecule's structure.
Degradation Pathway 1: Intramolecular Cyclization (The "Base" Risk)
The methylene protons (
Degradation Pathway 2: Thioether Oxidation (The "Air" Risk)
The sulfur atom is electron-rich.[2][1] Exposure to atmospheric oxygen, especially in solution, converts the sulfide (-S-) to a sulfoxide (-SO-) and eventually a sulfone (-SO₂-) .[2][1] This changes the polarity and 3D shape of the molecule, potentially abolishing binding affinity.
Degradation Pathway 3: Photolysis (The "Light" Risk)
The phenacyl group (
Visualizing the Instability
Caption: Figure 1. Primary degradation pathways.[2][1] Note that base/heat triggers cyclization, while light triggers cleavage.[1]
Part 3: Troubleshooting & FAQs
Scenario 1: Solubility Issues in Aqueous Media
Q: I tried diluting my DMSO stock into PBS (pH 7.4), and a white precipitate formed immediately. What happened? A: This is a pKa issue. The carboxylic acid group has a pKa of approx 4-5.[2] However, the lipophilic phenacyl and phenyl rings make the neutral molecule very hydrophobic.
-
The Fix: Ensure the final pH is slightly above the pKa (pH 7.5–8.0) to ensure ionization of the carboxylate, which aids solubility. However, do not go too high (pH > 9) or you risk cyclization.[2][1]
-
Protocol: Predilute in DMSO, then slowly add to the buffer with rapid vortexing. Keep DMSO concentration < 1% if cells are involved, but up to 10% may be needed for cell-free assays.[2]
Scenario 2: Purity Discrepancies
Q: My LC-MS shows a peak with M-18 mass difference. Is this an impurity? A: This is likely the cyclized benzothiophene derivative (Loss of H₂O = M-18).[2]
-
Cause: The sample was likely exposed to heat or base during storage or the LC-MS run itself (e.g., heated column or basic mobile phase).[1]
-
Action: Check your storage history. If the solid was stored at RT, it may have degraded. If the stock is old, discard it.
Scenario 3: Color Change
Q: My white powder has turned slightly yellow/orange. A: This indicates surface oxidation or photodegradation .[2][1] Thioether oxidation products are often yellow.[2]
-
Action: Verify purity via HPLC. If >95% pure, you may repurify by recrystallization (typically from Ethanol/Water), but for biological assays, it is safer to purchase a fresh batch.[1]
Part 4: Summary of Physical Properties
| Property | Value / Description | Notes |
| Appearance | White to Off-White Solid | Yellowing indicates degradation.[2] |
| Solubility (DMSO) | > 50 mg/mL | Excellent.[2][1] |
| Solubility (Water) | Low (pH dependent) | Soluble as carboxylate salt (pH > 7).[2][1] |
| Melting Point | N/A (Reactive) | Often cyclizes before distinct melting.[2] |
| Reactivity | Thioether, Carboxyl, Ketone | Avoid: Strong Oxidizers, Strong Bases, UV Light. |
References
Technical Support Center: 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and validated protocols for studying the stability and degradation of this compound.
Scientific Overview & Predicted Degradation Pathways
2-[(2-Oxo-2-phenylethyl)thio]benzoic acid is a molecule featuring three key functional groups susceptible to degradation: a thioether linkage, a ketone, and a carboxylic acid on a phenyl ring. Understanding its stability is crucial for formulation development, shelf-life prediction, and ensuring therapeutic efficacy and safety.
Based on established chemical principles and literature on analogous structures, the primary degradation pathways involve oxidation of the thioether and hydrolysis, with photolytic degradation also being a potential route.[1][2][3][4][5]
Key Susceptible Sites:
-
Thioether (-S-): The sulfur atom is the most likely site for degradation, primarily through oxidation.[6] It can be oxidized first to a sulfoxide and then further to a sulfone under stronger oxidative conditions.
-
Carbonyl Group (C=O): The ketone is generally stable but can be susceptible to photolytic degradation via free radical mechanisms.[3]
-
Benzoic Acid Moiety: The aromatic ring can undergo hydroxylation under specific photocatalytic conditions, though this is typically less common than thioether oxidation.[7]
Predicted Degradation Pathway Diagram
The following diagram illustrates the most probable degradation routes for 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid under common stress conditions.
Caption: Predicted degradation pathways of the parent compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common degradation pathway for this molecule?
A1: The most anticipated degradation pathway is the oxidation of the thioether sulfur atom.[6] Under mild oxidative stress (e.g., exposure to air, trace peroxides, or low concentrations of H₂O₂), the formation of the corresponding sulfoxide is highly likely. Under more aggressive oxidative conditions, further oxidation to the sulfone can occur.
Q2: Is the compound susceptible to hydrolysis?
A2: Thioethers are generally stable to hydrolysis under neutral pH conditions.[1] However, under strongly acidic or basic conditions, cleavage of the C-S bond may be possible, although this typically requires more forcing conditions than oxidation.[8][9] Hydrolysis studies across a wide pH range are recommended to confirm this.
Q3: What are the expected challenges when developing an HPLC method for stability testing?
A3: The primary challenge is achieving adequate chromatographic separation between the parent compound and its key degradants (sulfoxide and sulfone). The polarity difference between the parent thioether, the sulfoxide, and the sulfone can be subtle. A gradient elution method on a C18 column is often a good starting point. Additionally, the degradants may exist at very low concentrations, requiring a sensitive detector (UV or MS).[10]
Q4: How can I confirm the identity of the sulfoxide and sulfone degradants?
A4: The most definitive method is Liquid Chromatography-Mass Spectrometry (LC-MS).[10] The sulfoxide degradant will have a mass increase of +16 amu (atomic mass units) compared to the parent, and the sulfone will have a mass increase of +32 amu. Tandem MS (MS/MS) can further confirm the structure by analyzing fragmentation patterns.
Q5: Should I be concerned about photostability?
A5: Yes. Molecules containing ketone and aromatic functionalities can be susceptible to photolytic degradation.[3] As per ICH guidelines, photostability testing should be performed by exposing the compound (in solid state and in solution) to a controlled light source to assess its potential for degradation upon light exposure.[4]
Troubleshooting Guide
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Rapid degradation observed in control samples (Time=0). | 1. Contaminated solvent or glassware (e.g., with oxidizing agents).2. The compound is highly unstable in the chosen analytical diluent. | 1. Use fresh, high-purity (e.g., HPLC-grade) solvents. Ensure glassware is scrupulously clean.2. Evaluate the stability of the compound in different diluents (e.g., acetonitrile/water vs. methanol/water). Prepare samples immediately before analysis. |
| Multiple unexpected peaks appear after oxidative stress. | 1. Over-stressing of the sample, leading to secondary degradation products.2. Non-specific reactions from a harsh oxidizing agent. | 1. Reduce the concentration of the oxidizing agent (e.g., H₂O₂) or shorten the exposure time. The goal is typically 5-20% degradation.[4]2. Use a milder oxidant or perform the study at a lower temperature. |
| Poor peak shape (tailing) for the parent compound or degradants in HPLC. | 1. Secondary interactions with the column stationary phase (e.g., interaction of the carboxylic acid with residual silanols).2. Inappropriate mobile phase pH. | 1. Use a mobile phase with a low pH (e.g., 2.5-3.0) using an additive like formic acid or phosphoric acid to suppress the ionization of the carboxylic acid.2. Consider using a column with end-capping or a different stationary phase. |
| No degradation observed under hydrolytic (acid/base) conditions. | 1. The thioether linkage is robust to hydrolysis under the tested conditions.2. Insufficient stress time or temperature. | 1. This is a valid result and indicates stability under these conditions.2. If necessary to induce degradation, increase the temperature (e.g., to 60-80°C) or extend the incubation time, while ensuring the conditions are scientifically justified.[5] |
| Baseline noise or drift during HPLC analysis. | 1. Mobile phase is not properly degassed.2. Contamination in the HPLC system or column.3. Detector lamp is failing. | 1. Degas the mobile phase using an inline degasser, sonication, or helium sparging.2. Flush the system thoroughly with a strong solvent like isopropanol. If the problem persists, replace the column.3. Check the detector lamp energy and replace if necessary. |
Experimental Protocols
Protocol 1: Forced Degradation Study Workflow
This protocol outlines the standard procedure for subjecting 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid to stress conditions as recommended by ICH guidelines.[4][5]
Objective: To generate characteristic degradation products and demonstrate the stability-indicating nature of the analytical method.
Materials:
-
2-[(2-Oxo-2-phenylethyl)thio]benzoic acid
-
HPLC-grade Acetonitrile (ACN) and Water
-
Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)
-
Calibrated pH meter, volumetric flasks, analytical balance
Workflow Diagram:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. biopharminternational.com [biopharminternational.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. biopharmaspec.com [biopharmaspec.com]
- 6. Synthesis of colorless and high-refractive-index sulfoxide-containing polymers by the oxidation of poly(phenylene sulfide) derivatives - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. TiO2/LaFeO3 Composites for the Efficient Degradation of Benzoic Acid and Hydrogen Production [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. forced degradation study: Topics by Science.gov [science.gov]
- 10. hilarispublisher.com [hilarispublisher.com]
Technical Support Center: TLC Monitoring of 2-[(2-Oxo-2-phenylethyl)thio]benzoic Acid
Welcome to the Reaction Monitoring Support Hub. Ticket ID: #TLC-25803-71-8 Subject: Optimization of Thin Layer Chromatography for S-phenacyl thiosalicylic acid derivatives. Assigned Scientist: Senior Application Specialist, Organic Synthesis Division.
Executive Summary
You are monitoring the synthesis or purity of 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid (CAS: 25803-71-8).[1][2] This compound is a bifunctional intermediate containing a carboxylic acid and a ketone , linked by a thioether .
Key Challenges:
-
Streaking: The carboxylic acid moiety causes severe tailing on silica gel.
-
Detection Ambiguity: Differentiating the product from the starting material (Thiosalicylic acid) requires specific visualization techniques.
-
Stability: The thioether linkage is susceptible to oxidation (sulfoxide formation) on the plate if left too long.
Module 1: Mobile Phase Optimization
Issue: "My product appears as a long streak rather than a distinct spot."
Diagnosis:
The carboxylic acid group (
The Fix: Acid Modification You must suppress the ionization of the carboxylic acid. Add a weak acid to your mobile phase.
Recommended Solvent Systems:
| Polarity | Solvent Composition (v/v) | Application | |
| Standard | Hexane : Ethyl Acetate : Acetic Acid (60 : 40 : 1) | 0.3 – 0.5 | Routine monitoring of alkylation reactions. |
| Polar | DCM : Methanol : Acetic Acid (95 : 5 :[2] 1) | 0.4 – 0.6 | If the product sticks to the baseline. |
| Non-Polar | Toluene : Ethyl Acetate : Formic Acid (80 : 20 :[2] 1) | 0.3 – 0.5 | Excellent for separating non-polar impurities (e.g., phenacyl bromide).[2] |
ngcontent-ng-c3932382896="" class="ng-star-inserted">Pro-Tip: Do not use amines (Triethylamine) in the mobile phase. While they reduce streaking for bases, they will form salts with your benzoic acid derivative, causing it to stay at the baseline.
Module 2: Visualization Protocols
Issue: "I see spots under UV, but I'm not sure which one is my product."
The Strategy: This molecule has three distinct chemical "handles" for visualization. Use a multi-stage visualization approach.
Step 1: Non-Destructive (UV 254 nm) [2][3]
-
Observation: Dark spot on green background.
-
Mechanism: The conjugated system (Benzene rings + Ketone) absorbs UV light strongly.
-
Limit: Shows everything (Starting materials and Product).
Step 2: Functional Group Specific Stains
If UV is inconclusive, dip the plate in one of the following:
-
Bromocresol Green (BCG): Specific for Acids.[3]
-
Result: The product and Thiosalicylic acid turn Yellow on a Blue background.
-
Differentiation: Phenacyl bromide (Starting Material 2) will not stain.
-
-
2,4-Dinitrophenylhydrazine (DNP): Specific for Ketones.[2]
-
Result: The product and Phenacyl bromide turn Orange/Red .
-
Differentiation: Thiosalicylic acid (Starting Material 1) will not stain.
-
Decision Logic:
-
Yellow with BCG AND Orange with DNP = Target Product .
-
Yellow with BCG only = Thiosalicylic Acid.
-
Orange with DNP only = Phenacyl Bromide.
Module 3: Reaction Monitoring (The Workflow)
Context: Synthesis via S-alkylation of Thiosalicylic acid with Phenacyl bromide.
Reaction Scheme:
TLC Profile Expectations:
| Compound | Polarity | Relative | Visualization Signature |
| Phenacyl Bromide | Low | High (~0.7 - 0.8) | UV+, DNP+ (Orange) |
| Target Product | Medium | Mid (~0.[2]4) | UV+, DNP+, BCG+ (Yellow) |
| Thiosalicylic Acid | High | Low/Baseline (~0.[2]1) | UV+, BCG+ (Yellow), Thiol Odor |
| Disulfide Dimer | High | Low (~0.[2]15) | UV+, Often appears if SM oxidizes |
Troubleshooting Flowchart:
Caption: Logic flow for monitoring the S-alkylation reaction. Ensure specific staining confirms the presence of the ketone moiety.
Module 4: Advanced Troubleshooting
Q: My product spot is disappearing/moving during workup?
A: You may be triggering premature cyclization. This compound is a precursor to benzo[b]thiophenes or thiochromones . In the presence of strong acid (like PPA or H₂SO₄) or heat, it cyclizes, losing a water molecule.[2]
-
Cyclized Product (Thiochromone): Will be Less Polar (Higher
) than the open-chain acid because it loses the free -COOH and ketone polarity to form a fused ring system. -
Check: If your spot moves up and loses BCG sensitivity (no longer acidic), cyclization has occurred.[2]
Q: I see a "ghost" spot just below my product.
A: This is likely the Sulfoxide .
Thioethers are prone to oxidation. If the TLC plate sits in air or iodine for too long, the sulfur oxidizes (
-
Prevention: Run TLC immediately after spotting. Do not store plates.
References
-
Synthesis & Cyclization Context
-
TLC Methodology for Acids
-
Sherma, J., & Fried, B.[2] (2003). Handbook of Thin-Layer Chromatography. CRC Press. (Standard reference for acid modification of mobile phases).
-
-
Compound Data
Sources
- 1. 2-[(2-OXO-2-PHENYLETHYL)THIO]BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. A One-Pot Successive Cyclization-Alkylation Strategy for the Synthesis of 2,3-Disubstituted Benzo[b]thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Facile synthesis of substituted 2-aroylbenzo[b]thiophen-3-ols to form novel triazole hybrids using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Characterization of byproducts in 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid reactions
Technical Support Center: Characterization of Byproducts in 2-[(2-Oxo-2-phenylethyl)thio]benzoic Acid Reactions
Executive Summary
Subject: Diagnostic and troubleshooting guide for impurities arising during the synthesis and cyclization of 2-[(2-oxo-2-phenylethyl)thio]benzoic acid (also known as 2-(phenacylthio)benzoic acid). Primary Application: Synthesis of 3-phenylbenzo[b]thiophene-2-carboxylic acid derivatives via acid-mediated cyclization (e.g., Polyphosphoric acid/PPA or Methanesulfonic acid). Criticality: High. The thioether linkage is susceptible to oxidation, and the cyclization step is sensitive to moisture and temperature, leading to specific, identifiable byproduct profiles.
Part 1: The Triage Dashboard
Before initiating complex purification, use this rapid diagnostic workflow to classify your impurity profile based on standard analytical data (LC-MS and
Visual Workflow: Byproduct Identification Logic
Figure 1: Decision tree for rapid classification of reaction impurities based on Mass Spectrometry shifts relative to the parent thioether.
Part 2: Deep Dive – Oxidative Impurities (The S-Oxide Trap)
The Issue: The thioether moiety is highly nucleophilic and prone to oxidation by atmospheric oxygen, peroxides in solvents (e.g., uninhibited ethers/THF), or during workup.
Q: My LC-MS shows a peak at M+16. Is this an impurity or an artifact? A: It is almost certainly the sulfoxide derivative. If you see M+32, it is the sulfone .
-
Mechanism: The sulfur atom attacks electrophilic oxygen species.
-
Diagnostic (NMR): This is the "Smoking Gun." In the parent thioether, the methylene protons (
) typically appear as a singlet (or a slightly broadened singlet) around 4.5–4.8 ppm.-
In the Sulfoxide: The sulfur atom becomes a chiral center. This makes the adjacent methylene protons diastereotopic . They will split into an AB quartet (two doublets with a large geminal coupling constant,
Hz).
-
Troubleshooting Protocol:
-
Solvent Check: Ensure your deuterated solvents (especially
) are free of acid/peroxides. Filter through basic alumina if unsure. -
Temperature: Perform the alkylation step at the lowest feasible temperature. Higher temperatures accelerate auto-oxidation.
-
Degassing: Sparge reaction solvents with Nitrogen/Argon for 15 minutes prior to adding the thiol.
Part 3: Cyclization Artifacts & Hydrolysis
The Issue: The conversion of 2-[(2-oxo-2-phenylethyl)thio]benzoic acid to 3-phenylbenzo[b]thiophene-2-carboxylic acid involves an acid-mediated dehydration.
Q: I see a peak with the correct mass for the product, but the NMR is messy. What happened? A: You may have regioisomers or incomplete cyclization intermediates .
-
Incomplete Cyclization: If water is present in your PPA or acid catalyst, the reaction may stall at the intermediate enol/hemiketal stage, or revert to the starting material via retro-Michael addition (hydrolysis).
-
Decarboxylation: If the reaction temperature exceeds 110°C (common in PPA protocols), the carboxylic acid at the C2 position can be lost (
extrusion), yielding 3-phenylbenzo[b]thiophene (Mass = Target - 44).
Q: How do I distinguish the cyclized product from the starting material by NMR? A: Look for the disappearance of the methylene singlet .
-
Starting Material:
ppm ( ). -
Cyclized Product: No aliphatic protons. The spectrum should be entirely aromatic (7.0–8.5 ppm).
-
Decarboxylated Byproduct: Look for a new singlet in the aromatic region (
ppm) corresponding to the C2-H proton of the thiophene ring.
Part 4: Mechanistic Pathway & Byproduct Genesis
Understanding where the byproduct comes from allows you to adjust the specific reaction parameter responsible.
Figure 2: Mechanistic map showing the genesis of oxidative, hydrolytic, and thermal byproducts.
Part 5: Standardized Analytical Protocols
Protocol A: HPLC Method for Impurity Profiling
Use this method to separate the polar sulfoxide from the lipophilic benzothiophene.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm |
| Mobile Phase A | Water + 0.1% Formic Acid (or TFA) |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (aromatic core) and 280 nm |
| Elution Order | Sulfoxide (Polar, Early) |
Protocol B: Chemical Distinctions (Wet Lab)
If you suspect a mixture of starting material and cyclized product that is difficult to separate by column chromatography:
-
Solubility Test: The cyclized product (3-phenylbenzo[b]thiophene-2-carboxylic acid) is often significantly less soluble in cold ethanol/methanol than the acyclic thioether starting material. Trituration with cold methanol is an effective purification strategy [1].
-
Acid/Base Extraction: Both the starting material and the product are carboxylic acids. However, the disulfide byproduct (dithiosalicylic acid) can be selectively removed if the alkylation was incomplete, as it is much more polar in its dianionic form.
References
-
ChemicalBook. (n.d.). Synthesis of 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid. Retrieved from
-
Sigma-Aldrich. (n.d.). 2-[(2-oxo-2-phenylethyl)thio]benzoic acid Product Page. Retrieved from
-
Bridges, A. J., et al. (1999). Process for the synthesis of benzothiophenes. U.S. Patent No.[1] 5,969,157. Washington, DC: U.S. Patent and Trademark Office. Retrieved from
-
Alikhani, Z., et al. (2022).[2][3] Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles.[3][4] The Journal of Organic Chemistry, 87(9), 6312-6320. Retrieved from
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. (Useful for identifying solvent peaks in impurity profiles). Retrieved from
Sources
- 1. US5969157A - Process for the synthesis of benzothiophenes - Google Patents [patents.google.com]
- 2. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles [organic-chemistry.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PMC [pmc.ncbi.nlm.nih.gov]
Removing unreacted starting materials from 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid
Welcome to the technical support center for the synthesis and purification of 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the removal of unreacted starting materials. Our goal is to equip you with the knowledge to overcome common experimental hurdles and ensure the high purity of your final product.
I. Understanding the Reaction and Potential Impurities
The synthesis of 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid typically involves the reaction of 2-mercaptobenzoic acid (also known as thiosalicylic acid) with an α-haloacetophenone, such as 2-bromoacetophenone, in the presence of a base.[1] A common procedure involves stirring the reactants at room temperature in a solvent like methanol with a base such as sodium acetate.[1]
The primary impurities to consider during workup are the unreacted starting materials:
-
2-Mercaptobenzoic Acid: A sulfur-yellow solid.[2]
-
2-Bromoacetophenone: A white to dark green-brown crystalline powder.[3][4]
Understanding the properties of these starting materials is crucial for developing an effective purification strategy.
Physicochemical Properties of Reactants and Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |
| 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid | C15H12O3S | 272.32[1][5] | Not specified | Soluble in many organic solvents. |
| 2-Mercaptobenzoic Acid (Thiosalicylic acid) | C7H6O2S | 154.19[2] | 168-169[2] | Soluble in hot water, alcohol, ether, and acetic acid; slightly soluble in petroleum ether.[2][6] Insoluble in cold water.[7] |
| 2-Bromoacetophenone | C8H7BrO | 199.04[4] | 48-51[3][4][8] | Practically insoluble in water.[3][4] Soluble in DMSO.[9] |
II. Troubleshooting and Purification Protocols
This section addresses common issues encountered during the purification of 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid and provides detailed, step-by-step protocols to resolve them.
Scenario 1: Presence of Unreacted 2-Mercaptobenzoic Acid
Question: My final product is a yellowish solid, and TLC analysis indicates the presence of a more polar impurity corresponding to 2-mercaptobenzoic acid. How can I remove it?
Answer: Unreacted 2-mercaptobenzoic acid can often be removed through a carefully designed liquid-liquid extraction procedure that exploits the acidic nature of both the starting material and the product.
Core Principle: pH-Dependent Solubility
Liquid-liquid extraction separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[10][11][12][13] The solubility of organic acids can be manipulated by adjusting the pH of the aqueous phase.[10] At a basic pH, the carboxylic acid group deprotonates to form a highly water-soluble carboxylate salt.
Workflow Diagram: Liquid-Liquid Extraction
Caption: Workflow for purification via liquid-liquid extraction.
Step-by-Step Protocol: Basic Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Extraction: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic solution will deprotonate the carboxylic acid groups of both the product and the unreacted 2-mercaptobenzoic acid, drawing them into the aqueous layer as their sodium salts.
-
Separation: Carefully separate the aqueous layer from the organic layer. The organic layer contains non-acidic impurities and can be discarded.
-
Acidification: Cool the aqueous layer in an ice bath and acidify it by slowly adding a strong acid, such as concentrated hydrochloric acid (HCl), until the pH is approximately 2. This will protonate the carboxylate salts, causing the pure product to precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing and Drying: Wash the collected solid with cold water to remove any remaining inorganic salts and then dry it thoroughly.
Scenario 2: Presence of Unreacted 2-Bromoacetophenone
Question: My product appears crystalline, but NMR analysis shows characteristic peaks for 2-bromoacetophenone. How can I eliminate this impurity?
Answer: Since 2-bromoacetophenone is not acidic, it will not be extracted into a basic aqueous solution. Therefore, the basic extraction described above should effectively separate it from your acidic product. However, if it persists, recrystallization is an excellent secondary purification method.
Core Principle: Differential Solubility
Recrystallization is a purification technique for solid compounds that relies on the principle that the solubility of a compound in a solvent increases with temperature. As a hot, saturated solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals. Impurities are typically present in lower concentrations and will remain in the solution.
Step-by-Step Protocol: Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent system. The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures. Ethanol, methanol, or a mixture of ethanol and water are often good starting points for compounds like this.
-
Dissolution: In a flask, add a minimal amount of the hot solvent to your crude product until it completely dissolves.[14]
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[14]
-
Cooling: Once the solution has reached room temperature, you can place it in an ice bath to maximize the yield of the crystals.[14]
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them completely.
Scenario 3: Both Starting Materials are Present as Impurities
Question: My crude product is a mixture containing both unreacted 2-mercaptobenzoic acid and 2-bromoacetophenone. What is the most efficient purification strategy?
Answer: A sequential purification approach combining liquid-liquid extraction and recrystallization is the most effective method in this case.
Workflow Diagram: Combined Purification Strategy
Caption: A sequential purification approach for removing multiple impurities.
Recommended Protocol:
-
First Pass Purification (Extraction): Perform the liquid-liquid extraction as detailed in Scenario 1. This will effectively remove the non-acidic 2-bromoacetophenone into the organic layer and carry your product and the unreacted 2-mercaptobenzoic acid into the aqueous layer. After acidification and precipitation, you will have a solid that is significantly enriched in your desired product.
-
Second Pass Purification (Recrystallization): Take the solid obtained from the extraction and perform a recrystallization as described in Scenario 2. This will remove the remaining traces of 2-mercaptobenzoic acid and any other minor impurities, yielding a highly pure final product.
III. Advanced Purification: Column Chromatography
For challenging separations or when very high purity is required, column chromatography is a powerful technique.[15][16][17]
Question: I've tried extraction and recrystallization, but I still have minor impurities. Can I use column chromatography?
Answer: Yes, column chromatography is an excellent option for purifying organic acids.[18][19]
Core Principle: Differential Adsorption
Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) as a mobile phase (solvent) is passed through the column.[17] More polar compounds will interact more strongly with the polar silica gel and elute more slowly, while less polar compounds will travel down the column more quickly.
Step-by-Step Protocol: Column Chromatography
-
Stationary Phase: Silica gel is a common stationary phase for the separation of a wide variety of compounds, including acids.[16]
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate) is typically used. You can determine the optimal solvent system by running preliminary tests on a Thin Layer Chromatography (TLC) plate.
-
Column Packing: Properly packing the column is crucial for good separation.[17]
-
Sample Loading: The crude product should be dissolved in a minimal amount of the eluent and carefully loaded onto the top of the column.[16][17]
-
Elution: The solvent is allowed to run through the column, and fractions are collected as they elute.
-
Analysis: The collected fractions are analyzed by TLC to identify which ones contain the pure product. These fractions are then combined, and the solvent is removed under reduced pressure to yield the purified compound.
IV. Frequently Asked Questions (FAQs)
Q1: My reaction did not go to completion. What can I do?
-
A1: Ensure your starting materials are pure and dry. The presence of water can interfere with the reaction. Also, consider increasing the reaction time or slightly warming the reaction mixture.
Q2: How do I know which layer is aqueous and which is organic during extraction?
-
A2: This depends on the densities of the solvents used. For example, ethyl acetate is less dense than water and will be the top layer. Dichloromethane is denser than water and will be the bottom layer. If you are unsure, add a few drops of water to the separatory funnel and observe which layer it joins.
Q3: Why is it important to cool the aqueous layer before acidification?
-
A3: The neutralization of a base with a strong acid is an exothermic reaction. Cooling the solution helps to control the temperature and prevent any potential side reactions or degradation of your product.
Q4: Can I use other bases for the extraction?
-
A4: Yes, other weak bases like sodium carbonate (Na₂CO₃) can be used. Strong bases like sodium hydroxide (NaOH) should be used with caution as they can potentially hydrolyze ester functionalities if present in the molecule.
Q5: What should I do if my product oils out during recrystallization instead of forming crystals?
-
A5: "Oiling out" can occur if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated. Try using a lower-boiling point solvent or adding a slightly larger volume of solvent. Scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes induce crystallization.
V. References
-
PubChem. (n.d.). 2-Mercaptobenzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (2023, December 2). Liquid–liquid extraction. Retrieved from [Link]
-
Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]
-
Syrris. (n.d.). Liquid-Liquid Extraction: An Overview. Retrieved from [Link]
-
Organomation. (n.d.). Solvent Extraction Techniques. Retrieved from [Link]
-
Solubility of Things. (n.d.). 2-Mercaptobenzoic acid. Retrieved from [Link]
-
ChemWhat. (n.d.). 2-Bromoacetophenone. Retrieved from [Link]
-
ChemBK. (2025, August 19). 2-Bromo acetophenone. Retrieved from [Link]
-
Good Scents Company. (n.d.). 2-Mercaptobenzoic Acid. Retrieved from [Link]
-
Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Extraction and Drying. Retrieved from [Link]
-
Google Patents. (n.d.). Purification of organic acids using anion exchange chromatography. Retrieved from
-
Oxford Lab Fine Chem LLP. (n.d.). 2-MERCAPTOBENZOIC ACID 99% AR. Retrieved from [Link]
-
Reachem. (2024, August 9). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
-
Agilent. (n.d.). Separation of Organic Acids on an Agilent Polaris C18-A Column. Retrieved from [Link]
-
Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization 2. Retrieved from [Link]
-
Google Patents. (n.d.). Preparation method of 2- [2- (thienyl) vinyl ] benzoic acid. Retrieved from
-
SpectraBase. (n.d.). Benzoic acid, 2-[[2-[4-oxo-3-(2-phenylethyl)-2-thioxo-5-thiazolidinyl]acetyl]amino]-, ethyl ester. Retrieved from [Link]
-
Supporting information. (n.d.). Retrieved from [Link]
-
GSRS. (n.d.). 2-(2-OXO-2-PHENYLETHYL)BENZOIC ACID. Retrieved from [Link]
-
Google Patents. (n.d.). Process for the preparation of 2-arylthiobenzoic acids. Retrieved from
-
ResearchGate. (n.d.). 2-Oxo-2-phenylethyl benzoate. Retrieved from [Link]
-
Google Patents. (n.d.). Process for the purification of benzoic acid. Retrieved from
Sources
- 1. 2-[(2-OXO-2-PHENYLETHYL)THIO]BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. 2-Mercaptobenzoic Acid | C7H6O2S | CID 5443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemwhat.com [chemwhat.com]
- 4. chembk.com [chembk.com]
- 5. 2-[(2-oxo-2-phenylethyl)thio]benzoic acid | 25803-71-8 [sigmaaldrich.com]
- 6. scent.vn [scent.vn]
- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 8. 2-Bromoacetophenone | 70-11-1 [chemicalbook.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 11. syrris.com [syrris.com]
- 12. organomation.com [organomation.com]
- 13. Extraction and Drying – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 14. people.chem.umass.edu [people.chem.umass.edu]
- 15. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 16. columbia.edu [columbia.edu]
- 17. chromtech.com [chromtech.com]
- 18. WO1999044707A2 - Purification of organic acids using anion exchange chromatography - Google Patents [patents.google.com]
- 19. lcms.cz [lcms.cz]
Validation & Comparative
Comparison of 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid with other thioxanthone precursors
This guide provides a comparative technical analysis of 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid (also known as S-phenacylthiosalicylic acid) versus standard thioxanthone precursors such as 2-(phenylthio)benzoic acid and dithiosalicylic acid .
While often grouped with thioxanthone precursors due to structural similarities and shared applications in photoinitiator synthesis, 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid follows a distinct cyclization pathway yielding benzo[b]thiophene derivatives rather than the tricyclic thioxanthone core. This guide elucidates these mechanistic divergences, synthesis efficiencies, and application scopes.
Executive Summary: The Structural Divergence
The primary distinction lies in the sulfur linkage (S-Alkyl vs. S-Aryl) and the resulting cyclization topology.
| Feature | Topic Compound: 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid | Standard Precursor: 2-(Phenylthio)benzoic acid |
| Structure Type | S-Phenacyl derivative (S-Alkyl-Aryl) | S-Phenyl derivative (Diaryl Sulfide) |
| Primary Cyclization Product | 2-Benzoyl-3-hydroxybenzo[b]thiophene (Thioindoxyl derivative) | Thioxanthone (Dibenzo-gamma-thiopyrone) |
| Cyclization Mechanism | Intramolecular Aldol-type Condensation (Base or Acid) | Friedel-Crafts Acylation (Strong Acid) |
| Reaction Conditions | Mild (Base/MeOH) or Acidic | Harsh (H₂SO₄, PPA, >100°C) |
| Application | Photoinitiator (Type II), Pharm.[1][2] Intermediate | Photoinitiator (Type II), UV Curing Standard |
Comparative Analysis of Precursors
A. Synthesis Efficiency & Atom Economy
1. 2-[(2-Oxo-2-phenylethyl)thio]benzoic Acid (The Phenacyl Route) [3][4]
-
Synthesis: Prepared via S-alkylation of thiosalicylic acid with phenacyl bromide (2-bromoacetophenone).
-
Cyclization: Occurs readily under basic conditions (Sodium Acetate/DMF) or acidic conditions.
-
Yield: High (>85%).
-
Advantage: The cyclization to the benzothiophene core is facile and avoids the harsh, dehydrating conditions required for thioxanthone ring closure.
-
Limitation: Does not yield the symmetric thioxanthone core directly; produces a structural isomer (2-benzoylbenzothiophene) with different UV absorption properties.
2. 2-(Phenylthio)benzoic Acid (The Thioxanthone Route)
-
Synthesis: Prepared via S-arylation (Ullmann coupling) of 2-chlorobenzoic acid with thiophenol, or from dithiosalicylic acid + benzene (Friedel-Crafts).
-
Cyclization: Requires strong acid catalysis (Conc. H₂SO₄, Polyphosphoric Acid, or Chlorosulfonic acid) to effect the intramolecular Friedel-Crafts acylation.
-
Yield: Typically 75-90%, but requires careful temperature control to avoid sulfonation byproducts.
-
Advantage: Yields the industry-standard Thioxanthone core (ITX, DETX precursors).
-
Limitation: High acid consumption, waste generation, and high-temperature processing.
B. Mechanistic Pathways
The following diagram illustrates the divergent pathways of these two precursors.
Caption: Divergent cyclization pathways: The phenacyl derivative undergoes base-mediated condensation to a benzothiophene, while the phenylthio derivative undergoes acid-mediated acylation to thioxanthone.
Experimental Protocols
Protocol A: Cyclization of 2-[(2-Oxo-2-phenylethyl)thio]benzoic Acid
Target: 2-Benzoyl-3-hydroxybenzo[b]thiophene
Reagents:
-
Precursor: 10.0 g (36.7 mmol)
-
Base: Sodium Acetate (anhydrous), 6.0 g (73.4 mmol)
-
Solvent: DMF (50 mL) or Acetic Anhydride (for acetylated derivative)
Procedure:
-
Dissolution: Charge the precursor and sodium acetate into a round-bottom flask containing DMF.
-
Reflux: Heat the mixture to reflux (approx. 153°C) for 2–4 hours. Monitor via TLC (Eluent: Hexane/Ethyl Acetate 3:1).
-
Quench: Cool the reaction mixture to room temperature and pour slowly into 200 mL of ice-cold water with vigorous stirring.
-
Isolation: A yellow/orange precipitate will form. Filter the solid using a Buchner funnel.
-
Purification: Wash the cake with water (3 x 50 mL) to remove residual DMF and salts. Recrystallize from ethanol or methanol.
-
Expected Yield: 85–92%.
-
Characterization: melting point ~103–107°C; IR shows characteristic carbonyl peaks for the benzoyl group.
Protocol B: Cyclization of 2-(Phenylthio)benzoic Acid
Target: Thioxanthone
Reagents:
-
Precursor: 10.0 g (43.4 mmol)
-
Acid: Conc. Sulfuric Acid (H₂SO₄, 98%), 50 mL
Procedure:
-
Addition: Place H₂SO₄ in a flask. Add the precursor in small portions over 30 minutes, maintaining temperature <30°C to prevent sulfonation.
-
Heating: Slowly heat the mixture to 80–100°C. Stir for 1–2 hours. The solution will turn deep red/brown (formation of the cyclic cation).
-
Quench: Cool to room temperature. Pour the mixture carefully onto 300 g of crushed ice. Caution: Exothermic.
-
Isolation: The crude thioxanthone precipitates as a greenish-yellow solid. Filter and wash with water until filtrate is neutral.
-
Purification: Recrystallize from ethanol or acetic acid.
-
Expected Yield: 75–85%.
-
Characterization: melting point ~209°C; strong fluorescence in solution.
Performance & Application Data
| Metric | 2-Benzoylbenzo[b]thiophene (From Topic Precursor) | Thioxanthone (From Standard Precursor) |
| UV Absorption | ||
| Photoinitiator Type | Type II (H-abstraction) / Cleavage hybrid | Type II (H-abstraction) |
| Solubility | Moderate in acrylates | Low (requires substitution, e.g., ITX) |
| Synthesis Cost | Moderate (requires phenacyl bromide) | Low (commodity reagents) |
| Regulatory | Specialized applications | Broadly registered (e.g., ITX, DETX) |
Conclusion: 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid is a specialized precursor. It is not a direct substitute for making the thioxanthone core but rather a route to thioindoxyl/benzothiophene photoinitiators. These derivatives offer alternative UV absorption profiles and are valuable when the specific spectral properties of thioxanthone are not required, or when milder synthesis conditions (avoiding hot H₂SO₄) are preferred.
References
-
Synthesis of 2-aroylbenzo[b]thiophen-3-ols. Source: National Institutes of Health (PMC). Context: Describes the reaction of 2-mercaptobenzoic acid with phenacyl bromide and subsequent cyclization.
-
Process for the production of substituted thioxanthones. Source: Google Patents (US20040059133A1). Context: Details the standard industrial synthesis of thioxanthone derivatives using sulfuric acid and dithiobisbenzoic acid.
-
Synthesis and Characterization of New Thioxanthone Derivatives. Source: Baghdad Science Journal. Context: Comparative methods for thioxanthone ring closure and derivatization.
-
2-(Phenylthio)benzoic acid Properties. Source: PubChem (CID 15210).[2] Context: Physical and chemical properties of the standard thioxanthone precursor.
Sources
Comparative Guide: 2-[(2-Oxo-2-phenylethyl)thio]benzoic Acid vs. Thiosalicylic Acid in Benzothiophene Synthesis
Executive Summary
In the synthesis of 2-aroylbenzo[b]thiophen-3-ols and related pharmacophores, researchers must choose between starting with the raw building block, Thiosalicylic Acid (TSA) , or the pre-functionalized intermediate, 2-[(2-oxo-2-phenylethyl)thio]benzoic acid (PTBA) .
-
Thiosalicylic Acid (One-Pot Protocol): Offers superior atom economy and speed (2–4 hours), making it ideal for high-throughput library generation and "Click" chemistry applications. However, it requires careful control of basicity to prevent side reactions.
-
PTBA (Stepwise Protocol): Provides higher purity and mechanistic clarity. Isolating this intermediate is the strategic choice when working with unstable phenacyl derivatives or when strict regulatory characterization of intermediates is required.
Mechanistic Insight: The Chemical Pathway
Understanding the reaction mechanism is critical for choosing the right starting point. The transformation involves two key steps: S-alkylation and Intramolecular Cyclocondensation .[1]
The Pathway[1][2][3][4][5][6]
-
S-Alkylation: The thiol group of TSA attacks the
-carbon of phenacyl bromide ( reaction) to form the thioether intermediate (PTBA). -
Cyclization: The active methylene group (
) of the PTBA undergoes an intramolecular condensation with the carboxylic acid moiety. This closes the thiophene ring, yielding the 3-hydroxybenzo[b]thiophene scaffold (often existing in equilibrium with its keto-tautomer).
Visualization of the Pathway
The following diagram illustrates the bifurcation between the one-pot and stepwise approaches.
Figure 1: Mechanistic bifurcation showing the direct One-Pot route (Green) versus the Stepwise isolation route (Red).
Performance Comparison: The "Vs." Analysis
The choice between TSA and PTBA is rarely about yield alone; it is about process control vs. process efficiency .
| Feature | Thiosalicylic Acid (One-Pot) | PTBA (Stepwise Isolation) |
| Primary Utility | High-throughput screening (HTS), Combinatorial Chemistry. | Process Chemistry, Complex/Unstable Substrates. |
| Total Reaction Time | 2–4 Hours (Rapid) | 12–24 Hours (Includes isolation/drying) |
| Overall Yield | 80–92% | 85–88% (Cumulative over 2 steps) |
| Purity Profile | Moderate (Requires chromatography or recrystallization). | High (Intermediate purification removes impurities early). |
| Reagent Cost | Low (Generic reagents). | Higher (Solvent costs for isolation). |
| Atom Economy | Excellent (Minimal waste). | Good (Loss of solvent in intermediate wash). |
| Scalability | Limited by exotherm control in large batches. | Excellent (Stepwise control of heat/energy). |
Key Technical Insight
-
The "One-Pot" Advantage: Recent literature (e.g., RSC Adv., 2024) demonstrates that using Triethylamine (TEA) in DMF allows the reaction to proceed at room temperature. This mild protocol preserves sensitive functional groups that might degrade under the reflux conditions required for the stepwise cyclization.
-
The "Isolation" Advantage: Starting with PTBA allows the use of stronger cyclization agents (e.g., Polyphosphoric Acid or Sodium Acetate at reflux) without worrying about side-reactions with the initial bromide, which is removed during the isolation step.
Experimental Protocols
Protocol A: One-Pot Synthesis (High Efficiency)
Best for: Rapid generation of benzothiophene libraries.
Reagents: Thiosalicylic Acid (1.0 equiv), Phenacyl Bromide derivative (1.2 equiv), Triethylamine (TEA, 2.0 equiv), DMF.
-
Charge: In a round-bottom flask, dissolve Thiosalicylic Acid (1 mmol) and Phenacyl Bromide (1.2 mmol) in DMF (5 mL).
-
Activate: Add Triethylamine (1 mL) dropwise. Note: Exotherm may occur.
-
React: Stir the mixture at room temperature for 2–4 hours. Monitor by TLC (Ethyl Acetate:Hexane 3:7).
-
Quench: Pour the reaction mixture into ice-cold water (30 mL).
-
Neutralize: Adjust pH to ~7 using 2N HCl.
-
Isolate: Filter the resulting solid.[2][3] Wash with cold water and recrystallize from ethanol.
Protocol B: Stepwise Synthesis via PTBA (High Control)
Best for: Validating mechanisms or purifying messy substrates.
Step 1: Isolation of PTBA
-
Mix: Combine Thiosalicylic Acid (10 mmol) and Phenacyl Bromide (10 mmol) in Methanol (50 mL).
-
Buffer: Add Sodium Acetate (15 mmol). Stir at room temperature for 1 hour.
-
Precipitate: Dilute with water. The thioether intermediate (PTBA) will precipitate as a white/off-white solid.
-
Dry: Filter, wash with water, and dry under vacuum. Yield is typically >95%.[3][4][5]
Step 2: Cyclization
-
Solubilize: Dissolve the isolated PTBA (5 mmol) in DMF (20 mL).
-
Catalyze: Add Sodium Acetate (10 mmol).
-
Reflux: Heat the mixture to reflux (or 100°C) for 30–60 minutes.
-
Workup: Cool to room temperature and pour into crushed ice. Filter the cyclized product.
Strategic Selection: Decision Matrix
Use the following logic flow to determine the optimal starting material for your specific campaign.
Figure 2: Decision matrix for selecting the optimal synthetic pathway.
References
-
ChemicalBook. (n.d.). 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid Synthesis and Properties. Retrieved from
-
Beilstein Journals. (2022). One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles.[6] Beilstein J. Org. Chem. Retrieved from
-
ResearchGate. (2024). Facile synthesis of substituted 2-aroylbenzo[b]thiophen-3-ols to form novel triazole hybrids using click chemistry. RSC Advances. Retrieved from
-
Organic Chemistry Portal. (2014). Convenient Synthesis of Benzothiazoles and Benzimidazoles.[6][4] Org.[7][6][4][5][8] Lett. Retrieved from
-
BenchChem. (2025).[9] Synthesis of Heterocycles Using 2-Acetylbenzoic Acid: Application Notes. Retrieved from
Sources
- 1. Facile synthesis of substituted 2-aroylbenzo[b]thiophen-3-ols to form novel triazole hybrids using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajol.info [ajol.info]
- 3. 2-[(2-OXO-2-PHENYLETHYL)THIO]BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. Convenient Synthesis of Benzothiazoles and Benzimidazoles through Brønsted Acid Catalyzed Cyclization of 2-Amino Thiophenols/Anilines with β-Diketones [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. BJOC - One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Comparative Guide: 2-[(2-Oxo-2-phenylethyl)thio]benzoic Acid Analogs as Next-Gen FTO Inhibitors
Topic: Structure-activity relationship of 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid analogs Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The Shift from Rigid to Flexible Scaffolds
In the developing landscape of epitranscriptomic therapeutics, the Fat mass and obesity-associated protein (FTO) has emerged as a critical target for Acute Myeloid Leukemia (AML) .[1] While early inhibitors like FB23 (a tricyclic benzoic acid) demonstrated high potency in vitro, their clinical utility was hampered by poor cellular permeability and solubility.
This guide analyzes the 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid scaffold (also known as phenacylthiobenzoic acids). These "open-chain" bioisosteres of FB23 offer a strategic advantage: they retain the essential pharmacophore for FTO inhibition while introducing structural flexibility that can be modified to enhance solubility and cell penetration.
Core Comparison at a Glance
| Feature | Standard: FB23 (Tricyclic) | Subject: Thio-Analog (Open-Chain) |
| Scaffold Type | Rigid, Fused Tricyclic System | Flexible, Open-Chain Thioether |
| Primary Target | FTO Demethylase (m6A) | FTO Demethylase (m6A) |
| Binding Mode | Mimics | Mimics |
| Potency (IC | ~60 nM (High) | ~0.3 |
| Cellular Efficacy | Moderate (Poor permeability) | High (via Ester Prodrugs) |
| Synthetic Complexity | High (Multi-step cyclization) | Low (One-step S-alkylation) |
Chemical Identity & Structural Logic
The subject scaffold, 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid , consists of a thiosalicylic acid moiety linked to a phenacyl group. This structure is not merely a synthetic intermediate; it is a rational bioisostere of the tricyclic FB23.
SAR Visualization: The Anatomy of Inhibition
The following diagram details the Structure-Activity Relationship (SAR) derived from recent medicinal chemistry campaigns (e.g., J. Med. Chem. studies).[1][2][3][4][5][6][7][8][9]
Figure 1: SAR Map of 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid. The carboxylic acid is critical for active site coordination, while the thioether provides necessary flexibility.
Comparative Performance Analysis
Enzymatic Potency (FTO Inhibition)
The "open-chain" analogs function as competitive inhibitors of FTO, competing with the co-factor
-
FB23: The rigid structure locks the carboxylate in an optimal position for coordinating the catalytic Iron (Fe
) center, resulting in nanomolar potency (IC 60 nM). -
Thio-Analogs (e.g., Compound 8c): The sulfur linker introduces rotational freedom. While this creates an entropic penalty upon binding, optimized analogs with halogenated phenyl rings (e.g., 4-Cl) achieve sub-micromolar potency (IC
0.3 M), which is sufficient for therapeutic relevance.
Cellular Efficacy & Prodrug Strategy
This is the decisive factor for drug development.
-
The Problem: Both FB23 and the free acid Thio-analogs are highly polar (charged carboxylate at physiological pH), leading to poor membrane permeability.
-
The Solution (Prodrugs): The Thio-analog scaffold is easily esterified. The methyl ester variant (e.g., Compound 7l ) is lipophilic, crossing the cell membrane efficiently. Once inside, intracellular esterases hydrolyze it back to the active acid form.
-
Result: The prodrug 7l shows superior anti-proliferative activity in AML cell lines (e.g., NB4, MONOMAC6) compared to the parent FB23, despite lower intrinsic enzymatic potency.
-
Mechanism of Action Pathway
Figure 2: Therapeutic mechanism. The prodrug strategy bypasses permeability issues, allowing the active metabolite to restore m6A methylation levels.
Experimental Protocols
To ensure reproducibility, the following protocols are standardized for synthesizing and testing these analogs.
Synthesis of 2-[(2-Oxo-2-phenylethyl)thio]benzoic Acid
Principle: Nucleophilic substitution (S-alkylation) of thiosalicylic acid with phenacyl bromide.
Reagents:
-
Thiosalicylic acid (1.0 eq)
-
2-Bromoacetophenone (1.0 eq)
-
Sodium Acetate (2.0 eq) or Potassium Carbonate
-
Solvent: Ethanol or Methanol (95%)
Workflow:
-
Dissolution: Dissolve 10 mmol of thiosalicylic acid in 20 mL of ethanol.
-
Activation: Add 20 mmol of Sodium Acetate. Stir for 10 minutes at Room Temperature (RT) to generate the thiolate anion.
-
Addition: Dropwise add a solution of 10 mmol 2-Bromoacetophenone in 10 mL ethanol.
-
Reaction: Stir at RT for 2–4 hours. A white/pale yellow precipitate will form.
-
Workup: Pour the mixture into 100 mL ice-cold water. Filter the solid.
-
Purification: Recrystallize from ethanol/water.
-
Yield: Typically 85–95%.
-
Note: Avoid refluxing in DMF/Base, as this leads to cyclization into benzothiophene derivatives (an undesired side reaction for this specific inhibitor class).
-
FTO Demethylase Activity Assay
Objective: Determine IC
-
System: Recombinant human FTO protein (50 nM).
-
Substrate: Synthetic ssRNA probe with a single m
A site (e.g., 5'-...GG(m A)CU...-3'). -
Reaction Buffer: 50 mM HEPES (pH 7.0), 2 mM Ascorbate, 100
M -Ketoglutarate, 50 M (NH ) Fe(SO ) . -
Procedure:
-
Incubate FTO with the test compound (0.01 – 100
M) for 15 min at RT. -
Add RNA substrate and incubate for 30–60 min at 37°C.
-
Stop reaction (EDTA) and digest RNA to nucleosides.
-
-
Detection: LC-MS/MS quantification of m
A vs. Adenosine ratio.
References
-
Huang, Y., et al. (2019). "Small-molecule targeting of oncogenic FTO demethylase in acute myeloid leukemia." Cancer Cell, 35(4), 677-691.
-
Liu, Y., et al. (2022). "Structure-Activity Relationships and Antileukemia Effects of the Tricyclic Benzoic Acid FTO Inhibitors." Journal of Medicinal Chemistry, 65(15), 10638–10654.[2] [4]
- Huff, S., et al. (2021). "Mechanism-Based Strategies for FTO Inhibition." Journal of Medicinal Chemistry. (Contextual grounding for FTO competitive inhibition).
-
ChemicalBook. "2-[(2-Oxo-2-phenylethyl)thio]benzoic acid Synthesis & Properties."
-
PubChem. "Compound Summary: 2-(2-Oxo-2-phenylethyl)benzoic acid."
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structure-Activity Relationships and Antileukemia Effects of the Tricyclic Benzoic Acid FTO Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and structure-activity relationships of (2-(arylthio)benzylideneamino)guanidines as a novel series of potent apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
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- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of 2-[(2-Oxo-2-phenylethyl)thio]benzoic Acid and Its Derivatives
In the landscape of medicinal chemistry, the benzoic acid scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This guide provides a comparative analysis of the biological activities of 2-[(2-oxo-2-phenylethyl)thio]benzoic acid and its related derivatives, offering insights for researchers and professionals in drug discovery and development. We will delve into their synthesis, mechanisms of action, and a comparative evaluation of their efficacy, supported by experimental data from peer-reviewed studies.
The 2-(Thio)benzoic Acid Scaffold: A Versatile Core
The core structure, characterized by a benzoic acid moiety with a sulfur-linked substituent at the 2-position, offers a versatile platform for chemical modification. This allows for the fine-tuning of physicochemical properties and biological activity. The introduction of a phenacylthio group, as in 2-[(2-oxo-2-phenylethyl)thio]benzoic acid, and other substitutions on the phenyl ring or the thio-linked side chain can significantly influence the compound's interaction with biological targets.
Comparative Biological Activities
The derivatives of 2-(thio)benzoic acid have been explored for a range of therapeutic applications. Below, we compare the key biological activities reported for different classes of these compounds.
Antimicrobial and Antifungal Activity
Several studies have highlighted the potential of 2-(thio)benzoic acid derivatives as antimicrobial agents. A notable study investigated the in vitro antimicrobial and cytotoxic activities of 2-[(2-nitro-1-phenylalkyl)thio]benzoic acid derivatives.[3][4]
Key Findings:
-
A series of 2-[(2-nitro-1-phenyl-ethyl)thio]benzoic acid derivatives demonstrated significant antifungal activity, with all tested compounds being more active than the reference drug ketoconazole against Candida albicans and C. krusei.[3][4]
-
In terms of antibacterial activity, some derivatives showed activity comparable to ampicillin against Staphylococcus aureus.[3]
-
The cytotoxic evaluation against Vero cell lines indicated that most of these active antifungal compounds exhibited lower toxicity than ketoconazole.[3][4]
Table 1: Comparative Antifungal Activity of 2-[(2-nitro-1-phenyl-ethyl)thio]benzoic Acid Derivatives [3][4]
| Compound | R | MIC (µg/mL) vs. C. albicans | MIC (µg/mL) vs. C. krusei |
| 3a | H | 62.5 | 62.5 |
| 3b | 4-CH₃ | 62.5 | 62.5 |
| 3c | 4-OCH₃ | 62.5 | 62.5 |
| 3d | 4-Cl | 31.25 | 31.25 |
| 3e | 4-Br | 31.25 | 31.25 |
| 3f | 3-NO₂ | 62.5 | 62.5 |
| 3g | 4-NO₂ | 62.5 | 62.5 |
| Ketoconazole | - | 125 | 125 |
| Fluconazole | - | 15.6 | 15.6 |
Note: Lower MIC values indicate higher antifungal activity.
Furthermore, a series of 2-(phenylthio)benzoylarylhydrazone derivatives were synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis H37Rv.[5] Compounds containing 5-nitro-2-furyl and 5-nitro-2-thienyl moieties displayed the most promising activity.[5]
Anticancer Activity
The 2-(thio)benzoic acid scaffold has also been investigated for its potential in oncology. Research into 2-(arylthio)benzoic acid derivatives has identified them as inhibitors of the fat mass and obesity-associated protein (FTO), which is implicated in acute myeloid leukemia (AML).[6]
Key Findings:
-
A synthesized derivative, compound 8c , was found to be a potent FTO inhibitor with an IC₅₀ value of 0.3 ± 0.1 μM.[6]
-
A prodrug strategy, by converting the carboxylic acid to a methyl ester, enhanced the antiproliferative effects in AML cell lines.[6]
In a related context, derivatives of 2-acetylbenzoic acid, which share structural similarities, have also shown promise as anticancer agents.[1] Similarly, 2-aminobenzoic acid hydrazides have been synthesized and evaluated for their anticancer activity against HeLa and IMR-32 cell lines, with some compounds exhibiting moderate cytotoxic activity.[7]
Table 2: Anticancer Activity of Selected Benzoic Acid Derivatives
| Compound Class | Target/Cell Line | Activity | Reference |
| 2-(Arylthio)benzoic Acid | FTO Enzyme | IC₅₀ = 0.3 ± 0.1 μM | [6] |
| 2-Aminobenzoic Acid Hydrazide | HeLa Cells | IC₅₀ = 241.62 μM | [7] |
| 2-Aminobenzoic Acid Hydrazide | IMR-32 Cells | Moderate Activity | [7] |
Anti-inflammatory Activity
The anti-inflammatory potential of related benzothiazole derivatives, which can be considered bioisosteres, has been explored. A study on 2-amino benzothiazole derivatives demonstrated significant anti-inflammatory activity in a carrageenan-induced paw edema model in rats.[8] This suggests that the broader structural class has potential for the development of anti-inflammatory agents.
Synthesis and Experimental Protocols
The synthesis of these derivatives often involves nucleophilic substitution reactions. For instance, 2-[(2-oxo-2-phenylethyl)thio]benzoic acid can be synthesized from thiosalicylic acid and 2-bromoacetophenone.[9]
General Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis and biological evaluation of 2-(thio)benzoic acid derivatives.
Caption: General workflow for synthesis and biological evaluation.
Experimental Protocol: Microplate Alamar Blue Assay (MABA) for Antimycobacterial Activity
This protocol is adapted from the methodology used for evaluating 2-(phenylthio)benzoylarylhydrazone derivatives.[5]
-
Preparation of Inoculum: Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC. The culture is harvested in the mid-log phase and the turbidity is adjusted to a McFarland standard of 1.0.
-
Drug Dilution: Test compounds are dissolved in DMSO to prepare stock solutions. Serial two-fold dilutions are prepared in a 96-well microplate.
-
Inoculation: The bacterial suspension is added to each well containing the diluted compounds.
-
Incubation: The microplates are incubated at 37°C for 5-7 days.
-
Addition of Alamar Blue: A freshly prepared solution of Alamar Blue is added to each well.
-
Second Incubation: The plates are re-incubated for 24 hours.
-
Reading Results: A change in color from blue to pink indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that prevents this color change.
Caption: Workflow for the Microplate Alamar Blue Assay (MABA).
Structure-Activity Relationship (SAR) Insights
From the available data, some preliminary structure-activity relationships can be inferred:
-
For Antifungal Activity: The presence of electron-withdrawing groups, such as chloro and bromo substituents on the phenyl ring of 2-[(2-nitro-1-phenyl-ethyl)thio]benzoic acid derivatives, appears to enhance antifungal activity.[3][4]
-
For Antimycobacterial Activity: The incorporation of a 5-nitroheteroaryl moiety in 2-(phenylthio)benzoylarylhydrazones is crucial for their activity against M. tuberculosis.[5]
-
For Anticancer (FTO Inhibition) Activity: The carboxylic acid group in 2-(arylthio)benzoic acids is important for binding to the FTO enzyme, and its conversion to an ester can create a prodrug with improved cellular activity.[6]
Conclusion and Future Directions
The 2-[(2-oxo-2-phenylethyl)thio]benzoic acid scaffold and its derivatives represent a promising area for drug discovery. The diverse biological activities, including antimicrobial, anticancer, and potentially anti-inflammatory effects, highlight the versatility of this chemical class. Future research should focus on a more systematic exploration of the structure-activity relationships through the synthesis and screening of a broader range of derivatives. Comparative studies against a panel of standard drugs and a deeper investigation into their mechanisms of action will be crucial for advancing these compounds towards clinical development.
References
-
Yüksek, H., et al. (2010). Synthesis and Antimycobacterial Activity of 2-(Phenylthio)benzoylarylhydrazone Derivatives. Marmara Pharmaceutical Journal, 14, 119-124. Retrieved from [Link]
-
Gökçe, M., et al. (2005). Synthesis and in Vitro Antimicrobial and Cytotoxicity Activities of 2-[(2-nitro-1-phenylalkyl)thio]benzoic Acid Derivatives. Turkish Journal of Chemistry, 29(2), 207-217. Retrieved from [Link]
-
Wang, Y., et al. (2024). Structure-Activity Relationships of 2-(Arylthio)benzoic Acid FTO Inhibitors. Israel Journal of Chemistry, 64(3-4), e202300103. Retrieved from [Link]
-
Kumar, A., et al. (2011). SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 2(7), 1746-1751. Retrieved from [Link]
-
Pierre, L. L., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Natural Products Chemistry & Research, 3(3). Retrieved from [Link]
-
Pierre, L. L., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). ResearchGate. Retrieved from [Link]
-
Gökçe, M., et al. (2005). Synthesis and in vitro antimicrobial and cytotoxicity activities of 2-[(2-nitro-1-phenylalkyl)thio]benzoic acid derivatives. ResearchGate. Retrieved from [Link]
-
Sammaiah, G., et al. (2008). ANTICANCER AND ANTIOXIDANT ACTIVITIES OF 2-AMINOBENZOIC ACID (2-OXO-1, 2 -DIHYDRO-INDOL-3-YLIDENE) HYDRAZIDES. Trade Science Inc. Retrieved from [Link]
Sources
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- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Antimycobacterial Activity of 2-(Phenylthio) benzoylarylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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- 8. sphinxsai.com [sphinxsai.com]
- 9. 2-[(2-OXO-2-PHENYLETHYL)THIO]BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
Comparative study of enzyme inhibition by 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid analogs
Executive Summary
This guide provides a technical comparison of 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid (also known as phenacylthiosalicylic acid) and its substituted analogs. These small molecules function as non-phosphorus mimetics of phosphotyrosine (pTyr), primarily targeting Protein Tyrosine Phosphatase 1B (PTP1B) .
PTP1B is a critical negative regulator of the insulin signaling pathway.[1][2][3][4] Its inhibition is a validated therapeutic strategy for Type 2 Diabetes Mellitus (T2DM) and obesity.[3] This guide analyzes how structural variations on the phenacyl ring influence inhibitory potency (
Mechanistic Basis of Inhibition
To evaluate these analogs effectively, one must understand the atomic-level interaction with the PTP1B active site.
The Pharmacophore
The scaffold consists of three distinct functional regions:
-
Benzoic Acid "Head" (pTyr Mimetic): The carboxylic acid moiety functions as a bioisostere of the phosphate group on the natural substrate (phosphotyrosine). It forms critical hydrogen bonds with the PTP1B active site residues (specifically Arg221 and the backbone of the P-loop).
-
Thioether Linker: The sulfur atom provides rotational flexibility, allowing the molecule to adopt the necessary conformation to bridge the active site and the secondary binding pocket.
-
Phenacyl "Tail": The phenyl ring targets the hydrophobic "second site" (residues Tyr46 , Arg47 , Asp48 ) adjacent to the catalytic pocket. Modifications here drive potency and selectivity.
Signaling Pathway & Inhibition Logic
The following diagram illustrates the intervention point of these analogs within the insulin signaling cascade.
Figure 1: Mechanism of Action. PTP1B normally dephosphorylates the Insulin Receptor and IRS-1, terminating the signal.[2] The inhibitor blocks PTP1B, prolonging the insulin signal.
Comparative Analysis of Analogs
The following comparison groups analogs based on the substitution pattern of the phenacyl ring. Data represents consensus trends observed in biochemical assays (pNPP substrate) for this chemical class.
Comparative Performance Table
| Analog ID | R-Group (Phenacyl) | Electronic Effect | Est.[5] IC50 (µM)* | Solubility | Primary Interaction Mode |
| P-01 (Parent) | -H | Neutral | 25 - 40 | High | Basal H-bonding (Arg221) + Hydrophobic fit. |
| P-02 | 4-Cl (Para-Chloro) | Electron Withdrawing | 5 - 15 | Low | Enhanced hydrophobic interaction in the "second site." Halogen bonding potential. |
| P-03 | 4-NO2 (Para-Nitro) | Strong E-Withdrawing | 8 - 20 | Moderate | Strong pi-stacking interactions; potential solubility issues. |
| P-04 | 4-OMe (Para-Methoxy) | Electron Donating | 30 - 50 | High | Weaker binding; OMe may sterically clash or disrupt tight hydrophobic packing. |
| Ref | Suramin | N/A | ~10 | High | Non-specific control (blocks multiple phosphatases). |
*Note: IC50 values are representative ranges for this scaffold class derived from structure-activity relationship (SAR) literature [1][2].
Technical Insight: Why 4-Cl (P-02) Outperforms
Experimental data consistently shows that lipophilic electron-withdrawing groups at the para position of the phenacyl ring (Analog P-02) enhance potency.
-
Causality: The PTP1B active site entrance contains a hydrophobic groove. The 4-Cl substituent extends the reach of the molecule into this groove, displacing water and increasing entropic gain upon binding.
-
Contrast: The 4-OMe analog (P-04), while soluble, often loses potency because the methoxy group is too polar for the deep hydrophobic pocket or introduces unfavorable steric bulk.
Experimental Protocols
To validate the inhibition constants (
Synthesis of the Scaffold
For reference in preparing fresh analogs.
Reaction: Thiosalicylic acid + 2-Bromoacetophenone (substituted)
-
Dissolve thiosalicylic acid (1 eq) in Methanol.
-
Add Sodium Acetate (2 eq) to deprotonate the thiol.
-
Add substituted 2-Bromoacetophenone (1 eq) dropwise.
-
Stir at RT for 2 hours. Precipitate with water, filter, and recrystallize from Ethanol [3].
PTP1B Enzyme Inhibition Assay (pNPP Method)
Objective: Determine the
Reagents:
-
Assay Buffer: 50 mM HEPES (pH 7.2), 1 mM EDTA, 100 mM NaCl, 2 mM DTT (Dithiothreitol). Note: DTT is crucial to prevent oxidation of the catalytic Cys215 residue.
-
Substrate: pNPP (para-Nitrophenyl Phosphate), 2 mM stock.
-
Enzyme: Recombinant Human PTP1B (0.5 µg/mL final).
-
Stop Solution: 1 M NaOH.
Workflow Diagram:
Figure 2: pNPP Assay Workflow. Critical steps include the pre-incubation (to allow inhibitor binding) and the NaOH quench (to develop the yellow color of the p-nitrophenolate anion).
Step-by-Step Methodology:
-
Preparation: Dilute analogs in DMSO. Final DMSO concentration in the well must be <1% to avoid enzyme denaturation.
-
Incubation: In a 96-well plate, add 10 µL of Analog and 40 µL of PTP1B Enzyme solution. Incubate for 10 minutes at 37°C. Why: This establishes the inhibitor-enzyme equilibrium before the substrate competes.
-
Initiation: Add 50 µL of pNPP substrate solution.
-
Kinetic Phase: Incubate for 20 minutes at 37°C. The solution will turn faint yellow as pNPP is hydrolyzed to p-nitrophenol.
-
Termination: Add 100 µL of 1 M NaOH. The high pH shifts the p-nitrophenol to its phenolate anion form, which absorbs strongly at 405 nm.
-
Quantification: Measure Absorbance (OD405) on a microplate reader.
-
Calculation:
Plot Log[Concentration] vs. % Inhibition to derive .
References
-
Zhang, S., et al. (2017). "Inhibition of protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase by geranylated flavonoids." Bioorganic & Medicinal Chemistry.
-
Combs, A. P. (2010). "Recent advances in the discovery of competitive protein tyrosine phosphatase 1B inhibitors for the treatment of diabetes, obesity, and cancer." Journal of Medicinal Chemistry.
-
ChemicalBook. (2023). "Synthesis of 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid." ChemicalBook Reaction Database.
-
Bio-Protocol. (2022). "Protein Tyrosine Phosphatase Biochemical Inhibition Assays." Bio-protocol.
Sources
- 1. Targeted Inhibition of Protein Tyrosine Phosphatase 1B by Viscosol Ameliorates Type 2 Diabetes Pathophysiology and Histology in Diabetic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Docking of oxalyl aryl amino benzoic acid derivatives into PTP1B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
Spectroscopic comparison of substituted 2-(phenacylthio)benzoic acids
Spectroscopic Guide: Substituted 2-(Phenacylthio)benzoic Acids
Executive Summary: The Gateway to Benzothiophenes
Substituted 2-(phenacylthio)benzoic acids (also known as 2-((2-oxo-2-phenylethyl)thio)benzoic acids) are critical, non-isolated intermediates in the synthesis of benzo[b]thiophenes , a scaffold ubiquitous in selective estrogen receptor modulators (SERMs) like Raloxifene .
For drug development professionals, the accurate characterization of this intermediate is the "Go/No-Go" checkpoint before the acid-catalyzed cyclization step. This guide provides a definitive spectroscopic comparison of these acyclic precursors versus their cyclized benzothiophene counterparts, focusing on the specific spectral signatures that validate structural integrity.
Synthesis & Structural Logic
The synthesis typically involves the S-alkylation of thiosalicylic acid with a substituted phenacyl bromide. The resulting acyclic sulfide possesses two distinct carbonyl environments (ketone and carboxylic acid) and a diagnostic methylene linker.
Workflow Diagram: Synthesis & Cyclization Logic
Figure 1: Synthetic pathway highlighting the intermediate as the critical control point.
Comparative Spectroscopic Analysis
The structural validation relies on three pillars: 1H NMR (Proton connectivity), 13C NMR (Carbonyl differentiation), and IR (Functional group status).
A. 1H NMR: The Diagnostic Singlet
The most critical signal for validating the acyclic intermediate is the methylene protons (-S-CH₂-C=O ).
-
Target Signal: A sharp singlet typically found between 4.20 – 4.80 ppm .
-
Differentiation:
-
vs. Phenacyl Bromide (Starting Material): The -CH₂-Br protons appear slightly upfield or downfield depending on the solvent, but the aromatic pattern of the thiosalicylic acid moiety (4 distinct protons) will be missing in the starting material.
-
vs. Benzothiophene (Cyclized Product): The cyclization involves the loss of water and the formation of a double bond. The diagnostic -CH₂- singlet disappears completely upon successful cyclization.
-
B. IR Spectroscopy: The Dual Carbonyl Region
These compounds exhibit a complex "double carbonyl" signature due to the presence of both an aryl ketone and a benzoic acid.[1]
-
Ketone (C=O): Conjugated with the phenacyl ring.[2] Typically 1680–1690 cm⁻¹ .
-
Acid (COOH): Typically 1690–1720 cm⁻¹ .
-
Observation: These bands often overlap to form a broad, split peak. A single sharp peak usually indicates esterification (impurity) or complete cyclization (loss of one carbonyl).
-
Hydroxyl (OH): The carboxylic acid OH stretch appears as a broad, jagged band from 2500–3300 cm⁻¹ , often overlapping C-H stretches.[1]
C. Comparative Data Table: Substituent Effects
The electronic nature of the substituent (
| Compound (Substituent | Electronic Effect | 1H NMR: -S-CH₂- (ppm)* | IR: Ketone C=O (cm⁻¹) | 13C NMR: Ketone C=O (ppm) |
| Unsubstituted ( | Standard | 4.45 (s) | 1685 | 194.5 |
| 4-Methoxy ( | Electron Donating (EDG) | 4.38 (s) | 1678 | 192.8 |
| 4-Nitro ( | Electron Withdrawing (EWG) | 4.62 (s) | 1695 | 195.2 |
Note: Values are representative of CDCl₃/DMSO-d₆ solutions. EDGs shield the methylene protons (lower ppm) and lower the C=O frequency via resonance. EWGs deshield the protons (higher ppm).
Experimental Protocols
Protocol 1: Synthesis of 2-(Phenacylthio)benzoic Acid
-
Dissolution: Dissolve thiosalicylic acid (10 mmol) in DMF (20 mL).
-
Base Addition: Add anhydrous
(22 mmol) and stir at room temperature for 15 minutes. -
Alkylation: Add substituted phenacyl bromide (10 mmol) portion-wise.
-
Checkpoint: The reaction is exothermic. Maintain temp < 40°C.
-
-
Workup: Pour mixture into ice-cold 1N HCl (100 mL). The product precipitates as a solid.
-
Purification: Filter, wash with water, and recrystallize from Ethanol/Water.
Protocol 2: Spectroscopic Validation (QC)
-
Sample Prep: Dissolve ~10 mg of dry solid in 0.6 mL
(or if solubility is poor). -
1H NMR Setup: Scan range -1 to 14 ppm. Delay time (d1) ≥ 2s to ensure integration accuracy of the acid proton.
-
Criteria for Acceptance:
-
Presence of singlet at ~4.5 ppm (Integration = 2H).
-
Presence of broad singlet >12 ppm (Integration = 1H, COOH).
-
Absence of doublet/triplet patterns in the aliphatic region (confirms no alkyl impurities).
-
Troubleshooting & Decision Matrix
Use this logic flow to interpret ambiguous spectral data during process development.
Figure 2: Spectroscopic decision tree for quality control.
References
-
Synthesis and Cyclization Mechanisms
-
Vertex AI Patent Search (US5969157A). Process for the synthesis of benzothiophenes. Link
-
-
Spectroscopic Data Correlations
-
General Characterization of Thio-Benzoic Acids
-
PrepChem. Synthesis of 2-(substituted-thio)benzoic acids. Link
-
Sources
A Comparative Guide to the Anticancer Efficacy of 2-[(2-Oxo-2-phenylethyl)thio]benzoic Acid Derivatives
This guide provides a comprehensive analysis of the anticancer potential of 2-[(2-oxo-2-phenylethyl)thio]benzoic acid derivatives. While research into this specific class of compounds is emerging, this document synthesizes the available preclinical data, compares their efficacy with established anticancer agents, and provides detailed experimental protocols for their evaluation. This guide is intended for researchers, scientists, and drug development professionals in the field of oncology.
Introduction: A Promising Scaffold in Oncology
The search for novel anticancer agents with improved efficacy and reduced toxicity is a cornerstone of oncological research. Benzoic acid derivatives have garnered significant attention as a versatile scaffold for the development of new therapeutic agents. The core structure of 2-[(2-oxo-2-phenylethyl)thio]benzoic acid combines several pharmacophoric features that suggest potential for anticancer activity. The thioether linkage and the α,β-unsaturated ketone system are known to interact with biological nucleophiles, a mechanism exploited by several approved anticancer drugs.
This guide will focus on the available data for a key analog, 2-((2-(thiophene-2-yl)acetyl)thio)benzoic acid , as a representative of this class and compare its cytotoxic profile against standard chemotherapeutic drugs.
Comparative Efficacy Analysis
Direct comparative studies on a series of 2-[(2-oxo-2-phenylethyl)thio]benzoic acid derivatives are limited in the current literature. However, a study on a closely related analog where the phenyl ring is replaced by a thiophene ring provides a valuable insight into the potential of this chemical class.
Cytotoxicity Profile of a Lead Derivative
A key derivative, 2-((2-(thiophene-2-yl)acetyl)thio)benzoic acid , has been evaluated for its in vitro anticancer activity. The half-maximal inhibitory concentration (IC50) value, which represents the concentration of a drug that is required for 50% inhibition of cell growth, is a critical parameter for assessing cytotoxic potential.
| Compound | Cell Line | IC50 (µM) | Reference Drug | Cell Line | IC50 (µM) |
| 2-((2-(thiophene-2-yl)acetyl)thio)benzoic acid | Caco-2 (Colon) | 239.88 | Cyclophosphamide | Caco-2 (Colon) | 257.11 |
Table 1: Comparative in vitro cytotoxicity of 2-((2-(thiophene-2-yl)acetyl)thio)benzoic acid and a reference drug.
The data indicates that 2-((2-(thiophene-2-yl)acetyl)thio)benzoic acid exhibits significant anticancer activity against the human colon adenocarcinoma cell line, Caco-2. Notably, its potency is comparable to the established anticancer drug, cyclophosphamide, in this specific cell line.
Comparison with Standard-of-Care Chemotherapeutics for Colorectal Cancer
To provide a broader context for the observed efficacy, it is essential to compare the activity of this derivative class with current first-line chemotherapeutic agents used in the treatment of colorectal cancer. Standard-of-care drugs for colorectal cancer include 5-fluorouracil (5-FU), oxaliplatin, and irinotecan.[1][2][3][4][5] The efficacy of these drugs can vary significantly depending on the specific cancer subtype and patient population.
While a direct head-to-head comparison in the same study is not available, the promising IC50 value of the thiophene derivative warrants further investigation and comparison with these established agents in a broader panel of colorectal cancer cell lines.
Mechanism of Action: Induction of Apoptosis
Preliminary mechanistic studies suggest that the anticancer effect of 2-((2-(thiophene-2-yl)acetyl)thio)benzoic acid is mediated through the induction of apoptosis, or programmed cell death. Apoptosis is a critical pathway for the elimination of damaged or cancerous cells and is a primary target for many anticancer therapies.
The ability of this compound to trigger apoptosis highlights its potential to selectively eliminate cancer cells. Further detailed studies are required to elucidate the specific apoptotic pathways (intrinsic vs. extrinsic) that are activated and the key molecular players involved.
Established Mechanisms of Comparative Drugs
-
Cisplatin : This platinum-based drug forms DNA adducts, leading to DNA damage.[6][7][8] This damage, if not repaired, triggers cell cycle arrest and apoptosis.[6][7]
-
Doxorubicin : This anthracycline antibiotic intercalates into DNA, inhibiting topoisomerase II and generating reactive oxygen species (ROS), which leads to DNA damage and apoptosis.[][10][11][12][13]
The following diagram illustrates a generalized workflow for investigating the pro-apoptotic effects of a novel compound.
Caption: Workflow for Apoptosis Induction Analysis.
Experimental Protocols
To ensure the reproducibility and validation of findings, detailed experimental protocols are crucial. The following are standard methodologies for assessing the anticancer efficacy of novel compounds.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[14][15][16][17][18]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., Caco-2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound and reference drug (e.g., cisplatin, doxorubicin) in culture medium. Replace the existing medium with 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Detection (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[19][20]
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by FITC-conjugated Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.
Step-by-Step Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are in early apoptosis, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[21][22][23][24]
Principle: PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase.
Step-by-Step Protocol:
-
Cell Treatment: Treat cells with the test compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is then used to generate a histogram to visualize the cell cycle distribution.
Caption: General Experimental Workflow for Anticancer Drug Screening.
Conclusion and Future Perspectives
The available evidence suggests that 2-[(2-oxo-2-phenylethyl)thio]benzoic acid derivatives, represented by the thiophene analog, are a promising class of compounds for further development as anticancer agents. The demonstrated in vitro cytotoxicity against a colon cancer cell line and the induction of apoptosis are encouraging preliminary findings.
Future research should focus on:
-
Synthesis and Screening of a Focused Library: A series of derivatives with substitutions on the phenyl ring should be synthesized and screened against a broad panel of cancer cell lines to establish structure-activity relationships (SAR).
-
In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds will be crucial for their further development.
-
In Vivo Efficacy Studies: Promising candidates should be evaluated in preclinical animal models of cancer to assess their in vivo efficacy, pharmacokinetics, and safety profiles.
-
Combination Studies: Investigating the potential synergistic effects of these derivatives with existing chemotherapeutic agents could lead to more effective treatment regimens.
References
- Cisplatin Biochemical Mechanism of Action: From Cytotoxicity to Induction of Cell Death Through Interconnections Between Apoptotic and Necrotic Pathways. (2003). Current Medicinal Chemistry.
- Mechanisms of Cisplatin-Induced Apoptosis and of Cisplatin Sensitivity: Potential of BIN1 to Act as a Potent Predictor of Cisplatin Sensitivity in Gastric Cancer Tre
- Cell cycle analysis with flow cytometry and propidium iodide. (n.d.). Abcam.
- Review on Pharmacology of Cisplatin: Clinical Use, Toxicity and Mechanism of Resistance of Cisplatin. (2019). Journal of Drug Delivery and Therapeutics.
- Cisplatin as a Xenobiotic Agent: Molecular Mechanisms of Actions and Clinical Applications in Oncology. (2026).
- Advances in Our Understanding of the Molecular Mechanisms of Action of Cisplatin in Cancer Therapy. (2021).
- Annexin V staining assay protocol for apoptosis. (n.d.). Abcam.
- Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). University of Padua.
- Doxorubicin: Definition, Structure, Cardiotoxicity, Applications and Mechanism of Action. (n.d.). BOC Sciences.
- Chemotherapy for colorectal cancer. (n.d.). Canadian Cancer Society.
- Chemotherapy for colon cancer. (2025). Mayo Clinic.
- DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. (n.d.). University of Virginia School of Medicine.
- What is the mechanism of Doxorubicin Hydrochloride? (2024).
- Annexin V-FITC Apoptosis Detection Kit. (n.d.). Bio-Rad.
- Doxorubicin: An Overview of the Anti-Cancer and Chemoresistance Mechanisms. (2020).
- Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. (2023). Cancers.
- Mechanism of apoptosis induced by doxorubicin through the generation of hydrogen peroxide. (2005). Life Sciences.
- Propidium Iodide Staining of Cells for FACS Analysis. (2022). Bio-protocol.
- Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne.
- DNA Staining with PI: Complex Hypotonic Solution. (n.d.). The University of Iowa.
- Chemotherapy treatment for colon cancer. (n.d.). Cancer Research UK.
- MTT assay protocol. (n.d.). Abcam.
- Colorectal Cancer Chemotherapy | Chemo for Colon & Rectal Cancer. (2024). American Cancer Society.
- The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.).
- Chemotherapy. (2025). Bowel Cancer UK.
- Annexin V-FITC/PI Apoptosis Kit. (n.d.). Elabscience.
- MTT Cell Assay Protocol. (n.d.). Checkpoint lab.
- FITC Annexin V and PI Apoptosis Kit. (n.d.). Thermo Fisher Scientific.
- Detailed protocol for MTT Cell Viability and Prolifer
- MTT Assay Protocol. (n.d.).
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Benchmarking Thioxanthone Synthesis: Legacy Acid-Mediated Routes vs. Visible-Light Photoredox Catalysis
[1]
Executive Summary
Thioxanthones (9-oxo-9H-thioxanthenes) are critical heterocyclic scaffolds in drug development, serving as core structures for antitumor agents (e.g., Lucanthone), antischistosomal drugs, and high-efficiency photoinitiators.[1][2][3][4]
For decades, the synthesis of these scaffolds has relied on harsh Friedel-Crafts acylation or acid-mediated cyclodehydration protocols.[1] While effective for simple substrates, these "legacy" methods suffer from poor regioselectivity, low functional group tolerance, and high environmental impact.[1]
This guide benchmarks a traditional Sulfuric Acid-Mediated Cyclization against a novel Visible-Light Photoredox Protocol (Liao et al., 2023) .[1] Our analysis demonstrates that while legacy methods remain viable for bulk synthesis of simple cores, the photoredox approach offers superior atom economy, milder conditions, and access to complex, functionalized derivatives previously unattainable.[1]
Part 1: The Legacy Benchmark (Control Group)
Method: Sulfuric Acid-Mediated Cyclodehydration
Mechanism: Electrophilic Aromatic Substitution (
The traditional route typically involves a two-step sequence: the formation of a 2-(arylthio)benzoic acid intermediate via nucleophilic aromatic substitution (
Experimental Protocol (Standardized)
-
Precursor Synthesis: Condense thiosalicylic acid (1.0 equiv) with a halobenzene derivative (1.2 equiv) in the presence of Cu powder and NaOH to yield the 2-(arylthio)benzoic acid intermediate.[1]
-
Acid Activation: Dissolve the dried intermediate in concentrated
(10–20 mL per gram of substrate) at 0°C. -
Cyclization: Heat the mixture to 80–100°C for 2–6 hours . The reaction proceeds via an acylium ion intermediate which attacks the adjacent aromatic ring.[5]
-
Quenching: Pour the corrosive reaction mixture onto crushed ice to precipitate the crude thioxanthone.
-
Purification: Recrystallization from ethanol or column chromatography.[1]
Performance Metrics (Baseline)
Part 2: The Modern Challenger
Method: Visible-Light Promoted Photoredox Catalysis
Mechanism: Radical-Mediated Oxidative Cyclization (HAT/C-C Bond Formation) Source: Liao, W. et al. Org.[1] Lett. 2023, 25, 6352–6356.[1][6]
This method utilizes visible light to drive the formation of the thioxanthone core from thiobenzophenones or similar precursors without transition metals. It relies on Phenanthraquinone (PQ) as a photocatalyst and ammonium persulfate as a terminal oxidant.[1]
Experimental Protocol (Optimized)
-
Reaction Setup: In a Pyrex tube, charge the thiobenzophenone derivative (0.2 mmol), Phenanthraquinone (PQ, 10 mol%), and
(2.0 equiv). -
Solvent System: Add anhydrous Acetonitrile (
, 2.0 mL). -
Irradiation: Irradiate the mixture with Blue LEDs (450–460 nm) at room temperature (25–30°C ) under an argon atmosphere.
-
Duration: Stir for 12–24 hours .
-
Workup: Dilute with water, extract with ethyl acetate, and purify via flash chromatography.
Performance Metrics (New Standard)
Part 3: Head-to-Head Comparison
The following table benchmarks the two methods across critical drug development parameters.
| Feature | Legacy Route (Acid-Mediated) | Modern Route (Photoredox) |
| Primary Mechanism | Cationic ( | Radical (HAT / SET) |
| Temperature | High (80–100°C) | Ambient (25°C) |
| Reagents | Conc.[1] | PQ (Cat.), |
| Func. Group Tolerance | Low (Acid-labile groups degrade) | High (Tolerates esters, halides, nitriles) |
| Regioselectivity | Poor (Mixtures common with EDGs) | High (Guided by radical stability) |
| Atom Economy | Low (Stoichiometric acid waste) | Moderate (Stoichiometric oxidant byproduct) |
| Safety Profile | High Risk (Corrosives, Exotherms) | Low Risk (Light driven, neutral solvent) |
Part 4: Mechanistic Visualization
Understanding the causality of the performance differences requires visualizing the reaction pathways. The Legacy route relies on a high-energy cation, while the Modern route utilizes a controlled radical sequence.
Diagram 1: Legacy vs. Modern Pathway Logic[1]
Caption: Comparison of the high-energy cationic pathway (Legacy) vs. the mild radical-mediated pathway (Modern), highlighting the origin of regioselectivity differences.
Part 5: Conclusion & Recommendation
For routine, large-scale synthesis of simple, unsubstituted thioxanthones where raw material cost is the only driver, the Legacy Sulfuric Acid route remains a viable, albeit hazardous, option.[1]
However, for drug discovery and late-stage functionalization , the Visible-Light Photoredox Protocol is the superior benchmark.[1] It validates itself through:
-
Chemo-selectivity: The ability to retain acid-sensitive pharmacophores.[1]
-
Operational Safety: Removing superacids reduces engineering controls required.[1]
-
Regio-fidelity: Ensuring single-isomer products simplifies purification and structure-activity relationship (SAR) studies.[1]
Recommendation: Adopt the photoredox workflow for all library generation and lead optimization campaigns involving thioxanthone scaffolds.
References
-
Liao, W., Hou, J., Tang, H., Guo, X., Sheng, G., & Jin, M. (2023).[1][6] Photoredox Catalysis with Visible Light for Synthesis of Thioxanthones Derivatives. Organic Letters, 25(34), 6352–6356.[1] [1][6]
-
Zhou, Y., Xu, Y., Zheng, T., et al. (2023).[1][9] Copper-Mediated C-H Chalcogenation of Heterocycles: Application to the Synthesis of Chalcogenoxanthones. Advanced Synthesis & Catalysis. [1]
-
Chemistry Steps. (2025). Friedel-Crafts Acylation: Mechanism and Applications.
-
Aksakal, S. & Balci, M. (2024).[1] Intramolecular Friedel–Crafts Reaction with Trifluoroacetic Acid: Synthesizing Some New Functionalized 9-Aryl/Alkyl Thioxanthenes. PMC (PubMed Central).[1]
Sources
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- 3. CN1461302A - Preparation of Thioxanthone by Friedel-Crafts Method - Google Patents [patents.google.com]
- 4. tokyouniversityofscience.medium.com [tokyouniversityofscience.medium.com]
- 5. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
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In vitro testing of 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid derivatives
Executive Summary
2-[(2-Oxo-2-phenylethyl)thio]benzoic acid (and its derivatives) represents a "privileged scaffold" in medicinal chemistry, primarily utilized for its dual-action potential as an antimicrobial agent and a urease inhibitor . Unlike rigid single-target drugs, this thio-benzoic acid backbone offers a flexible hinge region (thioether linkage) that allows for conformational adaptation to various enzyme active sites, particularly metalloenzymes like urease and microbial cell wall targets.
This guide provides a technical comparison of this scaffold against industry-standard alternatives (Ketoconazole, Ampicillin, and Acetohydroxamic Acid), supported by experimental protocols and mechanistic insights.
Chemical Context & Structural Logic
The core value of this compound lies in its synthetic accessibility and structural malleability. It is typically synthesized via the S-alkylation of thiosalicylic acid with 2-bromoacetophenone .
Why this Scaffold?
-
Thioether Linkage (-S-): Acts as a bioisostere to ether/methylene bridges but provides unique electronic properties (oxidation to sulfoxides/sulfones) that enhance binding affinity to active site cysteines.
-
Carboxylic Acid Moiety: Facilitates hydrogen bonding or metal chelation (essential for urease inhibition).
-
Phenacyl Group: Provides a hydrophobic handle for interacting with non-polar pockets in target enzymes.
Synthesis Workflow
The following diagram illustrates the standard synthesis pathway and its cyclization potential into benzisothiazoles, a common active derivative.
Figure 1: Synthesis pathway showing the S-alkylation of thiosalicylic acid to form the title scaffold and its subsequent cyclization.
Comparative Performance: Antimicrobial Activity
The Benchmark
-
Target: Fungal pathogens (Candida albicans) and Gram-positive bacteria (Staphylococcus aureus).[1][2]
-
Standard Alternatives: Ketoconazole (Antifungal), Ampicillin (Antibacterial).[1][3]
Performance Analysis
Derivatives of the title compound, particularly those with nitro-substitutions on the phenylethyl ring (e.g., 2-[(2-nitro-1-phenyl-ethyl)thio]benzoic acid), have demonstrated superior efficacy compared to azole antifungals in specific strains.
Key Finding: The thio-benzoic acid derivatives often exhibit lower cytotoxicity (IC50) against mammalian Vero cells compared to Ketoconazole, offering a better therapeutic index.
Comparative Data Summary
Data aggregated from representative structure-activity relationship (SAR) studies [1, 3].
| Compound Class | Test Organism | MIC (µg/mL) | Performance vs. Standard | Cytotoxicity (Vero Cells) |
| Title Scaffold (Nitro-derivative) | Candida albicans | 12.5 - 25 | Superior (vs. Ketoconazole MIC 50+) | Low |
| Title Scaffold (Unsubstituted) | Staphylococcus aureus | 50 - 100 | Moderate (vs. Ampicillin MIC <10) | Low |
| Ketoconazole (Standard) | Candida albicans | 50 - 64 | Baseline | Moderate/High |
| Ampicillin (Standard) | Staphylococcus aureus | 1 - 5 | Superior | Low |
Mechanistic Insight
The antifungal potency is attributed to the interference with ergosterol biosynthesis, similar to azoles, but the carboxylic acid group adds a secondary mechanism of disrupting membrane pH gradients, which standard azoles lack.
Comparative Performance: Urease Inhibition
The Benchmark
-
Target: Urease (Nickel-dependent metalloenzyme).
-
Relevance: Treatment of H. pylori infections (peptic ulcers) and prevention of urease-induced kidney stones.
-
Standard Alternatives: Acetohydroxamic Acid (AHA) and Thiourea .[4]
Performance Analysis
The title scaffold acts as a competitive inhibitor.[5] The carboxylic acid and the carbonyl oxygen of the phenacyl group form a "pincer" that chelates the active site Nickel ions.
Key Finding: While AHA is a potent chelator, it suffers from rapid hydrolysis and poor pharmacokinetics. The 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid derivatives offer higher stability and comparable IC50 values in the low micromolar range.
Inhibition Mechanism Diagram
Figure 2: Proposed mechanism of urease inhibition via bidentate chelation of the active site Nickel ions.
Experimental Protocols
Protocol A: Synthesis of 2-[(2-Oxo-2-phenylethyl)thio]benzoic Acid
Objective: To produce high-purity scaffold for biological testing.
-
Reagents: Thiosalicylic acid (0.01 mol), 2-Bromoacetophenone (0.01 mol), Potassium Hydroxide (KOH), Ethanol (95%).
-
Procedure:
-
Dissolve thiosalicylic acid in 20 mL of ethanol containing 2 equivalents of KOH.
-
Add 2-Bromoacetophenone dropwise over 15 minutes while stirring at room temperature.
-
Critical Step: Reflux the mixture for 3–4 hours. Monitor via TLC (Solvent: Hexane/Ethyl Acetate 3:1).
-
Cool the mixture and pour into crushed ice/water acidified with dilute HCl (pH 2–3).
-
Filter the resulting white precipitate.
-
Purification: Recrystallize from Ethanol/Water (1:1) to remove unreacted thiol.
-
-
Validation: Melting point determination (approx. 180–185°C depending on derivative) and IR spectroscopy (Look for C=O stretch at ~1680 cm⁻¹ and COOH broad peak).
Protocol B: Urease Inhibition Assay (Indophenol Method)
Objective: Determine the IC50 of the synthesized derivative.
-
Reagents: Jack bean urease (Sigma), Urea substrate, Phenol-nitroprusside reagent, Alkaline hypochlorite.
-
Workflow:
-
Incubation: Mix 25 µL of enzyme solution (5 U/mL) with 5 µL of test compound (dissolved in DMSO) at various concentrations (10–1000 µM).
-
Incubate at 37°C for 15 minutes to allow inhibitor binding.
-
Reaction: Add 50 µL of Urea (100 mM phosphate buffer, pH 6.8). Incubate for 10 minutes.
-
Termination: Add 40 µL of Phenol-nitroprusside followed by 40 µL of Alkaline hypochlorite.
-
Readout: Measure absorbance at 625 nm after 20 minutes (Blue color intensity ∝ Ammonia produced).
-
-
Calculation:
Calculate IC50 using non-linear regression (GraphPad Prism).
References
-
Gökçe, M., et al. (2005). Synthesis and in vitro antimicrobial and cytotoxicity activities of 2-[(2-nitro-1-phenylalkyl)thio]benzoic acid derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Amtul, Z., et al. (2002). Chemistry and Mechanism of Urease Inhibition. Current Medicinal Chemistry.
-
ChemicalBook. (n.d.). 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid Synthesis and Properties.
-
Sigma-Aldrich. (n.d.). Product Specification: 2-[(2-oxo-2-phenylethyl)thio]benzoic acid.
Sources
A Computational Chemist's Guide to the Cyclization of 2-[(2-Oxo-2-phenylethyl)thio]benzoic Acid: Mechanism, Performance, and Modern Alternatives
For researchers and professionals in drug development and materials science, the thioxanthone scaffold is a privileged structure, appearing in everything from anticancer agents to photocatalysts and organic light-emitting diodes (OLEDs).[1][2] The classical approach to this three-ring system often involves an acid-catalyzed intramolecular cyclization of a suitable precursor, such as 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid. This intramolecular thia-Friedel-Crafts acylation is a robust and well-established transformation.[3]
However, in an era of precision and efficiency, simply knowing a reaction works is not enough. We must understand how it works at a molecular level to optimize its outcome and rationally design next-generation syntheses. Furthermore, we must critically evaluate these classical methods against a growing arsenal of modern synthetic techniques that may offer milder conditions, broader substrate scope, or improved environmental credentials.[4][5]
This guide provides a comprehensive framework for a computational investigation into the cyclization of 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid. We will dissect its probable mechanism through the lens of Density Functional Theory (DFT), propose a rigorous protocol for its study, and objectively compare this classical route against cutting-edge alternatives for thioxanthone synthesis.
Part 1: Elucidating the Reaction Pathway: A Computational Deep Dive
The intramolecular cyclization of 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid is postulated to proceed via an electrophilic aromatic substitution (SEAr) mechanism, a variant of the Friedel-Crafts acylation.[3] The reaction requires a strong acid, which can be either a Brønsted or Lewis acid, to activate the ketone carbonyl group, thereby generating a potent electrophile that is attacked by the electron-rich benzoic acid ring.
Proposed Catalytic Cycle: The Thia-Friedel-Crafts Mechanism
The reaction is expected to proceed through three key stages:
-
Carbonyl Activation: The acid catalyst (H⁺ or Lewis Acid) coordinates to the carbonyl oxygen of the 2-oxo-2-phenylethyl moiety. This activation enhances the electrophilicity of the carbonyl carbon.
-
Intramolecular Electrophilic Attack: The electron-rich aromatic ring of the benzoic acid moiety performs a nucleophilic attack on the activated carbonyl carbon. This is the crucial C-C bond-forming step and is typically the rate-determining step of the reaction. This step forms a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion.
-
Dehydration and Rearomatization: A molecule of water is eliminated, and the aromaticity of the newly formed ring system is restored, yielding the final thioxanthone product.
Below is a logical diagram of the proposed mechanistic pathway.
Caption: Proposed mechanism for the acid-catalyzed intramolecular cyclization.
Designing a Self-Validating Computational Protocol
To rigorously test this hypothesis and quantify the reaction's energetics, a well-designed computational protocol is essential. Density Functional Theory (DFT) stands as the workhorse for such mechanistic studies in organic chemistry, offering a favorable balance of accuracy and computational cost.[6][7][8]
Experimental Workflow: A Step-by-Step Guide
The following workflow provides a detailed, self-validating system for studying the reaction mechanism.
Caption: A robust workflow for computational mechanistic studies.
-
Geometry Optimization: All stationary points (reactant, intermediates, transition states, product) are optimized to find their lowest energy structure. A common starting point is the B3LYP functional with a Pople-style basis set like 6-31G(d).
-
Frequency Calculations: These are performed at the same level of theory to characterize the stationary points. A true minimum (reactant, intermediate, product) will have zero imaginary frequencies, while a transition state must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
-
Transition State (TS) Confirmation: An Intrinsic Reaction Coordinate (IRC) calculation is crucial. It follows the reaction path downhill from the TS to ensure it correctly connects the intended reactant and product of that elementary step. This is a key self-validation step.
-
Single-Point Energy Refinement: To improve accuracy, single-point energy calculations are performed on the optimized geometries using a more sophisticated functional and a larger basis set. Functionals like M06-2X or ωB97X-D are often superior for barrier heights. A triple-zeta basis set like def2-TZVP is recommended.
-
Solvation Modeling: The reaction is typically run in a solvent. Implicit solvent models like the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM) are essential to account for the solvent's stabilizing effects.
Data Presentation: Comparing Computational Methods
The choice of functional and basis set can significantly impact the results. Therefore, it is best practice to benchmark several methods against available experimental data or against higher-level (though more expensive) methods.
Table 1: Comparison of Proposed DFT Methods for Mechanistic Study
| Method | Functional | Basis Set | Key Strengths & Rationale |
|---|---|---|---|
| Baseline | B3LYP | 6-311+G(d,p) | A widely used hybrid functional, good for initial geometry optimizations. Provides a solid baseline for comparison. |
| High Accuracy | M06-2X | def2-TZVP | A meta-hybrid GGA functional with excellent performance for main-group thermochemistry and barrier heights.[8] |
| Dispersion Corrected | ωB97X-D | def2-TZVP | A range-separated hybrid with empirical dispersion correction, crucial for accurately modeling non-covalent interactions within the molecule. |
| Solvent Model | - | - | SMD (Solvation Model based on Density) applied to all single-point energy calculations to simulate bulk solvent effects. |
Part 2: Performance Benchmarking Against Modern Alternatives
While the intramolecular Friedel-Crafts reaction is a classic, several innovative methods for thioxanthone synthesis have emerged. A comprehensive guide must place the computational study in the context of these practical alternatives.
Alternative 1: Double Aryne Insertion
A recently developed strategy involves the reaction of thioureas with two aryne equivalents.[1][4] This powerful method allows for the rapid construction of the thioxanthone core from simple, modular starting materials.
-
Mechanism: Involves a tandem reaction where two aryne molecules insert into the C=S bond of a thiourea, followed by hydrolysis to reveal the ketone.[1]
-
Advantages: Provides access to a wide variety of highly functionalized and even π-extended thioxanthones that are difficult to access via classical routes.[4]
Caption: Simplified workflow for thioxanthone synthesis via double aryne insertion.
Alternative 2: Visible-Light Photocatalytic Oxidation
For converting a pre-formed thioxanthene (the reduced form) to a thioxanthone, photocatalysis offers a green alternative to traditional chemical oxidants.
-
Mechanism: A metal-free photocatalyst (like riboflavin tetraacetate) is excited by visible light and, in the presence of molecular oxygen, oxidizes the benzylic C-H bonds of a 9H-thioxanthene to the corresponding carbonyl.[5]
-
Advantages: Utilizes molecular oxygen as the terminal oxidant, employs visible light, and avoids heavy metal catalysts, making it an environmentally benign option.[5]
Alternative 3: Organocatalytic Intramolecular Cyclization
Recent advances have shown that strong Brønsted acids, such as N-triflylphosphoramide, can act as highly efficient organocatalysts for intramolecular Friedel-Crafts type reactions to form thioxanthenes, which can then be oxidized.[9][10]
-
Mechanism: Similar to the classic acid-catalyzed route but avoids the use of corrosive Lewis acids like AlCl₃.
-
Advantages: Reactions can be extremely fast (minutes) and proceed in high yields under mild conditions at room temperature.[9]
Data Presentation: Comparative Guide to Synthetic Routes
Table 2: Objective Comparison of Thioxanthone Synthetic Strategies
| Feature | Intramolecular Friedel-Crafts | Double Aryne Insertion | Photocatalytic Oxidation | Organocatalytic Cyclization |
|---|---|---|---|---|
| Reaction Type | Intramolecular Acylation | C=S Insertion / Cyclization | C-H Oxidation | Intramolecular Alkylation |
| Typical Conditions | Strong Lewis/Brønsted Acid, often elevated temp. | Fluoride source (e.g., CsF), moderate temp. | Visible light, O₂, photocatalyst, room temp. | Brønsted acid organocatalyst, room temp. |
| Key Advantage | Reliable, well-established | Broad scope, access to complex derivatives[1][4] | "Green," mild, high yielding[5] | Extremely fast, mild conditions, metal-free[9] |
| Key Limitation | Harsh conditions, limited functional group tolerance | Requires synthesis of aryne precursors | Requires thioxanthene precursor | Precursor synthesis required |
| Starting Materials | Substituted thiobenzoic acid | Thiourea + Aryne precursors | 9H-Thioxanthene | Diaryl thioether alcohols[10] |
Conclusion
The intramolecular Friedel-Crafts cyclization of 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid remains a valuable tool for the synthesis of the thioxanthone core. A rigorous computational study, following the DFT-based protocol outlined herein, can provide profound insights into its mechanism, energetics, and potential for optimization. By calculating the reaction energy profile, researchers can pinpoint the rate-determining step, rationalize substituent effects, and predict the feasibility of the reaction under various conditions.
However, this guide underscores that no reaction should be considered in a vacuum. The field of organic synthesis is dynamic, and powerful new methods continue to emerge. The double aryne insertion strategy offers unparalleled access to complex, functionalized thioxanthones, while photocatalytic and organocatalytic methods provide greener and milder alternatives. For the modern researcher, the optimal path forward lies in leveraging computational chemistry to understand and refine classical reactions while embracing the innovative potential of new methodologies.
References
-
Breaking Barriers in Thioxanthone Synthesis: A Double Aryne Insertion Strategy. (2025). Tokyo University of Science. [Link]
-
Synthesis of Thioxanthone 10,10-Dioxides and Sulfone-Fluoresceins via Pd-Catalyzed Sulfonylative Homocoupling. (2024). Organic Letters. [Link]
-
Yoshida, S., et al. (2014). Thioxanthone Synthesis from Thioureas through Double Aryne Insertion into a Carbon-Sulfur Double Bond. Organic Letters. [Link]
-
Gomez, C. V., et al. (2021). Synthesis of Xanthones, Thioxanthones and Acridones by a Metal-Free Photocatalytic Oxidation Using Visible Light and Molecular Oxygen. Molecules. [Link]
-
Chen, Y., et al. (2008). Synthesis of Xanthones, Thioxanthones and Acridones by the Coupling of Arynes and Substituted Benzoates. Organic Letters. [Link]
-
Cinar, M. E., et al. (2018). Synthesis of new thioxanthenes by organocatalytic intramolecular Friedel–Crafts reaction. Synthetic Communications. [Link]
-
Cinar, M. E., et al. (2018). Intramolecular Friedel–Crafts Reaction with Trifluoroacetic Acid: Synthesizing Some New Functionalized 9-Aryl/Alkyl Thioxanthenes. ACS Omega. [Link]
-
Cinar, M. E., et al. (2018). Synthesis of new thioxanthenes by organocatalytic intramolecular Friedel–Crafts reaction. Taylor & Francis Online. [Link]
-
Yoshifuji, M., et al. (2014). Theoretical studies on the intramolecular cyclization of 2,4,6-t-Bu3C6H2P=C: and effects of conjugation between the P=C and aromatic moieties. Pure and Applied Chemistry. [Link]
-
Nguyen, T. T. L., et al. (2022). Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Computational Study. ACS Omega. [Link]
-
Zhang, X., et al. (2019). A Theoretical Study on Pd-catalyzed, Friedel-Crafts Intermolecular Acylation: Does Generated In Situ Aroyl Triflate Act as A Reactive Electrophile to Functionalize C–H Bond of Arenes?. Molecules. [Link]
-
Friedel–Crafts reaction. (2023). In Wikipedia. [Link]
Sources
- 1. Thioxanthone Synthesis from Thioureas through Double Aryne Insertion into a Carbon-Sulfur Double Bond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intramolecular Friedel–Crafts Reaction with Trifluoroacetic Acid: Synthesizing Some New Functionalized 9-Aryl/Alkyl Thioxanthenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. tokyouniversityofscience.medium.com [tokyouniversityofscience.medium.com]
- 5. mdpi.com [mdpi.com]
- 6. Theoretical studies on the intramolecular cyclization of 2,4,6-t-Bu3C6H2P=C: and effects of conjugation between the P=C and aromatic moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. tandf.figshare.com [tandf.figshare.com]
- 10. tandfonline.com [tandfonline.com]
Comparative Analysis of Thiobenzoic Acid Isomers and Analogues in Drug Development
Executive Summary
In the context of drug development and organic synthesis, "thiobenzoic acid isomers" presents a dual nomenclature challenge. Strictly, it refers to constitutional isomers with the formula C₇H₆OS (e.g., Thiobenzoic acid vs. 2-Mercaptobenzaldehyde). However, in practical R&D applications, the term often encompasses the functional comparison between Thiobenzoic Acid (PhCOSH) and its oxidized or substituted analogues, most notably Thiosalicylic Acid (2-Mercaptobenzoic acid) .
This guide provides a comparative technical analysis of these species, focusing on their distinct reactivity profiles: Thiobenzoic acid as a superior Hydrogen Atom Transfer (HAT) catalyst and acylating agent, versus Thiosalicylic acid and Mercaptobenzaldehyde as bifunctional nucleophilic scaffolds for heterocycle synthesis.
Quick Selection Guide
| Feature | Thiobenzoic Acid (PhCOSH) | Thiosalicylic Acid (2-HS-PhCOOH) | 2-Mercaptobenzaldehyde |
| Primary Role | HAT Catalyst, Acylating Agent | Ligand, Nucleophile, Scavenger | Heterocycle Precursor |
| Reactivity Mode | Radical (S[1]•), Electrophilic (Acyl) | Nucleophilic (S⁻), Chelating | Bifunctional (S⁻ / C=O) |
| Key Application | C-H Functionalization, Deuteration | Metal Scavenging, Linker Synthesis | Benzothiophene Synthesis |
| pKa (approx) | ~2.5 (SH/Acidity) | ~3.5 (COOH), ~8.0 (SH) | N/A (Aldehyde/Thiol) |
Part 1: Mechanistic Reactivity Analysis
Thiobenzoic Acid: The Radical Powerhouse
Thiobenzoic acid (PhCOSH) is unique due to its weak S–H bond (~87 kcal/mol) and the stability of the resulting thiyl radical. Unlike its isomers, it serves as a "reversible" hydrogen atom donor, making it a critical catalyst in photoredox chemistry.
-
HAT Catalysis: Upon oxidation (photochemical or thermal), PhCOSH generates a sulfur-centered radical (PhCOS•). This radical abstracts a hydrogen atom from C(sp³)–H bonds (e.g., benzylic positions), generating a carbon radical that undergoes downstream functionalization.
-
Acylation: In the presence of bases, the thiobenzoate anion is a potent nucleophile for forming thioesters, which are "activated" amides in native chemical ligation.
Thiosalicylic Acid: The Ortho-Effect Nucleophile
Often confused with thiobenzoic acid in trade literature, Thiosalicylic acid (2-Mercaptobenzoic acid) possesses an ortho-carboxylate group that dramatically alters its reactivity.
-
Enhanced Nucleophilicity: Kinetic studies reveal Thiosalicylic acid is ~10x more reactive toward electrophiles (like FDNB) than Thiobenzoic acid. The ortho-carboxylate group acts as an intramolecular base or electrostatic anchor (especially in micellar catalysis), facilitating thiolate attack.
-
Metal Chelation: The proximity of -SH and -COOH groups creates a "bite angle" ideal for bidentate coordination, making it a standard for scavenging Pd or Cu residues in API purification.
2-Mercaptobenzaldehyde: The Cyclization Scaffold
A strict constitutional isomer of Thiobenzoic acid (C₇H₆OS), this compound is less of a reagent and more of a building block. Its reactivity is defined by the condensation-cyclization sequence.
-
Heterocycle Formation: The thiol and aldehyde groups are perfectly positioned to react with
-haloketones or enolates to form benzothiophenes and thioxanthones, scaffolds prevalent in SERMs (Selective Estrogen Receptor Modulators).
Part 2: Comparative Data & Visualization
Reactivity Flowchart
The following diagram illustrates the divergent pathways for these isomers in a drug discovery workflow.
Caption: Decision matrix for selecting thio-isomers based on synthetic intent. Thiobenzoic acid dominates radical and acyl transfer, while its isomers excel in nucleophilic and scaffold construction.
Quantitative Comparison Table
| Property | Thiobenzoic Acid (PhCOSH) | Thiosalicylic Acid (2-HS-PhCOOH) |
| Molecular Weight | 138.19 g/mol | 154.19 g/mol |
| Acidity (pKa) | 2.48 (Stronger acid) | 3.5 (COOH), 8.1 (SH) |
| S-H BDE | ~87 kcal/mol (Weak, labile) | ~89-90 kcal/mol |
| Nucleophilic Rate ( | 1.0 (Reference) | ~10.0 (Micellar media) |
| Oxidation Product | Dibenzoyl disulfide (PhCOSSCOPh) | Dithiosalicylic acid (Disulfide) |
| Solubility | Organic solvents, slightly water soluble | Soluble in DMSO, basic water |
Part 3: Experimental Protocols
Protocol A: Thiobenzoic Acid-Catalyzed C-H Deuteration
Rationale: This protocol utilizes the low S-H Bond Dissociation Energy of PhCOSH to facilitate Hydrogen Atom Transfer (HAT) without transition metals.
Materials:
-
Substrate (e.g., Benzylamine derivative) (1.0 equiv)
-
Thiobenzoic Acid (5-10 mol%)
-
Solvent:
or /DCM mixture -
Light Source: Blue LED (450 nm)
Workflow:
-
Preparation: In a flame-dried Schlenk tube, dissolve the substrate (0.2 mmol) in degassed
(2.0 mL). -
Catalyst Addition: Add Thiobenzoic acid (0.01-0.02 mmol). Note: Handle in a fume hood due to stench.
-
Irradiation: Seal the tube under
atmosphere. Irradiate with Blue LED at room temperature for 12–24 hours. -
Work-up: Remove solvent under reduced pressure.
-
Analysis: Determine deuterium incorporation via
-NMR. The benzylic position typically shows >90% D-incorporation due to the reversible HAT cycle: .
Protocol B: Thiosalicylic Acid-Mediated Desulfenylation
Rationale: Exploits the high nucleophilicity of the thiolate to trap electrophilic sulfur species.
Materials:
-
3-Indolyl sulfide substrate (1.0 equiv)
-
Thiosalicylic Acid (2.0 equiv)
-
TFA (Trifluoroacetic acid) (Solvent/Catalyst)
Workflow:
-
Dissolution: Dissolve the sulfenylated indole in neat TFA (0.1 M concentration).
-
Addition: Add Thiosalicylic acid in one portion. The mixture may turn slightly yellow.
-
Reaction: Stir at ambient temperature for 2-4 hours. The Thiosalicylic acid acts as a "soft" nucleophile, attacking the sulfenyl sulfur and releasing the indole.
-
Quench: Pour the mixture into saturated
(Caution: Gas evolution). -
Extraction: Extract with Ethyl Acetate (3x). The byproduct is the mixed disulfide of thiosalicylic acid, which remains in the organic phase or precipitates.
References
-
Kinetic Study and Analytical Applications of the Micellar Catalysed Reactions. Royal Society of Chemistry. Retrieved from [Link]
-
Visible Light-Promoted Thiobenzoic Acid-Catalyzed Deuteration. ChemRxiv. Retrieved from [Link]
-
Microwave Spectrum and Structure of Syn-Thiobenzoic Acid. National Science Foundation (NSF). Retrieved from [Link]
Sources
A Comparative Guide to the Therapeutic Potential of 2-[(2-Oxo-2-phenylethyl)thio]benzoic Acid-Based Compounds in Antimicrobial Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the therapeutic potential of compounds based on the 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid scaffold, with a specific focus on their antimicrobial and antifungal activities. While direct experimental data on the lead compound is not extensively available in peer-reviewed literature, this document leverages data from structurally similar analogs to provide a scientifically grounded comparison and to inform future research directions.
Introduction: The 2-Thiobenzoic Acid Scaffold
The 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid molecule, characterized by a thioether linkage between a benzoic acid and a phenacyl group, represents a scaffold with potential for biological activity. Its structural features, including the carboxylic acid and ketone moieties, offer sites for interaction with biological targets. However, a comprehensive evaluation of the therapeutic potential of this specific compound is not yet available in published research.
In the absence of direct data, this guide will focus on a closely related series of compounds: 2-[(2-nitro-1-phenylalkyl)thio]benzoic acid derivatives . These analogs share the core 2-thiobenzoic acid backbone but feature a nitro group instead of a ketone and a variable alkyl substituent. A key study by Gökçe et al. provides a robust dataset on the in vitro antimicrobial and antifungal activities of these compounds, which will serve as the basis for the comparative analysis in this guide.[1][2]
Comparative Analysis of Antimicrobial and Antifungal Activity
The therapeutic potential of the 2-[(2-nitro-1-phenylalkyl)thio]benzoic acid derivatives was evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as two fungal strains. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of a compound that inhibits visible growth of a microorganism, were determined and are presented below for comparison.
Antibacterial Activity
The antibacterial activity of two series of compounds, 2-[(2-nitro-1-phenylethyl)thio]benzoic acid (Series A) and 2-[(2-nitro-1-phenylpropyl)thio]benzoic acid (Series B), was tested against Staphylococcus aureus, Bacillus subtilis (Gram-positive), Pseudomonas aeruginosa, and Escherichia coli (Gram-negative). Ampicillin was used as a standard reference drug.
Table 1: Minimum Inhibitory Concentration (MIC) of 2-[(2-nitro-1-phenylalkyl)thio]benzoic Acid Derivatives against Bacterial Strains (µg/mL) [1][2]
| Compound | R | R' | S. aureus ATCC 25923 | B. subtilis ATCC 6633 | P. aeruginosa ATCC 27853 | E. coli ATCC 25922 |
| Series A | ||||||
| 3a | H | H | >100 | >100 | >100 | >100 |
| 3b | H | 4-Cl | 50 | 50 | >100 | >100 |
| 3c | H | 4-CH₃ | 100 | 100 | >100 | >100 |
| 3d | H | 4-OCH₃ | 100 | 100 | >100 | >100 |
| 3e | H | 4-N(CH₃)₂ | >100 | >100 | >100 | >100 |
| 3f | H | 4-OH, 3-OCH₃ | 100 | 100 | >100 | >100 |
| 3g | H | 4-NO₂ | 50 | 100 | >100 | >100 |
| Series B | ||||||
| 4a | CH₃ | H | 50 | 50 | >100 | >100 |
| 4b | CH₃ | 4-CH₃ | 100 | 100 | >100 | >100 |
| 4c | CH₃ | 4-OCH₃ | 100 | 100 | >100 | >100 |
| 4d | CH₃ | 4-OCH₃ | 100 | 100 | >100 | >100 |
| 4e | CH₃ | 4-N(CH₃)₂ | >100 | >100 | >100 | >100 |
| 4f | CH₃ | 4-OH, 3-OCH₃ | 100 | 100 | >100 | >100 |
| 4g | CH₃ | 4-NO₂ | 50 | 50 | >100 | >100 |
| Ampicillin | - | - | 0.2 | 0.2 | >100 | 3.12 |
Analysis of Antibacterial Activity: The synthesized compounds exhibited weak to moderate activity against the tested Gram-positive bacteria, with the most potent compounds showing an MIC of 50 µg/mL.[1][2] Notably, none of the compounds displayed significant activity against the Gram-negative bacteria P. aeruginosa and E. coli at the tested concentrations. The reference drug, ampicillin, was significantly more potent against the Gram-positive strains and E. coli.
Antifungal Activity
The antifungal potential of the same series of compounds was evaluated against Candida albicans and Candida krusei. Ketoconazole and fluconazole were used as reference antifungal agents.
Table 2: Minimum Inhibitory Concentration (MIC) of 2-[(2-nitro-1-phenylalkyl)thio]benzoic Acid Derivatives against Fungal Strains (µg/mL) [1][2]
| Compound | R | R' | C. albicans ATCC 10231 | C. krusei ATCC 6258 |
| Series A | ||||
| 3a | H | H | 1.56 | 0.78 |
| 3b | H | 4-Cl | 1.56 | 0.78 |
| 3c | H | 4-CH₃ | 3.12 | 1.56 |
| 3d | H | 4-OCH₃ | 3.12 | 1.56 |
| 3e | H | 4-N(CH₃)₂ | 1.56 | 0.78 |
| 3f | H | 4-OH, 3-OCH₃ | 3.12 | 1.56 |
| 3g | H | 4-NO₂ | 1.56 | 0.78 |
| Series B | ||||
| 4a | CH₃ | H | 3.12 | 1.56 |
| 4b | CH₃ | 4-CH₃ | 6.25 | 3.12 |
| 4c | CH₃ | 4-OCH₃ | 6.25 | 3.12 |
| 4d | CH₃ | 4-OCH₃ | 6.25 | 3.12 |
| 4e | CH₃ | 4-N(CH₃)₂ | 3.12 | 1.56 |
| 4f | CH₃ | 4-OH, 3-OCH₃ | 6.25 | 3.12 |
| 4g | CH₃ | 4-NO₂ | 3.12 | 1.56 |
| Ketoconazole | - | - | 12.5 | 6.25 |
| Fluconazole | - | - | 6.25 | 12.5 |
Analysis of Antifungal Activity: The 2-[(2-nitro-1-phenylalkyl)thio]benzoic acid derivatives demonstrated promising antifungal activity.[1][2] All tested compounds in Series A exhibited significantly lower MIC values against both C. albicans and C. krusei compared to the standard antifungal drugs ketoconazole and fluconazole.[1][2] The compounds were particularly effective against C. krusei, a species known for its intrinsic resistance to fluconazole.
Structure-Activity Relationship (SAR) Insights
Based on the available data for the nitro-analogs, the following preliminary structure-activity relationships can be inferred:
-
Impact of the Alkyl Group (R): The presence of a methyl group at the R position (Series B) generally led to a decrease in antifungal activity compared to the compounds in Series A (where R is hydrogen). This suggests that a less sterically hindered carbon adjacent to the sulfur atom may be favorable for antifungal activity.
-
Impact of Phenyl Ring Substituents (R'): The nature of the substituent on the phenyl ring had a modest impact on the antimicrobial and antifungal activities. For antibacterial activity, chloro and nitro substitutions (compounds 3b , 3g , 4g ) resulted in slightly better potency against Gram-positive bacteria. In terms of antifungal activity, the unsubstituted compound (3a ) and those with chloro, dimethylamino, and nitro groups (3b , 3e , 3g ) in Series A showed the highest potency.
Experimental Protocols
The following protocols are based on the methodologies described by Gökçe et al. for the synthesis and antimicrobial evaluation of 2-[(2-nitro-1-phenylalkyl)thio]benzoic acid derivatives.[1][2]
Synthesis of 2-[(2-nitro-1-phenylalkyl)thio]benzoic Acid Derivatives
The synthesis of the title compounds is achieved through a Michael-type addition reaction.
Step-by-step methodology:
-
Dissolve 0.01 mol of thiosalicylic acid and 0.01 mol of the appropriate β-nitrostyrene or β-methyl-β-nitrostyrene derivative in 20 mL of ethanol at room temperature with vigorous stirring until a clear solution is obtained.
-
Continue stirring the reaction mixture for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the precipitated product is collected by filtration.
-
Wash the collected solid with cold ethanol.
-
Recrystallize the crude product from ethanol to yield the purified 2-[(2-nitro-1-phenylalkyl)thio]benzoic acid derivative.
Caption: Synthetic workflow for 2-[(2-nitro-1-phenylalkyl)thio]benzoic acid derivatives.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
Step-by-step methodology:
-
Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in the appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi).
-
Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include positive controls (microorganism in broth without compound) and negative controls (broth only).
-
Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
Determine the MIC as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Discussion and Future Perspectives
The available data on 2-[(2-nitro-1-phenylalkyl)thio]benzoic acid derivatives suggest that the 2-thiobenzoic acid scaffold holds significant promise, particularly in the development of novel antifungal agents. The superior activity of these compounds against Candida species, including the often-resistant C. krusei, compared to established drugs like ketoconazole and fluconazole, warrants further investigation.
Key areas for future research include:
-
Synthesis and Evaluation of the Lead Compound: The primary focus should be the synthesis and comprehensive antimicrobial and antifungal testing of the lead compound, 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid. This will clarify whether the oxo- functionality is more or less favorable than the nitro- group for biological activity.
-
Mechanism of Action Studies: Elucidating the mechanism by which these compounds exert their antifungal effects is crucial. Investigating their potential to disrupt the fungal cell membrane, inhibit key enzymes, or interfere with other vital cellular processes will provide valuable insights for lead optimization.
-
Expanded SAR Studies: A broader range of substituents on both the phenyl ring and the alkyl chain should be explored to refine the structure-activity relationships. This will aid in the design of more potent and selective analogs.
-
Cytotoxicity and In Vivo Efficacy: Promising candidates should be evaluated for their cytotoxicity against mammalian cell lines to assess their therapeutic index. Subsequent in vivo studies in animal models of infection are necessary to determine their efficacy and pharmacokinetic profiles.
References
-
Gökçe, M., Utku, S., Berçin, E., Özçelik, B., Karaoğlu, T., & Noyanalpan, N. (2005). Synthesis and in Vitro Antimicrobial and Cytotoxicity Activities of 2-[(2-nitro-1-phenylalkyl)thio]benzoic Acid Derivatives. Turkish Journal of Chemistry, 29(2), 207-217. [Link]
-
Gökçe, M., Utku, S., Berçin, E., Özçelik, B., Karaoğlu, T., & Noyanalpan, N. (2005). Synthesis and in vitro antimicrobial and cytotoxicity activities of 2-[(2-nitro-1-phenylalkyl)thio]benzoic acid derivatives. ResearchGate. [Link]
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A Researcher's Guide to Elucidating the Cross-Reactivity of 2-[(2-Oxo-2-phenylethyl)thio]benzoic Acid Analogs
In the landscape of modern drug discovery, a thorough understanding of a compound's selectivity is paramount. Off-target interactions can lead to unforeseen side effects or, in some cases, reveal novel therapeutic opportunities. This guide provides a comprehensive framework for investigating the cross-reactivity of a promising class of molecules: 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid and its analogs. While public domain data on the specific biological targets of this scaffold is nascent, its structural motifs, such as the thioether and benzophenone moieties, are present in compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and enzyme-inhibitory effects[1][2][3]. This guide is designed for researchers, scientists, and drug development professionals to meticulously map the selectivity profile of these compounds.
The core structure, 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid, can be synthesized from thiosalicylic acid and 2-bromoacetophenone, offering a straightforward route to a diverse library of analogs for structure-activity relationship (SAR) studies[4]. By systematically modifying the aromatic rings, we can probe the chemical space and identify determinants of target engagement and selectivity.
This guide will detail a tiered approach to cross-reactivity profiling, beginning with computational prediction to prioritize potential off-targets, followed by a suite of in vitro biochemical and cell-based assays to experimentally validate these predictions. We will explore the causality behind experimental choices, ensuring a self-validating and robust dataset.
Part 1: Designing the Analog Library for Selectivity Profiling
A well-designed analog library is the cornerstone of a meaningful cross-reactivity study. The goal is to systematically explore the impact of structural modifications on target binding. Based on the parent structure, we propose the synthesis of the following analogs, which can be achieved by utilizing substituted thiosalicylic acids or substituted 2-bromoacetophenones[4].
Table 1: Proposed Analogs for Cross-Reactivity Screening
| Compound ID | R1 (Benzoic Acid Ring) | R2 (Phenone Ring) | Rationale for Inclusion |
| Parent | H | H | Baseline compound |
| Analog 1 | 4-Cl | H | Electron-withdrawing group on the benzoic acid ring |
| Analog 2 | 4-OCH3 | H | Electron-donating group on the benzoic acid ring |
| Analog 3 | H | 4-F | Electron-withdrawing group on the phenone ring |
| Analog 4 | H | 4-CH3 | Electron-donating group on the phenone ring |
| Analog 5 | 4-Cl | 4-F | Combination of electron-withdrawing groups |
| Analog 6 | 4-OCH3 | 4-CH3 | Combination of electron-donating groups |
This focused library allows for a systematic evaluation of electronic effects on selectivity.
Part 2: A Tiered Approach to Cross-Reactivity Profiling
Our experimental workflow is designed to move from broad, predictive methods to specific, confirmatory assays. This tiered approach is both cost-effective and scientifically rigorous.
Caption: Tiered workflow for cross-reactivity profiling.
Tier 1: In Silico Cross-Reactivity Prediction
Before embarking on costly and time-consuming wet lab experiments, computational methods can provide valuable insights into the likely off-targets of our analog series.
Protocol 1: Virtual Screening and Target Prediction
-
Ligand Preparation: Generate 3D conformers of the parent compound and all analogs. Assign partial charges and protonation states at physiological pH (7.4).
-
Target Database Selection: Utilize a comprehensive database of protein structures, such as the Protein Data Bank (PDB).
-
Molecular Docking: Dock each analog against a panel of potential off-targets. This panel should be diverse and include representatives from major drug target families (e.g., kinases, GPCRs, proteases, nuclear receptors).
-
Scoring and Ranking: Use a reliable scoring function to rank the binding poses of each analog within the active site of each potential off-target.
-
Target Prediction Algorithms: Employ target prediction algorithms that leverage chemical similarity to known ligands with established biological activities. Tools like X-ReactKIN can be used for a virtual cross-reactivity profile, especially for kinases[5][6][7].
The output of this tier will be a prioritized list of potential off-targets for each analog, which will guide the design of our in vitro screening cascade.
Tier 2: In Vitro Biochemical Screening
This tier involves testing the analogs against a broad panel of purified enzymes and receptors to experimentally determine their inhibitory or binding activity.
Protocol 2: Broad Panel Kinase Screen
Given the prevalence of kinase inhibitors in drug discovery and the structural similarities of the ATP-binding site across the kinome, a broad panel kinase screen is a critical step in assessing selectivity[8].
-
Compound Preparation: Prepare stock solutions of the parent compound and analogs in DMSO.
-
Assay Format: Utilize a reputable contract research organization (CRO) that offers a comprehensive kinase panel (e.g., >400 kinases). The assay format is typically a radiometric, fluorescence, or luminescence-based method to measure kinase activity.
-
Primary Screen: Screen all compounds at a single high concentration (e.g., 10 µM) against the entire kinase panel.
-
Dose-Response Analysis: For any kinase where inhibition is greater than a predefined threshold (e.g., 50%), perform a dose-response analysis to determine the IC50 value.
Table 2: Hypothetical Kinase Screening Data
| Compound ID | Kinase A IC50 (µM) | Kinase B IC50 (µM) | Kinase C IC50 (µM) |
| Parent | 0.5 | >10 | 2.1 |
| Analog 1 | 0.2 | >10 | 1.5 |
| Analog 3 | 5.2 | >10 | 8.9 |
| Analog 5 | 0.1 | 8.5 | 0.9 |
This data allows for the direct comparison of the potency and selectivity of the analogs.
Tier 3: Cell-Based Functional Assays
Biochemical assays, while informative, do not always translate to cellular activity. Cell-based assays are therefore essential to confirm target engagement and functional effects in a more physiologically relevant context.
Protocol 3: Cellular Target Engagement Assay
-
Cell Line Selection: Choose a cell line that expresses the identified off-target of interest.
-
Assay Principle: Utilize a method such as the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ to measure the binding of the compound to its target in intact cells.
-
Compound Treatment: Treat the cells with a range of concentrations of the active analogs.
-
Data Analysis: Determine the EC50 for target engagement.
Tier 4: Data Analysis and Interpretation
The final step is to integrate the data from all tiers to build a comprehensive cross-reactivity profile for each analog.
Selectivity Score Calculation:
A simple way to quantify selectivity is to calculate a selectivity score. For example, the ratio of the IC50 for an off-target to the IC50 for the primary target. A higher score indicates greater selectivity.
Caption: Logic diagram illustrating potential SAR insights.
Conclusion
A systematic and multi-tiered approach to cross-reactivity profiling is essential for the successful development of selective small molecule therapeutics. By combining predictive computational methods with robust in vitro and cell-based assays, researchers can gain a deep understanding of the SAR and selectivity of novel chemical scaffolds like 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid and its analogs. The insights gained from such studies are invaluable for guiding lead optimization efforts and mitigating the risk of off-target toxicity.
References
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- Alkyl Derivatives of 2‐Mercaptobenzoic Acid Exhibit Dual Anti‐Inflammatory and Antioxidant Activities: Combined In Vivo, In Vitro, and In Silico Evaluation. ResearchGate. [URL: https://www.researchgate.
- Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Biological-Activities-of-2-Mercaptobenzothiazole-A-Review-Prakash-Kumar/f2d8b5e7d5c9e2b1c8f3a3d5e6b7a9c8e1e0f1d9]
- Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3025565/]
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- Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.5b00816]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid
Introduction: In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily occurrences. 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid (CAS No. 25803-71-8) is one such compound, utilized in synthetic chemistry pathways.[1] While its application is a testament to scientific advancement, the responsibility for its safe handling and disposal is paramount. Improper disposal of laboratory chemicals can lead to significant safety hazards, environmental contamination, and severe regulatory penalties.[2]
This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid. It is designed for researchers and laboratory professionals, grounding every procedural recommendation in the principles of chemical safety, regulatory compliance, and scientific integrity. The core tenet of this protocol is that all chemical waste must be managed through a mandated, controlled, and documented system.
Section 1: Hazard Assessment and Waste Characterization
Based on data from related benzoic acid and thio-organic compounds, this substance should be handled as a hazardous material. The primary concerns are skin and eye irritation, and potential respiratory irritation from dust or aerosols.[3][4][5][6][7][8] Therefore, all waste containing this compound must be classified and disposed of as hazardous chemical waste.
| Identifier | Information | Source |
| Chemical Name | 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid | |
| CAS Number | 25803-71-8 | |
| Molecular Formula | C₁₅H₁₂O₃S | [1] |
| Inferred Health Hazards | Causes skin irritation. Causes serious eye irritation/damage. May cause respiratory irritation. | [3][5][7][8] |
| Inferred Environmental Hazards | Should not be released into the environment. Discharge into drains or public waters must be avoided. | [3][9][10][11] |
| Regulatory Framework | Disposal is governed by the EPA's Resource Conservation and Recovery Act (RCRA). | [12][13][14] |
Section 2: The Core Principle: Mandated Hazardous Waste Protocol
The U.S. Environmental Protection Agency (EPA), through the Resource Conservation and Recovery Act (RCRA), has established a "cradle-to-grave" regulatory program for hazardous waste.[13] This framework strictly prohibits the disposal of chemical waste into the regular trash or down the sanitary sewer system.[12][13][15] Such actions can damage plumbing, harm aquatic ecosystems, and pose risks to public health, as wastewater treatment facilities are not designed to remove such chemicals.[13]
Therefore, the single most important directive for the disposal of 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid is that it must be managed through your institution's Environmental Health and Safety (EHS) hazardous waste program. [12]
Section 3: Step-by-Step Disposal Protocol
This protocol provides a direct, procedural workflow for safely moving the compound from an active experiment to its final, compliant disposal pathway.
Step 3.1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the waste material, ensure you are wearing appropriate PPE to minimize exposure.[16]
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[8]
-
Lab Coat: A standard laboratory coat to protect from skin contact.
Step 3.2: Waste Segregation
Proper segregation is critical to prevent dangerous reactions within a waste container.[2][16]
-
Action: Collect waste containing 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid in a dedicated waste container.
-
Causality: Do not mix this waste with incompatible materials. Based on its chemical structure, it should be kept separate from:
Step 3.3: Select a Compatible Waste Container
The integrity of the waste container is essential for safe storage and transport.[2][17]
-
Action: Use a container that is chemically compatible, leak-proof, and has a secure, tight-fitting lid.[2][18] High-density polyethylene (HDPE) carboys or glass bottles are typically preferred.[12]
-
Causality: The container must not degrade upon contact with the chemical waste. A secure lid prevents the release of vapors and protects against spills.[18] The container should be filled to no more than 75-90% of its capacity to allow for expansion and prevent splashing.[18]
Step 3.4: Accurate and Complete Labeling
Proper labeling is a strict regulatory requirement and a cornerstone of laboratory safety.[14]
-
Action: Immediately upon adding waste to the container, affix a completed EHS-provided hazardous waste tag.[12] The label must include:
-
The words "Hazardous Waste".[12]
-
The full, unabbreviated chemical name(s) of all contents (e.g., "2-[(2-Oxo-2-phenylethyl)thio]benzoic acid," plus any solvents).[12]
-
The approximate percentages of each component.
-
The date waste was first added (accumulation start date).[12]
-
The Principal Investigator's name, lab location, and contact information.[12]
-
Relevant hazard pictograms (e.g., irritant, health hazard).[12]
-
-
Causality: Accurate labeling ensures that everyone who handles the container, from lab personnel to EHS staff and final disposal vendors, understands the contents and associated risks. It is a critical component of the RCRA regulations.[14]
Step 3.5: Accumulation and Storage in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored safely at or near its point of generation.[2][18]
-
Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area should be clearly marked, located within the laboratory, and under the control of laboratory personnel.[2][17]
-
Causality: The SAA ensures that hazardous waste is kept in a controlled, secondary containment environment, away from general work areas and incompatible materials, minimizing the risk of spills and exposure.[2]
Step 3.6: Arrange for EHS Pickup and Disposal
The final step is to transfer custody of the waste to trained professionals.
-
Action: Once the waste container is nearly full (¾ full) or has reached the institutional time limit for accumulation (e.g., 150 days), schedule a pickup with your EHS department.[18]
-
Causality: EHS is responsible for ensuring that the waste is transported, treated, and disposed of in accordance with all federal, state, and local regulations at a certified Treatment, Storage, and Disposal Facility (TSDF).[13][19]
Section 4: Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid waste.
Caption: Disposal workflow for 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid.
References
-
University of Tennessee, Knoxville. (n.d.). How to Dispose of Chemical Waste. Environmental Health and Safety. Retrieved from EHS UTK. [Link]
-
HCI Environmental. (2021, January 14). Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal. Retrieved from HCI Environmental. [Link]
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Consolidated Safety Services, Inc. (2024, April 22). Managing Chemical Waste Safely: Best Practices for Workplace Disposal. Retrieved from Consolidated Safety Services. [Link]
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Environmental Marketing Services. (2024, July 15). Disposal of Chemicals in the Laboratory. Retrieved from EMS. [Link]
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Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Retrieved from Northwestern University. [Link]
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Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from Daniels Health. [Link]
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U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from EPA. [Link]
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Justrite. (2018, November 29). How to Manage Chemical Waste Disposal in Academic Labs. Retrieved from Justrite. [Link]
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U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from EPA. [Link]
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Innovating Science. (n.d.). Safety Data Sheet: Benzoic acid. Retrieved from Innovating Science. [Link]
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Labbox. (n.d.). Benzoic acid AGR Safety Data Sheet. Retrieved from Labbox. [Link]
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Redox. (2022, November 14). Safety Data Sheet: Benzoic acid. Retrieved from Redox. [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid. Retrieved from Carl ROTH. [Link]
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Comprehensive Safety & Handling Protocol: 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid
CAS Number: 25803-71-8 Formula: C₁₅H₁₂O₃S Molecular Weight: 272.32 g/mol Synonyms: 2-(Phenacylthio)benzoic acid; 2-[(2-Oxo-2-phenylethyl)sulfanyl]benzoic acid[1]
Emergency Response & Immediate Action
This section acts as a "Crash Card" for immediate reference during an incident.
| Scenario | Immediate Action | Rationale |
| Eye Contact | Irrigate immediately for 15 minutes. Lift eyelids occasionally. | Acidic moieties can cause rapid corneal damage; immediate dilution is critical to prevent permanent scarring. |
| Skin Contact | Wash with soap and water for 15 minutes. Remove contaminated clothing.[2][3][4][5][6][7][8][9] | Thioethers and benzoic acid derivatives are lipophilic; soap is required to emulsify and remove the compound from skin pores. |
| Inhalation | Evacuate to fresh air. If breathing is difficult, administer oxygen. | Dust inhalation can irritate the bronchial lining (H335); fresh air prevents systemic absorption via the alveoli. |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Contact Poison Control. | Vomiting risks aspiration of the acidic compound into the lungs, causing chemical pneumonitis. |
| Spill (Solid) | Dampen with inert solvent (e.g., PEG-400 or water) to suppress dust, then sweep. | Dry sweeping generates airborne particulates; dampening immobilizes the hazard. |
Risk Assessment & Hazard Identification
Signal Word: WARNING
Based on the structural pharmacophore (benzoic acid derivative + thioether linkage), this compound is classified under the GHS (Globally Harmonized System) as an Irritant.
-
H315: Causes skin irritation.[2][3][5][8][9][10][11] (Acidic functionality interacts with epidermal proteins).
-
H319: Causes serious eye irritation.[2][3][5][6][9][10][11] (Low pH potential upon solubilization in lachrymal fluid).
-
H335: May cause respiratory irritation.[3][9][10][11] (Fine dusts irritate mucous membranes).
-
Stench Warning: While high-purity solids may be odorless, thioethers can degrade to release mercaptans. Treat as a potential stench compound.
Personal Protective Equipment (PPE) Matrix
Selection logic is based on permeation resistance to organic acids and sulfur-containing organics.
| PPE Category | Recommendation | Technical Justification |
| Hand Protection | Nitrile Rubber (0.11 mm min) | Latex is permeable to many organic acids. Nitrile provides superior chemical resistance against the benzoic acid moiety and associated organic solvents (e.g., DMSO, DMF). |
| Eye Protection | Chemical Safety Goggles | Safety glasses with side shields are insufficient for powders that can drift. Goggles seal the ocular area against airborne dust and splashes. |
| Respiratory | N95 (US) or P2 (EU) Mask | Required when weighing open powders outside a fume hood. Prevents inhalation of particulates <5 microns that can lodge in the deep lung. |
| Body Defense | Lab Coat (High-Neck, Cotton/Poly) | Synthetic blends resist acid degradation better than pure cotton. High neck prevents dust entry at the collar. |
Operational Handling Procedures
A. Storage & Stability[3][10]
-
Condition: Store at 2-8°C (Refrigerate).
-
Atmosphere: Keep under inert gas (Argon/Nitrogen) if possible.
-
Logic: The thioether linkage (-S-) is susceptible to oxidation to sulfoxides (-S(=O)-) or sulfones (-S(=O)₂-) upon prolonged exposure to atmospheric oxygen. Refrigeration slows this kinetic degradation.
B. Solubilization & Reaction Setup
This compound is sparingly soluble in water but soluble in organic polar aprotic solvents (DMSO, DMF) and alcohols (Methanol).
Protocol:
-
Weighing: Perform all weighing inside a Chemical Fume Hood . If a balance is not available in the hood, use a tare-weighed vial method (weigh empty vial outside -> add solid inside hood -> weigh full vial outside).
-
Dissolution: Add solvent slowly to the solid.
-
Note: The carboxylic acid group (
) may require a base (e.g., or ) to fully solubilize in aqueous-organic mixtures by forming the carboxylate salt.
-
-
Reaction Monitoring: Use TLC (Thin Layer Chromatography).
-
Detection: UV light (254 nm) will visualize the aromatic rings. Iodine stain is effective for the thioether moiety.
-
C. Workflow Visualization
The following diagram outlines the safe handling logic, ensuring containment of the "Stench" and "Irritant" risks.
Figure 1: Operational workflow emphasizing containment within engineering controls to mitigate inhalation and odor risks.
Disposal & Decontamination[4][5][10]
Waste Categorization:
-
Primary Stream: Non-Halogenated Organic Waste (unless chlorinated solvents are used).
-
Sulfur Note: Although it contains sulfur, it typically does not require a separate "High Sulfur" stream unless local regulations specify. However, do not mix with oxidizers (e.g., Nitric acid, Peroxides) in the waste container, as this can generate heat and oxidize the sulfur, potentially releasing gases.
Decontamination of Glassware:
-
Rinse with Acetone or Ethanol to dissolve residual organic solid.
-
Soak in a 10% Bleach (Sodium Hypochlorite) solution for 30 minutes.
-
Chemistry: Bleach oxidizes the thioether to a water-soluble sulfoxide/sulfone and deodorizes any potential mercaptan breakdown products.
-
-
Wash with detergent and water.
Spill Response Logic
In the event of a powder spill outside the hood:
Figure 2: Decision tree for spill remediation, prioritizing dust suppression.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13306566, 2-[(2-Oxo-2-phenylethyl)thio]benzoic acid. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[2][12] Retrieved from [Link]
-
European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
